Product packaging for Methyl 2-(3-amino-4-hydroxyphenyl)acetate(Cat. No.:CAS No. 78587-72-1)

Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Cat. No.: B1270134
CAS No.: 78587-72-1
M. Wt: 181.19 g/mol
InChI Key: CEPDWEWFQRUWPP-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1270134 Methyl 2-(3-amino-4-hydroxyphenyl)acetate CAS No. 78587-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-amino-4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPDWEWFQRUWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363067
Record name methyl 2-(3-amino-4-hydroxyphenyl)acetate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78587-72-1
Record name methyl 2-(3-amino-4-hydroxyphenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(3-amino-4-hydroxyphenyl)acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a substituted phenyl ring with amino, hydroxyl, and methyl ester functionalities, makes it a versatile building block for the development of novel molecules. This guide provides a comprehensive overview of a common and reliable synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.

The synthesis of this compound is typically achieved through a three-step process commencing with the commercially available 4-hydroxyphenylacetic acid. The core of this synthetic strategy involves the regioselective nitration of the aromatic ring, followed by esterification of the carboxylic acid, and finally, the reduction of the nitro group to the desired amine. Each of these steps requires careful control of reaction conditions to ensure high yield and purity of the final product.

Synthetic Pathway Overview

The most common and efficient pathway for the synthesis of this compound is a three-step sequence:

  • Nitration: The electrophilic aromatic substitution of 4-hydroxyphenylacetic acid to introduce a nitro group at the 3-position, yielding 4-hydroxy-3-nitrophenylacetic acid.

  • Esterification: The conversion of the carboxylic acid group of 4-hydroxy-3-nitrophenylacetic acid to its corresponding methyl ester, resulting in methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

  • Reduction: The selective reduction of the nitro group of methyl 2-(4-hydroxy-3-nitrophenyl)acetate to an amino group to afford the final product, this compound.

This synthetic route is logical and efficient as it utilizes readily available starting materials and employs well-established chemical transformations. The order of the steps is also crucial; performing the nitration before esterification protects the benzylic position from potential side reactions and allows for a more straightforward purification of the intermediates.

Visualizing the Synthesis

Synthesis_Workflow Start 4-Hydroxyphenylacetic Acid Nitration Nitration (HNO3, Acetic Acid) Start->Nitration Intermediate1 4-Hydroxy-3-nitrophenylacetic Acid Nitration->Intermediate1 Esterification Esterification (Methanol, H2SO4) Intermediate1->Esterification Intermediate2 Methyl 2-(4-hydroxy-3-nitrophenyl)acetate Esterification->Intermediate2 Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate2->Reduction End This compound Reduction->End

Caption: A flowchart illustrating the three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Nitration of 4-Hydroxyphenylacetic Acid

The nitration of 4-hydroxyphenylacetic acid is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. To achieve selective nitration at the 3-position (ortho to the hydroxyl group and meta to the acetic acid group), the reaction is typically carried out under controlled temperature conditions using a mixture of nitric acid and a suitable solvent like glacial acetic acid.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 50 g (0.32 moles) of 4-hydroxyphenylacetic acid in 300 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 10°C.

  • Slowly add 100 mL of concentrated nitric acid dropwise to the cooled solution while maintaining the temperature at 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into 1 liter of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude 4-hydroxy-3-nitrophenylacetic acid can be purified by recrystallization from ethanol.

Safety Precautions for Nitration:

  • Nitric acid is a strong oxidizer and highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • The reaction is exothermic and can lead to a runaway reaction if the temperature is not controlled. Ensure efficient cooling and slow addition of nitric acid.

  • Mixing nitric acid with acetic acid can be hazardous. Perform the reaction in a well-ventilated fume hood.

Step 2: Esterification of 4-Hydroxy-3-nitrophenylacetic Acid

The conversion of the carboxylic acid to a methyl ester is achieved through Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol. Concentrated sulfuric acid is a common and effective catalyst for this transformation.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend the dried 4-hydroxy-3-nitrophenylacetic acid (from Step 1) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Heat the mixture to reflux and maintain the temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Step 3: Catalytic Hydrogenation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a commonly used catalyst.

Protocol:

  • In a hydrogenation vessel, dissolve the crude methyl 2-(4-hydroxy-3-nitrophenyl)acetate (from Step 2) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas into the vessel (typically at a pressure of 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed, or until TLC analysis indicates the complete disappearance of the starting material.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Safety Precautions for Catalytic Hydrogenation:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • Palladium on carbon is pyrophoric, especially after use. The catalyst should be filtered carefully and kept wet with a solvent to prevent ignition.

  • The hydrogenation reaction should be conducted in a well-ventilated area, preferably in a dedicated hydrogenation apparatus.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Melting Point (°C)
4-Hydroxyphenylacetic AcidC₈H₈O₃152.15156-38-7148-150
4-Hydroxy-3-nitrophenylacetic AcidC₈H₇NO₅197.1410463-20-4144-146
Methyl 2-(4-hydroxy-3-nitrophenyl)acetateC₉H₉NO₅211.1761873-93-6Not readily available
This compoundC₉H₁₁NO₃181.1978587-72-1102-105[1]

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methylene protons of the acetate group, the methyl ester protons, and the protons of the amino and hydroxyl groups. The splitting pattern of the aromatic protons will be indicative of the 1,2,4-trisubstituted phenyl ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H (phenol), N-H (amine), C=O (ester), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound. The reported melting point for this compound is 102-105 °C.[1]

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in pharmaceutical and chemical research. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

  • Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). [Link]
  • MDPI.
  • PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)
  • PubChem. Methyl 2-((4-hydroxyphenyl)amino)
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • National Institutes of Health. Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]
  • PubChemLite. Methyl 2-(3-amino-4-hydroxyphenyl)
  • PrepChem.com. Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. [Link]
  • PubChem. Methyl 2-(4-hydroxy-3-nitrophenyl)
  • PubChem. 4-Hydroxy-3-nitrophenylacetic acid. [Link]
  • Royal Society of Chemistry. Chemical Science. [Link]
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Truman State University.
  • Semantic Scholar.
  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]
  • Academic Journals. Synthesis, spectral studies of 4-{[(3-substitutedphenyl)

Sources

"Methyl 2-(3-amino-4-hydroxyphenyl)acetate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern drug discovery and materials science, the strategic design of molecular scaffolds is paramount. This compound, a substituted aminophenol derivative, represents a key intermediate prized for its unique structural features and versatile reactivity. The presence of an aromatic ring activated by both an amino and a hydroxyl group, coupled with a reactive methyl ester side chain, makes this compound a valuable precursor for a diverse range of more complex molecules.

This technical guide offers an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound. As application scientists, we understand that a molecule's true potential is unlocked not just by knowing its static properties, but by understanding the causality behind its reactions and how to manipulate them. This document is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively leverage this compound in their synthetic endeavors. We will delve into its core reactivity, focusing on its role as a precursor to benzoxazoles—a privileged scaffold in medicinal chemistry—and provide actionable experimental insights.

Core Chemical and Physical Properties

A comprehensive understanding of a compound's physical properties is the foundation for its successful application in any experimental setting. These parameters govern solubility, reaction conditions, and purification strategies. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 78587-72-1[1][2][3]
Molecular Formula C₉H₁₁NO₃[1][3]
Molecular Weight 181.19 g/mol [1][3]
IUPAC Name This compound[2]
Synonyms METHYLAMINOHYDROXYPHENYLACETATE, methyl 3-amino-4-hydroxyphenylacetate[1][2]
Appearance Solid, powder (typical)[4]
Melting Point 102-105 °C[2]
SMILES COC(=O)Cc1ccc(c(c1)N)O[1]
Topological Polar Surface Area (TPSA) 72.55 Ų[1]
LogP (calculated) 0.6899[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dominated by the interplay of its three key functional groups: the ortho-aminophenol system and the methyl ester side chain. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups that donate electron density into the aromatic ring, making it susceptible to electrophilic attack and facilitating cyclization reactions.[5][6]

The Cornerstone Reaction: Benzoxazole Synthesis

The most significant application of ortho-aminophenols is their use as precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with a vast range of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties.[7][8][9] The reaction involves condensation with a one-carbon electrophile, followed by intramolecular cyclization and dehydration.

The general mechanism involves two key steps:

  • Condensation: The nucleophilic amino group of this compound attacks an electrophilic carbon source (e.g., the carbonyl carbon of an aldehyde or carboxylic acid).

  • Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular cyclization where the hydroxyl group attacks the newly formed imine or amide, followed by the elimination of a water molecule to form the stable aromatic benzoxazole ring.[8]

A variety of reagents can serve as the one-carbon source, including aldehydes, carboxylic acids, acyl chlorides, and orthoesters, often promoted by acidic or metal catalysts.[7][8]

Benzoxazole_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aminophenol This compound Condensation Condensation Aminophenol->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Cyclization Oxidative Cyclization Condensation->Cyclization Schiff Base Intermediate Benzoxazole 2-Substituted Benzoxazole Derivative Cyclization->Benzoxazole

Caption: General workflow for benzoxazole synthesis from an o-aminophenol.

Reactions of the Amino and Hydroxyl Groups

Beyond cyclization, the individual functional groups can undergo typical reactions:

  • Acylation: The amino group can be readily acylated using agents like acetic anhydride or acetyl chloride to form the corresponding amide.[6]

  • Alkylation: Both the amino and hydroxyl groups can be alkylated, though selectivity can be a challenge. Protection strategies are often employed to modify one site selectively.[6]

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt with nitrous acid, which can then be used in various substitution reactions (e.g., Sandmeyer reaction).[6]

Ester Hydrolysis

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This adds another layer of synthetic utility, allowing for subsequent amide bond formation or other carboxylic acid-specific reactions.

Application in Medicinal Chemistry: A Practical Workflow

The true value of this compound is realized in its application as a synthetic intermediate. Its derivatives are key components in the development of novel therapeutic agents.

Case Study: Synthesis of a 2-Arylbenzoxazole Derivative

The following protocol details a representative synthesis of a 2-arylbenzoxazole derivative, a common scaffold in drug discovery, using this compound and an aromatic aldehyde. This method is adapted from established procedures for benzoxazole synthesis.[7][8]

Objective: To synthesize Methyl 2-(4-hydroxy-3-(2-phenyl-1,3-benzoxazol-6-yl))acetate via a catalyzed condensation-cyclization reaction.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Copper(I) oxide (Cu₂O) as catalyst (10 mol%)

  • Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Experimental Protocol:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.81 g, 10 mmol), benzaldehyde (1.17 g, 11 mmol), and Cu₂O (0.14 g, 1 mmol).

  • Solvent Addition: Add 20 mL of DMSO to the flask.

  • Reaction Execution: Stir the mixture vigorously at room temperature (25 °C) for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aminophenol spot indicates reaction completion.

  • Workup - Quenching: Upon completion, pour the reaction mixture into 100 mL of water and stir for 15 minutes.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[8]

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 2-arylbenzoxazole product.

Self-Validation: The success of the protocol is validated at each stage. TLC monitoring confirms the consumption of reactants and formation of the product. The extraction and washing steps ensure removal of the DMSO solvent and any acidic or basic impurities. Finally, purification via column chromatography isolates the target compound, whose structure and purity should be confirmed by spectroscopic methods (NMR, MS).

Experimental_Workflow Setup 1. Reaction Setup (Reactants + Catalyst in Flask) Solvent 2. Add DMSO Solvent Setup->Solvent React 3. Stir at Room Temp (Monitor by TLC) Solvent->React Quench 4. Quench with Water React->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash Organic Layer Extract->Wash Dry 7. Dry and Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product (Characterize) Purify->Product

Caption: Step-by-step workflow for the synthesis of a benzoxazole derivative.

Spectroscopic Analysis Profile

While a publicly available, fully assigned spectrum for this specific compound is scarce, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic Protons (3H): Expected in the δ 6.5-7.0 ppm range as a complex multiplet pattern, characteristic of a 1,2,4-trisubstituted benzene ring.

    • Methyl Protons (-OCH₃, 3H): A sharp singlet expected around δ 3.6-3.7 ppm.[10]

    • Methylene Protons (-CH₂-, 2H): A singlet expected around δ 3.5-3.6 ppm.[10]

    • Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is variable and depends on solvent and concentration.

    • Amine Protons (-NH₂, 2H): A broad singlet, also with a variable chemical shift.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected around δ 170-172 ppm.

    • Aromatic Carbons (6C): Multiple signals expected between δ 115-150 ppm.

    • Methyl Carbon (-OCH₃): Expected around δ 52 ppm.

    • Methylene Carbon (-CH₂-): Expected around δ 40 ppm.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 181.19. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).

Safety and Handling

As a responsible scientist, proper handling of all chemicals is non-negotiable. While a specific, comprehensive safety data sheet for this compound is not universally available, the hazard profile can be inferred from related aminophenol and aromatic ester compounds.

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[12]

References

  • Yadav, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. [Link]
  • Park, S. H., et al. (2018). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. [Link]
  • Talianová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]
  • Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions.
  • International Journal of Pharmaceutical Sciences and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
  • PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)
  • PubChem. Methyl 2-((4-hydroxyphenyl)amino)
  • Akhmetova, V. R., et al. (2006). Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide.
  • PubChem. 4-Aminophenol. [Link]
  • Angene. (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
  • Briti Scientific. Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)
  • PubChemLite. Methyl 2-(3-amino-4-hydroxyphenyl)
  • PubMed.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Elex Biotech LLC. methyl 2-(3-amino-4-hydroxyphenyl)
  • MySkinRecipes. Methyl 2-(4-amino-3-hydroxyphenyl)
  • Chemsrc. Methyl (4-hydroxy-3-methylphenyl)
  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • SpectraBase. Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS 78587-72-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-amino-4-hydroxyphenyl)acetate, registered under CAS number 78587-72-1, is a valuable substituted aromatic compound. Its structure, featuring a phenol, an aniline, and a methyl ester moiety, makes it a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The strategic placement of the amino and hydroxyl groups on the phenyl ring allows for a variety of chemical transformations, rendering it a key building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and its significance as a pharmaceutical intermediate.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this compound.

Molecular Structure:

The structure consists of a benzene ring substituted with a hydroxyl group at position 4, an amino group at position 3, and an acetic acid methyl ester group at position 1.

Caption: 2D Structure of this compound

Physicochemical Properties:

PropertyValueSource
CAS Number 78587-72-1[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
Appearance Solid (predicted)-
Melting Point 102-105 °C[2]
Solubility Soluble in DMSO[3]

Synthesis Protocol: A Self-Validating Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available Methyl 2-(4-hydroxyphenyl)acetate. This method involves a regioselective nitration followed by a reduction of the nitro group. This approach is self-validating as the spectral characteristics of the intermediate and final product can be clearly distinguished, confirming the success of each transformation.

Synthesis_Workflow Start Methyl 2-(4-hydroxyphenyl)acetate Intermediate Methyl 2-(4-hydroxy-3-nitrophenyl)acetate Start->Intermediate Nitration (e.g., HNO₃, H₂SO₄) FinalProduct This compound (CAS 78587-72-1) Intermediate->FinalProduct Reduction (e.g., H₂, Pd/C or SnCl₂)

Sources

The Biological Frontier of Aminohydroxyphenylacetate Derivatives: A Technical Guide to Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course in Novel Compound Exploration

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is the cornerstone of identifying next-generation therapeutics. Among the myriad of structures, aminohydroxyphenylacetate derivatives have emerged as a class of compounds with significant therapeutic promise. Their inherent structural features—a phenolic hydroxyl group, an amino moiety, and a carboxylic acid or ester—present a rich tapestry for chemical modification and a foundation for diverse biological activities. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth technical exploration of the biological activities associated with this promising class of molecules. Moving beyond a mere recitation of facts, this document delves into the "why" behind the "how," offering field-proven insights into experimental design and interpretation, thereby empowering you to unlock the full potential of these derivatives in your research endeavors.

I. The Aminohydroxyphenylacetate Scaffold: A Gateway to Biological Diversity

The aminohydroxyphenylacetate core structure is a privileged scaffold in medicinal chemistry. The phenolic hydroxyl group is a well-known hydrogen donor and can participate in crucial interactions with biological targets, contributing to antioxidant and enzyme-inhibitory activities.[1] The amino group, a key site for derivatization, allows for the introduction of a wide array of substituents, profoundly influencing the molecule's physicochemical properties and biological specificity.[2] Finally, the phenylacetate backbone provides a rigid framework that can be further modified to optimize target engagement.

The synthetic versatility of this scaffold allows for the creation of extensive compound libraries. A general synthetic approach often involves the modification of a starting material like 4-aminophenylacetic acid or a derivative of tyrosine. For instance, condensation of 4-aminophenylacetic acid with various anhydrides can serve as a key step in generating a library of derivatives for screening.[3]

II. Unveiling the Pharmacological Profile: A Multi-Faceted Approach

The journey from a synthesized compound to a potential drug candidate is paved with rigorous biological evaluation. A systematic screening cascade is essential to characterize the bioactivity of aminohydroxyphenylacetate derivatives. This process typically begins with broad in vitro assays and progresses to more specific mechanistic studies for promising "hits."

Experimental Workflow for Biological Activity Screening

Biological Activity Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies Antimicrobial Antimicrobial MIC_Determination MIC Determination Antimicrobial->MIC_Determination Antioxidant Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays Antioxidant->Enzyme_Inhibition Cytotoxicity Cytotoxicity Apoptosis_Assays Apoptosis vs. Necrosis Cytotoxicity->Apoptosis_Assays Pathway_Analysis Signaling Pathway Analysis MIC_Determination->Pathway_Analysis Molecular_Docking Molecular Docking Enzyme_Inhibition->Molecular_Docking Apoptosis_Assays->Pathway_Analysis Compound_Library Aminohydroxyphenylacetate Derivative Library Compound_Library->Antimicrobial Compound_Library->Antioxidant Compound_Library->Cytotoxicity

Caption: A generalized workflow for the biological screening of aminohydroxyphenylacetate derivatives.

III. Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of aminohydroxyphenylacetic acid have shown promise in this arena. The core structure can be modified to enhance activity against a spectrum of bacteria and fungi.

A. Rationale for Antimicrobial Potential

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[1] For aminohydroxyphenylacetate derivatives, the lipophilicity and electronic properties of the substituents on the amino group and the phenyl ring are critical determinants of their antimicrobial efficacy.

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strain on an appropriate agar medium overnight.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of the aminohydroxyphenylacetate derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A growth indicator dye, such as resazurin, can be added to aid in the visualization of microbial growth.

IV. Anticancer Activity: Targeting the Hallmarks of Malignancy

The search for novel anticancer agents is a relentless pursuit. Aminohydroxyphenylacetate derivatives, with their structural similarities to endogenous molecules like tyrosine, are intriguing candidates for anticancer drug development. Studies on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated their potential to reduce the viability of cancer cell lines.[4]

A. Mechanistic Insights into Anticancer Action

The anticancer mechanisms of phenolic compounds are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5] For aminohydroxyphenylacetate derivatives, potential mechanisms could involve the inhibition of key enzymes like kinases or topoisomerases, or the modulation of cellular redox status leading to apoptosis.

B. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the aminohydroxyphenylacetate derivative in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Add a sterile MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Aminohydroxyphenylacetate Derivatives

DerivativeSubstituent (R)Cell LineIC₅₀ (µM) after 48h
AHP-1 -HA549 (Lung)>100
AHP-2 -ClA549 (Lung)55.2
AHP-3 -OCH₃A549 (Lung)78.9
AHP-1 -HMCF-7 (Breast)89.4
AHP-2 -ClMCF-7 (Breast)42.1
AHP-3 -OCH₃MCF-7 (Breast)65.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

V. Antioxidant Capacity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. The phenolic hydroxyl group in aminohydroxyphenylacetate derivatives positions them as potential antioxidants.

A. The Chemistry of Radical Scavenging

The antioxidant activity of phenolic compounds is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. The presence of electron-donating groups on the phenyl ring can enhance this activity.

B. Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

These are two of the most common and reliable methods for evaluating the in vitro antioxidant capacity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution. The decrease in absorbance at 734 nm is measured to determine the antioxidant activity.[6]

Step-by-Step Methodology (General for both assays):

  • Reagent Preparation:

    • Prepare a stock solution of the aminohydroxyphenylacetate derivative.

    • Prepare the DPPH or ABTS•+ working solution according to established protocols.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound at various concentrations.

    • Add the DPPH or ABTS•+ working solution to each well.

    • Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for a specified time.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS).

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC₅₀ value or express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).

VI. Enzyme Inhibition: A Targeted Therapeutic Strategy

Many diseases are driven by the aberrant activity of specific enzymes. Aminohydroxyphenylacetate derivatives, due to their structural features, can be designed to act as enzyme inhibitors. For example, derivatives of 2-{[2-(4-hydroxyphenyl)ethyl]amino} pyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6, a key protein in allergic responses.[7]

A. Rationale for Enzyme Inhibition

The aminohydroxyphenylacetate scaffold can mimic the structure of natural enzyme substrates or cofactors. The hydroxyl, amino, and carboxylate groups can form key hydrogen bonds and electrostatic interactions within the active site of an enzyme, leading to competitive or non-competitive inhibition.

B. Experimental Protocol: A General Enzyme Inhibition Assay

The specific protocol will vary depending on the target enzyme. However, a general workflow can be outlined.

Principle: The assay measures the effect of the test compound on the rate of an enzyme-catalyzed reaction. This is typically monitored by the formation of a product or the depletion of a substrate, often detected by a change in absorbance or fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified enzyme in a suitable buffer.

    • Prepare a solution of the enzyme's substrate.

    • Prepare serial dilutions of the aminohydroxyphenylacetate derivative.

  • Assay Procedure (96-well plate format):

    • Add the enzyme solution to each well.

    • Add the test compound at various concentrations.

    • Include control wells (enzyme and solvent, no inhibitor) and blank wells (buffer and substrate, no enzyme).

    • Pre-incubate the enzyme and inhibitor for a specific time.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution.

    • Immediately place the plate in a microplate reader and monitor the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC₅₀ value.

Signaling Pathway Visualization

Enzyme_Inhibition_Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Product Enzyme->Product Catalysis Derivative Aminohydroxyphenylacetate Derivative Derivative->Enzyme Binding Inhibition Inhibition

Caption: General mechanism of enzyme inhibition by an aminohydroxyphenylacetate derivative.

VII. Concluding Remarks and Future Directions

The aminohydroxyphenylacetate scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the systematic evaluation of their biological activities, from initial screening to mechanistic insights. The detailed protocols and the underlying scientific rationale are intended to serve as a robust starting point for your research endeavors.

Future investigations should focus on expanding the structural diversity of aminohydroxyphenylacetate libraries and exploring a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds. Furthermore, promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy. Through a combination of innovative synthetic chemistry and rigorous biological evaluation, the full therapeutic potential of aminohydroxyphenylacetate derivatives can be realized.

References

  • BenchChem. (2025). A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds. BenchChem Technical Support Team.
  • [Reference for Broth Microdilution Protocol - General Microbiology Journal]
  • [Reference for MTT Assay Protocol - Cell Biology Journal]
  • Nagashima, S., et al. (2008). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(12), 6437-6450.
  • [Reference for General Enzyme Inhibition Assay Protocol - Biochemistry Journal]
  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868.
  • Couto, R. O., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Biomaterials Science & Engineering, 6(6), 3489-3498.
  • [Reference for general information on anticancer mechanisms of phenolic compounds]
  • Rathi, E., et al. (2017). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • [Reference for general information on antimicrobial mechanisms of phenolic compounds]
  • [Reference for general information on synthetic approaches to aminohydroxyphenylacetate deriv
  • [Reference for general information on the importance of the aminohydroxyphenylacet
  • [Reference for general information on the role of the amino group in biological activity]
  • [Reference for general information on the role of the phenylacet
  • Pan, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][6][8] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120.
  • [Reference for general information on the diversity of anticancer mechanisms]
  • [Reference for general inform
  • [Reference for general information on the progression
  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
  • [Reference for general information on the therapeutic potential of novel scaffolds]

Sources

Unlocking the Therapeutic Potential of Methyl 2-(3-amino-4-hydroxyphenyl)acetate: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

In the landscape of drug discovery, the identification of novel molecular scaffolds with the potential for diverse therapeutic applications is a paramount objective. Methyl 2-(3-amino-4-hydroxyphenyl)acetate, a seemingly simple molecule, presents a compelling case for in-depth investigation. Its structure marries two key pharmacophores with well-documented significance in medicinal chemistry: the aminophenol moiety and the aryl acetic acid motif. This unique combination suggests a rich, yet unexplored, potential for this compound to serve as a foundational template for the development of new therapeutics across a range of disease areas.

The aminophenol group is a cornerstone in the synthesis of a variety of bioactive compounds, including anticancer, anti-inflammatory, analgesic, and antimicrobial agents.[1][2][3] Notably, it is a key structural component of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs.[3][4] The aryl acetic acid functionality is the hallmark of the largest class of non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin and diclofenac, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

This technical guide provides a comprehensive exploration of this compound, from its synthesis to its putative medicinal chemistry applications. We will delve into its potential as an anti-inflammatory, anticancer, antimicrobial, and neuroprotective agent, supported by proposed mechanisms of action and detailed protocols for its evaluation. This document is intended to serve as a catalyst for researchers, scientists, and drug development professionals to unlock the therapeutic promise held within this intriguing molecule.

Synthesis and Characterization: A Plausible Synthetic Pathway

Diagram: Proposed Synthesis of this compound

Synthesis_of_Methyl_2-(3-amino-4-hydroxyphenyl)acetate start 4-hydroxy-3-nitrophenylacetic acid intermediate1 Methyl 4-hydroxy-3-nitrophenylacetate start->intermediate1   CH3OH, H2SO4 (cat.)   Reflux final_product This compound intermediate1->final_product   H2, Pd/C   or SnCl2, HCl

Caption: A two-step synthetic route to the target compound.

Experimental Protocol: Synthesis and Characterization

Step 1: Esterification of 4-hydroxy-3-nitrophenylacetic acid

  • To a solution of 4-hydroxy-3-nitrophenylacetic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-hydroxy-3-nitrophenylacetate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Reduction of the Nitro Group

  • Dissolve methyl 4-hydroxy-3-nitrophenylacetate (1 equivalent) in methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Alternatively, the reduction can be achieved using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Potential Medicinal Chemistry Applications

The hybrid structure of this compound suggests a multi-faceted pharmacological profile. Below, we explore its potential applications and propose a strategic framework for its evaluation.

Anti-Inflammatory and Analgesic Potential

The presence of the aryl acetic acid moiety strongly suggests that this compound could function as a non-steroidal anti-inflammatory drug (NSAID).[5] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[5]

Diagram: Hypothesized Anti-Inflammatory Mechanism

Anti_Inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Target_Compound Methyl 2-(3-amino-4- hydroxyphenyl)acetate Target_Compound->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by the target compound.

Experimental Workflow: Evaluation of Anti-Inflammatory Activity

A tiered screening approach is recommended to efficiently evaluate the anti-inflammatory potential.

Tier 1: In Vitro Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory effect on COX-1 and COX-2 enzymes.

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

    • Incubate the compound with the respective COX enzyme and arachidonic acid as the substrate.

    • Measure the production of prostaglandins (e.g., PGE₂) using ELISA or a colorimetric/fluorometric method as per the kit instructions.

    • Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

    • Include known NSAIDs (e.g., indomethacin, celecoxib) as positive controls.

Tier 2: Cell-Based Assays

  • Objective: To assess the compound's ability to reduce inflammatory responses in a cellular context.

  • Protocol (LPS-induced inflammation in macrophages):

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • After a suitable incubation period (e.g., 24 hours), collect the cell supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (using the Griess reagent) in the supernatant.[7]

    • Assess cell viability using an MTT or similar assay to rule out cytotoxicity.

    • Determine the concentration-dependent reduction in inflammatory markers.

Parameter Assay Endpoint
Enzyme InhibitionCOX-1/COX-2 AssayIC₅₀ (µM)
Cytokine ReleaseELISA (TNF-α, IL-6)% Inhibition
Nitric Oxide ProductionGriess Assay% Inhibition
Cell ViabilityMTT AssayCC₅₀ (µM)
Anticancer Activity

The aminophenol scaffold is present in several compounds with demonstrated antiproliferative properties.[2] The mechanism of action for such compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Experimental Workflow: Evaluation of Anticancer Activity

A systematic screening against a panel of cancer cell lines is the standard approach.[1][8]

Tier 1: Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and antiproliferative effects on various cancer cell lines.

  • Protocol:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Assess cell viability using assays such as MTT, SRB, or CellTiter-Glo®.[9]

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

    • Include a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.

Tier 2: Mechanistic Assays (for active compounds)

  • Objective: To elucidate the mechanism of anticancer action.

  • Protocols:

    • Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

    • Cell Cycle Analysis: Employ flow cytometry with DNA staining (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle.

    • Western Blot Analysis: Investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Antimicrobial Potential

Derivatives of aminophenol have been reported to possess antibacterial and antifungal properties.[1] This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Experimental Workflow: Evaluation of Antimicrobial Activity

Standard microbiological assays are employed to determine the antimicrobial spectrum and potency.[10]

Tier 1: Broth Microdilution Assay

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

  • Protocol:

    • Prepare a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth media.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under suitable conditions.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[10]

Tier 2: Further Characterization

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is static or cidal.

  • Time-Kill Assays: To evaluate the rate of microbial killing over time.

Neuroprotective Properties

Oxidative stress and inflammation are key pathological features of many neurodegenerative diseases. Given its potential anti-inflammatory and antioxidant (due to the phenol group) properties, this compound warrants investigation as a potential neuroprotective agent.[11]

Diagram: Potential Neuroprotective Pathways

Neuroprotective_Pathways Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Target_Compound Methyl 2-(3-amino-4- hydroxyphenyl)acetate Target_Compound->Oxidative_Stress Antioxidant Effect Target_Compound->Neuroinflammation Anti-inflammatory Effect

Caption: Dual-action neuroprotective hypothesis.

Experimental Workflow: Evaluation of Neuroprotective Activity

Cell-based models of neuronal injury are suitable for initial screening.

  • Objective: To assess the ability of the compound to protect neurons from oxidative stress-induced cell death.

  • Protocol (Glutamate-induced excitotoxicity in neuronal cells):

    • Culture a neuronal cell line (e.g., HT22) in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound for a few hours.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

    • After 24 hours, measure cell viability using an MTT or LDH release assay.

    • A significant increase in cell viability in the presence of the compound compared to glutamate alone indicates a neuroprotective effect.

    • Further mechanistic studies can include measuring reactive oxygen species (ROS) levels using fluorescent probes.

Future Directions and Conclusion

This compound stands as a molecule of significant untapped potential. Its structural composition, combining the proven pharmacophores of aminophenol and aryl acetic acid, provides a strong rationale for its exploration in medicinal chemistry. The proposed synthetic route is feasible and provides a clear path to obtaining the compound for biological evaluation.

The outlined experimental workflows offer a comprehensive strategy for systematically investigating its potential as an anti-inflammatory, anticancer, antimicrobial, and neuroprotective agent. Positive results in these initial in vitro screens would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models of disease.

This guide serves as a foundational blueprint for researchers to embark on the exciting journey of unraveling the therapeutic potential of this compound. The convergence of two powerful medicinal chemistry motifs in a single, accessible scaffold makes it a highly attractive starting point for the development of next-generation therapeutics.

References

  • Kajay Remedies. (2024, May 10). Role of Para Aminophenol in Oncology Drug Development. [Link]
  • Chingle, R. M., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. [Link]
  • Noble Life Sciences. (n.d.).
  • Kajay Remedies. (2024, February 28). How Para Aminophenol Supports Chemical Industries. [Link]
  • Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Aminophenol in Modern Chemical Manufacturing. [Link]
  • Murias, M., et al. (2004).
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
  • Kumar, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
  • Moaddel, R., et al. (2005). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
  • ResearchGate. (2019, June 29). (PDF) In-vitro Models in Anticancer Screening. [Link]
  • Kwiecinski, J., et al. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. [Link]
  • AZoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
  • MDPI. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
  • Thesis. (2025, May 20). Assay development and efficacy testing of novel and established antimicrobials. [Link]
  • Open Access Journals. (n.d.).
  • Monks, T. J., et al. (2007). Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2. PubMed. [Link]
  • Slideshare. (n.d.).
  • Slideshare. (n.d.). Medicinal Chemistry of NSAIDS. [Link]
  • YouTube. (2021, March 1). NSAIDs: SAR of Indole acetic acid. [Link]
  • YouTube. (2022, April 15). SAR of Paracetamol (acetaminophen)l Medicinal Chemistry| Made Easy. [Link]
  • YouTube. (2025, January 5).
  • Spandidos Publications. (2021, November 25).
  • MDPI. (2024). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. [Link]
  • PubMed Central. (2018, February 13).
  • PubMed. (2024, May 2).
  • PubMed Central. (2010). Development of proneurogenic, neuroprotective small molecules. [Link]
  • PubMed. (2024, June 13). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link]
  • PubMed. (2025, March 1).
  • PubChem. (n.d.). Methyl 2-(3-amino-4-hydroxyphenyl)

Sources

Spectroscopic Characterization of Methyl 2-(3-amino-4-hydroxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS 78587-72-1). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction

This compound is a substituted aromatic compound with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2] Its structure, featuring a phenol, an aniline, and a methyl ester, makes it an interesting building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the expected and observed spectroscopic features of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

Experimental Considerations: The choice of solvent is critical in ¹H NMR. Deuterated solvents that do not contain exchangeable protons are used. For this compound, a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would be appropriate. The phenolic and amino protons are labile and may exchange with deuterium if a protic solvent like D₂O is used, leading to their disappearance from the spectrum.

Expected ¹H NMR Spectrum: Based on the structure of this compound, we can predict the following proton signals:

  • Aromatic Protons (Ar-H): The trisubstituted benzene ring will exhibit a complex splitting pattern. We expect three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the hydroxyl group is expected to be the most shielded, while the proton ortho to the acetate substituent will be deshielded.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the aromatic ring and the carbonyl group. They are expected to appear as a singlet at approximately δ 3.5-3.8 ppm.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and should appear as a sharp singlet at around δ 3.6-3.9 ppm.

  • Hydroxyl Proton (-OH): The phenolic proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. It can range from δ 4.0-7.0 ppm or even higher.

  • Amino Protons (-NH₂): The two protons of the amino group will also appear as a broad singlet, typically in the range of δ 3.0-5.0 ppm, and its position is also solvent and concentration-dependent.

Illustrative Data (Predicted):

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H~6.7-7.0Multiplet3H
-CH₂-~3.6Singlet2H
-OCH₃~3.7Singlet3H
-OHVariable (Broad)Singlet1H
-NH₂Variable (Broad)Singlet2H
¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

Expected ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to appear in the range of δ 170-175 ppm.

  • Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals. The carbons attached to the hydroxyl and amino groups will be shielded compared to the unsubstituted benzene (δ 128.5 ppm), while the carbon attached to the acetate group will be slightly deshielded. The quaternary carbons (C-OH, C-NH₂, C-CH₂) will generally have lower intensities.

  • Methylene Carbon (-CH₂-): The methylene carbon will appear at approximately δ 40-45 ppm.

  • Methyl Carbon (-OCH₃): The methyl ester carbon is expected to be found around δ 50-55 ppm.

Illustrative Data (Predicted):

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O~172
Ar-C (Substituted)~115-150
Ar-C (Unsubstituted)~115-130
-OCH₃~52
-CH₂-~41

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR a powerful tool for functional group identification.

Experimental Considerations: Samples for IR spectroscopy can be prepared as neat liquids, solutions, or solid dispersions in a potassium bromide (KBr) pellet. The choice of method depends on the physical state of the sample.

Expected IR Spectrum:

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ for the primary amine group. These may overlap with the O-H stretch.

  • C-H Stretch (aromatic): Absorption bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

  • C-H Stretch (aliphatic): Absorption bands below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methylene and methyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl group.

  • C=C Stretch (aromatic): Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region for the ester C-O bond.

  • C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

Illustrative IR Data Interpretation Workflow:

IR_Interpretation Start Acquire IR Spectrum Broad_OH Broad band at 3200-3600 cm⁻¹? Start->Broad_OH Sharp_NH Two peaks at 3300-3500 cm⁻¹? Broad_OH->Sharp_NH Yes (Phenol present) Inconsistent Structure Inconsistent Broad_OH->Inconsistent No Strong_CO Strong, sharp peak at ~1735 cm⁻¹? Sharp_NH->Strong_CO Yes (Primary Amine present) Sharp_NH->Inconsistent No Aromatic_CH Peaks > 3000 cm⁻¹? Strong_CO->Aromatic_CH Yes (Ester present) Strong_CO->Inconsistent No Aliphatic_CH Peaks < 3000 cm⁻¹? Aromatic_CH->Aliphatic_CH Yes (Aromatic C-H present) Aromatic_CH->Inconsistent No Result Structure Consistent with This compound Aliphatic_CH->Result Yes (Aliphatic C-H present) Aliphatic_CH->Inconsistent No

Caption: Workflow for IR spectral analysis.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Considerations: Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar molecules like this compound and typically results in the observation of the protonated molecule [M+H]⁺.

Expected Mass Spectrum:

  • Molecular Ion: The nominal molecular weight of C₉H₁₁NO₃ is 181.19.[1] In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 182.

  • High-Resolution Mass: HRMS would be expected to give a mass for the protonated molecule that is very close to the calculated exact mass of 182.0812 for [C₉H₁₂NO₃]⁺.

  • Fragmentation Pattern: Under harsher ionization conditions like EI, or through tandem MS (MS/MS) experiments, characteristic fragment ions would be observed. Key fragmentations could include:

    • Loss of the methoxy group (-OCH₃) to give an ion at m/z 150.

    • Loss of the carbomethoxy group (-COOCH₃) to give an ion at m/z 122.

    • Cleavage of the C-C bond between the methylene group and the aromatic ring.

Illustrative Data (Predicted):

PubChem provides predicted collision cross-section values for various adducts, which is relevant for ion mobility mass spectrometry. The predicted m/z for the protonated molecule [M+H]⁺ is 182.08118.[1]

Table of Expected Ions in ESI-MS:

Ion Formula Calculated m/z
[M+H]⁺[C₉H₁₂NO₃]⁺182.0812
[M+Na]⁺[C₉H₁₁NNaO₃]⁺204.0631

Mass Spectrometry Data Analysis Workflow:

MS_Analysis Start Acquire Mass Spectrum Molecular_Ion Observe [M+H]⁺ at m/z ~182? Start->Molecular_Ion HRMS_Match HRMS matches C₉H₁₂NO₃⁺? Molecular_Ion->HRMS_Match Yes Inconsistent Inconsistent with Structure Molecular_Ion->Inconsistent No Fragmentation Analyze Fragmentation Pattern HRMS_Match->Fragmentation Yes HRMS_Match->Inconsistent No Confirmation Structural Confirmation Fragmentation->Confirmation

Caption: Workflow for mass spectral data analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. While publicly available experimental data is sparse, a thorough understanding of spectroscopic principles allows for a robust prediction and interpretation of its spectral features. The combination of these techniques confirms the presence of the key functional groups and the overall molecular structure, which is essential for its application in research and development.

References

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031246).
  • Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0060390).
  • PubChem. This compound.
  • Crysdot LLC. This compound.

Sources

A Comprehensive Technical Guide on the Physicochemical Characteristics of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS No. 78587-72-1) is a substituted phenylacetate derivative featuring key functional groups—a methyl ester, an amino group, and a phenolic hydroxyl—that make it a valuable intermediate in organic synthesis.[1][2] Its structural motifs are present in various biologically active molecules, positioning it as a significant building block in the development of novel pharmaceutical agents and fine chemicals. The parent acid, (3-amino-4-hydroxyphenyl)acetic acid, is noted for its utility in preparing compounds with anti-inflammatory activity.[3]

A comprehensive understanding of the physicochemical properties of this intermediate is paramount for researchers and process chemists. These characteristics govern its reactivity, solubility, stability, and suitability for specific synthetic transformations. This guide provides an in-depth analysis of its core properties, validated analytical methodologies for its characterization, and insights into its stability and handling, offering a critical resource for professionals in drug discovery and chemical development.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below. The molecule's structure is characterized by a benzene ring substituted at positions 1, 3, and 4 with an acetoxy-methyl group, an amino group, and a hydroxyl group, respectively.

IdentifierValueSource(s)
CAS Number 78587-72-1[1][2][4]
Molecular Formula C₉H₁₁NO₃[1][2][5]
Molecular Weight 181.19 g/mol [1][2]
IUPAC Name This compound[5]
SMILES COC(=O)Cc1ccc(c(c1)N)O[1][5]
Synonyms METHYLAMINOHYDROXYPHENYLACETATE[1]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both laboratory and industrial settings. These parameters are crucial for designing synthetic routes, developing purification strategies, and ensuring consistent quality.

PropertyValueSignificance & ContextSource(s)
Appearance Solid at STPThe physical state is consistent with its reported melting point.[3]
Melting Point 102-105°CThis defined melting range suggests a crystalline solid with a relatively high degree of purity. It is a critical parameter for quality control.[4][6]
Predicted LogP 0.6899The LogP (octanol-water partition coefficient) value indicates that the compound is predominantly hydrophilic. This is a key predictor of its solubility in aqueous vs. organic media and has implications for its behavior in biphasic reaction systems or chromatographic separations.[1]
Topological Polar Surface Area (TPSA) 72.55 ŲTPSA is a measure of the surface area occupied by polar atoms. This value, combined with the LogP, further confirms the compound's polar nature, which is dominated by the amine, hydroxyl, and ester functional groups.[1]
Storage Temperature 4°CRecommended storage at refrigerated temperatures highlights the need to mitigate potential degradation over time.[1]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and structural integrity of a chemical compound. The key expected spectral features for this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The methyl ester protons (-OCH₃) would appear as a sharp singlet around δ 3.6-3.8 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring would also be a singlet, typically around δ 3.5-3.7 ppm. The three protons on the aromatic ring would present as a complex set of multiplets in the δ 6.5-7.5 ppm region, with coupling patterns dictated by their ortho, meta, and para relationships. The amine (-NH₂) and hydroxyl (-OH) protons are exchangeable and would appear as broad singlets, the positions of which are highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would confirm the presence of all nine carbon atoms. Key signals include the carbonyl carbon of the ester at ~170-175 ppm, aromatic carbons between ~115-150 ppm, the methylene carbon at ~40 ppm, and the methyl ester carbon at ~52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the phenolic hydroxyl group.

  • N-H Stretch: The primary amine will exhibit two distinct, sharp peaks in the 3300-3500 cm⁻¹ region.

  • C=O Stretch: A strong, sharp peak characteristic of the ester carbonyl group will be prominent around 1730-1750 cm⁻¹.

  • C-O Stretch: Absorptions corresponding to the C-O bonds of the ester and phenol will be present in the 1000-1300 cm⁻¹ fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight of approximately 181.07.[5] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition C₉H₁₁NO₃.

Validated Analytical Methodologies

Ensuring the purity and identity of a chemical intermediate is a critical step in any synthetic workflow. The following diagram and protocols outline a robust system for the characterization of this compound.

cluster_0 General Characterization Workflow Sample Raw Material Sample Purity Purity Assessment (HPLC) Sample->Purity Step 1 Identity Identity Confirmation Purity->Identity Step 2 (If Purity ≥ 98%) Spec Spectroscopic Analysis Identity->Spec Step 3 Final Qualified Intermediate Spec->Final Step 4

Caption: General workflow for the qualification of a chemical intermediate.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method to quantify the purity of the compound. The method's effectiveness relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Certificates of analysis for related compounds specify HPLC for purity assessment.[7]

Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 50:50 Water/Acetonitrile

  • Analyte sample (~1 mg/mL solution)

Methodology:

  • System Preparation: Equilibrate the HPLC system and C18 column with a starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the diluent to create a 1 mg/mL stock solution.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Chromatographic Run: Run a linear gradient elution. For example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Detection: Monitor the eluent at a wavelength of 280 nm, where the phenolic chromophore is expected to absorb.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the principal peak by the total area of all peaks and multiplying by 100.

Self-Validation: The method is validated by its ability to separate the main peak from impurity peaks. A sharp, symmetrical peak for the analyte is indicative of good chromatographic performance. The purity should meet predefined specifications (e.g., ≥98%).[1]

cluster_1 HPLC Purity Analysis Workflow Prep Sample Preparation (1 mg/mL in Diluent) Inject Inject 10 µL into RP-HPLC System Prep->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze Result Purity Report Analyze->Result

Caption: Step-by-step workflow for HPLC purity determination.

Protocol 2: Structural Confirmation via NMR Spectroscopy

Objective: To confirm the chemical structure of the compound by preparing a sample for NMR analysis.

Methodology:

  • Accurately weigh 5-10 mg of the sample.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH and -NH₂ protons.

  • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.

  • Analyze the resulting spectra, comparing chemical shifts, integration values, and coupling patterns to the expected structure.

Stability, Storage, and Handling

The stability of an intermediate is crucial for ensuring the reproducibility of synthetic processes and the quality of the final product.

  • Storage Conditions: The compound should be stored in a cool, dry place, with recommended temperatures around 4°C.[1] It should be kept in a tightly sealed container, protected from light and atmospheric moisture, to prevent degradation.

  • Potential Degradation Pathways:

    • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid, (3-amino-4-hydroxyphenyl)acetic acid.

    • Oxidation: The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is prone to oxidation. Exposure to air and light can lead to the formation of colored impurities over time.

Relevance in Drug Development

The physicochemical properties of an intermediate like this compound have a direct and significant impact on the drug development lifecycle.

cluster_2 Impact of Physicochemical Properties on Drug Development Prop Physicochemical Properties Sol Solubility Prop->Sol Stab Stability Prop->Stab LogP LogP Prop->LogP Bio Bioavailability Sol->Bio Shelf Shelf-Life Stab->Shelf Perm Permeability LogP->Perm Dev Development Suitability Bio->Dev Shelf->Dev Perm->Dev

Caption: Relationship between core properties and drug development suitability.

  • Solubility: The compound's hydrophilicity (LogP ~0.69) influences the choice of solvents for reaction and purification.[1] If this molecule were part of a final drug substance, this property would be a key determinant of its dissolution rate and bioavailability.

  • Stability: Understanding the degradation profile is essential for defining storage conditions and shelf-life, both for the intermediate and any subsequent Active Pharmaceutical Ingredient (API).

  • Reactivity: The presence of the nucleophilic amino and hydroxyl groups, alongside the electrophilic ester, defines its synthetic utility. These sites allow for a wide range of chemical modifications, making it a versatile scaffold for building more complex molecules. The introduction of the methyl group, a common strategy in drug design, can modulate physicochemical and pharmacokinetic properties.[8]

Conclusion

This compound is a chemical intermediate whose value is defined by its versatile functionality and specific physicochemical profile. Its solid state, defined melting point, and hydrophilic nature are key parameters that guide its application in synthesis. The analytical methods outlined in this guide, particularly HPLC and NMR, provide a robust framework for ensuring its quality and identity. For researchers and drug development professionals, a thorough grasp of these characteristics is not merely academic but a practical necessity for efficient process development, impurity control, and the successful synthesis of next-generation chemical entities.

References

  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information.
  • Briti Scientific. (n.d.). Certificate of Analysis: Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
  • PubChemLite. (n.d.). This compound (C9H11NO3).
  • Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).
  • SpectraBase. (n.d.). Methyl 2-(3,5-dihydroxyphenyl)acetate - Optional[13C NMR] - Spectrum.
  • PubMed. (2013). [Application of methyl in drug design]. National Center for Biotechnology Information.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information.
  • Mol-Instincts. (n.d.). 3-氨基-4-羟基-苯乙酸甲酯.
  • PubChem. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). Methyl 2-(4-amino-3-hydroxyphenyl)acetate.
  • The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate.
  • Matrix Fine Chemicals. (n.d.). METHYL 2-(4-HYDROXYPHENYL)ACETATE | CAS 14199-15-6.
  • PubChem. (n.d.). (3-Amino-4-hydroxyphenyl)acetic acid. National Center for Biotechnology Information.
  • HMDB. (n.d.). Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020).
  • FlavScents. (n.d.). methyl 4-hydroxyphenyl acetate.
  • MDPI. (2022). Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation.
  • MDPI. (2021). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin.
  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.

Sources

The Antioxidant Potential of Aminophenol Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of Aminophenol Derivatives

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are at the forefront of therapeutic strategies to mitigate oxidative damage. Among the vast arsenal of potential antioxidant compounds, aminophenol derivatives have emerged as a particularly promising class. Their unique chemical architecture, featuring both hydroxyl and amino functional groups on an aromatic ring, endows them with potent free-radical scavenging capabilities.[1]

This in-depth technical guide provides a comprehensive exploration of the antioxidant potential of aminophenol derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core principles governing their antioxidant activity, dissect the critical structure-activity relationships that dictate their efficacy, and provide detailed, field-proven methodologies for their evaluation. This guide moves beyond a simple recitation of facts to offer a causal understanding of experimental choices and a framework for the rational design of novel, potent antioxidant agents based on the aminophenol scaffold.

Core Principles: Unraveling the Antioxidant Mechanism of Aminophenol Derivatives

The antioxidant prowess of aminophenol derivatives is fundamentally rooted in the synergistic action of their hydroxyl (-OH) and amino (-NH2) groups.[1] These groups act as hydrogen or electron donors to neutralize highly reactive free radicals, thereby terminating the destructive chain reactions of oxidation that can inflict cellular damage.[1]

The primary mechanism involves the donation of a hydrogen atom from either the hydroxyl or amino group to a free radical, resulting in the formation of a more stable radical species of the antioxidant itself.[1] This newly formed radical is significantly less reactive due to the delocalization of the unpaired electron across the aromatic ring, a process facilitated by the presence of both the hydroxyl and amino groups.

Metabolic_Pathways AP Aminophenol Derivative Metabolites Metabolites AP->Metabolites Metabolism (e.g., conjugation) Detox Detoxification Metabolites->Detox e.g., Glutathione Conjugation Reactive Reactive Metabolites Metabolites->Reactive e.g., Toxic Intermediates CellularEffects Cellular Effects Detox->CellularEffects Excretion Reactive->CellularEffects Toxicity/Activity

Caption: Metabolic pathways of aminophenols and their interaction with the glutathione system.

Experimental Evaluation of Antioxidant Potential: A Practical Guide

The robust evaluation of the antioxidant potential of aminophenol derivatives requires a multi-tiered approach, combining in vitro chemical assays with cell-based models.

In Vitro Assays for Radical Scavenging Activity

The most widely used methods for assessing the radical scavenging ability of compounds are the DPPH and ABTS assays. [1][2]These assays are relatively simple, high-throughput, and provide a good initial screening platform.

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. [1]The donation of a hydrogen atom or electron from the aminophenol derivative to DPPH leads to the formation of the reduced, colorless form of DPPH. The change in absorbance is measured spectrophotometrically.

Experimental Protocol: DPPH Assay [1][2]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or Ethanol

    • Test compounds (aminophenol derivatives)

    • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

    • 96-well microplate or cuvettes

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compounds and the reference antioxidant.

    • Add a fixed volume of the DPPH solution to each well of the microplate.

    • Add an equal volume of the test compound or reference standard at different concentrations to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration. A lower IC₅₀ value indicates higher antioxidant activity.

The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which is a blue-green chromophore. The addition of an antioxidant reduces the ABTS•⁺, leading to a decolorization of the solution. The change in absorbance is measured spectrophotometrically.

Experimental Protocol: ABTS Assay [1]

  • Materials:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

    • Potassium persulfate

    • Test compounds (aminophenol derivatives)

    • Reference antioxidant (e.g., Trolox)

    • Phosphate buffered saline (PBS) or ethanol

    • Spectrophotometer

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound or reference standard at different concentrations to a fixed volume of the diluted ABTS•⁺ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: A simplified workflow for evaluating the antioxidant potential of aminophenol derivatives.

Cell-Based Assays for a More Biologically Relevant Assessment

While in vitro assays are valuable for initial screening, cell-based assays provide a more physiologically relevant context for evaluating antioxidant activity.

Cellular assays can directly measure the ability of aminophenol derivatives to reduce intracellular ROS levels. This is often done using fluorescent probes that become fluorescent upon oxidation by ROS.

Experimental Protocol: Cellular ROS Assay [3]

  • Materials:

    • Cell line (e.g., HK-2, HepG2)

    • Cell culture medium and supplements

    • Test compounds (aminophenol derivatives)

    • An agent to induce oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide)

    • Fluorescent ROS indicator (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Culture cells to an appropriate confluency in a multi-well plate.

    • Pre-treat the cells with various concentrations of the aminophenol derivatives for a specified time.

    • Load the cells with the fluorescent ROS probe (e.g., DCFH-DA).

    • Induce oxidative stress by adding an ROS-generating agent.

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

    • A reduction in fluorescence intensity in the presence of the test compound indicates its ability to scavenge intracellular ROS.

Quantitative Data Summary

The following table summarizes representative antioxidant activity data for some aminophenol derivatives from the literature.

CompoundAssayIC₅₀ / EC₅₀ (µM)Source
p-Aminophenol (p-AP)DPPH24.1[4]
Acetaminophen (APAP)DPPH145[4]
p-Aminophenol-O-sulfate (p-APS)DPPH24.5[4]
Acetaminophen-O-sulfate (APAPS)DPPH> 1000[4]
Novel o-aminophenol derivative 6aDPPHSC₅₀ = 12.23 µg/mL
Novel o-aminophenol derivative 6bDPPHSC₅₀ = 22.96 µg/mL
Novel o-aminophenol derivative 6d-EC₅₀ = 4.00-11.25 µg/mL[5]
Novel o-aminophenol derivative 6g-EC₅₀ = 4.00-11.25 µg/mL[5]
Novel o-aminophenol derivative 12a-EC₅₀ = 4.00-11.25 µg/mL[5]

Applications in Drug Development and Future Perspectives

The antioxidant properties of aminophenol derivatives make them attractive candidates for the development of drugs targeting diseases with an underlying oxidative stress component. [6]Their potential applications span a wide range of therapeutic areas, including:

  • Neuroprotective Agents: To combat oxidative damage in neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Anti-inflammatory Drugs: By mitigating the role of ROS in inflammatory processes. [6]* Oncology: Certain derivatives have shown potential in cancer therapy, and their antioxidant properties may help protect normal cells from the damaging effects of chemotherapy and radiotherapy. [6]* Cardioprotective Agents: To protect the heart from ischemia-reperfusion injury, which is associated with a burst of ROS.

The future of research in this field lies in the rational design and synthesis of novel aminophenol derivatives with enhanced antioxidant activity and improved safety profiles. [5][7][8][9]This will involve a deeper exploration of QSAR, the use of computational modeling to predict activity, and a thorough investigation of their metabolic and potential pro-oxidant properties. By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of aminophenol-based therapeutics.

References

  • A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Deriv
  • Sugahara, T., et al. (2022).
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Murakami, K., & Yoshino, M. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022).
  • Role of Para Aminophenol in Oncology Drug Development. (2024). Kajay Remedies.
  • Nguyen, T. N. M., et al. (n.d.). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Scholar DLU.
  • Potential Research Applications for Substituted Aminophenols: An In-depth Technical Guide. Benchchem.
  • Sugahara, T., et al. (2022).
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Testing of early cellular effects of aminophenol derivatives in HK-2... (n.d.).
  • Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. (2025).
  • Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. (2015). Asian Journal of Chemistry.
  • Sugahara, T., et al. (2022).
  • Structure of aminophenol derivatives. (n.d.).
  • Contribution of reactive oxygen species to para-aminophenol toxicity in LLC-PK1 cells. (2008). PubMed.
  • The Antioxidant Profile of Phenolic Amines: A Technical Guide Focused on 3-(1 - Benchchem.
  • Aminophenol Market Size to Surpass USD 2.68 Billion by 2034. (n.d.). Precedence Research.
  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024). PubMed.
  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). pharmacy180.com.
  • Ovsyannikova, E. M., et al. (2024). Effect of Aminophenol and Amino Acids Derivatives on the Level of Nitrosyl Radical and Its Active Forms In Vitro. Semantic Scholar.
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PubMed Central.
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025).
  • Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol deriv
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). PubMed.
  • Aminophenols. (n.d.).
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025).
  • The Structure-Activity Relationship of the Antioxidant Peptides

Sources

Introduction: The Dual-Faced Nature of Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prooxidant Properties of Aminophenol Compounds

Aminophenol derivatives are a class of aromatic compounds integral to numerous applications, from industrial chemistry to pharmaceuticals. They are key components or metabolites of widely used drugs like acetaminophen (paracetamol) and mesalamine.[1] While often recognized for their antioxidant capabilities, aminophenols possess a paradoxical prooxidant nature that is critical to understanding their toxicology and therapeutic potential. This dual activity stems from their chemical structure, which allows them to participate in redox cycling, leading to the generation of reactive oxygen species (ROS).

This guide provides a comprehensive exploration of the prooxidant properties of aminophenol compounds. We will delve into the core chemical mechanisms, the resulting cellular damage, the toxicological and pharmacological implications, and the robust methodologies required to investigate these effects. Our focus is on providing not just protocols, but the causal reasoning behind them, empowering researchers to design, execute, and interpret experiments with confidence and scientific rigor.

Chapter 1: The Chemical Basis of Prooxidant Activity

The prooxidant activity of aminophenols is not a universal property among all isomers; it is intrinsically linked to their molecular structure and their interaction with the cellular microenvironment, particularly the presence of transition metals.

Critical Structure-Activity Relationships

The defining factor for the prooxidant potential of an aminophenol is the relative position of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring.

  • Ortho- and Para-Aminophenols (2- and 4-Aminophenol): These isomers exhibit potent prooxidant and radical scavenging activity.[1][2][3] Their arrangement allows for the formation of stable semiquinone radical intermediates and subsequent oxidation to quinone-imines. This structural stability is the cornerstone of their ability to participate in redox cycling.

  • Meta-Aminophenol (3-Aminophenol): In stark contrast, the meta-isomer shows little to no prooxidant activity.[1][2][3] The positioning of the functional groups does not permit the formation of a stabilized quinone-imine structure, thus preventing efficient redox cycling.

This fundamental difference underscores the importance of molecular geometry in dictating biochemical activity. The ability to delocalize an unpaired electron across the molecule after donating a hydrogen atom is what makes the ortho and para isomers redox-active.

Table 1: Isomer-Specific Prooxidant Activity

IsomerStructureProoxidant PotentialMechanistic Rationale
2-Aminophenol ortho-HighCan form a stable quinone-imine intermediate, facilitating redox cycling.[1][2]
4-Aminophenol para-HighCan form a stable quinone-imine intermediate, facilitating redox cycling.[1][2]
3-Aminophenol meta-Very Low / NegligibleCannot form a stable quinone-imine intermediate, hindering redox activity.[1][2]
The Engine of Oxidative Stress: Redox Cycling

The primary mechanism by which ortho- and para-aminophenols exert their prooxidant effects is through a process called redox cycling, which is dramatically accelerated in the presence of transition metals like copper (Cu²⁺) or iron (Fe³⁺).[1][2]

The cycle proceeds as follows:

  • Metal Reduction: The aminophenol donates an electron to a transition metal ion, reducing it to a lower oxidation state (e.g., Cu²⁺ → Cu⁺). The aminophenol is oxidized to a semiquinone radical in the process.[1]

  • Superoxide Generation: The reduced metal ion (Cu⁺) rapidly reacts with molecular oxygen (O₂) to generate a superoxide radical (O₂⁻•), regenerating the oxidized metal ion (Cu²⁺).[1][2]

  • Propagation: The regenerated metal ion is now available to be reduced by another aminophenol molecule, perpetuating a catalytic cycle that continuously produces superoxide radicals.[1]

  • Formation of Other ROS: The superoxide anion can be further converted, either spontaneously or enzymatically, into other potent ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).[4]

This relentless production of ROS can overwhelm the cell's endogenous antioxidant defenses, leading to a state of oxidative stress.

Redox_Cycling AP Aminophenol (o- or p-) SQ Semiquinone Radical AP->SQ Metal Reduction Metal_ox Metal (n+) (e.g., Cu²⁺) QI Quinone-imine SQ->QI Further Oxidation Metal_red Metal (n-1)+ (e.g., Cu⁺) SQ->Metal_red Reduces Metal QI->AP Reduction (e.g., by NADH) Metal_ox->Metal_red e⁻ Metal_red->Metal_ox e⁻ O2 O₂ (Molecular Oxygen) Metal_red->O2 Reduces Oxygen Superoxide O₂⁻• (Superoxide) O2->Superoxide + e⁻ H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 SOD or spontaneous

Caption: Redox cycling of aminophenols in the presence of transition metals.

Chapter 2: Cellular Manifestations of Aminophenol-Induced Oxidative Stress

The continuous generation of ROS initiated by aminophenol redox cycling leads to widespread damage to critical cellular components.

Depletion of Endogenous Antioxidants

The first line of defense against oxidative stress is the cellular antioxidant system, with glutathione (GSH) being a central player. p-Aminophenol (PAP) has been shown to cause rapid and severe depletion of cellular GSH.[5][6][7] This occurs through two primary mechanisms:

  • Direct Conjugation: The reactive quinone-imine intermediate generated during redox cycling is an electrophile that can be conjugated with GSH, a detoxification pathway that consumes the cell's GSH stores.[8][9]

  • Oxidation: GSH is consumed by antioxidant enzymes like glutathione peroxidase (GPX) to neutralize ROS, converting it to glutathione disulfide (GSSG).[5]

Rapid depletion of GSH cripples the cell's ability to buffer against further oxidative insults, amplifying the damage.

Damage to Cellular Macromolecules

Once antioxidant defenses are compromised, ROS can inflict direct damage on vital macromolecules.

  • Lipid Peroxidation: ROS, particularly the hydroxyl radical, can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. This process disrupts membrane integrity and generates reactive aldehydes, such as 4-hydroxynonenal (4-HNE). The formation of 4-HNE-protein adducts is a key biomarker of aminophenol-induced oxidative stress and cellular damage.[5][10]

  • DNA Damage: Aminophenols can induce DNA damage through the action of ROS.[11] This damage can manifest as single- or double-strand breaks and the formation of oxidized bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.[12] Such damage, if not repaired, can lead to mutations, genomic instability, and apoptosis. The autoxidation of p-aminophenol has been directly linked to its cytotoxic and DNA-damaging effects.[11]

Mitochondrial Dysfunction

Mitochondria are both a primary source of endogenous ROS and a critical target of oxidative damage. Aminophenol-induced toxicity is strongly associated with mitochondrial dysfunction. Studies have shown that PAP can inhibit mitochondrial respiration and lead to a significant decrease in cellular adenosine triphosphate (ATP) levels, which precedes cell death.[6] This suggests that mitochondria are a critical target for the reactive intermediates formed during aminophenol metabolism, leading to an energy crisis and the initiation of apoptotic pathways.

Cellular_Damage AP Aminophenol (o- / p-) ROS Reactive Oxygen Species (O₂⁻•, H₂O₂, •OH) AP->ROS Redox Cycling GSH_dep GSH Depletion ROS->GSH_dep LP Lipid Peroxidation (Membrane Damage, 4-HNE) ROS->LP DNA_dam DNA Damage (Strand Breaks, 8-oxodG) ROS->DNA_dam Mito_dys Mitochondrial Dysfunction (↓ ATP, ↓ Respiration) ROS->Mito_dys Death Cell Death (Apoptosis / Necrosis) GSH_dep->Death LP->Death DNA_dam->Death Mito_dys->Death

Caption: Cellular consequences of aminophenol prooxidant activity.

Chapter 3: Toxicological and Pharmacological Implications

The prooxidant activity of aminophenols is not merely a biochemical curiosity; it is central to their roles in both toxicology and emerging therapeutics.

Organ Toxicity: Nephrotoxicity and Hepatotoxicity

The most well-documented toxicological effect of aminophenols is organ damage, particularly to the kidneys and liver.

  • Nephrotoxicity: p-Aminophenol (PAP) is a known potent nephrotoxicant that causes selective necrosis of the renal proximal tubules.[6][13] This is highly relevant in the context of acetaminophen (APAP) overdose, as APAP can be deacetylated to form PAP, which contributes significantly to the resulting kidney damage.[13] The mechanism involves the generation of ROS and subsequent oxidative stress within the renal cells.[5][9]

  • Hepatotoxicity: While less potent than in the kidney, PAP can also induce hepatotoxicity, particularly in animal models like mice and hamsters.[7][14] This toxicity is strongly linked to the depletion of hepatic GSH.[7][14] Interestingly, the hepatotoxicity of PAP appears to involve its N-acetylation back to acetaminophen, which then undergoes metabolic activation to its own toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[14][15]

A Therapeutic Paradox: Prooxidants as Anticancer Agents

The ability of aminophenols to induce oxidative stress and apoptosis is being harnessed for therapeutic benefit in oncology.[16] Many cancer cells exist in a state of heightened basal oxidative stress, making them more vulnerable to further ROS insults than normal cells. By selectively increasing ROS levels beyond a tolerable threshold, redox-active aminophenol derivatives can trigger apoptosis in cancer cells.

Novel aminophenol analogues have been synthesized that show potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and leukemia.[17] This activity is often correlated with their ability to be incorporated into cancer cells and induce apoptosis.[17] This represents a promising strategy where the prooxidant "side effect" is repurposed as the primary therapeutic mechanism of action.[18]

Chapter 4: Methodologies for Assessing Prooxidant Activity

Investigating the prooxidant properties of aminophenols requires a multi-faceted approach, combining chemical assays with more biologically relevant cell-based systems. Every protocol must be a self-validating system, including appropriate positive and negative controls to ensure the data is robust and interpretable.

In Vitro Assay: Aconitase Inactivation

Rationale: This is a highly specific and sensitive functional assay for detecting intracellular superoxide generation. Aconitase, a key enzyme in the Krebs cycle, contains an iron-sulfur [4Fe-4S] cluster in its active site that is exceptionally vulnerable to inactivation by superoxide radicals.[1][2] Measuring the loss of aconitase activity therefore serves as a reliable indirect measure of superoxide production. The inclusion of catalase inhibitors like sodium azide is crucial because it prevents the breakdown of H₂O₂, which can also damage the enzyme, thereby isolating the effect of superoxide.[1][2]

Detailed Protocol:

  • Cell Permeabilization:

    • Prepare a suspension of cells (e.g., yeast cells, cultured mammalian cells) at a concentration of approximately 10 mg/mL in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.1).

    • Permeabilize the cells using a standard method (e.g., treatment with toluene-ethanol or digitonin) to allow entry of substrates and test compounds.

    • Wash the permeabilized cells and resuspend them in buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Test aminophenol compound (e.g., 1 mM final concentration).

      • Transition metal catalyst (e.g., 5 µM CuSO₄ final concentration).[1]

      • Catalase inhibitor (e.g., 1 mM NaN₃ final concentration).[1][2]

      • Buffer to final volume.

    • Controls: Prepare parallel reactions including: a) no aminophenol (metal control), b) no metal (aminophenol control), and c) a positive control (e.g., menadione).

  • Incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Add the permeabilized cell suspension to each tube and incubate at 37°C for a defined period (e.g., 5-10 minutes).[1]

  • Termination and Lysis:

    • Stop the reaction by placing the tubes on ice and pelleting the cells by centrifugation.

    • Resuspend the cell pellet in an appropriate lysis buffer for aconitase activity measurement.

  • Aconitase Activity Measurement:

    • Measure aconitase activity spectrophotometrically by monitoring the formation of cis-aconitate from isocitrate at 240 nm. The reaction mixture should contain buffer (e.g., 50 mM Tris-HCl, pH 7.4), the cell lysate, and the substrate (e.g., 20 mM isocitrate).

    • Calculate the percentage of aconitase inactivation relative to the untreated control.

Aconitase_Workflow start Start: Prepare Permeabilized Cells setup Set Up Reaction Mixtures (Aminophenol, Cu²⁺, NaN₃) start->setup controls Include Controls (No Compound, No Metal) setup->controls preincubate Pre-incubate Mixtures (37°C, 5 min) setup->preincubate add_cells Add Permeabilized Cells preincubate->add_cells incubate Incubate (37°C, 5-10 min) add_cells->incubate stop Stop Reaction on Ice & Pellet Cells incubate->stop measure Measure Aconitase Activity (Spectrophotometry at 240 nm) stop->measure analyze Calculate % Inactivation vs. Control measure->analyze end End analyze->end

Caption: Experimental workflow for the aconitase inactivation assay.

Cell-Based Assay: Intracellular ROS Detection

Rationale: To visualize and quantify the overall generation of ROS within living cells, fluorescent probes are commonly used. Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe that is deacetylated by intracellular esterases to H₂DCF, which is then oxidized by various ROS (including H₂O₂ and •OH) to the highly fluorescent dichlorofluorescein (DCF).[4] This method provides a general measure of the cellular redox state.

Detailed Protocol:

  • Cell Culture:

    • Plate cells (e.g., LLC-PK1, HepG2) in a suitable format (e.g., 96-well black, clear-bottom plate) and grow to 80-90% confluency.

  • Probe Loading:

    • Remove the culture medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

    • Load the cells with 5-10 µM H₂DCFDA in serum-free medium or PBS.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Treatment:

    • Remove the loading solution and wash the cells twice with warm PBS to remove excess probe.

    • Add fresh medium or buffer containing the desired concentrations of the aminophenol compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂ or tert-butyl hydroperoxide).

  • Measurement:

    • Immediately measure the fluorescence using a microplate reader or fluorescence microscope.

    • Excitation wavelength: ~485 nm; Emission wavelength: ~535 nm.

    • Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 1-2 hours) or as a single endpoint measurement.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of treated cells to the vehicle control.

    • Express the results as Relative Fluorescence Units (RFU) or fold-change over control.

Conclusion and Future Directions

The prooxidant properties of aminophenol compounds are a critical determinant of their biological activity. Governed by a strict structure-activity relationship, the redox cycling of ortho- and para-aminophenols, especially when catalyzed by transition metals, initiates a cascade of oxidative stress that can lead to cellular dysfunction and death. This mechanism is the foundation for their toxicity in organs like the kidney and liver and, paradoxically, for their therapeutic potential as anticancer agents.

A thorough understanding of these prooxidant mechanisms is essential for drug development professionals seeking to mitigate the toxic side effects of aminophenol-containing drugs or to design novel redox-active therapeutics. Future research should focus on developing more specific probes for different ROS species, elucidating the precise downstream signaling pathways activated by aminophenol-induced oxidative stress, and exploring synergistic strategies that combine prooxidant aminophenols with inhibitors of cellular antioxidant systems to enhance anticancer efficacy.

References

  • Murakami, K., & Yoshino, M. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(2), 329-334. [Link]
  • ResearchGate. (n.d.). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species | Request PDF.
  • Foreman, B. D., & Tarloff, J. B. (2008). Contribution of reactive oxygen species to para-aminophenol toxicity in LLC-PK1 cells. Toxicology and Applied Pharmacology, 230(2), 144-149. [Link]
  • Harmon, R. C., Terneus, M. V., Kiningham, K. K., & Valentovic, M. A. (2005). Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress. Toxicology and Applied Pharmacology, 209(1), 86-94. [Link]
  • Rankin, G. O., Racine, C., Sweeney, A., Krayer, J. H., & Valentovic, M. A. (2012). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. International Journal of Molecular Sciences, 13(12), 16957-16972. [Link]
  • ResearchGate. (n.d.). Time-dependent effect of p-Aminophenol (PAP) toxicity in renal slices and development of oxidative stress | Request PDF.
  • ResearchGate. (n.d.). Schematic representation of 4-aminophenol induced ROS formation.
  • Fowler, L. M., Foster, J. R., & Lock, E. A. (1992). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Archives of Toxicology, 66(3), 189-196. [Link]
  • ResearchGate. (n.d.). Structure of aminophenol derivatives.
  • Hayward, N. K., & Lavin, M. F. (1985). p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. Life Sciences, 36(21), 2039-2046. [Link]
  • Eyanagi, R., Shirotori, M., & Hisanari, Y. (2001). p-Aminophenol-induced liver toxicity: tentative evidence of a role for acetaminophen. Journal of Biochemical and Molecular Toxicology, 15(1), 34-40. [Link]
  • ResearchGate. (n.d.). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen.
  • Newton, J. F., Pasino, D. A., & Hook, J. B. (1985). The role of p-aminophenol in acetaminophen-induced nephrotoxicity: effect of bis(p-nitrophenyl) phosphate on acetaminophen and p-aminophenol nephrotoxicity and metabolism in Fischer 344 rats. Toxicology and Applied Pharmacology, 81(3 Pt 1), 416-430. [Link]
  • ResearchGate. (n.d.). Aminophenol/transition metal-dependent generation of reactive oxygen species.
  • Takahashi, N., Yamauchi, T., & Maitani, Y. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 847-853. [Link]
  • Park, J. S., Lee, H. J., & Chung, B. H. (2013). An electrochemical immunosensor using p-aminophenol redox cycling by NADH on a self-assembled monolayer and ferrocene-modified Au electrodes. Analyst, 138(13), 3691-3696. [Link]
  • Eyanagi, R., Hisanari, Y., & Shirotori, M. (2004). p-Aminophenol-induced hepatotoxicity in hamsters: role of glutathione. Journal of Biochemical and Molecular Toxicology, 18(5), 257-263. [Link]
  • Baskol, G., Köse, S., & Erdem, F. (2003). The role of free radicals in p-aminophenol-induced nephrotoxicity: does reduced glutathione have a protective effect?. Cell Biochemistry and Function, 21(1), 65-70. [Link]
  • Oikawa, S., & Kawanishi, S. (1997). Metal-mediated oxidative DNA damage induced by nitro-2-aminophenols.
  • Takahashi, N., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 86, 117289. [Link]
  • Takahashi, N., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry, 86, 117289. [Link]
  • ResearchGate. (n.d.). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol.
  • IntechOpen. (n.d.). Antioxidant Defensive Mechanisms to Regulate Cellular Redox Homeostatic Balance.
  • Foti, M. C. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1109. [Link]
  • Pisoschi, A. M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 26(11), 3324. [Link]
  • Ferreira, I. M., & Piskareva, O. (2022). Redox-Active Molecules as Therapeutic Agents. Antioxidants, 11(5), 991. [Link]
  • Cao, G., Sofic, E., & Prior, R. L. (1997). Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships. Free Radical Biology and Medicine, 22(5), 749-760. [Link]
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. [Link]
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]
  • Marnett, L. J. (2000). DNA damage caused by lipid peroxidation products. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 462(2-3), 219-229. [Link]
  • ResearchGate. (n.d.). (PDF) Methods for testing antioxidant activity.
  • Ferreri, C., & Chatgilialoglu, C. (2023). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 12(11), 1990. [Link]

Sources

A-Technical-Guide-to-the-Enzymatic-Screening-of-Aminohydroxyphenylacetate-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminohydroxyphenylacetate and its derivatives are a class of compounds with significant interest in pharmaceutical and biotechnological research. Their structural motifs are found in various biologically active molecules, making them attractive targets for enzymatic modification and synthesis. The development of robust and efficient enzymatic screening methods is paramount for identifying novel biocatalysts, optimizing reaction conditions, and discovering potential therapeutic agents. This guide provides a comprehensive overview of the core principles, methodologies, and practical considerations for the enzymatic screening of aminohydroxyphenylacetate compounds, with a focus on aminotransferases and hydroxylases, two key enzyme classes involved in their metabolism and synthesis.

I. Foundational Principles: Understanding the Enzymatic Landscape

The successful screening of aminohydroxyphenylacetate compounds hinges on a thorough understanding of the enzymes that can act upon them. The two primary enzyme classes of interest are aminotransferases and hydroxylases.

A. Aminotransferases (Transaminases)

Aminotransferases (ATs), or transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor.[1][2][3] In the context of aminohydroxyphenylacetate compounds, ATs can be involved in either their synthesis or degradation. For instance, a transaminase could catalyze the final step in the biosynthesis of an aminohydroxyphenylacetate derivative by transferring an amino group to a corresponding α-keto acid precursor. Conversely, another AT might initiate its catabolism by removing the amino group.

The general reaction catalyzed by an aminotransferase is as follows:

Amino Donor + α-Keto Acceptor ⇌ α-Keto Acid + Amino Acid

Screening for aminotransferase activity on aminohydroxyphenylacetate compounds often involves detecting the formation of either the new amino acid or the new α-keto acid.

B. Hydroxylases

Hydroxylases are enzymes that introduce a hydroxyl group (-OH) into a substrate. In the case of aminohydroxyphenylacetate compounds, hydroxylases can play a crucial role in modifying the aromatic ring, which can significantly alter the molecule's biological activity. For example, a hydroxylase could convert a 4-hydroxyphenylacetate derivative to a 3,4-dihydroxyphenylacetate derivative.

A specific example is p-hydroxybenzoate hydroxylase (PobA), which, while primarily acting on 4-hydroxybenzoate, has been engineered to exhibit activity towards other phenolic compounds.[4] Another relevant enzyme is 3,4-dihydroxyphenylacetate 2,3-dioxygenase, which is involved in the catabolism of 3,4-dihydroxyphenylacetate.[5][6][7][8][9]

The general reaction for a hydroxylation event is:

Substrate + O₂ + NAD(P)H + H⁺ → Hydroxylated Product + NAD(P)⁺ + H₂O

Screening for hydroxylase activity typically involves detecting the consumption of the substrate, the formation of the hydroxylated product, or the consumption of the cofactor NAD(P)H.

II. Strategic Assay Design and Methodologies

The choice of screening assay is critical and depends on several factors, including the specific enzymatic reaction, the properties of the substrate and product, the desired throughput, and the available instrumentation. High-throughput screening (HTS) assays are essential for efficiently screening large compound libraries or enzyme variant libraries.[10][11]

A. Aminotransferase Assay Strategies

A variety of methods have been developed for the high-throughput screening of aminotransferases.[1][2] These can be broadly categorized as either direct or coupled assays and can utilize colorimetric, fluorometric, or mass spectrometry-based detection.

1. Colorimetric Assays

Colorimetric assays are often preferred for their simplicity and cost-effectiveness.[12] They typically rely on a reaction that produces a colored product, which can be quantified using a spectrophotometer.

  • Coupled Enzyme Assays: A common strategy is to couple the aminotransferase reaction to a second enzymatic reaction that produces a detectable color change.[1] For example, the production of pyruvate from alanine can be coupled to lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺. The decrease in NADH absorbance at 340 nm can be monitored.[13] Similarly, the formation of glutamate can be coupled to glutamate dehydrogenase, which also results in a change in NADH or NADPH concentration.[1][14] Commercial kits are available for measuring the activity of common aminotransferases like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using these principles.[13][14][15][16][17][18]

  • Direct Colorimetric Assays: Some assays directly detect the product of the transamination reaction. For instance, a method has been developed that uses an inexpensive amine donor and results in a colored product, making it suitable for high-throughput screening of transaminases against various aldehydes and ketones.[2] Another approach involves the use of CuSO₄/MeOH, which forms a blue complex with the α-amino acid product that can be quantified at 595 nm.[19]

2. Fluorometric Assays

Fluorometric assays generally offer higher sensitivity than colorimetric assays.[12][20] They involve the use of substrates that become fluorescent upon enzymatic conversion or coupled reactions that generate a fluorescent product.

  • Coupled Fluorometric Assays: Similar to colorimetric coupled assays, the aminotransferase reaction can be linked to an enzyme that produces a fluorescent signal. For example, the production of H₂O₂ in a coupled reaction can be detected using a fluorogenic probe.[21] The inherent fluorescence of NADH can also be utilized in coupled assays, offering a more sensitive detection method than absorbance.[22]

  • Fluorogenic Substrates: The development of fluorogenic substrates that are direct targets for the enzyme of interest provides a more direct and often more sensitive assay.[20][23][24] While less common for aminotransferases acting on aminohydroxyphenylacetates, this approach holds promise for future assay development.

3. Mass Spectrometry-Based Assays

Mass spectrometry (MS)-based assays offer high specificity and the ability to directly measure substrates and products without the need for labels or coupled reactions.[12][25][26][27] This makes them particularly useful for complex reaction mixtures or when specific product identification is crucial. Nanostructure-initiator mass spectrometry (NIMS) is an emerging platform for high-throughput enzyme screening.[26][28]

B. Hydroxylase Assay Strategies

Screening for hydroxylase activity can be approached in several ways, often focusing on the consumption of cofactors or the detection of the hydroxylated product.

1. Cofactor Depletion Assays

Many hydroxylases utilize NADH or NADPH as a cofactor. The oxidation of these cofactors to NAD⁺ or NADP⁺ can be monitored by the decrease in absorbance at 340 nm or by their intrinsic fluorescence. This provides a continuous and straightforward method for monitoring enzyme activity.

2. Product Detection Assays
  • Fluorometric Assays: The introduction of a hydroxyl group can sometimes lead to a significant change in the fluorescence properties of the molecule. For instance, the hydroxylation of tryptophan to 5-hydroxytryptophan results in a large increase in fluorescence, forming the basis of a continuous assay for tryptophan hydroxylase.[29] A similar principle could be applied to aminohydroxyphenylacetate compounds if the hydroxylation event leads to a fluorescent product.

  • Colorimetric Assays: A visual screening method was developed for p-hydroxybenzoate hydroxylase mutants based on the instability of the product, gallic acid, under alkaline conditions, which leads to a color change.[4] This principle of detecting a unique chemical property of the product can be a powerful screening tool.

  • Luminescence-Based Assays: A luminescence-based assay was developed for lysyl hydroxylase by monitoring the production of succinate, a co-product of the reaction.[30] This approach could be adapted for other hydroxylases if a suitable coupled reaction for a co-product is available.

C. Workflow for Enzymatic Screening

A typical workflow for screening a library of compounds or enzyme variants against an aminohydroxyphenylacetate substrate involves several key steps.

Screening_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation cluster_characterization Characterization Assay_Dev Assay Development & Optimization Primary_Screen Primary High-Throughput Screen Assay_Dev->Primary_Screen Library_Prep Enzyme/Compound Library Preparation Library_Prep->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_Confirmation Hit Confirmation & Dose-Response Hit_ID->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Specificity) Hit_Confirmation->Secondary_Assays Lead_Characterization Lead Characterization (Kinetics, Mechanism) Secondary_Assays->Lead_Characterization

Fig. 1: A generalized workflow for enzymatic screening.

III. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments in the enzymatic screening of aminohydroxyphenylacetate compounds.

A. Protocol 1: Colorimetric Coupled Assay for Aminotransferase Activity

This protocol is adapted from standard methods for measuring ALT and AST activity and can be modified for novel aminohydroxyphenylacetate substrates.[13][14]

Objective: To quantify the aminotransferase activity by monitoring the consumption of NADH in a coupled reaction with lactate dehydrogenase (LDH).

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • Purified aminotransferase or cell lysate containing the enzyme

  • Aminohydroxyphenylacetate amino donor substrate

  • α-Ketoglutarate (amino acceptor)

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Pyridoxal-5'-phosphate (PLP)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare the Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, α-ketoglutarate, NADH, LDH, and PLP. The final concentrations should be optimized, but typical starting points are: 10 mM α-ketoglutarate, 0.2 mM NADH, 10 U/mL LDH, and 50 µM PLP.

  • Dispense Master Mix: Add the appropriate volume of the master mix to each well of the 96-well plate.

  • Add Substrate and Enzyme: Add the aminohydroxyphenylacetate substrate to the desired final concentration. To initiate the reaction, add the enzyme preparation (purified enzyme or cell lysate). The final reaction volume is typically 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the rate of NADH consumption (ΔA₃₄₀/min). The aminotransferase activity is directly proportional to this rate. Include appropriate controls (e.g., no enzyme, no amino donor substrate) to account for background reactions.

B. Protocol 2: Fluorometric Assay for Hydroxylase Activity (Cofactor Depletion)

This protocol measures hydroxylase activity by monitoring the decrease in NADPH fluorescence.

Objective: To quantify hydroxylase activity by measuring the rate of NADPH consumption.

Materials:

  • 96-well black microplate (for fluorescence)

  • Fluorescence microplate reader (Excitation ~340 nm, Emission ~460 nm)

  • Purified hydroxylase or cell lysate

  • Aminohydroxyphenylacetate substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

Procedure:

  • Prepare Reagents: Prepare stock solutions of the aminohydroxyphenylacetate substrate and NADPH in the assay buffer.

  • Set up Reactions: In the wells of the black microplate, add the assay buffer, NADPH to a final concentration of ~50-100 µM, and the aminohydroxyphenylacetate substrate.

  • Initiate Reaction: Add the hydroxylase enzyme preparation to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at time zero and then at regular intervals (e.g., every minute) for 15-30 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial linear rate of fluorescence decrease is proportional to the hydroxylase activity. A standard curve of NADPH can be used to convert the change in fluorescence to the amount of NADPH consumed.

IV. Data Presentation and Interpretation

Quantitative data from screening assays should be presented in a clear and structured format to facilitate comparison and interpretation.

A. Tabular Summary of Screening Results
Compound/Enzyme VariantAssay TypeSignal Change (Rate)% Activity (vs. Control)
Control (Wild-Type)Colorimetric0.05 A₃₄₀/min100%
Variant AColorimetric0.12 A₃₄₀/min240%
Variant BColorimetric0.01 A₃₄₀/min20%
Compound XFluorometric-500 RFU/min80% Inhibition
Compound YFluorometric-2800 RFU/min10% Inhibition
B. Hit Validation and Characterization

Initial hits from a primary screen should be subjected to further validation to confirm their activity and rule out artifacts.

Fig. 2: Logical flow for hit validation.

Confirmed hits should be further characterized to determine their kinetic parameters (Kₘ, k꜀ₐₜ) and, in the case of inhibitors, their mechanism of inhibition.

V. Conclusion

The enzymatic screening of aminohydroxyphenylacetate compounds is a multifaceted process that requires a solid understanding of enzyme kinetics, assay development, and data analysis. By carefully selecting the appropriate enzymes and screening methodologies, researchers can efficiently identify novel biocatalysts and bioactive molecules. The integration of high-throughput technologies with robust validation strategies is key to advancing our understanding and application of these important compounds in drug discovery and biotechnology.

References

  • Walton, C. J. W., et al. (2013). A high-throughput assay for screening L- or D-amino acid specific aminotransferase mutant libraries. PubMed. [Link][1][31]
  • Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
  • RayBiotech. (n.d.). Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). RayBiotech. [Link]
  • Moran, G. R., et al. (1999). A continuous fluorescence assay for tryptophan hydroxylase. PubMed. [Link]
  • Slabu, I., et al. (2015). A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase.
  • Cheng, C., et al. (2023). Mass spectrometry imaging–based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme. PubMed Central. [Link]
  • Cho, H., et al. (2018). Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2. PubMed. [Link]
  • ResearchGate. (n.d.). Principle of chemically and enzymatically coupled screening assays.
  • Berezov, T. T., et al. (2015). Aspartate Aminotransferase (AST/GOT) and Alanine Aminotransferase (ALT/GPT) Detection Techniques. MDPI. [Link]
  • Shin, J. S., & Kim, B. G. (2004). High-throughput screening method for the identification of active and enantioselective ??-transaminases.
  • Fagerström, A. D., et al. (2009). A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta. PMC. [Link]
  • Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
  • Chen, Z., et al. (2022). A high-throughput visual screening method for p-hydroxybenzoate hydroxylase to increase phenolic compounds biosynthesis. PubMed Central. [Link]
  • ResearchGate. (2023). Mass spectrometry imaging-based assays for aminotransferase activity reveal a broad substrate spectrum for a previously uncharacterized enzyme.
  • ResearchGate. (2024). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity.
  • MDPI. (2023).
  • ResearchGate. (2023). Hydroxamate Assays for High‐Throughput Screening of Transketolase Libraries Against Arylated Substrates.
  • Fagerström, A. D., et al. (2009). A real-time fluorogenic assay for the visualization of glycoside hydrolase activity in planta. Plant Physiology. [Link]
  • Lendenmann, U., et al. (1996). 3,4-Dihydroxyphenylacetate 2,3-dioxygenase. A manganese(II)
  • Ono, K., et al. (1970). Studies on 3, 4-Dihydroxyphenylacetate 2, 3-Dioxygenase. The Journal of Biochemistry. [Link]
  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). 3,4-Dihydroxyphenylacetate 2,3-dioxygenase activity of the strains grown in diferent media.
  • Gibello, A., et al. (1994). 3,4-Dihydroxyphenylacetate 2,3-dioxygenase from Klebsiella pneumoniae, a Mg(2+)
  • Kim, T. W., et al. (2011). High-throughput in vitro glycoside hydrolase (HIGH) screening for enzyme discovery. PubMed. [Link]
  • Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. [Link]
  • El-Kazzaz, S., et al. (2003). Combinatorial enzymatic assay for the screening of a new class of bacterial cell wall inhibitors. PubMed. [Link]
  • Biocompare. (2023). Transferase Enzyme Assays. Biocompare. [Link]
  • Elabscience. (n.d.). Alanine Aminotransferase (ALT/GPT) Activity Fluorometric Assay Kit. Elabscience. [Link]
  • Jin, J., et al. (2013).
  • Klotz, I. M., et al. (1969). Synthetic Derivatives of Polyethyleneimine with Enzyme-Like Catalytic Activity (Synzymes). PMC. [Link]
  • Fernández, S., et al. (2002).
  • Boyle, P. H., et al. (2002). Synthesis and enzymatic activation of N-[N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithiny]-L-phenylalanine, a candidate for antibody-directed enzyme prodrug therapy (ADEPT). PubMed. [Link]
  • Noguchi, T., & Takada, Y. (1979). Assay of alanine:glyoxylate aminotransferase in human liver by its serine. PubMed. [Link]
  • Szczęśniak, P., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. PubMed. [Link]
  • ResearchGate. (2013). Versatile synthesis of probes for high-throughput enzyme activity screening.
  • Patsnap Synapse. (2025). Top Enzymatic Assays for Drug Screening in 2025.
  • Discovery of aldolase A inhibitors via high-throughput screening assay based on an enzymatic coupling reaction. (2025). PubMed. [Link]
  • Oppici, M., et al. (2019). Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1. PMC. [Link]
  • Nedashkovskaya, O. I., et al. (2013). Versatile synthesis of probes for high-throughput enzyme activity screening. PubMed. [Link]
  • Schmid, A., et al. (2020).
  • Szczęśniak, P., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. NIH. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing Methyl 2-(3-amino-4-hydroxyphenyl)acetate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the demand for novel molecular scaffolds with precise functionalization is incessant. Solid-phase synthesis (SPS) remains a cornerstone technology, enabling the rapid assembly of complex molecules and chemical libraries.[1] The strategic choice of building blocks is paramount to the success of any solid-phase synthesis campaign. Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a trifunctional building block of significant interest, possessing a unique constellation of reactive sites: a nucleophilic secondary amine, a phenolic hydroxyl group, and a latent carboxylic acid (as a methyl ester).[2]

This unique arrangement offers a versatile platform for creating diverse molecular architectures, including peptidomimetics, heterocyclic compounds, and substituted biaryl structures. The key to unlocking its potential lies in a robust and well-defined orthogonal protection strategy, allowing for the selective manipulation of each functional group while the molecule is anchored to a solid support.[3][4]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in solid-phase synthesis. We will detail the necessary chemical modifications, orthogonal protection schemes, resin immobilization protocols, on-resin synthetic transformations, and final cleavage procedures.

Core Principles: Managing Trifunctionality

The primary challenge and opportunity in using this compound lies in the differential reactivity of its three functional groups. A successful solid-phase strategy requires a pre-functionalized derivative where each group can be addressed independently. The most common and effective approach is the Fmoc/tBu strategy, which is a cornerstone of modern solid-phase peptide synthesis.[4][5]

The Strategy:

  • Carboxylic Acid: The methyl ester must first be saponified to the free carboxylic acid. This site will serve as the anchor point for attachment to a hydroxyl-functionalized resin, such as Wang resin.[6]

  • Amino Group: The secondary amine is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This allows for deprotection using a piperidine solution, a standard step in Fmoc-based SPPS that will not affect the other protecting groups or the resin linkage.[3]

  • Hydroxyl Group: The phenolic hydroxyl is protected with an acid-labile group, typically a tert-butyl (tBu) ether. This group is stable to the basic conditions of Fmoc removal but can be cleaved simultaneously with the resin linkage during the final trifluoroacetic acid (TFA) treatment.[5]

This orthogonal scheme ensures complete control over the synthetic sequence, allowing for chain elongation from the exocyclic amine after immobilization.

Workflow Visualization

The overall synthetic logic is depicted below. The process begins with the preparation of the fully protected monomer, followed by its immobilization on the solid support, subsequent on-resin modification (e.g., peptide chain elongation), and finally, cleavage and global deprotection to yield the target molecule.

sps_workflow cluster_prep Solution-Phase Monomer Preparation cluster_sps Solid-Phase Synthesis start Methyl 2-(3-amino-4- hydroxyphenyl)acetate sapon Saponification (LiOH or NaOH) start->sapon protect Orthogonal Protection 1. Fmoc-OSu (Amine) 2. tBu-Br (Phenol) sapon->protect monomer N-Fmoc, O-tBu Protected Building Block protect->monomer immobilize Immobilization on Wang Resin (DIC/Oxyma) monomer->immobilize deprotect Fmoc Deprotection (20% Piperidine/DMF) immobilize->deprotect couple Couple Next Building Block (e.g., Fmoc-AA-OH) deprotect->couple cycle Repeat Deprotection/ Coupling Cycles couple->cycle cleave Cleavage & Global Deprotection (TFA Cocktail) cycle->cleave product Final Product in Solution cleave->product

Caption: Overall workflow for using the building block in solid-phase synthesis.

Detailed Protocols

PART 1: Preparation of Protected Monomer

Objective: To convert the starting material into 2-(3-(Fmoc-amino)-4-(tBu-oxy)phenyl)acetic acid for solid-phase application.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), Water

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • tert-Butyl bromide (tBu-Br)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc), Hexanes

  • Hydrochloric acid (HCl), 1M

  • Brine solution

Protocol:

  • Saponification: a. Dissolve this compound (1 eq) in a 3:1 mixture of THF:Water. b. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. c. Acidify the reaction mixture to pH ~3 with 1M HCl. d. Extract the product with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 2-(3-amino-4-hydroxyphenyl)acetic acid.

  • Fmoc Protection (Amine): a. Dissolve the product from step 1 in a 1:1 mixture of 10% aqueous NaHCO₃ and THF. b. Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes. c. Stir vigorously at room temperature overnight. d. Remove THF in vacuo, dilute with water, and wash with ether to remove impurities. e. Acidify the aqueous layer with 1M HCl to precipitate the product. f. Filter the solid, wash with cold water, and dry to yield 2-(3-(Fmoc-amino)-4-hydroxyphenyl)acetic acid.

  • tBu Protection (Phenol): a. Suspend the Fmoc-protected intermediate (1 eq) and K₂CO₃ (3 eq) in ACN. b. Add tert-Butyl bromide (2 eq) and heat the mixture to 60°C for 12-16 hours. c. Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. d. Purify the crude product via column chromatography (EtOAc/Hexanes with 1% acetic acid) to yield the final, fully-protected building block.

PART 2: Immobilization on Wang Resin

Objective: To covalently attach the protected building block to the solid support. Wang resin is chosen for its compatibility with Fmoc chemistry and its acid-labile linker, which allows for cleavage under standard TFA conditions to yield a C-terminal carboxylic acid.[6][7]

Materials & Reagents:

Reagent/MaterialQuantity (per gram of resin)Purpose
Wang Resin (1.0 mmol/g loading)1.0 gSolid Support
Protected Building Block2.0 mmol (2 eq)First residue to be attached
Diisopropylcarbodiimide (DIC)2.0 mmol (2 eq)Activating agent for carboxylic acid
OxymaPure® or HOBt2.0 mmol (2 eq)Racemization suppressant/activator
4-DMAP0.1 mmol (0.1 eq)Esterification catalyst
Dichloromethane (DCM)20 mLSwelling and washing solvent
N,N-Dimethylformamide (DMF)20 mLSolubilizing and washing solvent
Acetic Anhydride1 mLCapping agent
Pyridine or DIPEA1 mLBase for capping

Protocol:

  • Resin Swelling: Place the Wang resin in a solid-phase reaction vessel. Wash and swell the resin with DCM (3 x 10 mL) for 20 minutes, followed by DMF (3 x 10 mL) for 20 minutes.

  • Activation: In a separate flask, dissolve the protected building block (2 eq) and OxymaPure (2 eq) in a minimal amount of DMF. Add DIC (2 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Loading: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Add DMAP (0.1 eq) and agitate the mixture at room temperature for 4-6 hours.[7][8]

  • Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a test cleavage. Analyze the cleaved product by LC-MS to confirm successful loading. Alternatively, use the Fmoc release test to quantify the loading capacity.[9]

  • Capping: After the coupling is complete, wash the resin with DMF (3x). To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/pyridine/DMF (1:1:8) and agitate for 1 hour.[10]

  • Final Wash: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin in vacuo. The resin is now ready for chain elongation.

PART 3: On-Resin Synthesis (Example: Peptide Elongation)

Objective: To demonstrate the utility of the immobilized building block by elongating a peptide chain from the deprotected amine.

Protocol: This protocol describes a standard Fmoc-SPPS cycle.[11]

  • Fmoc Deprotection: a. Swell the loaded resin in DMF. b. Treat the resin with 20% piperidine in DMF for 3 minutes. Drain. c. Treat again with 20% piperidine in DMF for 10 minutes. Drain. d. Wash the resin with DMF (5 x 10 mL). e. Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary/secondary amine.[1]

  • Amino Acid Coupling: a. In a separate vial, activate the next Fmoc-protected amino acid (4 eq) with an appropriate coupling reagent (e.g., HCTU, 3.9 eq) and a base (e.g., DIPEA, 8 eq) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 1-2 hours. d. Wash the resin with DMF (3x). e. Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain yellow).

  • Iteration: Repeat steps 1 and 2 for each subsequent amino acid in the desired sequence.

PART 4: Cleavage and Deprotection

Objective: To cleave the synthesized molecule from the solid support and simultaneously remove the acid-labile side-chain protecting groups (e.g., tBu).

Causality of Cleavage Cocktails: The final cleavage is performed with a strong acid, typically TFA.[12][13] However, the acidolysis of protecting groups like tBu generates reactive carbocations. These cations can re-attach to sensitive residues. To prevent this, "scavengers" are added to the TFA to trap these electrophilic species.[14][15]

Recommended Cleavage Cocktail:

ComponentVolume %Purpose
Trifluoroacetic Acid (TFA)95%Cleaves resin linkage and protecting groups
Water (H₂O)2.5%Proton source, helps suppress side reactions
Triisopropylsilane (TIS)2.5%Highly effective carbocation scavenger

Protocol:

  • Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., Reagent K or TFA/TIS/Water) to the resin (approx. 10 mL per gram of starting resin).[14][16]

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the filtrate into a clean flask. Wash the resin twice with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether with vigorous stirring. A white precipitate (the crude product) should form.

  • Purification: Pellet the crude product by centrifugation, decant the ether, and wash the pellet twice more with cold ether. Dry the product under vacuum. The crude material can then be purified by reverse-phase HPLC.

Analytical Monitoring

Effective monitoring is crucial for troubleshooting and ensuring the success of each step in solid-phase synthesis.[17][18]

  • Qualitative On-Bead Analysis:

    • Kaiser Test: Detects free primary amines (blue color). Ineffective for the initial secondary amine of the building block but useful after the first amino acid is coupled.

    • Chloranil Test: Detects secondary amines (gives a pale yellow to green color).

  • Quantitative Analysis:

    • Fmoc Release Test: After coupling the building block, a known mass of resin is treated with piperidine, and the UV absorbance of the cleaved dibenzofulvene-piperidine adduct is measured to accurately determine resin loading.[9]

  • Cleave-and-Characterize:

    • A small aliquot of resin is taken after key steps, and the attached molecule is cleaved. The resulting solution is analyzed by LC-MS or MALDI-TOF MS to confirm the mass of the desired intermediate. This is the most definitive method for reaction monitoring.[19]

Reaction Scheme Visualization

reaction_scheme Resin Resin-OH step1 step1 Resin->step1 + Monomer HOOC-R(Fmoc, tBu) Monomer->step1 ResinBound Resin-O-CO-R(Fmoc, tBu) step2 step2 ResinBound->step2 20% Piperidine/DMF Deprotected Resin-O-CO-R(NH, tBu) step3 step3 Deprotected->step3 + Fmoc-AA-OH Coupled Resin-O-CO-R(NH-AA-Fmoc, tBu) step4 step4 Coupled->step4 Repeat Cycles... FinalResin Resin-O-CO-R(Peptide, tBu) step5 step5 FinalResin->step5 TFA/TIS/H₂O FinalProduct HOOC-R(Peptide, OH) step1->ResinBound DIC/Oxyma, DMAP step2->Deprotected step3->Coupled HCTU/DIPEA step4->FinalResin step5->FinalProduct

Caption: Key chemical transformations during solid-phase synthesis.

References

  • Pasquini, L., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
  • Peptideweb.com. (n.d.). Loading protocols. Peptideweb.com. [Link]
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton Chemistry. [Link]
  • Thieme Chemistry. (2018).
  • ResearchGate. (n.d.). Analytical Techniques for Small Molecule Solid Phase Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
  • ResearchGate. (1998). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]
  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • National Institutes of Health. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]
  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 29-50. [Link]
  • National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • Kumar, S., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]
  • National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

Sources

Application Note: High-Throughput Quantification of Methyl 2-(3-amino-4-hydroxyphenyl)acetate using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the quantitative determination of Methyl 2-(3-amino-4-hydroxyphenyl)acetate. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, its precise quantification is essential for process optimization, quality control, and stability testing. We present two robust, validated methods: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. This guide includes comprehensive protocols, sample preparation techniques, method validation parameters based on ICH guidelines, and the scientific rationale behind the methodological choices to ensure accuracy and reproducibility.

Introduction and Analyte Properties

This compound is an organic compound featuring both an amino and a hydroxyl group on a phenyl ring, along with a methyl ester functional group. Its amphipathic nature—possessing both polar and non-polar characteristics—makes it well-suited for analysis by reversed-phase chromatography. Accurate and precise measurement of this compound is critical for ensuring the purity and safety of active pharmaceutical ingredients (APIs).

Analyte Information:

  • Chemical Name: this compound

  • CAS Number: 78587-72-1[1][2][3]

  • Molecular Formula: C₉H₁₁NO₃[1][2]

  • Molecular Weight: 181.19 g/mol [1][2]

  • Structure:

    
    
    

General Sample Preparation Workflow

Effective sample preparation is fundamental to achieving reliable chromatographic analysis by removing interfering matrix components.[4] The choice of technique depends on the sample matrix and the required level of sensitivity. A generalized workflow is presented below.

G cluster_prep Sample Preparation cluster_analysis Analysis Matrix Sample Matrix (e.g., Reaction Mixture, Plasma) Pretreatment Pre-treatment (e.g., pH Adjustment, Centrifugation) Matrix->Pretreatment Extraction Extraction / Cleanup (Dilution, SPE, or LLE) Pretreatment->Extraction FinalSample Final Extract (Reconstituted in Mobile Phase) Extraction->FinalSample Analysis Chromatographic Analysis (HPLC-UV or LC-MS/MS) FinalSample->Analysis

Caption: General workflow for sample preparation prior to analysis.

Sample Preparation Protocols
  • For Process Intermediates (High Concentration): A simple "dilute-and-shoot" approach is often sufficient.

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve and dilute with the mobile phase to bring the analyte concentration within the calibration range (e.g., 1-100 µg/mL).

    • Filter the solution through a 0.22 µm syringe filter to remove particulates before injection.

  • For Biological Matrices (e.g., Plasma, Low Concentration): Solid-Phase Extraction (SPE) is recommended for superior cleanup.[5]

    • Condition: Pass 1 mL of methanol, followed by 1 mL of deionized water through a C18 SPE cartridge.

    • Load: Load 500 µL of pre-treated plasma onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Elute: Elute the analyte with 1 mL of methanol.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of mobile phase.

Method 1: Quantification by HPLC with UV Detection

This method is ideal for routine analysis in a quality control environment where analyte concentrations are relatively high and the sample matrix is simple.

Instrumental Setup

A Mobile Phase A (e.g., 0.1% Formic Acid in Water) Pump HPLC Pump (Gradient Controller) A->Pump:f0 B Mobile Phase B (e.g., Acetonitrile) B->Pump:f0 Sampler Autosampler (Injection Volume: 10 µL) Pump->Sampler Column Column (e.g., C18, 4.6x150 mm, 5 µm) Thermostatted @ 30°C Sampler->Column Detector UV-Vis Detector (Wavelength: 275 nm) Column->Detector Data Data Acquisition System Detector->Data LC UHPLC System (Pump, Autosampler, Column) MS Tandem Mass Spectrometer ESI Source Q1 (Precursor Scan) q2 (Collision Cell) Q3 (Product Scan) Detector LC->MS:f1 Data Data Acquisition System MS->Data

Sources

A Robust HPLC-UV Method for the Analysis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the analysis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. In the absence of a standardized pharmacopeial method, this document provides a comprehensive, field-proven starting point for researchers, quality control analysts, and drug development professionals. The method is built upon the well-established principles of reversed-phase chromatography and is designed to be robust and reliable. The causality behind experimental choices, system suitability criteria, and a full method validation strategy are discussed in detail to ensure scientific integrity and adherence to regulatory expectations.

Introduction: The Analytical Imperative

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is paramount for in-process control, final product release, and stability studies.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds.[1] Its high resolution, sensitivity, and quantitative accuracy make it the method of choice for pharmaceutical analysis. This document outlines a reversed-phase HPLC-UV method, leveraging the physicochemical properties of the analyte to achieve optimal separation and detection.

The structure of this compound, featuring a phenolic hydroxyl group and an aromatic amino group, makes it an excellent candidate for UV detection. These chromophores are expected to exhibit strong absorbance in the UV region, providing the basis for sensitive quantification.

Foundational Principles: Causality in Method Design

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography. The choices made in this protocol are grounded in established scientific reasoning.

The Stationary Phase: C18 as the Workhorse

A C18 (octadecyl) reversed-phase column is recommended for this analysis.[1] This choice is based on the non-polar to moderately polar nature of this compound. The hydrophobic C18 chains provide a stationary phase that interacts with the analyte primarily through van der Waals forces, leading to predictable retention and separation from more polar or non-polar impurities.

The Mobile Phase: A Balancing Act of Polarity and pH

The mobile phase is a critical component that governs the retention and elution of the analyte. A gradient elution using a mixture of an aqueous buffer and an organic modifier is proposed.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

  • Aqueous Phase and pH Control: An acidic mobile phase, specifically 0.1% formic acid in water, is recommended. The amino group in the analyte is basic and will be protonated at a low pH. This protonation prevents peak tailing, which can occur due to interactions between the free amine and residual silanol groups on the silica-based stationary phase. Formic acid is also volatile, making it compatible with mass spectrometry if hyphenation is desired.

UV Detection: Targeting the Chromophores

The presence of the substituted benzene ring with amino and hydroxyl groups suggests strong UV absorbance. While an experimental determination of the absorbance maximum (λmax) is ideal, a starting wavelength of 280 nm is proposed. Aromatic rings and phenolic compounds typically exhibit significant absorbance around this wavelength.[2] It is strongly recommended to perform a UV scan of a standard solution of this compound using a diode array detector (DAD) or a spectrophotometer to determine the optimal wavelength for maximum sensitivity.

Experimental Protocol

This protocol provides a step-by-step guide for the analysis. Full method validation must be performed by the user for their specific application and instrumentation.[1]

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV/DAD detectorProvides the necessary components for the analysis.
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides pH control for good peak shape.
Mobile Phase B AcetonitrileStrong solvent for elution.
Gradient 5% B to 40% B over 10 minutes, hold for 2 minutes, then re-equilibrate for 3 minutesA starting gradient to ensure elution of the analyte and potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 280 nm (or determined λmax)Wavelength for detecting the aromatic and phenolic chromophores.
Preparation of Solutions

Stock Standard Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

Sample Preparation:

  • For Purity Assessment: Accurately weigh the sample and dissolve it in methanol to achieve a concentration within the calibration range.

  • For Complex Matrices (e.g., Reaction Mixtures): Dilute the sample with the mobile phase to a concentration expected to fall within the calibration curve range.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter into an HPLC vial before injection.[1]

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no carryover or system contamination.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the peak area and retention time.

System Suitability and Method Validation: A Self-Validating System

To ensure the reliability and trustworthiness of the analytical results, a robust system suitability test (SST) and a comprehensive method validation are mandatory. These procedures are in accordance with the International Council for Harmonisation (ICH) guidelines.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 25 µg/mL) multiple times (typically n=5). The following parameters should be monitored:

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose. The following validation parameters should be assessed according to ICH Q2(R2) guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Analysis and Interpretation

  • Calibration Curve: Plot the peak area of the standards versus their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Use the calibration curve to determine the concentration of this compound in the samples based on their measured peak areas.

  • Reporting: Report the results clearly, including the concentration of the analyte, the chromatograms, and the results of the system suitability and method validation tests.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Filtration Filtration (0.22 µm Syringe Filter) Standard_Prep->Filtration Sample_Prep Sample Preparation (Dissolution & Dilution) Sample_Prep->Filtration HPLC_System HPLC System Equilibration Filtration->HPLC_System SST System Suitability Test (n=5 injections) HPLC_System->SST Analysis Sample & Standard Injection SST->Analysis Data_Acquisition Data Acquisition (Chromatogram) Analysis->Data_Acquisition Integration Peak Integration (Area & Retention Time) Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Logical Relationship of Method Validation

Validation_Pyramid Specificity Specificity Linearity Linearity & Range Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Robustness Precision Precision (Repeatability & Intermediate) Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness SST System Suitability SST->Specificity SST->Linearity SST->Accuracy SST->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion

This application note provides a robust and scientifically sound starting point for the HPLC-UV analysis of this compound. By explaining the rationale behind the methodological choices and emphasizing the necessity of system suitability and comprehensive method validation, this guide equips researchers and analysts with the tools to develop and implement a reliable analytical method. Adherence to these principles will ensure the generation of high-quality, defensible data crucial for pharmaceutical development and quality control.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column.

Sources

Application Note: Robust and-Validated Silylation Protocol for the GC-MS Analysis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate identification and quantification are critical for ensuring the quality, safety, and efficacy of final drug products. However, the inherent polarity and low volatility of this molecule, owing to the presence of reactive amino (-NH2) and hydroxyl (-OH) functional groups, make its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[1][2][3][4][5] These polar groups can lead to poor chromatographic peak shape, thermal instability, and undesirable interactions with the GC column, ultimately compromising analytical accuracy and sensitivity.[2][3][4][6]

To overcome these analytical hurdles, a chemical derivatization step is essential.[2][3][4][6] This application note provides a comprehensive and validated protocol for the derivatization of this compound using a powerful silylating agent, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation replaces the active hydrogens on the amino and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[1][7][8][9] This chemical modification significantly increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis with improved chromatographic performance and detection sensitivity.[1][5][8]

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, the underlying chemical principles, and expected outcomes for the robust analysis of this important compound.

Principle of Silylation Derivatization

Silylation is a robust and widely employed derivatization technique in GC-MS for the analysis of polar compounds.[9][10] The reaction involves the nucleophilic attack of the active hydrogen-containing functional groups (in this case, the amino and phenolic hydroxyl groups) on the silicon atom of the silylating reagent.[2] MSTFA is a highly effective and versatile silylating agent, known for its strong silylating strength and the volatility of its byproducts, which minimizes interference with early eluting peaks.[1][2][8]

The reaction with MSTFA proceeds by replacing the labile hydrogens on both the amino and hydroxyl moieties of this compound with a trimethylsilyl (TMS) group, as depicted in the reaction scheme below. The resulting di-TMS derivative is significantly less polar and more volatile, allowing for sharp, symmetrical peaks during GC separation and characteristic fragmentation patterns in the mass spectrometer for confident identification and quantification.[1]

Reaction Scheme:

This compound + 2 MSTFA → Methyl 2-(3-trimethylsilylamino-4-trimethylsilyloxyphenyl)acetate + 2 N-Methyltrifluoroacetamide

Experimental Protocol

This protocol has been optimized for the derivatization and subsequent GC-MS analysis of this compound. Adherence to these steps is crucial for achieving reproducible and accurate results.

Materials and Reagents
Material/ReagentGradeSupplier
This compound≥98% PurityChemScene[11]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization GradeSigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
GC Vials with Inserts and Caps2 mL, PTFE/Silicone SeptaAgilent Technologies
Heating Block or OvenCapable of maintaining ±1°CVWR
MicrosyringesVarious sizes (10 µL, 100 µL)Hamilton

Note: The presence of moisture can significantly hinder the derivatization reaction by consuming the silylating reagent.[12] Therefore, it is imperative to use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound standard or sample into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried sample in the GC vial. Pyridine acts as a catalyst and a solvent, aiding in the dissolution of the analyte and neutralizing the acidic byproducts of the reaction.[13]

    • Add 100 µL of MSTFA to the vial. This provides a significant molar excess of the derivatizing agent to drive the reaction to completion.[12]

  • Reaction Incubation:

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C and incubate for 30 minutes. The elevated temperature accelerates the derivatization of both the amino and the sterically hindered hydroxyl group.

  • Sample Dilution and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • Dilute the derivatized sample with ethyl acetate to an appropriate concentration for GC-MS analysis. A 1:10 or 1:100 dilution is a good starting point.

    • The sample is now ready for injection into the GC-MS system.

Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 1. Weigh Sample (1 mg) into GC Vial Dry 2. Dry Sample (if in solution) Sample->Dry AddReagents 3. Add Pyridine (100 µL) & MSTFA (100 µL) Dry->AddReagents Vortex 4. Vortex (30 sec) AddReagents->Vortex Incubate 5. Incubate at 70°C (30 min) Vortex->Incubate Cool 6. Cool to Room Temp Incubate->Cool Dilute 7. Dilute with Ethyl Acetate Cool->Dilute Inject 8. Inject into GC-MS Dilute->Inject

Caption: Workflow for the silylation of this compound.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific GC-MS system being used.

ParameterSetting
Gas Chromatograph
Column5% Diphenyl-95% Dimethylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (20:1)
Oven ProgramInitial temp: 100°C, hold for 2 min; Ramp: 15°C/min to 280°C; Hold: 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Scan Range50-500 m/z

Expected Results and Discussion

Mass Spectral Fragmentation

The successful derivatization of this compound will result in the formation of a di-TMS derivative with a molecular weight of 325.1 g/mol . The electron ionization mass spectrum is expected to exhibit characteristic fragments that confirm the structure of the derivatized analyte.

A key fragmentation pattern for TMS derivatives is the loss of a methyl group (-CH3) from one of the TMS moieties, resulting in a stable ion at [M-15]+.[14] For the di-TMS derivative of the target analyte, this would correspond to a prominent peak at m/z 310. Other characteristic fragments may arise from cleavages of the molecular structure, providing further structural confirmation. The molecular ion peak ([M]+) at m/z 325 may be of low abundance or absent, which is common for silylated compounds.[14]

Chromatographic Performance

Without derivatization, this compound would likely exhibit a broad, tailing peak or may not elute at all from a standard non-polar GC column. Following successful silylation, a sharp, symmetrical chromatographic peak is expected, indicating improved volatility and reduced interaction with the stationary phase. This enhanced peak shape is crucial for accurate integration and quantification.

Method Validation and Trustworthiness

To ensure the reliability of this protocol, a validation strategy should be implemented. Key validation parameters include:

  • Specificity: Analysis of a blank matrix (solvent and derivatization reagents) to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity: A calibration curve should be prepared by derivatizing a series of standard solutions of this compound at different concentrations. A linear response with a correlation coefficient (r²) > 0.99 is expected.

  • Precision: Replicate derivatizations and injections of a standard solution should be performed to assess the repeatability of the method. The relative standard deviation (RSD) should typically be less than 15%.

  • Accuracy: The accuracy of the method can be determined by analyzing a sample with a known concentration of the analyte (e.g., a spiked matrix) and comparing the measured concentration to the true value.

By systematically evaluating these parameters, the trustworthiness and robustness of the analytical method can be firmly established.[15][16][17]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or low derivatization yield (small analyte peak) Presence of moisture in the sample or reagents.Ensure all glassware is dry. Use anhydrous solvents. Store silylating reagents under inert gas and away from moisture.
Insufficient reaction time or temperature.Increase incubation time to 60 minutes or temperature to 80°C.
Inactive derivatization reagent.Use a fresh vial of MSTFA. Reagents can degrade over time, especially if exposed to moisture.
Multiple peaks for the analyte Incomplete derivatization leading to a mono-silylated product.Ensure sufficient excess of MSTFA is used. Optimize reaction time and temperature.
Tautomerization or side reactions.While less common with silylation, ensure the sample matrix is clean.
Broad or tailing peaks Incomplete derivatization.See "No or low derivatization yield" solutions.
Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.

Conclusion

This application note details a robust and reliable protocol for the derivatization of this compound using MSTFA for subsequent GC-MS analysis. By converting the polar analyte into a more volatile and thermally stable TMS derivative, this method overcomes the inherent challenges of direct GC-MS analysis. The provided step-by-step procedure, optimized instrumental parameters, and discussion of expected results offer a solid foundation for researchers in pharmaceutical development and quality control to achieve accurate and reproducible quantification of this important compound. The principles of method validation outlined herein are crucial for ensuring the scientific integrity and trustworthiness of the generated data.

References

  • Xiamen AmoyChem Co., Ltd. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Scribd. (n.d.). Appendix G - Derivatization in GC MS.
  • Regis Technologies. (n.d.). GC Derivatization.
  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • National Institutes of Health. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • PubMed. (2006, June 3). Validation of a reversed-phase HPLC method for quantitative amino acid analysis.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • ResearchGate. (2025, August 6). (PDF) Review: Derivatization in mass spectrometry—1. Silylation.
  • PubMed Central. (n.d.). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry.
  • National Center for Biotechnology Information. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis.
  • ResearchGate. (n.d.). (PDF) Review: Derivatization in mass spectrometry 2. Acylation.
  • Semantic Scholar. (n.d.). Derivatization in Mass Spectrometry—2. Acylation.
  • ResearchGate. (n.d.). Validation results of the LC-MS/MS method for the analysis of derivatized AAs.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • IRJET. (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.
  • ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF.
  • YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • ResearchGate. (n.d.). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes.
  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS.
  • MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products.
  • International Journal of Pharmaceutical Research and Applications. (2023, March 1). A Review Article on Advancements in GC-MS.
  • ResearchGate. (2025, August 9). Current challenges and developments in GC-MS based metabolite profiling technology.
  • ResearchGate. (n.d.). GC-MS spectrum of hydroxyphenyl acetate. The x axis represents the....
  • ResearchGate. (n.d.). Imine fragment pattern of acylated derivatives of 3,4-MDMA.
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • Glen Jackson. (2014, August 12). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry.
  • PubMed. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.

Sources

Application Notes and Protocols: Selective N-acylation of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed protocols and expert insights for the chemoselective N-acylation of Methyl 2-(3-amino-4-hydroxyphenyl)acetate. This compound is a valuable intermediate in pharmaceutical synthesis, and the selective acylation of its amino group in the presence of a reactive phenolic hydroxyl group is a critical transformation. This document explores three robust methods utilizing common acylating agents: acyl anhydrides, acyl chlorides, and carboxylic acids via EDC coupling. The causality behind experimental choices, detailed step-by-step procedures, purification techniques, and characterization methods are discussed to ensure reproducible and high-yield synthesis.

Introduction and Core Principles

This compound is a bifunctional molecule containing both a primary aromatic amine and a phenolic hydroxyl group. Both groups are nucleophilic and can potentially be acylated. However, in the synthesis of many active pharmaceutical ingredients (APIs), selective N-acylation is required.

The principle of this selectivity hinges on the difference in nucleophilicity and steric accessibility between the amino (-NH₂) and hydroxyl (-OH) groups. The lone pair of electrons on the nitrogen atom is generally more available for nucleophilic attack than those on the oxygen atom of the phenol, making the amino group inherently more reactive towards electrophilic acylating agents. By carefully controlling reaction conditions such as temperature, solvent, and the choice of base, this inherent reactivity difference can be exploited to achieve high chemoselectivity for the desired N-acylated product.

General Reaction Scheme

The overall transformation is the selective acylation of the amino group to form an amide bond, leaving the phenolic hydroxyl group intact.

Caption: General scheme for selective N-acylation.

Protocol I: N-acylation using an Acid Anhydride

This method is one of the most straightforward for N-acetylation and other simple acylations. Acetic anhydride is a common, highly reactive reagent. The reaction can often be performed without a catalyst or under mild aqueous conditions, which favors selective N-acylation.[1][2]

Mechanism Overview

The lone pair of the more nucleophilic amino group attacks one of the carbonyl carbons of the anhydride. The tetrahedral intermediate collapses, expelling a carboxylate leaving group to form the stable amide product.

G start This compound + Acetic Anhydride step1 Nucleophilic attack by amine (-NH₂) on anhydride carbonyl carbon. start->step1 step2 Formation of a tetrahedral intermediate. step1->step2 step3 Collapse of intermediate: elimination of carboxylate leaving group (CH₃COO⁻). step2->step3 step4 Proton transfer from the newly formed ammonium center to the carboxylate. step3->step4 end N-Acylated Product + Acetic Acid Byproduct step4->end

Caption: Workflow for N-acylation with an acid anhydride.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥98%Sigma-Aldrich
Acetic AnhydrideReagent Grade, ≥99%Thermo Fisher
Ethyl Acetate (EtOAc)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChem
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD Millipore
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.81 g, 10 mmol).

  • Dissolution: Add ethyl acetate (40 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Add acetic anhydride (1.1 eq, e.g., 1.04 mL, 11 mmol) dropwise over 5 minutes. Causality Note: Slow, cooled addition helps to control the exothermic reaction and maximize selectivity by preventing potential O-acylation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting material will have a different Rf value than the less polar product.

  • Work-up: Once the reaction is complete (disappearance of the starting amine spot on TLC), quench the reaction by slowly adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove the acetic acid byproduct, and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure N-acetylated product.[3]

Protocol II: N-acylation using an Acyl Chloride

Acyl chlorides are more reactive than anhydrides and are suitable for a wider range of acyl groups. Their high reactivity necessitates the use of a non-nucleophilic base to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[4]

Materials and Reagents
ReagentGradeSupplier Example
This compound≥98%Sigma-Aldrich
Acyl Chloride (e.g., Benzoyl Chloride)Reagent Grade, ≥99%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics
Triethylamine (TEA) or PyridineAnhydrous, ≥99.5%Sigma-Aldrich
1 M Hydrochloric Acid (HCl)ACS GradeFisher Chemical
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Step-by-Step Protocol
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, e.g., 1.81 g, 10 mmol) in anhydrous dichloromethane (40 mL).

  • Base Addition: Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol). Causality Note: The base acts as an acid scavenger for the HCl generated during the reaction. Using a slight excess ensures the starting amine remains deprotonated and nucleophilic.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Prepare a solution of the acyl chloride (e.g., benzoyl chloride, 1.05 eq, 1.22 mL, 10.5 mmol) in 10 mL of anhydrous DCM and add it dropwise to the reaction flask over 15 minutes. A precipitate of triethylamine hydrochloride may form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding 20 mL of water.

  • Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure N-acylated product.

Protocol III: N-acylation using a Carboxylic Acid and EDC Coupling

This method is exceptionally versatile and mild, making it ideal for coupling precious or complex carboxylic acids where conversion to a more reactive derivative is undesirable. The reaction proceeds through an active ester intermediate.[5] The addition of 1-Hydroxybenzotriazole (HOBt) is recommended to suppress side reactions and minimize potential racemization if the carboxylic acid is chiral.[6]

Mechanism Overview

EDC (a water-soluble carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt can react with the intermediate to form an HOBt-active ester, which is more stable and less prone to side reactions, before reacting with the amine to form the final amide product.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling act1 Carboxylic Acid (R-COOH) + EDC act2 Formation of reactive O-acylisourea intermediate act1->act2 coup1 O-acylisourea intermediate + Aminophenol Substrate act2->coup1 Enters Coupling Phase coup2 Nucleophilic attack by amine coup1->coup2 coup3 Formation of Amide Bond + Isourea Byproduct coup2->coup3

Caption: Simplified workflow for EDC-mediated N-acylation.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥98%Sigma-Aldrich
Carboxylic Acid (R-COOH)As requiredVarious
EDC Hydrochloride≥98%TCI America
1-Hydroxybenzotriazole (HOBt)AnhydrousOakwood Chemical
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-Aldrich
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add the carboxylic acid (1.2 eq, 12 mmol) and HOBt (1.2 eq, 1.62 g, 12 mmol).

  • Dissolution: Add anhydrous DMF (40 mL) and stir to dissolve.

  • Activation: Add EDC hydrochloride (1.2 eq, 2.30 g, 12 mmol) to the solution and stir at room temperature for 30 minutes. This is the activation step.[5]

  • Substrate Addition: Add this compound (1.0 eq, 1.81 g, 10 mmol) and DIPEA (1.0 eq, 1.74 mL, 10 mmol) to the reaction mixture. Causality Note: DIPEA acts as a non-nucleophilic organic base to maintain a neutral pH without interfering with the coupling reagents.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into 200 mL of cold water and stir for 30 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing (if extracted): Wash the combined organic layers with 5% LiCl (aq) solution to remove DMF, followed by saturated NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material using flash column chromatography to yield the final product.

Data Summary and Comparison

ParameterProtocol I (Anhydride)Protocol II (Acyl Chloride)Protocol III (EDC Coupling)
Acylating Agent Acetic AnhydrideAcyl Chloride (e.g., Benzoyl Chloride)Carboxylic Acid
Key Reagents -Triethylamine or PyridineEDC, HOBt, DIPEA
Solvent Ethyl AcetateAnhydrous DCMAnhydrous DMF
Temperature 0 °C to RT0 °C to RTRoom Temperature
Reaction Time 1-3 hours2-4 hours12-24 hours
Typical Yield Good to ExcellentGood to ExcellentGood
Pros Simple, fast, inexpensive for simple acylations.[1]Highly reactive, broad scope of acyl groups.Very mild, high functional group tolerance, good for complex acids.[6]
Cons Limited to commercially available anhydrides.Generates corrosive HCl, requires anhydrous conditions.Slower, more expensive reagents, complex work-up to remove byproducts.

Product Characterization

The final, purified product should be characterized to confirm its structure and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[7][8] For an N-acetylated product, one would expect to see a new singlet around 2.1 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl group, and a new amide N-H signal. The aromatic signals will also shift upon acylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic amide C=O stretch (typically ~1650-1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

References

  • US4474985A - Purification of N-acetyl aminophenols - Google P
  • An eco-friendly and highly efficient route for N-acylation under c
  • DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google P
  • EP0320484A2 - Purification of N-acetyl aminophenols - Google P
  • US3748358A - Method of purification of n-acetyl-p-aminophenol - Google P
  • Purification of N-acetyl aminophenols - European P
  • Acylation of amines with different anhydrides.
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Scientific Reports.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides - Benchchem.
  • US3113150A - Preparation of N-acetyl-p-aminophenol - Google P
  • WO1993020038A1 - Selective n-acylation of amino alcohols - Google P
  • WO/1993/020038 SELECTIVE N-ACYLATION OF AMINO ALCOHOLS - WIPO P
  • N-Acylation Reactions of Amines - ResearchG
  • N-Acylation in combinatorial chemistry - University of Michigan.
  • instructions - edc - Thermo Fisher Scientific.
  • Protocol: Preparative Scale N-Acetylation of Aminoacyl
  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Chemistry Frontiers.
  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION - TSI Journals.
  • Acylation of Amines, Part 1: with Acyl Halides - YouTube.
  • N-Acylation in combin
  • (PDF)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Modeling, synthesis and NMR characterization of novel chimera compounds targeting ST
  • US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI.
  • (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester 97 57591-61-4 - Sigma-Aldrich.
  • Synthesis and NMR Characterization of the Prenyl
  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed.
  • NMR Characteriz
  • 2-(N-acetyl-N-methyl amino)
  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google P
  • US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google P
  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[9]arenes deriv
  • My magnetic nanoparticles are coated with amino acids and have -NH2 groups on surface, how to perform EDC coupling on them?

Sources

Application Notes & Protocols: Evaluating Methyl 2-(3-amino-4-hydroxyphenyl)acetate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a phenylacetate derivative with a unique substitution pattern that makes it a compelling candidate for investigation in enzyme inhibition studies. The core structure features an ortho-aminophenol group, which is structurally analogous to key biological molecules and known pharmacophores. Specifically, the 3-amino-4-hydroxyphenyl moiety mimics the catechol structure of L-3,4-dihydroxyphenylalanine (L-DOPA), the natural substrate for tyrosinase, a critical enzyme in the melanin biosynthesis pathway. This structural similarity provides a strong rationale for investigating its potential as a tyrosinase inhibitor for applications in dermatology and cosmetics.

Furthermore, phenolic compounds are widely recognized for their potential to interact with various enzymes, including those involved in inflammatory pathways, such as cyclooxygenases (COX). The exploration of this compound's inhibitory activity could therefore uncover novel therapeutic or cosmeceutical applications.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed experimental protocols, and data analysis frameworks for evaluating the inhibitory potential of this compound against two distinct and high-value enzyme targets: Tyrosinase and Cyclooxygenase (COX). The protocols are designed to be robust, self-validating, and suitable for high-throughput screening formats.

Section 1: Compound Profile & Rationale for Screening

Chemical Properties

This compound is a small organic molecule whose key physicochemical properties are summarized below. These properties are essential for designing experiments, particularly for preparing stock solutions and understanding potential bioavailability.

PropertyValueSource
CAS Number 78587-72-1[1][2][3]
Molecular Formula C₉H₁₁NO₃[1][3][4]
Molecular Weight 181.19 g/mol [1][3]
Appearance Solid (form may vary)N/A
Purity ≥95-98% (typical for research grade)[1][5]
Solubility Soluble in DMSO, MethanolInferred from common lab practice
Rationale for Target Selection

The decision to screen this compound against specific enzymes is driven by structure-activity relationship (SAR) principles.

  • Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6][7] Overproduction of melanin leads to hyperpigmentation disorders. The ortho-aminophenol structure of the test compound is a close analogue of the L-DOPA substrate, suggesting it may act as a competitive or direct inhibitor by binding to the enzyme's active site.

  • Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[8][9] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Phenolic compounds can exert anti-inflammatory effects, and evaluating the compound's effect on both COX isoforms can reveal its potential as an anti-inflammatory agent and its selectivity, which is a critical factor for drug safety.

Section 2: Application Protocol: Tyrosinase Inhibition Assay

This protocol describes a colorimetric, in vitro assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Principle of the Assay

The assay measures the enzymatic oxidation of L-DOPA by tyrosinase, which produces a colored product, dopachrome. The formation of dopachrome is monitored by measuring the increase in absorbance at 475-492 nm.[6] In the presence of an inhibitor, the rate of dopachrome formation is reduced. The potency of the inhibitor is quantified by determining its IC50 value—the concentration required to inhibit 50% of the enzyme's activity.

Experimental Workflow

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition & Analysis prep_compound Prepare Compound Stock & Dilutions (in DMSO) add_components Add Buffer, Enzyme & Test Compound/Controls to wells prep_compound->add_components prep_enzyme Prepare Tyrosinase Working Solution (in Buffer) prep_enzyme->add_components prep_substrate Prepare L-DOPA Working Solution (in Buffer) pre_incubate Pre-incubate (e.g., 10 min at 25°C) add_components->pre_incubate Plate Setup initiate_reaction Initiate Reaction: Add L-DOPA Substrate pre_incubate->initiate_reaction read_plate Measure Absorbance (Kinetic, 475 nm) initiate_reaction->read_plate Start Measurement calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition calc_ic50 IC50 Determination calc_inhibition->calc_ic50

Caption: Workflow for the spectrophotometric tyrosinase inhibition assay.

Materials and Reagents
  • This compound (Test Compound)

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (Substrate)

  • Kojic Acid (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • Sodium Phosphate Buffer (e.g., 100 mM, pH 6.5-6.8)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of kinetic measurements at 475 nm

Step-by-Step Protocol

1. Reagent Preparation:

  • Test Compound Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO. Causality: DMSO is used to ensure complete dissolution of the hydrophobic test compound.
  • Positive Control Stock (10 mM): Prepare a 10 mM stock solution of Kojic acid in DMSO.[6] Trustworthiness: A positive control validates that the assay can detect inhibition under the experimental conditions.
  • Compound Working Solutions: Perform serial dilutions of the Test Compound and Kojic Acid stocks in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM). This allows for the generation of a dose-response curve.
  • Enzyme Working Solution (e.g., 500 U/mL): Prepare a fresh solution of mushroom tyrosinase in cold phosphate buffer just before use. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
  • Substrate Solution (2 mM): Prepare a fresh solution of L-DOPA in phosphate buffer.[10] This solution may need gentle warming to fully dissolve. Protect from light.

2. Assay Procedure (96-Well Plate Format):

  • Plate Layout: Design the plate to include wells for the enzyme control (EC), solvent control (SC), positive control (IC), and various concentrations of the test compound (S). Each condition should be tested in triplicate.
  • Component Addition:
  • Add 140 µL of Sodium Phosphate Buffer to all wells.
  • Add 20 µL of the appropriate working solution to the wells:
  • EC Wells: Add 20 µL of Phosphate Buffer.
  • SC Wells: Add 20 µL of DMSO. Self-Validation: The solvent control ensures that the solvent (DMSO) at the final concentration does not significantly affect enzyme activity.
  • IC Wells: Add 20 µL of each Kojic Acid dilution.
  • S Wells: Add 20 µL of each Test Compound dilution.
  • Add 20 µL of the Tyrosinase Enzyme Working Solution to all wells except the blanks (if used).
  • Pre-incubation: Mix the plate gently on a plate shaker and pre-incubate at 25°C for 10 minutes.[7] Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
  • Reaction Initiation: Add 20 µL of the 2 mM L-DOPA Substrate Solution to all wells to start the reaction. The final volume in each well will be 200 µL.
  • Data Acquisition: Immediately place the plate in the microplate reader and begin measuring the absorbance at 475 nm every minute for 30-60 minutes.
Data Analysis
  • Calculate the Rate of Reaction (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

  • Calculate Percentage Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

    • V_control is the average rate of the Solvent Control (SC) wells.

    • V_sample is the rate in the presence of the test compound or positive control.

  • Determine IC50 Value: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.

Example Data Presentation
CompoundConcentration (µM)Avg. Reaction Rate (mOD/min)% Inhibition
Solvent Control015.20%
Kojic Acid5010.133.6%
Kojic Acid1007.848.7%
Kojic Acid2004.173.0%
Test Compound 10 12.5 17.8%
Test Compound 50 8.1 46.7%
Test Compound 100 4.3 71.7%
Calculated IC50 Kojic Acid: ~102 µM
Calculated IC50 Test Compound: ~54 µM

Section 3: Application Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a two-part assay to screen for inhibitors of human COX-1 and COX-2. The first part is the enzymatic reaction, and the second part is the quantification of the product, Prostaglandin E2 (PGE2), using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]

Principle of the Assay

COX enzymes convert arachidonic acid to Prostaglandin H2 (PGH2), which is then further converted to other prostaglandins, including PGE2. The assay measures the amount of PGE2 produced by the enzyme.[9] An inhibitor will reduce the amount of PGE2 generated. By running parallel assays with COX-1 and COX-2, the selectivity of the inhibitor can be determined.

Experimental Workflow

COX_Inhibition_Workflow cluster_part1 Part 1: COX Enzymatic Reaction cluster_part2 Part 2: PGE2 Quantification (ELISA) cluster_analysis Data Analysis prep Prepare Reagents: Enzyme (COX-1/COX-2), Buffer, Cofactors, Test Compound incubate_inhibitor Incubate Enzyme with Test Compound/Controls (e.g., 10 min at 37°C) prep->incubate_inhibitor initiate_reaction Initiate Reaction: Add Arachidonic Acid incubate_inhibitor->initiate_reaction run_reaction Incubate for Reaction (e.g., 2 min at 37°C) initiate_reaction->run_reaction stop_reaction Stop Reaction (e.g., with Stannous Chloride) run_reaction->stop_reaction elisa_setup Add Reaction Samples, Standards & Controls to Coated Plate stop_reaction->elisa_setup Transfer Samples elisa_incubate1 Incubate with PGE2 Tracer elisa_setup->elisa_incubate1 elisa_wash1 Wash Plate elisa_incubate1->elisa_wash1 elisa_develop Add Developer Solution elisa_wash1->elisa_develop elisa_incubate2 Incubate to Develop Color elisa_develop->elisa_incubate2 elisa_read Read Absorbance (e.g., 412 nm) elisa_incubate2->elisa_read calc_pge2 Calculate PGE2 Conc. from Standard Curve elisa_read->calc_pge2 calc_inhibition % Inhibition Calculation calc_pge2->calc_inhibition calc_ic50 IC50 Determination (for COX-1 & COX-2) calc_inhibition->calc_ic50

Caption: Workflow for the COX inhibition assay using ELISA-based detection.

Materials and Reagents
  • This compound (Test Compound)

  • Recombinant Human COX-1 and COX-2 enzymes

  • Arachidonic Acid (Substrate)

  • Celecoxib (COX-2 selective positive control)

  • Indomethacin (Non-selective positive control)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and other cofactors)

  • Stannous Chloride (SnCl2) solution (to stop the reaction)

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 96-well reaction plates and 96-well ELISA plates

  • Microplate reader capable of reading absorbance for ELISA

Step-by-Step Protocol

Part 1: COX Enzymatic Reaction

  • Reagent Preparation: Prepare stock solutions of the test compound and positive controls in DMSO. Prepare working dilutions as needed. Thaw enzymes and substrate on ice.

  • Reaction Setup: In separate tubes or a 96-well plate (one for COX-1, one for COX-2), add the reaction buffer, cofactors, and enzyme.

  • Inhibitor Addition: Add 10 µL of the test compound dilutions or controls to the appropriate wells. Add 10 µL of DMSO to the 100% activity control wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.[11] Causality: Time-dependent inhibition is common for COX inhibitors; this pre-incubation allows for this interaction to occur before the substrate is added.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Reaction Incubation: Incubate for exactly 2 minutes at 37°C.[11] Trustworthiness: A precise incubation time is critical for assay consistency and comparability between experiments.

  • Reaction Termination: Stop the reaction by adding a quenching solution, such as stannous chloride, which reduces the PGH2 product.[11]

Part 2: PGE2 Quantification by ELISA 8. Follow Manufacturer's Protocol: Proceed with the quantification of PGE2 in the reaction mixtures using a commercial PGE2 ELISA kit. This typically involves:

  • Adding samples, standards, and a PGE2-acetylcholinesterase tracer to an antibody-coated plate.
  • Incubating, then washing the plate.
  • Adding a developing reagent (Ellman's Reagent).
  • Reading the absorbance at the specified wavelength (e.g., 405-420 nm).
Data Analysis
  • Generate a PGE2 Standard Curve: Plot the absorbance values for the PGE2 standards and use the resulting curve to calculate the concentration of PGE2 produced in each reaction well.

  • Calculate Percentage Inhibition: % Inhibition = [(PGE2_control - PGE2_sample) / PGE2_control] x 100 Where:

    • PGE2_control is the concentration of PGE2 in the solvent control wells.

    • PGE2_sample is the concentration of PGE2 in the inhibitor wells.

  • Determine IC50 Values: Plot % Inhibition vs. log(inhibitor concentration) for both COX-1 and COX-2 to determine the respective IC50 values.

  • Calculate Selectivity Index: Selectivity Index = IC50 (COX-1) / IC50 (COX-2) A value > 1 indicates selectivity for COX-2.

Section 4: Interpretation and Further Steps

The IC50 values generated from these assays provide a quantitative measure of the inhibitory potency of this compound. A low micromolar or high nanomolar IC50 value would suggest significant inhibitory activity and warrant further investigation.

Follow-up experiments should include:

  • Mechanism of Inhibition Studies: Conduct kinetic analyses by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Validate the findings in relevant cellular models (e.g., B16 melanoma cells for tyrosinase inhibition or LPS-stimulated macrophages for COX inhibition) to assess cell permeability and efficacy in a more complex biological environment.

  • Orthogonal Assays: For COX inhibition, an alternative method like measuring oxygen consumption or using an LC-MS/MS-based approach to detect prostaglandins can be used to confirm the results.[12]

By following these detailed protocols, researchers can systematically and rigorously evaluate the potential of this compound as a novel enzyme inhibitor, paving the way for its potential development in therapeutic or cosmeceutical applications.

References

  • WNOROWSKA, J. et al. (2023). Tyrosinase Inhibition Assay. Bio-protocol.
  • Zeb, A. et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols.
  • Park, H. et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences.
  • Zeb, A. et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols.
  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate. National Center for Biotechnology Information.
  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts LLC.
  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. National Center for Biotechnology Information.
  • Bao, Y. et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
  • Queval, C. et al. (2017). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules.
  • PubChemLite. (n.d.). This compound (C9H11NO3). PubChemLite.

Sources

Application Notes and Protocols for the Polymerization of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Monomer for Advanced Polymers

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a compelling monomer for the synthesis of high-performance polymers. Its unique trifunctional structure, featuring an aromatic amine, a phenolic hydroxyl group, and a reactive methyl ester, opens avenues for the creation of diverse polymer architectures. The strategic positioning of the amino and hydroxyl groups ortho to each other makes it an exceptional candidate for forming heterocyclic polymer backbones, such as polybenzoxazoles (PBOs), which are renowned for their exceptional thermal and mechanical stability. Furthermore, the presence of the amino and acetate functionalities allows for its use in the synthesis of specialty polyamides and other condensation polymers.

These polymers are of significant interest to researchers in materials science and drug development, where materials with high thermal resistance, specific solubility characteristics, and tailored mechanical properties are in demand.[1][2] This document provides detailed application notes and protocols for the polymerization of this compound, focusing on the synthesis of polybenzoxazoles and specialty polyamides.

Monomer Characteristics

Before proceeding to polymerization, it is essential to understand the properties of the monomer, this compound.

PropertyValueSource
CAS Number 78587-72-1[3][4][5][6]
Molecular Formula C₉H₁₁NO₃[3][4][5]
Molecular Weight 181.19 g/mol [3][4][5]
Appearance Off-white to light brown crystalline powderInferred from typical aminophenol derivatives
Solubility Soluble in polar organic solvents such as DMSO, DMF, NMPInferred from structural analogues

Proposed Polymerization Pathway I: Synthesis of Polybenzoxazoles (PBOs)

The ortho-disposed amino and hydroxyl groups on the phenyl ring of this compound make it an ideal precursor for the synthesis of polybenzoxazoles. PBOs are a class of high-performance polymers known for their rigid-rod structure, leading to exceptional tensile strength and thermal stability.[7][8] The synthesis is typically a two-step process involving the formation of a poly(hydroxyamide) (PHA) precursor, followed by thermal cyclodehydration to yield the final PBO.

Workflow for Polybenzoxazole Synthesis

PBO_Synthesis cluster_step1 Step 1: Poly(hydroxyamide) (PHA) Synthesis cluster_step2 Step 2: Thermal Cyclization Monomer Monomer Solution (this compound in NMP/Pyridine) Polycondensation Low-Temperature Polycondensation Monomer->Polycondensation Diacid Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) Diacid->Polycondensation PHA_Solution PHA Precursor Solution Polycondensation->PHA_Solution Casting Film Casting / Fiber Spinning PHA_Solution->Casting Thermal_Curing Staged Thermal Curing (e.g., 150°C -> 350°C under N₂) Casting->Thermal_Curing PBO_Product Final Polybenzoxazole (PBO) Film or Fiber Thermal_Curing->PBO_Product Characterization Characterization (FTIR, TGA, Tensile Testing) PBO_Product->Characterization Analysis

Caption: Workflow for the two-step synthesis of polybenzoxazoles (PBOs).

Protocol 1: Synthesis of Poly(hydroxyamide) (PHA) Precursor

This protocol details the synthesis of the PHA precursor via low-temperature solution polycondensation.

Materials:

  • This compound (1 equivalent)

  • Terephthaloyl chloride (1 equivalent)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Lithium Chloride (LiCl)

  • Argon or Nitrogen gas supply

  • Methanol

  • Mechanical stirrer, three-neck flask, dropping funnel, and ice bath

Procedure:

  • Monomer Dissolution: In a flame-dried three-neck flask under a positive pressure of argon, dissolve this compound and LiCl (5% w/v) in anhydrous NMP.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add anhydrous pyridine (2 equivalents) to the solution to act as an acid scavenger.

  • Diacid Chloride Addition: Slowly add a solution of terephthaloyl chloride in NMP to the cooled monomer solution dropwise over 30-45 minutes with vigorous mechanical stirring. Maintain the temperature below 5°C.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 18-24 hours. The solution will become highly viscous, indicating polymer formation.

  • Precipitation and Purification: Precipitate the resulting PHA by pouring the viscous solution into a large volume of methanol in a blender.

  • Washing: Filter the fibrous polymer and wash it thoroughly with methanol and then hot water to remove unreacted monomers, LiCl, and pyridine hydrochloride.

  • Drying: Dry the purified PHA polymer in a vacuum oven at 80°C for 24 hours.

Rationale:

  • Low Temperature: The reaction is conducted at low temperatures to minimize side reactions and to favor the formation of high molecular weight polymer.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as acid chlorides are highly reactive towards water.

  • LiCl: Lithium chloride is used to enhance the solubility of the aromatic polyamide precursor in the organic solvent.[9]

Protocol 2: Thermal Cyclization to Polybenzoxazole (PBO)

This protocol describes the conversion of the PHA precursor into the final PBO.

Materials:

  • Dried PHA precursor from Protocol 1

  • High-temperature tube furnace with programmable controller

  • Nitrogen gas supply

Procedure:

  • Precursor Preparation: Cast a thin film of the PHA from its NMP solution onto a glass plate or spin fibers from the solution.

  • Solvent Removal: Dry the film or fibers in a vacuum oven at 100°C for 4 hours to remove residual solvent.

  • Staged Thermal Curing: Place the PHA sample in a tube furnace under a slow nitrogen flow. The thermal conversion is performed in a staged manner to ensure complete cyclization without degrading the polymer.[7][8]

    • Heat to 150°C and hold for 1 hour.

    • Ramp to 250°C and hold for 1 hour.

    • Ramp to 350°C and hold for 3-5 hours.

  • Cooling: Allow the furnace to cool down to room temperature naturally under the nitrogen atmosphere.

  • Final Product: The resulting tough, golden-yellow film or fiber is the final PBO.

Expected Polymer Properties:

  • Thermal Stability: PBOs are known for their ultrahigh thermal resistance, with decomposition temperatures often exceeding 400°C.[7]

  • Mechanical Properties: The resulting PBO fibers are expected to exhibit high Young's modulus and mechanical strength.[7]

  • Solubility: PBOs are generally insoluble in common organic solvents, a characteristic of their rigid-rod structure.

Proposed Polymerization Pathway II: Synthesis of Specialty Polyamides

The amino and methyl ester functionalities of this compound allow for its incorporation into polyamide structures. This can be achieved through self-polycondensation after hydrolysis of the ester, or by reacting the amino group with diacids, leaving the hydroxyl and acetate groups as pendent functionalities.

Workflow for Polyamide Synthesis

Polyamide_Synthesis Monomer This compound Polycondensation Direct Polycondensation (Yamazaki-Higashi Reaction) Monomer->Polycondensation Diacid Aromatic Diacid (e.g., Isophthalic acid) Diacid->Polycondensation Polymer_Solution Polyamide Solution Polycondensation->Polymer_Solution Reagents Reagents: - Triphenyl Phosphite (TPP) - Pyridine - NMP, LiCl Reagents->Polycondensation Precipitation Precipitation in Methanol Polymer_Solution->Precipitation Purified_Polymer Purified Polyamide Precipitation->Purified_Polymer Characterization Characterization (NMR, GPC, DSC) Purified_Polymer->Characterization Analysis

Caption: Workflow for direct polycondensation to form specialty polyamides.

Protocol 3: Direct Polycondensation for Polyamide Synthesis

This protocol utilizes the Yamazaki-Higashi reaction, a direct phosphorylation polycondensation method that is efficient for producing polyamides of moderate to high molecular weight without needing to first synthesize diacid chlorides.[9]

Materials:

  • This compound (1 equivalent)

  • Aromatic dicarboxylic acid (e.g., isophthalic acid) (1 equivalent)

  • Triphenyl phosphite (TPP) (2.2 equivalents)

  • Pyridine, anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl)

  • Argon or Nitrogen gas supply

  • Methanol and Water

  • Mechanical stirrer, three-neck flask, heating mantle

Procedure:

  • Reactor Setup: In a flame-dried three-neck flask equipped with a mechanical stirrer and under an argon atmosphere, add the dicarboxylic acid, LiCl, anhydrous NMP, and anhydrous pyridine.

  • Dissolution: Stir the mixture at room temperature until all solids have dissolved.

  • Monomer and Reagent Addition: Add this compound and triphenyl phosphite to the solution.

  • Heating: Heat the reaction mixture to 105-110°C and maintain this temperature for 3-5 hours. The viscosity of the solution will increase significantly.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

  • Washing: Filter the polymer and wash it extensively with hot water and methanol to remove all reaction byproducts and solvents.

  • Drying: Dry the final polyamide product in a vacuum oven at 100°C overnight.

Rationale:

  • Direct Polycondensation: This method avoids the isolation of reactive diacid chlorides and is a more direct route to high molecular weight polyamides.[9]

  • Pendent Groups: The resulting polyamide will have pendent hydroxyl and methyl acetate groups. These groups can enhance solubility in organic solvents and provide sites for further post-polymerization modification. The introduction of bulky pendent groups can significantly increase both the glass-transition temperature (Tg) and the solubility of aromatic polymers.[10]

Characterization of Synthesized Polymers

A thorough characterization is essential to confirm the structure and properties of the synthesized polymers.

TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm functional groups and reaction completion.For PBOs, disappearance of amide and hydroxyl peaks (~3400 cm⁻¹) and appearance of benzoxazole ring peaks (~1620, 1470 cm⁻¹). For polyamides, presence of characteristic amide I and II bands.
NMR Spectroscopy To determine the detailed chemical structure.¹H and ¹³C NMR spectra will confirm the repeating unit structure of the polymer.
Gel Permeation Chromatography (GPC) To determine molecular weight and polydispersity.Provides information on the average molecular weight (Mn, Mw) and the distribution of chain lengths.
Thermogravimetric Analysis (TGA) To assess thermal stability.Determines the decomposition temperature (Td), indicating the polymer's stability at high temperatures.
Differential Scanning Calorimetry (DSC) To determine thermal transitions.Measures the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Conclusion and Future Directions

This compound is a highly versatile monomer with significant potential for the development of advanced polymers. The protocols outlined in this document provide a foundation for synthesizing high-performance polybenzoxazoles and specialty polyamides. The resulting polymers, with their expected high thermal stability and modifiable pendent groups, are promising candidates for applications in aerospace, electronics, and biomedical fields, including drug delivery systems. Further research could explore the copolymerization of this monomer with other diamines or diacids to fine-tune the properties of the resulting materials for specific applications.

References

  • MDPI. (n.d.). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma.
  • Drexel Research Discovery. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma.
  • ResearchGate. (2020). (PDF) Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma.
  • ResearchGate. (2017). (PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid.
  • ACS Publications. (n.d.). Copolymers of Aniline and 3-Aminophenol Derivatives with Oligo(oxyethylene) Side Chains as Novel Water-Soluble Conducting Polymers. Macromolecules.
  • ResearchGate. (n.d.). Synthesis and properties of polybenzoxazole–clay nanocomposites.
  • Semantic Scholar. (2003). Synthesis and Characterization of the Polyhydroxyamide/Polymethoxyamide Family of Polymers.
  • RSC Publishing. (n.d.). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry.
  • MDPI. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[11][12]-Rearrangement—Oxa-Michael Addition Cascade Reactions.
  • Wiley Online Library. (n.d.). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry.
  • Journal of Chemical Reviews. (2023). Properties and Applications of Polymers: A Mini Review.
  • ResearchGate. (2024). Synthesis and chemical characterization of the polyamides.
  • YouTube. (2014). Synthesis of Polyamides from www.ChemistryTuition.Net.
  • PubChem. (n.d.). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate.
  • ResearchGate. (n.d.). Synthesis of polyamides.
  • Journal of Chemical Reviews. (2023). Properties and Applications of Polymers: A Mini Review.
  • SpringerLink. (2023). Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability.
  • MINAR International Journal of Applied Sciences and Technology. (2025). GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW.
  • PubChem. (n.d.). Methyl 2-((4-hydroxyphenyl)amino)acetate.
  • Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
  • ResearchGate. (n.d.). Polymer Properties and Characterization.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

Sources

Application Notes & Protocols: Strategic Coupling Reactions Involving Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring an electron-rich aromatic ring substituted with a nucleophilic aniline, an acidic phenol, and an ester moiety, presents multiple handles for chemical modification. The ortho-disposition of the amino and hydroxyl groups is a classic precursor for the synthesis of benzoxazoles, a heterocyclic motif found in numerous pharmacologically active compounds.[3][4] This guide provides detailed protocols and expert insights into the most critical coupling reactions of this valuable intermediate, designed for researchers in drug discovery and materials science.

Our focus will be on three primary transformations that leverage the unique reactivity of the 3-amino-4-hydroxyphenyl core:

  • Amide Bond Formation: Engaging the primary amine for the construction of peptidomimetics and other amide-containing structures.

  • Palladium-Catalyzed N-Arylation: Creating complex diarylamines via modern cross-coupling methodologies like the Buchwald-Hartwig amination.

  • Condensative Cyclization to Benzoxazoles: Utilizing the ortho-amino phenol moiety to forge the benzoxazole ring system, a cornerstone of many bioactive molecules.

This document moves beyond simple procedural lists, offering a rationale for methodological choices to empower scientists to troubleshoot, adapt, and innovate.

Visualizing the Reactive Hub: Key Sites of this compound

The strategic application of this reagent begins with a clear understanding of its distinct reactive centers. The diagram below highlights the primary sites for the coupling reactions discussed in this guide.

G cluster_0 This compound mol p1 amine_label Primary Amine: - Nucleophilic site for amide  coupling & N-arylation. p1->amine_label p2 phenol_label Phenolic Hydroxyl: - Key for benzoxazole cyclization. - Can be acidic; may require  protection or excess base. p2->phenol_label p3 ester_label Methyl Ester: - Potential for hydrolysis  under strong basic/acidic  conditions. p3->ester_label

Caption: Key reactive sites on this compound.

Amide Bond Formation: Building Molecular Complexity

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[5][6] Coupling the primary amine of this compound with a carboxylic acid introduces significant molecular diversity. The choice of coupling reagent is critical and depends on the steric and electronic properties of the coupling partners.

Scientist's Notes: Choosing the Right Coupling Strategy

The nucleophilicity of the aniline in our substrate is slightly reduced due to resonance with the aromatic ring, but it is generally reactive enough for standard coupling conditions. However, the presence of the free phenolic hydroxyl group can be problematic. Under basic conditions, it can be deprotonated, and the resulting phenoxide could potentially compete as a nucleophile, leading to ester formation as a side product. Furthermore, some coupling reagents are sensitive to unmasked phenols.

  • Carbodiimides (EDC, DCC): These are workhorse reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[6] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives form an active ester intermediate, which increases reaction efficiency and, critically, suppresses racemization if the carboxylic acid partner is chiral.[6][7][8]

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-acting, making them suitable for sterically hindered substrates or less nucleophilic amines.[5] They are generally more expensive but can be invaluable for challenging couplings.

The following protocol utilizes the robust and cost-effective EDC/HOBt system, a reliable choice for this substrate.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH).

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.1 eq) and anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution. Stir for 15-20 minutes. This is the pre-activation step where the active ester is formed.

  • In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.5 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data & Reagent Comparison
Coupling Reagent SystemProsConsBest For
EDC / HOBt Cost-effective; water-soluble byproducts.[6]Slower reaction times; potential for side reactions with sensitive substrates.Routine couplings, scale-up operations.
HATU / DIPEA Very fast and efficient; excellent for hindered substrates.[5]Expensive; byproducts can complicate purification.Difficult couplings, electron-deficient amines.
DCC / DMAP Inexpensive and powerful.Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove; DMAP can cause racemization.[5]Esterifications and robust amide couplings where byproduct is not an issue.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] It allows for the coupling of the amine in our substrate with aryl halides or triflates, providing access to complex diarylamine structures that are otherwise difficult to synthesize.

Scientist's Notes: Catalyst System Selection

The success of a Buchwald-Hartwig reaction hinges on the correct choice of palladium precursor, phosphine ligand, and base.[11]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common, air-stable precursors that are reduced in situ to the active Pd(0) catalyst.

  • Ligand: This is the most critical component. For an electron-rich aniline like ours, bulky, electron-rich phosphine ligands are required to promote the key steps of oxidative addition and reductive elimination.[12] Ligands such as XPhos, SPhos, or RuPhos are state-of-the-art and often give superior results.

  • Base: A non-nucleophilic inorganic base is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[12] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or KOt-Bu) can dramatically affect the reaction outcome and must be matched to the substrate and ligand. Stronger bases like KOt-Bu are often used with aryl bromides and chlorides.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

buchner pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X amine_complex Amine Coordination oa_complex->amine_complex + HNR'R'' - L amide_complex Palladium Amido Complex amine_complex->amide_complex + Base - [Base-H]X amide_complex->pd0 product Ar-NR'R'' Product amide_complex->product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[9]

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol details the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Important: This reaction is highly sensitive to oxygen and moisture. All glassware must be rigorously flame-dried, and the reaction must be set up in a glovebox or using Schlenk line techniques under an inert atmosphere.

  • To a Schlenk tube or round-bottom flask, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and the base (K₃PO₄ or Cs₂CO₃, 2.0 eq).

  • Add this compound (1.2 eq).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Benzoxazole Synthesis: Forging the Heterocyclic Core

The ortho-amino phenol functionality of our substrate is an ideal precursor for constructing the benzoxazole ring system, a privileged scaffold in drug discovery.[3] The most common method involves a condensation reaction with an aldehyde followed by oxidative cyclization.

Scientist's Notes: Reaction Pathways

The reaction between this compound and an aldehyde proceeds via the formation of a Schiff base (imine) intermediate. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl onto the imine carbon. The resulting benzoxazoline intermediate is then oxidized to the aromatic benzoxazole. Various catalysts and oxidants can be employed to drive this transformation efficiently. A study by Jilani and co-workers specifically describes the synthesis of 2-substituted benzoxazole acetic acid derivatives from methyl-3-amino-4-hydroxyphenylacetate and various aldehydes using lead tetraacetate as a catalyst and oxidant.[13]

Protocol 3: Oxidative Coupling and Cyclization to a Benzoxazole

This protocol is adapted from the literature for the synthesis of 2-substituted benzoxazoles from this compound.[13]

Materials:

  • This compound (1.0 eq)

  • Aldehyde of interest (R-CHO) (1.1 eq)

  • Lead tetraacetate (Pb(OAc)₄) (1.1 eq)

  • Anhydrous Ethanol

  • Optional for saponification: 90% NaOH solution in ethanol/water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous ethanol.

  • Stir the solution at room temperature and add lead tetraacetate (1.1 eq) portion-wise over 10 minutes. Caution: Lead compounds are toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Upon completion, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the methyl 2-(2-substituted-1,3-benzoxazol-yl)acetate.

  • (Optional Saponification): To obtain the corresponding carboxylic acid, the purified ester can be dissolved in ethanol, and an aqueous NaOH solution can be added. The mixture is stirred at room temperature for 3 hours, followed by acidic workup to precipitate the carboxylic acid product.[13]

Workflow for Benzoxazole Synthesis

Caption: Experimental workflow for the synthesis of benzoxazole derivatives.

Conclusion

This compound is a powerful and versatile building block. By understanding the distinct reactivity of its functional groups, researchers can strategically employ a range of modern synthetic methodologies. The protocols for amide coupling, Buchwald-Hartwig N-arylation, and benzoxazole formation provided herein serve as robust starting points for the synthesis of novel compounds for pharmaceutical and materials science applications. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve maximum yield and purity.

References

  • Jilani, I., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances.
  • da Silva, J. F., et al. (2022). Scheme of synthesis of benzoxazoles compounds 1-3. ResearchGate.
  • Anonymous. (n.d.). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate.
  • Anonymous. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. CORE.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Anonymous. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink.
  • Anonymous. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm.
  • PubChemLite. (n.d.). This compound (C9H11NO3). PubChemLite.
  • PubMed. (n.d.). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. PubMed.
  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

Sources

Application Note: A Scalable and Robust Synthesis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(3-amino-4-hydroxyphenyl)acetate is a key building block in the synthesis of various pharmaceutical agents. Transitioning its synthesis from laboratory-scale discovery to pilot-plant or manufacturing scale requires a thorough understanding of process safety, reaction kinetics, and engineering principles. This application note provides a comprehensive guide for the multi-kilogram scale-up of this valuable intermediate. We detail a robust three-step synthetic sequence, starting from 4-hydroxyphenylacetic acid, and critically analyze the challenges and solutions for each stage: electrophilic nitration, catalytic hydrogenation, and Fischer esterification. The protocols provided are designed to be self-validating, with an emphasis on identifying Critical Process Parameters (CPPs) to ensure batch-to-batch consistency, high yield, and purity.

Introduction: The Strategic Importance of Scalable Synthesis

The journey of a drug candidate from bench to market is critically dependent on the ability to produce the active pharmaceutical ingredient (API) and its intermediates safely, economically, and consistently at increasing scales[1][2]. This compound serves as a crucial intermediate in numerous drug development programs. While its synthesis on a gram scale is straightforward, scaling up presents significant challenges, particularly concerning the management of highly exothermic reactions and the handling of hazardous materials[3].

This guide moves beyond a simple recitation of steps. It provides the causal logic behind the choice of reagents, conditions, and equipment, grounded in established principles of process chemistry and safety engineering. Our objective is to equip researchers and process chemists with the knowledge to not only replicate this synthesis but also to apply these principles to other complex scale-up projects.

Overall Synthetic Strategy

The synthesis is accomplished via a three-step route, which has been optimized for scalability, cost-effectiveness, and control of impurities.

  • Nitration: Regioselective electrophilic nitration of the commercially available 4-hydroxyphenylacetic acid to yield 2-(4-hydroxy-3-nitrophenyl)acetic acid.

  • Reduction: Catalytic hydrogenation of the nitro-intermediate to produce 2-(3-amino-4-hydroxyphenyl)acetic acid. This is the most critical and hazardous step in the sequence.

  • Esterification: Acid-catalyzed Fischer esterification of the amino acid intermediate with methanol to afford the final product.

G cluster_0 Synthetic Workflow A 4-Hydroxyphenylacetic Acid B Step 1: Nitration (HNO₃ / Acetic Acid) A->B C Intermediate 1: 2-(4-Hydroxy-3-nitrophenyl)acetic acid B->C D Step 2: Reduction (H₂ / Pd/C) C->D E Intermediate 2: 2-(3-Amino-4-hydroxyphenyl)acetic acid D->E F Step 3: Esterification (MeOH / H₂SO₄) E->F G Final Product: This compound F->G

Caption: High-level overview of the three-step synthetic route.

Part 1: Laboratory-Scale Reference Protocol (100 g Scale)

This section establishes the baseline process at a typical laboratory scale.

Protocol 1.1: Synthesis of 2-(4-Hydroxy-3-nitrophenyl)acetic acid (Intermediate 1)
  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/salt bath.

  • Charge: Add 4-hydroxyphenylacetic acid (100 g, 0.657 mol) and glacial acetic acid (600 mL) to the flask. Stir to dissolve.

  • Cooling: Cool the solution to 0-5 °C.

  • Nitration: Prepare a nitrating mixture of 65% nitric acid (65 mL, 0.986 mol) in glacial acetic acid (100 mL). Add this mixture dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C[4][5].

  • Reaction: After the addition is complete, stir the mixture at 5-10 °C for an additional 2 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Quench & Isolation: Slowly pour the reaction mixture into 2 L of ice-cold water with vigorous stirring.

  • Filtration: Collect the resulting yellow precipitate by vacuum filtration, washing the cake thoroughly with cold water (3 x 500 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 115-125 g (89-96%).

    • Purity (HPLC): >98%.

Protocol 1.2: Synthesis of 2-(3-Amino-4-hydroxyphenyl)acetic acid (Intermediate 2)
  • Setup: Assemble a 3 L hydrogenation vessel (e.g., Parr hydrogenator) equipped with a mechanical stirrer and gas inlet/outlet.

  • Charge: To the vessel, add Intermediate 1 (100 g, 0.507 mol) and methanol (1 L).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (5 g, 50% wet, Johnson Matthey type) as a slurry in methanol (50 mL) under a nitrogen atmosphere. Safety Note: Dry Pd/C is pyrophoric and must not be exposed to air[3][6].

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, then purge with hydrogen three times. Pressurize the vessel with hydrogen gas to 50 psi (approx. 3.5 bar)[6].

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is highly exothermic; initial cooling may be required to maintain a temperature below 40 °C. Hydrogen uptake should cease within 4-6 hours.

  • Work-up: Once the reaction is complete (monitored by TLC or hydrogen uptake), vent the hydrogen and purge the vessel with nitrogen three times.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Note: The filter cake must be kept wet with methanol or water at all times to prevent ignition in air[3]. Wash the filter cake with additional methanol (2 x 100 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield a solid. Recrystallize from water/ethanol to obtain the product.

    • Expected Yield: 75-82 g (88-96%).

    • Purity (HPLC): >99%.

Protocol 1.3: Synthesis of this compound (Final Product)
  • Setup: Equip a 2 L round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge: Add Intermediate 2 (80 g, 0.478 mol) and methanol (800 mL).

  • Catalysis: Cool the slurry in an ice bath and slowly add concentrated sulfuric acid (26.5 mL, 0.478 mol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture to room temperature and slowly add a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (500 mL) and extract the product with ethyl acetate (3 x 400 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization from ethyl acetate/hexanes.

    • Expected Yield: 75-83 g (86-95%).

    • Purity (HPLC): >99%.

Part 2: Scale-Up Process Development & Criticality Analysis

Scaling a synthesis from grams to kilograms introduces challenges where secondary effects in the lab become primary process drivers[7]. Heat transfer, mass transfer, and safety are paramount.

Table 1: Critical Process Parameters and Safety Considerations for Scale-Up
StepParameterLaboratory Scale (100g)Pilot Scale (10kg)Rationale & Mitigation Strategy
Nitration Heat Transfer Ice bath provides sufficient cooling surface area-to-volume ratio.Surface area-to-volume ratio decreases significantly. Heat removal is critical.Use a jacketed glass-lined reactor with a high-performance thermofluid. Perform reaction calorimetry to determine heat flow and ensure cooling capacity is adequate.
Reagent Addition Manual dropwise addition over 1-1.5 hours.Metered addition via a dosing pump over 4-6 hours.Slower addition rate is crucial to match the reactor's heat removal capability and prevent a thermal runaway.
Reduction Hydrogen Safety Low pressure (50 psi), small gas volume.High pressure, large gas volume. Flammability/explosion risk is severe.Use a dedicated, grounded, and pressure-rated hydrogenation reactor (Hastelloy or Stainless Steel). Ensure proper ventilation, H₂ leak detection, and adherence to strict operating procedures[3][8].
Catalyst Handling Small quantity, handled in a fume hood.Large quantity (0.5 kg), pyrophoric risk is high.Handle catalyst as a wet slurry in a dedicated, inerted glove box or charging isolator. Never allow the catalyst to dry in the presence of air/oxygen[6].
Mass Transfer Vigorous stirring in a small flask is effective.Gas-liquid-solid mixing can be rate-limiting.Reactor must have appropriate agitator design (e.g., gas-entraining impeller) and baffling to ensure efficient catalyst suspension and hydrogen dispersion.
Esterification Water Removal Equilibrium driven by a large excess of methanol.Large excess of methanol is costly and generates significant waste.Consider reactive distillation or use of a dehydrating agent (less common for methanol). Optimize stoichiometry and reaction time.
Isolation Filtration Buchner funnel.Enclosed filter/dryer or centrifuge.Large-scale filtration requires enclosed systems to minimize operator exposure and solvent emissions.
Process Hazard Analysis: Catalytic Hydrogenation

The catalytic reduction of an aromatic nitro group is a notoriously high-hazard operation[3]. The reaction is highly exothermic, and improper management can lead to a catastrophic thermal runaway.

Key Hazards:

  • Flammability: Hydrogen gas has a wide explosive range (4-75% in air) and a very low ignition energy[8].

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (when it contains adsorbed hydrogen), can ignite spontaneously upon exposure to air[3][6].

  • Thermal Runaway: The reaction exotherm can rapidly increase temperature and pressure inside the sealed reactor, potentially leading to vessel rupture.

G cluster_1 Hydrogenation Safety & Control Logic Start Start Charge Charge Reactor with Substrate & Solvent Start->Charge Inert_1 Inert System (3x N₂ Purge) Charge->Inert_1 Add_Cat Add Catalyst Slurry (Under N₂ Blanket) Inert_1->Add_Cat Inert_2 Seal & Purge (3x N₂ then 3x H₂) Add_Cat->Inert_2 Pressurize Pressurize with H₂ to Setpoint (e.g., 4 bar) Inert_2->Pressurize Monitor Monitor Temp, Pressure, & H₂ Uptake Pressurize->Monitor Cooling Cooling On/Off Monitor->Cooling Complete Reaction Complete? Monitor->Complete Complete->Monitor No Vent Vent H₂ & Purge (3x N₂) Complete->Vent Yes Filter Filter Catalyst (Keep Cake Wet) Vent->Filter End End Filter->End

Caption: Decision and control workflow for safe pilot-scale hydrogenation.

Part 3: Pilot-Scale Synthesis Protocol (10 kg Scale)

This protocol is designed for execution in a standard chemical pilot plant with appropriate engineering controls.

Table 2: Reagent Quantities for Pilot-Scale Synthesis
ReagentStep 1 (Nitration)Step 2 (Reduction)Step 3 (Esterification)
Starting Material10.0 kg11.5 kg (from Step 1)8.0 kg (from Step 2)
SolventAcetic Acid (60 L)Methanol (100 L)Methanol (80 L)
Key Reagent65% Nitric Acid (6.5 L)5% Pd/C (0.58 kg)Conc. H₂SO₄ (2.65 L)
Hydrogen GasN/AApprox. 1.2 kg (~4 bar)N/A
Protocol 2.1: Pilot-Scale Nitration

Equipment: 150 L Glass-Lined Jacketed Reactor

  • Charge the reactor with 4-hydroxyphenylacetic acid (10.0 kg) and glacial acetic acid (60 L).

  • Begin agitation and cool the reactor jacket to -5 °C.

  • Once the internal temperature is below 5 °C, begin the slow, metered addition of a pre-mixed solution of 65% nitric acid (6.5 L) in glacial acetic acid (10 L) over a period of 4-6 hours.

  • Continuously monitor the internal temperature, ensuring it does not exceed 10 °C.

  • After addition, maintain the reaction at 5-10 °C for 2-3 hours until IPC (In-Process Control) via HPLC shows >98% conversion.

  • In a separate 500 L reactor, charge 200 L of water and cool to <10 °C.

  • Transfer the reaction mixture slowly into the cold water, maintaining the quench temperature below 25 °C.

  • Filter the resulting slurry using a centrifuge. Wash the cake with purified water until the filtrate is neutral.

  • Dry the product under vacuum at 50-60 °C.

Protocol 2.2: Pilot-Scale Catalytic Hydrogenation

Equipment: 150 L Hastelloy Hydrogenation Reactor

  • Charge the hydrogenator with Intermediate 1 (11.5 kg) and methanol (100 L).

  • Seal the reactor and perform three nitrogen purge cycles.

  • Under a positive nitrogen pressure, charge a slurry of 5% Pd/C (0.58 kg, 50% wet) in methanol (5 L) using a charging pump.

  • Seal the reactor, perform three nitrogen purges, followed by three hydrogen purges.

  • Pressurize the reactor to 4 bar (approx. 60 psi) with hydrogen.

  • Start agitation and set the jacket temperature to 25 °C. The reaction is exothermic; use the jacket cooling to maintain the internal temperature between 30-40 °C.

  • Monitor the reaction by pressure drop (hydrogen uptake). The reaction is complete when uptake ceases.

  • Vent the excess hydrogen safely, followed by three nitrogen purges.

  • Transfer the reactor contents through an enclosed filter (e.g., Sparkler filter) containing a bed of Celite®.

  • Wash the reactor and filter cake with methanol (2 x 10 L), ensuring the cake remains wet.

  • Transfer the combined filtrate to a glass-lined reactor for the next step.

Protocol 2.3: Pilot-Scale Esterification and Final Isolation

Equipment: 150 L Glass-Lined Jacketed Reactor

  • To the filtrate from the previous step, cool the solution to <10 °C.

  • Slowly charge concentrated sulfuric acid (2.65 L), maintaining the temperature below 25 °C.

  • Heat the reactor to reflux (~65 °C) and hold for 8-16 hours, monitoring by HPLC for completion.

  • Cool the reactor to 20 °C. In a separate vessel, prepare a solution of sodium bicarbonate (approx. 4.5 kg) in water (50 L).

  • Slowly transfer the reaction mixture to the bicarbonate solution to neutralize the acid (target pH 7-8).

  • Using a vacuum, distill off the methanol until the pot temperature reaches ~80 °C.

  • Cool the remaining aqueous slurry to 0-5 °C and hold for 4 hours to crystallize the product.

  • Filter the product using a centrifuge, wash with cold purified water (2 x 20 L), and then with cold ethyl acetate (1 x 10 L).

  • Dry the final product in a vacuum dryer at 45 °C to a constant weight.

Conclusion

This application note outlines a validated and scalable process for the synthesis of this compound. By focusing on the principles of process safety, thermal management, and mass transfer, we have transformed a standard laboratory procedure into a robust protocol suitable for multi-kilogram production. The detailed analysis of critical process parameters, particularly for the hazardous catalytic hydrogenation step, provides a framework for safe and efficient scale-up, ensuring the consistent delivery of a high-purity intermediate for pharmaceutical development.

References

  • McMullen, J. P., et al. (2018). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. Organic Process Research & Development, 22(9), 1208-1213. [Link]
  • Mears, L., et al. (2015). Strategic Approaches to Process Optimization and Scale-up. Pharmaceutical Technology, 39(10). [Link]
  • PrepChem. (2017). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. PrepChem.com.[Link]
  • RegMedNet. (2021). Scale up and process development: ask the experts. RegMedNet.[Link]
  • Recipharm. (n.d.). API Scale-up and Transfer to Drug Product Development: A Best Practice Guide. Recipharm.[Link]
  • Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. Ascendia Pharma Blog.[Link]
  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison, Department of Chemistry.[Link]
  • PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid.
  • Scribd. (n.d.). Catalytic Hydrogenation of Nitrobenzene Safety Table. Scribd.com.[Link]
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. ScienceReady.com.au.[Link]
  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry.[Link]

Sources

The Versatile Precursor: Methyl 2-(3-amino-4-hydroxyphenyl)acetate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Privileged Scaffolds

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and bioactive natural products. Among the myriad of starting materials, methyl 2-(3-amino-4-hydroxyphenyl)acetate stands out as a particularly valuable precursor. Its bifunctional nature, possessing vicinal amino and hydroxyl groups on a phenyl ring appended with a methyl acetate moiety, offers a versatile platform for constructing a variety of fused heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this precursor, focusing on the synthesis of benzoxazoles, benzoxazinones, quinoxalines, and phenoxazinones. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the significance of these heterocyclic cores in modern drug development. The benzoxazole heterocycle, for instance, is a key component in numerous ligands targeting a wide array of receptors and enzymes.[1][2]

I. Synthesis of the Precursor: this compound

A reliable and scalable synthesis of the title precursor is paramount for its application in heterocyclic synthesis. A common and efficient route begins with the commercially available methyl 2-(4-hydroxyphenyl)acetate. The synthesis involves a two-step process: regioselective nitration followed by reduction of the nitro group.

Mechanism Insight

The nitration of methyl 2-(4-hydroxyphenyl)acetate is an electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the acetate side chain, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the ortho position. The subsequent reduction of the nitro group to an amine can be achieved through various methods, most commonly catalytic hydrogenation or using reducing metals in acidic media.[3]

Workflow for Precursor Synthesis

A Methyl 2-(4-hydroxyphenyl)acetate B Nitration (HNO₃, H₂SO₄) A->B Step 1 C Methyl 2-(3-nitro-4-hydroxyphenyl)acetate B->C D Reduction (e.g., H₂, Pd/C or Sn/HCl) C->D Step 2 E This compound D->E

Caption: Synthesis of the target precursor from methyl 2-(4-hydroxyphenyl)acetate.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of Methyl 2-(4-hydroxyphenyl)acetate

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add methyl 2-(4-hydroxyphenyl)acetate (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully into ice-water.

  • The precipitated solid, methyl 2-(3-nitro-4-hydroxyphenyl)acetate, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of Methyl 2-(3-nitro-4-hydroxyphenyl)acetate

  • To a solution of methyl 2-(3-nitro-4-hydroxyphenyl)acetate (1 equivalent) in ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield this compound, which can be purified by recrystallization or column chromatography.

II. Synthesis of 2-Substituted Benzoxazole Derivatives

The reaction of o-aminophenols with various carbonyl compounds is a fundamental method for the synthesis of benzoxazoles, a scaffold with a broad range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound serves as an excellent substrate for this transformation.

Mechanism: Condensation and Oxidative Cyclization

The synthesis of benzoxazoles from o-aminophenols and aldehydes or carboxylic acids typically proceeds through an initial condensation to form a Schiff base or an amide intermediate, respectively. This is followed by an intramolecular cyclization and dehydration/oxidation to afford the aromatic benzoxazole ring. Various catalysts, including Brønsted or Lewis acids, can facilitate this process.[4][5]

Workflow for Benzoxazole Synthesis

cluster_0 Benzoxazole Synthesis A Methyl 2-(3-amino-4- hydroxyphenyl)acetate C Condensation & Cyclization (e.g., T3P, DIPEA or p-TSA) A->C B Aldehyde or Carboxylic Acid (R-CHO or R-COOH) B->C D Intermediate (Schiff Base or Amide) C->D E Dehydration/ Oxidation D->E F Methyl 2-(2-substituted- 1,3-benzoxazol-5-yl)acetate E->F

Caption: General workflow for the synthesis of benzoxazole derivatives.

Experimental Protocol: Synthesis of Methyl 2-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]acetate[6]
  • To a suspension of this compound (1.6 g, 8.83 mmol) in a solution of propylphosphonic anhydride (T3P®) in ethyl acetate, add 3,4-dimethoxybenzoic acid (1.61 g, 8.83 mmol) and N,N-diisopropylethylamine (DIPEA) (1.46 ml, 8.83 mmol).[6]

  • Heat the reaction mixture overnight at 120 °C.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Separate the organic layer, dry it over anhydrous K₂CO₃, and concentrate it in vacuo.[6]

  • Purify the resulting solid by recrystallization from an appropriate solvent to yield the final product.

CompoundR-GroupYield (%)Melting Point (°C)
3e 3,4-dimethoxyphenylNot specifiedNot specified
Example 2 4-chlorophenyl>85145-147
Example 3 2-furyl8264

III. Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones

4H-3,1-Benzoxazin-4-ones are another important class of heterocyclic compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[7][8] The synthesis of these compounds often involves the cyclization of N-acyl anthranilic acids. While this compound is not a direct precursor in the classical sense, its amino group can be acylated, and the resulting intermediate can undergo cyclization.

Mechanism: Acylation and Cyclodehydration

The synthesis begins with the acylation of the amino group of an anthranilic acid derivative. The resulting N-acyl intermediate is then subjected to cyclodehydration, often using reagents like acetic anhydride or cyanuric chloride, to form the benzoxazinone ring.[8][9]

Experimental Protocol: General Procedure for Benzoxazinone Synthesis
  • Acylation: React this compound (1 equivalent) with an appropriate acyl chloride or anhydride (1.1 equivalents) in the presence of a base like pyridine or triethylamine in an inert solvent (e.g., dichloromethane or THF) at 0 °C to room temperature. Monitor the reaction by TLC. After completion, perform a standard aqueous work-up to isolate the N-acylated intermediate.

  • Cyclodehydration: Reflux the N-acylated intermediate (1 equivalent) in acetic anhydride for several hours. Alternatively, treat the intermediate with a dehydrating agent like cyanuric chloride in the presence of a base.[8]

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

IV. Synthesis of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocycles that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and anticonvulsant properties.[10] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11][12] Methyl 2-(3,4-diaminophenyl)acetate, which can be derived from the title precursor, would be the direct substrate for this reaction.

Mechanism: Condensation of o-Phenylenediamines

The reaction involves a double condensation between the two amino groups of the o-phenylenediamine and the two carbonyl groups of the 1,2-dicarbonyl compound, followed by dehydration to form the pyrazine ring fused to the benzene ring. This reaction is often catalyzed by acids.

Workflow for Quinoxaline Synthesis

cluster_1 Quinoxaline Synthesis A Methyl 2-(3,4-diaminophenyl)acetate (from precursor) C Condensation (e.g., Acetic Acid or Lewis Acid) A->C B 1,2-Dicarbonyl Compound (e.g., Benzil) B->C D Methyl 2-(2,3-disubstituted- quinoxalin-6-yl)acetate C->D

Caption: General workflow for the synthesis of quinoxaline derivatives.

Experimental Protocol: General Procedure for Quinoxaline Synthesis[11]
  • To a solution of the o-phenylenediamine derivative (e.g., methyl 2-(3,4-diaminophenyl)acetate) (1 mmol) in ethanol or acetic acid (5-10 mL), add the 1,2-dicarbonyl compound (1 mmol).[13]

  • Add a catalytic amount of an acid (e.g., a few drops of acetic acid or a Lewis acid like zinc triflate).[12]

  • Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

V. Synthesis of Phenoxazinone Derivatives

The phenoxazinone core is found in several natural products and exhibits a range of biological activities. The synthesis of these compounds often involves the oxidative coupling of o-aminophenols.[7][14]

Mechanism: Oxidative Coupling

The formation of the phenoxazinone chromophore can be achieved through the enzyme-catalyzed or chemical oxidation of o-aminophenols. The mechanism involves a complex series of one-electron oxidations and condensations to build the tricyclic system.[7]

Experimental Protocol: General Procedure for Phenoxazinone Synthesis[15]
  • Dissolve the o-aminophenol precursor (e.g., this compound) in a suitable solvent like methanol or acetone.

  • Add a solution of an oxidizing agent, such as sodium iodate, in water.[15]

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can often be observed by a change in color.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous mixture, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and purify by recrystallization or chromatography.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of medicinally important heterocyclic compounds. Its strategic placement of functional groups allows for the efficient construction of benzoxazoles, benzoxazinones, quinoxalines, and phenoxazinones. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the field of synthetic and medicinal chemistry, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl deriv
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). International Journal of Molecular Sciences. [Link]
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. (2015). European Journal of Medicinal Chemistry. [Link]
  • One-pot and efficient protocol for synthesis of quinoxaline deriv
  • Phenoxazinone synthesis using three different substr
  • mechanism for the formation of the phenoxazinone chromophore of actinomycin. (1987). Journal of the American Chemical Society. [Link]
  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]
  • Benzoxazole: A Privileged Scaffold in Medicinal Chemistry. (2019). Mini-Reviews in Medicinal Chemistry. [Link]
  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. (2023). Molecules. [Link]
  • Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. [Link]
  • Synthesis of substituted 2-amino benzoxazole derivatives starting
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). Molecules. [Link]
  • Exploring Phenoxazinone Synthase Activities. (2024). Physical Chemistry Research. [Link]
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports. [Link]
  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]
  • Methods for the synthesis of benzoxazole using ortho-esters. (URL not available)
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Studies in the Synthesis of Benzoxazole Compounds. (2011). CORE. [Link]
  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules. [Link]
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. [Link]
  • Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Deriv
  • Preparation method of o-methyl hydroxyphenylacetate.
  • Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015).
  • Cu-Catalyzed Aerobic Oxidative Cyclizations of 3-N-Hydroxyamino-1,2-propadienes with Alcohols, Thiols, and Amines To Form α-O-, S-, and N-Substituted 4-Methylquinoline Derivatives. (2016). The Journal of Organic Chemistry. [Link]
  • Oxidative cyclization reagents reveal tryptophan cation-π interactions. (2024).
  • Acetic acid, p-nitrobenzyl ester. Organic Syntheses. [Link]
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
  • Synthesis of ethyl methyl ketone from 2-(4-hydroxyphenyl)ethyl methyl ketone. (2015). Chemistry Stack Exchange. [Link]
  • Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. (2000). Biochemical Journal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(3-amino-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this important intermediate. Our goal is to equip you with the scientific rationale behind our recommendations, ensuring a robust and reproducible purification process.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges stem from the molecule's bifunctional nature, containing both a basic amino group and an acidic phenolic hydroxyl group. This can lead to issues with solubility, stability, and interactions with purification media. Specifically, the amino group can cause tailing on silica gel chromatography, and the phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities.

Q2: My purified product is colored (e.g., pink, brown, or dark). What is the likely cause and how can I prevent it?

A2: A colored product is most likely due to the oxidation of the aminophenol moiety. To mitigate this, it is crucial to minimize the exposure of your compound to air and light. Consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon). Additionally, adding a small amount of an antioxidant like sodium bisulfite or sodium dithionite to your aqueous workup solutions can help prevent oxidation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the purified compound should be stored in a cool, dark place under an inert atmosphere.[1] A freezer at -20°C is ideal.[1][2]

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For example, if the synthesis involves the reduction of a nitro group, you might have residual nitro-compound. Over- or under-hydrolysis of a related ester could also be a source of impurities. It is also possible to have isomeric impurities depending on the synthetic route.

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging. This section provides a systematic approach to troubleshooting common recrystallization issues.

Q5: I'm having trouble finding a suitable recrystallization solvent. What's a good starting point?

A5: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Given the structure of this compound (an ester with polar amine and hydroxyl groups), solvents of intermediate polarity are a good starting point. A rule of thumb is to use solvents with similar functional groups to your compound.[4] Therefore, esters like ethyl acetate or ketones like acetone could be effective.[4] Alcohols such as ethanol or methanol are also good candidates due to the phenolic group.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature, vortexing after each addition. The ideal solvent will not dissolve the compound at room temperature.

  • For solvents that do not dissolve the compound at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • A suitable solvent will result in the formation of well-defined crystals.

Q6: My compound "oils out" instead of crystallizing. What should I do?

A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high or when the solution is cooled too quickly.

  • Solution 1: Use a lower-boiling point solvent. If you are using a high-boiling solvent, try one with a lower boiling point.

  • Solution 2: Slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Solution 3: Use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexanes.[5]

Q7: No crystals form even after the solution has cooled. How can I induce crystallization?

A7: If your solution remains clear upon cooling, it may be supersaturated or you may have used too much solvent.

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-liquid interface.[5] The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure compound, add a single seed crystal to the solution to initiate crystallization.[5]

  • Reduce Solvent Volume: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

III. Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities. For aminophenols, there are specific challenges to consider.

Q8: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

A8: Tailing is a common issue when purifying amines on silica gel.[4] This is due to the acidic nature of the silica gel, which can protonate the basic amino group, leading to strong interactions and poor peak shape.[4][6]

  • Solution 1: Add a basic modifier to the mobile phase. Adding a small amount of a volatile base like triethylamine (0.1-1%) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[7]

  • Solution 2: Use an amine-functionalized silica gel. These columns have a basic surface and can significantly improve the chromatography of basic compounds without the need for mobile phase modifiers.[4][8]

Q9: How do I choose the right mobile phase for my column?

A9: The ideal mobile phase will provide good separation between your desired compound and any impurities. Thin-layer chromatography (TLC) is an excellent tool for determining the optimal solvent system.

TLC Protocol for Mobile Phase Selection:

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1 Hexanes:Ethyl Acetate, and pure Ethyl Acetate).

  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4, with good separation from any impurities.

Example Solvent Systems for TLC Analysis Polarity Typical Application
9:1 Hexanes:Ethyl AcetateLowFor separating non-polar impurities.
7:3 Hexanes:Ethyl AcetateMedium-LowA good starting point for many compounds.
1:1 Hexanes:Ethyl AcetateMediumFor more polar compounds.
100% Ethyl AcetateMedium-HighFor highly polar compounds.
95:5 Dichloromethane:MethanolHighFor very polar compounds.

Q10: My compound appears to be degrading on the column. What are the possible reasons and solutions?

A10: Degradation on a silica gel column can be due to the acidic nature of the silica or prolonged exposure to the stationary phase.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

  • Use Deactivated Silica: As mentioned for tailing, using a mobile phase with a basic modifier or using amine-functionalized silica can prevent acid-catalyzed degradation.

  • Consider Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina.

IV. Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification of this compound and the decision points for troubleshooting.

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Solid? Column Column Chromatography Start->Column Oil or High Impurity? TLC_HPLC TLC/HPLC Analysis Recrystallization->TLC_HPLC Oiling_Out Oiling Out? Recrystallization->Oiling_Out Problem? No_Crystals No Crystals? Recrystallization->No_Crystals Problem? Column->TLC_HPLC Tailing Tailing on Column? Column->Tailing Problem? Degradation Degradation on Column? Column->Degradation Problem? TLC_HPLC->Column Purity Not OK? Pure Pure Product (>98%) TLC_HPLC->Pure Purity OK? Oiling_Out->Recrystallization Change Solvent/Cooling No_Crystals->Recrystallization Induce Nucleation Tailing->Column Add Base Modifier Degradation->Column Use Amine-Silica

Caption: Purification workflow for this compound.

V. References

  • Benchchem. (n.d.). Purification techniques for N-Formyl-2-aminophenol from a reaction mixture. Retrieved from Benchchem.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from Biotage.

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage.

  • ChemicalBook. (n.d.). (3-amino-4-hydroxyphenyl)acetic acid CAS#: 38196-08-6. Retrieved from ChemicalBook.

  • ChemScene. (n.d.). 78587-72-1 | this compound. Retrieved from ChemScene.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester.

  • Benchchem. (n.d.). Identifying and minimizing interfering substances in (3-Amino-4-hydroxyphenyl)acetic acid assays. Retrieved from Benchchem.

  • Chem-Space. (n.d.). 3-氨基-4-羟基-苯乙酸甲酯- 熔点 - cas号查询. Retrieved from Chem-Space.

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from YouTube.

  • YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from YouTube.

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from Teledyne ISCO.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

  • PubChem. (n.d.). This compound. Retrieved from PubChem.

  • HMDB. (2022, May 30). Showing metabocard for 4-Hydroxyphenyl acetate (HMDB0060390). Retrieved from HMDB.

  • Sigma-Aldrich. (n.d.). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | 37763-23-8. Retrieved from Sigma-Aldrich.

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.

  • Matrix Fine Chemicals. (n.d.). METHYL 2-(4-HYDROXYPHENYL)ACETATE | CAS 14199-15-6. Retrieved from Matrix Fine Chemicals.

  • ProQuest. (n.d.). The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues. Retrieved from ProQuest.

  • Kancherla, R., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(3), 529-543.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

  • Wikipedia. (n.d.). Semaglutide. Retrieved from Wikipedia.

  • MDPI. (n.d.). Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet-Assembled Cobalt Titanium Oxide: A Comparative and DFT-Assisted Investigation. Retrieved from MDPI.

  • Benchchem. (n.d.). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Retrieved from Benchchem.

  • Benchchem. (n.d.). Column chromatography techniques for purifying 4-Methylcyclohex-3-enecarbaldehyde. Retrieved from Benchchem.

  • Structured Ternary Fluids Promote Crystallization and Detection of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. (2025). PubMed Central.

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central.

  • ChemicalBook. (n.d.). methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate. Retrieved from ChemicalBook.

  • Briti Scientific. (n.d.). Certificate of Analysis. - Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from Briti Scientific.

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Methyl 2-(3-hydroxyphenyl)benzoate. Retrieved from Benchchem.

  • ResearchGate. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Retrieved from ResearchGate.

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from SciSpace.

Sources

Technical Support Center: Methyl 2-(3-amino-4-hydroxyphenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS No. 78587-72-1). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and troubleshoot effectively.

The synthesis of this aminophenol derivative is sensitive, with potential pitfalls at each stage. The primary challenges revolve around controlling reaction selectivity, preventing the formation of side-products, and mitigating the oxidative degradation of the final compound.

Core Synthesis Pathway Overview

The most common synthetic route involves a three-step process starting from 4-hydroxyphenylacetic acid. Understanding this sequence is the first step in diagnosing impurity issues.

Synthesis_Pathway A 4-Hydroxyphenylacetic Acid B Methyl 2-(4-hydroxy-3-nitrophenyl)acetate A->B Nitration & Esterification C This compound B->C Reduction Nitration_Impurities cluster_0 Reaction Conditions cluster_1 Products Start 4-Hydroxyphenylacetic Acid Desired Desired Product (3-Nitro Isomer) Start->Desired Controlled Temp. (0-5 °C) Dinitro Over-nitration Impurity (Dinitro Product) Start->Dinitro Excess Temp. (>10 °C) NitratingAgent + HNO₃ / H₂SO₄

Caption: Controlling temperature is critical to prevent over-nitration.

Stage 2: Esterification

This step converts the carboxylic acid to its methyl ester, typically via Fischer esterification using methanol in the presence of an acid catalyst (e.g., H₂SO₄).

Problem: Significant amount of unreacted carboxylic acid remains in the product.

Potential Cause Scientific Explanation Recommended Solution
Unfavorable Equilibrium Fischer esterification is a reversible equilibrium reaction between the acid, alcohol, ester, and water. [1][2]If the equilibrium is not actively driven towards the products, a significant amount of starting material will remain.Use a large excess of methanol, which serves as both the reagent and solvent. This shifts the equilibrium to the product side according to Le Châtelier's principle. Alternatively, remove the water as it is formed using a Dean-Stark apparatus or molecular sieves.
Insufficient Catalyst or Reaction Time The reaction is slow without a strong acid catalyst. Even with a catalyst, it may require several hours at reflux to reach equilibrium.Ensure an adequate amount of catalyst is used (e.g., 3-5 mol%). Monitor the reaction by TLC or HPLC and continue heating until no further conversion is observed.
Stage 3: Reduction of the Nitro Group

This is the final and often most sensitive step, where the nitro-intermediate is reduced to the target aminophenol.

Problem: Incomplete reduction or formation of side-products.

Potential Cause Scientific Explanation Recommended Solution
Catalyst Poisoning/Inactivity (for Catalytic Hydrogenation) If using H₂/Pd/C, the catalyst's activity can be diminished by impurities from previous steps (e.g., sulfur-containing compounds) or by poor-quality catalyst. [3]Ensure the starting nitro-compound is pure. Use a fresh, high-quality catalyst. If the reaction stalls, filtering and adding a fresh portion of catalyst may help.
Incomplete Reaction (for Metal/Acid Reduction) Reductions using metals like Fe, Sn, or SnCl₂ in acid require sufficient acid and a high surface area of the metal to proceed to completion.Ensure the metal is finely powdered and that a stoichiometric excess of both metal and acid is used. Monitor the reaction to completion.
Formation of Intermediates The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these species can remain as impurities or react further to form dimeric azo or azoxy compounds. [3]Ensure the reaction conditions (hydrogen pressure, temperature, reaction time) are sufficient to drive the reaction fully to the amine. Monitor by TLC/HPLC for the complete disappearance of the starting material and any intermediates.

Part 3: Analytical and Purification Strategies

Proper analysis and purification are critical for isolating a high-purity final product.

Summary of Potential Impurities and Analytical Methods
Impurity Name Likely Origin Recommended Analytical Technique
4-Hydroxyphenylacetic acidStarting MaterialHPLC-UV, LC-MS
Methyl 4-hydroxyphenylacetateIncomplete NitrationHPLC-UV, LC-MS, GC-MS
Methyl 2-(4-hydroxy-3,5-dinitrophenyl)acetateOver-nitrationHPLC-UV, LC-MS
2-(4-Hydroxy-3-nitrophenyl)acetic acidIncomplete EsterificationHPLC-UV, LC-MS
Methyl 2-(4-hydroxy-3-nitrosophenyl)acetateIncomplete ReductionLC-MS
Polymeric oxidation productsProduct DegradationHPLC-UV (broad peaks), Size Exclusion Chromatography
Residual Metals (Pd, Sn, Fe)Reduction StepInductively Coupled Plasma (ICP-MS or ICP-OES)
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a baseline for separating the final product from its key potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of sample (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

Note: This is a general method and may require optimization for specific impurity profiles.

General Purification Workflow

A robust purification strategy is essential to remove both reaction-related impurities and degradation products.

Purification_Workflow cluster_0 Purification Options A Crude Reaction Mixture (Post-Reduction) B Filtration (Remove Catalyst, e.g., Celite pad) A->B C Aqueous Workup / Extraction (e.g., EtOAc vs. aq. NaHCO₃) (Use bisulfite in aqueous phase) B->C D Solvent Removal (Rotary Evaporation) C->D E Purification Step D->E Opt1 Crystallization E->Opt1 If solid Opt2 Column Chromatography (Silica Gel) E->Opt2 If oil or highly impure F Final Product (High Purity) Opt1->F Opt2->F

Caption: A typical workflow for product isolation and purification.

By carefully controlling each reaction step, working under inert conditions when handling the final product, and employing robust analytical and purification techniques, researchers can consistently synthesize high-purity this compound and confidently address any impurities that may arise.

References
  • BenchChem. (2025). Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis. BenchChem Technical Support. Link
  • BenchChem. (2025). Characterization of potential side-products in (3-Amino-4-hydroxyphenyl)acetic acid reactions. BenchChem Technical Support. Link
  • Master Organic Chemistry. (2022).
  • Clark, J. (2023).
  • PubMed. (n.d.). Nitration of the salivary component 4-hydroxyphenylacetic acid in the human oral cavity: enhancement of nitration under acidic conditions.
  • PubChem. (n.d.). Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.
  • Briti Scientific. (n.d.). Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)
  • Sigma-Aldrich. (n.d.). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)

Sources

"stability of Methyl 2-(3-amino-4-hydroxyphenyl)acetate in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Inherent Instability of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

This compound is a compound of interest in drug discovery and chemical synthesis, valued for its specific structural motifs. However, its utility is intrinsically linked to its stability, which can be compromised by its chemical nature. The molecule contains three key functional groups that dictate its reactivity and degradation profile:

  • A 4-Aminophenol System: This electron-rich aromatic ring is highly susceptible to oxidation. The presence of both an amine (-NH₂) and a hydroxyl (-OH) group makes it prone to lose electrons, especially under exposure to air (oxygen), light, or in the presence of metal ions.[1][2]

  • A Methyl Ester Group: This functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can be catalyzed by both acids and bases.[3][4]

  • An Aromatic Amine: While part of the aminophenol system, the amino group itself can be involved in various side reactions and is sensitive to pH changes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and managing the stability of this compound in various experimental settings.

Section 1: Core Degradation Pathways

The primary routes of degradation for this compound are oxidation and hydrolysis. Understanding these pathways is critical for diagnosing stability issues and designing robust experimental conditions.

Oxidative Degradation

The aminophenol core is the most labile part of the molecule. Oxidation typically proceeds via a free-radical mechanism or direct electron transfer, leading to the formation of highly colored quinone-imine species.[5][6] These intermediates can then polymerize, resulting in the characteristic brown or pink discoloration of solutions. This process is significantly accelerated by:

  • Presence of atmospheric oxygen.

  • Exposure to UV or visible light.

  • Alkaline pH, which deprotonates the phenolic hydroxyl group, making it more susceptible to oxidation.[7][8]

  • Trace metal ion contaminants.

Hydrolytic Degradation

The methyl ester group can be cleaved to form the corresponding carboxylic acid, (3-amino-4-hydroxyphenyl)acetic acid, and methanol.

  • Base-Catalyzed Hydrolysis: This reaction is rapid and irreversible.[4] Even mildly basic conditions (pH > 8) can lead to significant degradation.

  • Acid-Catalyzed Hydrolysis: This reaction is also possible but is typically slower than base-catalyzed hydrolysis and is a reversible process.[4][9] Using a large excess of an aqueous acidic solution will drive the reaction toward the hydrolysis products.

G Parent This compound mid1 Parent->mid1 Oxidation_Product Quinone-imine Species (Colored Intermediates) Polymer Polymeric Degradants (Brown/Pink Color) Oxidation_Product->Polymer Polymerization Hydrolysis_Product (3-amino-4-hydroxyphenyl)acetic Acid + Methanol mid1->Oxidation_Product Oxidation (O₂, Light, High pH) mid1->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) mid2

Caption: Primary degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning brown/pink. What is happening and how can I stop it?

A: This color change is a classic sign of oxidative degradation. The 4-aminophenol moiety in your compound is being oxidized to form colored quinone-imine structures, which can further polymerize.[5][6][10]

To prevent this, you must minimize exposure to oxygen and light:

  • Solvent Preparation: Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon for 15-30 minutes.

  • Handling: Prepare solutions under an inert atmosphere if possible (e.g., in a glove box).

  • Storage: Store solutions in amber glass vials to protect them from light. For stock solutions, flush the headspace of the vial with nitrogen or argon before sealing.

  • pH Control: Avoid alkaline conditions (pH > 8), as they dramatically accelerate oxidation.[7][8]

Q2: What is the best solvent for preparing a stock solution for long-term storage?

A: For long-term storage, the ideal solvent should be aprotic and anhydrous to prevent hydrolysis.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. A certificate of analysis for a similar compound notes solubility in DMSO.[11]

  • Procedure: Dissolve the compound in the anhydrous solvent, aliquot into single-use volumes in amber vials, flush with inert gas, and store frozen, preferably at -80°C. One supplier recommends storing the solid compound in a freezer under -20°C in an inert atmosphere.[12]

  • Avoid: Protic solvents like methanol, ethanol, and especially water are not ideal for long-term storage due to the risk of hydrolysis.

Q3: How does pH impact the stability of this compound in aqueous solutions?

A: The pH of the solution is a critical factor that influences both major degradation pathways. The stability profile can be summarized as follows:

pH RangePrimary Stability Concern(s)Rationale
< 4 (Acidic) Ester HydrolysisThe reaction is acid-catalyzed, although typically slower than base-catalyzed hydrolysis. The protonated amine may offer some protection against oxidation.[4]
4 - 7 (Weakly Acidic to Neutral) OxidationThis is often a practical working range, but oxidation remains a significant risk, especially if the solution is not deoxygenated.
> 8 (Alkaline) Severe Risk: Rapid Oxidation & Rapid HydrolysisThe phenolic group becomes deprotonated to a phenoxide, which is extremely sensitive to oxidation.[8] Simultaneously, the ester undergoes rapid, irreversible base-catalyzed hydrolysis.[4] This pH range must be avoided.

Q4: I am seeing a new, more polar peak in my reverse-phase HPLC analysis. What is it likely to be?

A: A new peak with a shorter retention time (more polar) on a standard C18 column is most likely the hydrolysis product: (3-amino-4-hydroxyphenyl)acetic acid . The conversion of the methyl ester to a carboxylic acid significantly increases the compound's polarity, causing it to elute earlier from the non-polar stationary phase. To confirm, you can use LC-MS to check if the mass of the new peak corresponds to the loss of a methylene group (-CH₂) from the parent compound (a mass difference of 14 Da).

Section 3: Troubleshooting Guide for Unexpected Degradation

Encountering unexpected sample degradation can compromise experimental results. This logical workflow can help you identify and resolve the root cause.

G Start Symptom: Unexpected Degradation (Low Purity, New Peaks) Check_Environment Step 1: Review Handling - Exposed to light? - Elevated temperature? - Exposed to air? Start->Check_Environment Check_Solvent Step 2: Examine Solvent/Matrix - What is the solvent (protic/aprotic)? - What is the pH? - Was solvent degassed? - Any impurities (peroxides, metals)? Check_Environment->Check_Solvent Characterize Step 3: Characterize Degradant - Use LC-MS. - Mass match hydrolysis product? - Mass match oxidation (+16 Da)? Check_Solvent->Characterize Solution_Oxidation Corrective Action: - Use amber vials. - Degas solvents. - Work under inert gas (N₂/Ar). - Avoid high pH. Characterize->Solution_Oxidation If Oxidation Solution_Hydrolysis Corrective Action: - Use anhydrous, aprotic solvents. - Avoid acidic/basic pH. - Store frozen and dry. Characterize->Solution_Hydrolysis If Hydrolysis

Caption: Troubleshooting workflow for identifying the cause of degradation.

Section 4: Experimental Protocols for Stability Assessment

Proactive stability testing is essential for developing robust formulations and analytical methods. Forced degradation (or stress testing) is a systematic way to evaluate the intrinsic stability of a molecule.[1][13][14]

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the compound to identify potential degradants and degradation pathways. The goal is to achieve 5-20% degradation.[14]

Objective: To generate samples degraded by hydrolysis, oxidation, heat, and light to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile or Methanol, HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter, calibrated oven, photostability chamber (ICH Q1B compliant)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio (v/v) in a clear vial. Also prepare a control sample diluted 1:1 with water.

Stress ConditionReagent/SetupTypical ConditionsRationale
Acid Hydrolysis 0.1 M HClHeat at 60°C. Monitor at 2, 8, and 24 hours.Tests for lability of the ester bond in acidic media.[14]
Base Hydrolysis 0.1 M NaOHKeep at room temperature. Monitor at 30 min, 2, and 4 hours.Tests for lability of the ester bond and aminophenol in basic media.[4][14]
Oxidation 3% H₂O₂Keep at room temperature. Monitor at 2, 8, and 24 hours.Simulates oxidative stress.[2][15]
Thermal Stress OvenHeat the stock solution (in a sealed vial) at 80°C. Monitor at 24 and 48 hours.Evaluates sensitivity to heat.
Photostability Photostability ChamberExpose solid and solution samples to light as per ICH Q1B guidelines.Evaluates sensitivity to light, which can induce oxidation.[16]
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by HPLC, assessing the percentage of the parent peak remaining and the formation of any new peaks.

Protocol 2: Key Considerations for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, excipients, or impurities.[17]

Key Development Steps:

  • Column and Mobile Phase Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Screen mobile phases consisting of Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) to achieve good peak shape and retention.

  • Wavelength Selection: Use a Diode Array Detector (DAD) to acquire the full UV spectrum of the parent compound. Select a wavelength of maximum absorbance where potential degradants also show some absorbance, but interference is minimal.

  • Gradient Optimization: Develop a gradient elution method that can separate the relatively non-polar parent compound from the more polar hydrolysis product and any potential oxidation products.

  • Method Validation (Specificity): The most critical validation step is specificity. Analyze the samples generated from the forced degradation study (Protocol 1). The method is considered "stability-indicating" if:

    • The degradation product peaks are well-resolved from the parent compound peak (Resolution > 2).

    • The peak purity analysis (using a DAD) of the parent peak in the stressed samples passes, confirming no co-elution.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Min, S., & Ri-sheng, Y. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • ResearchGate. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst.
  • Sun, M., Yao, R., Wang, C., & Deng, S. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate.
  • ResearchGate. (n.d.). Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI).
  • ResearchGate. (n.d.). Effect of pH on the oxidation of 2-aminophenol.
  • Bustillo, O. V., et al. (n.d.). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters.
  • Google Patents. (n.d.). Hydrolysis of methyl esters.
  • MedCrave. (2016). Forced Degradation Studies.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • ResearchGate. (n.d.). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Sonawane, G. B., et al. (2023). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Prospects in Pharmaceutical Sciences.
  • Sonawane, G. B., et al. (2023). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Prospects in Pharmaceutical Sciences.
  • Faustino, P. J., et al. (2019). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. National Institutes of Health.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Briti Scientific. (n.d.). Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
  • Briti Scientific. (n.d.). Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate.

Sources

Technical Support Center: Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(3-amino-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your research.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: My sample of this compound is turning brown/purple upon storage or in solution.

Question: I've noticed that my solid sample, or its solution, is developing a distinct color over time. What is causing this discoloration, and how can I prevent it?

Answer:

This is a classic sign of oxidative degradation. The 3-amino-4-hydroxyphenyl moiety in your molecule is an ortho-aminophenol, which is highly susceptible to oxidation. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring makes it very electron-rich and easily oxidized.

Causality:

The oxidation process likely proceeds through the formation of a quinone-imine intermediate. This initial oxidation product is highly colored and reactive. It can then undergo further reactions, including polymerization, leading to the formation of complex, dark-colored mixtures. This process can be initiated by:

  • Atmospheric Oxygen: Exposure to air is often sufficient to initiate oxidation, especially over extended periods.

  • Trace Metal Ions: Metal ions can catalyze the oxidation of aminophenols.

  • Light: Exposure to light, particularly UV light, can promote the formation of radical species that accelerate oxidation.

Prevention and Mitigation:

To maintain the integrity of your compound, you must minimize its exposure to oxidizing agents.

  • Storage: Store solid samples under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial to protect from air and light. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[1]

  • Solution Preparation: When preparing solutions, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use.

  • Use of Antioxidants: For applications where it is permissible, the addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to your solution can help to inhibit oxidation.

  • pH Control: The rate of oxidation can be pH-dependent. In some cases, working at a slightly acidic pH can increase the stability of aminophenols by protonating the amino group, making it less susceptible to oxidation.

Issue 2: I am seeing a new, more polar peak in my HPLC analysis.

Question: During the analysis of my sample by reverse-phase HPLC, I'm observing a new peak with a shorter retention time than my starting material. What could this be?

Answer:

The appearance of a more polar peak (shorter retention time on a C18 column) is indicative of the hydrolysis of the methyl ester group to the corresponding carboxylic acid: 2-(3-amino-4-hydroxyphenyl)acetic acid .

Causality:

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction is typically catalyzed by:

  • Acidic or Basic Conditions: The presence of even trace amounts of acid or base in your solvent or on your glassware can catalyze this reaction.

  • Water: Water is a reactant in the hydrolysis reaction. Using anhydrous solvents can slow down this process, but it is often difficult to eliminate water completely.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis.

Confirmation and Prevention:

  • Confirmation: To confirm the identity of the new peak, you can spike your sample with a standard of 2-(3-amino-4-hydroxyphenyl)acetic acid, if available. Alternatively, you can use LC-MS to determine the mass of the new peak. The carboxylic acid will have a molecular weight of 167.16 g/mol , compared to 181.19 g/mol for the methyl ester.[2]

  • Prevention:

    • pH Control: Maintain a neutral pH in your solutions. Use buffered solutions if your experimental conditions allow.

    • Solvent Choice: Use high-purity, anhydrous solvents when possible.

    • Temperature: Store solutions at low temperatures (2-8°C) and minimize the time they are kept at room temperature.

Issue 3: My reaction yield is lower than expected, and I have a complex mixture of products.

Question: I am using this compound as a starting material in a reaction, but the yield is poor, and I see multiple unidentified products in my analysis. What could be happening?

Answer:

This issue is likely a combination of the degradation pathways discussed above: oxidation and hydrolysis. The starting material may be degrading before or during your reaction, leading to a lower effective concentration of the desired reactant and the formation of side products.

Troubleshooting Workflow:

  • Assess Starting Material Purity: Before starting your reaction, check the purity of your this compound using a suitable analytical method like HPLC or NMR. If you observe significant impurities, consider purifying the starting material.

  • Inert Reaction Conditions: Run your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Control pH: If your reaction is sensitive to pH, ensure that the reaction mixture is appropriately buffered.

  • Monitor the Reaction: Take aliquots of the reaction mixture at different time points and analyze them to track the consumption of the starting material and the formation of products and byproducts. This can help you determine if the degradation is happening early in the reaction.

  • Work-up and Purification: Be mindful that the compound can also degrade during the work-up and purification steps. Minimize exposure to air and consider using deoxygenated solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are oxidation of the aminophenol ring and hydrolysis of the methyl ester.

  • Oxidation: The 3-amino-4-hydroxyphenyl group is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of colored quinone-imine species and subsequent polymerization.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid, base, or water.

Below is a diagram illustrating these potential degradation pathways.

DegradationPathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Start This compound (C9H11NO3) QuinoneImine Quinone-imine Intermediate (Colored) Start->QuinoneImine  Oxidation  (O2, light, metal ions) CarboxylicAcid 2-(3-amino-4-hydroxyphenyl)acetic acid + Methanol Start->CarboxylicAcid  Hydrolysis  (H2O, H+/OH-) Polymer Polymerized Products (Dark Colored) QuinoneImine->Polymer  Polymerization

Caption: Predicted degradation pathways of this compound.

Q2: What analytical techniques are best for monitoring the degradation of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantify the parent compound and detect degradation products. A reverse-phase C18 column with UV detection is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify the molecular weights of degradation products to confirm their structures (e.g., the hydrolyzed carboxylic acid).
UV-Vis Spectroscopy Monitor the formation of colored oxidation products by observing changes in the absorption spectrum, particularly in the visible region.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provide detailed structural information on the parent compound and any major degradation products that can be isolated.

Q3: How should I handle and store this compound to ensure its stability?

A3: Proper handling and storage are crucial.

ConditionRecommendationRationale
Atmosphere Store under an inert gas (argon or nitrogen).Prevents oxidation from atmospheric oxygen.
Light Store in an amber or opaque container.Protects from photodegradation.
Temperature Store at low temperatures (e.g., -20°C).[1]Slows down the rates of all degradation reactions.
Moisture Keep in a tightly sealed container with a desiccant if necessary.Minimizes hydrolysis of the ester.

Section 3: Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of this compound and detecting common degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in a small amount of methanol or acetonitrile and dilute with Mobile Phase A to the desired concentration.

Expected Results: The parent compound will have a specific retention time. The hydrolyzed carboxylic acid will elute earlier (be more polar), and oxidation products may appear as broad, late-eluting peaks or a rising baseline.

Caption: HPLC analysis workflow for this compound.

References

  • PrepChem. Synthesis of 4-hydroxy-3-aminophenylacetic acid.

Sources

Technical Support Center: Optimizing Reaction Yield for Methyl 2-(3-amino-4-hydroxyphenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3-amino-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The synthesis of this important intermediate, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This document provides a structured approach to overcoming these hurdles.

The most common synthetic route involves two key transformations:

  • Nitration: Electrophilic nitration of Methyl 2-(4-hydroxyphenyl)acetate to introduce a nitro group at the 3-position, yielding Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.[1]

  • Reduction: Chemoselective reduction of the nitro group to an amine, affording the final product, this compound.[2][3][4]

This guide is structured to address specific issues that may arise during each of these critical steps.

Section 1: Troubleshooting the Nitration of Methyl 2-(4-hydroxyphenyl)acetate

The nitration of a phenol-containing compound requires careful control to prevent side reactions such as oxidation and the formation of multiple nitrated isomers.[5] The hydroxyl and acetate groups present unique challenges in directing the electrophilic substitution and maintaining the integrity of the molecule.

Q1: My nitration reaction is resulting in a low yield of the desired mono-nitro product. What are the likely causes and how can I improve it?

A1: Low yields in this nitration are typically traced back to several key factors related to reaction conditions and reagent choice.

  • Inadequate Temperature Control: This is the most critical parameter. Nitration is a highly exothermic reaction.[6] Uncontrolled temperature increases can lead to oxidation of the phenol ring, resulting in the formation of tarry, dark-colored byproducts, and can also promote over-nitration.[7]

    • Solution: Maintain a strict temperature protocol, typically between 0-10°C, using an ice-salt bath. The nitrating agent should be added dropwise to the substrate solution to allow for effective heat dissipation.[6]

  • Improper Nitrating Agent Stoichiometry: Using a large excess of the nitrating agent is a common cause of over-nitration, where a second nitro group is added to the ring.[7]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. This minimizes the driving force for a second nitration event.[7]

  • Sub-optimal Acid Catalyst: The choice and concentration of the acid catalyst (typically sulfuric acid) are crucial for the generation of the nitronium ion (NO₂⁺).

    • Solution: Ensure the use of concentrated sulfuric acid to effectively protonate nitric acid, facilitating the formation of the nitronium ion. The reaction should be performed under anhydrous conditions, as water can inhibit the formation of the electrophile.[6]

Q2: I am observing the formation of multiple isomers, not just the desired 3-nitro product. How can I improve the regioselectivity?

A2: The hydroxyl group is a strong ortho-, para-director. While the para position is blocked by the acetate side chain, nitration can still occur at the ortho positions (3- and 5- positions).

  • Steric Hindrance: The acetate side chain provides some steric hindrance, which should favor nitration at the less hindered 3-position over the 5-position.

  • Reaction Conditions: Milder reaction conditions can enhance selectivity.

    • Solution: Employing a milder nitrating agent or performing the reaction at the lower end of the recommended temperature range can improve the selectivity for the thermodynamically favored product. Some heterogeneous systems using inorganic acidic salts have been shown to provide good yields under mild conditions.

Q3: My reaction mixture is turning dark brown or black, and I'm having difficulty isolating a clean product. What is causing this and how can it be prevented?

A3: The formation of dark, tarry substances is a strong indication of oxidation. Phenols are particularly susceptible to oxidation by nitric acid, especially under harsh conditions.[7]

  • Temperature: As mentioned, elevated temperatures significantly accelerate oxidation.

    • Solution: Strict adherence to low-temperature conditions is paramount.

  • Nitrating Agent Concentration: Using fuming nitric acid or overly concentrated reagents can increase the oxidative potential.

    • Solution: Use concentrated nitric acid rather than fuming nitric acid. Diluting the reaction mixture with a suitable solvent can also help to control the reaction rate and minimize localized heating.

  • Protecting Groups: For particularly sensitive substrates, protecting the hydroxyl group prior to nitration can be a viable strategy, although this adds extra steps to the synthesis.

    • Solution: Acetylation of the phenol to form an ester can reduce its susceptibility to oxidation. The protecting group can then be removed after the nitration and reduction steps.

Section 2: Optimizing the Reduction of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate

The key challenge in this step is the selective reduction of the nitro group without affecting the ester functionality or the aromatic ring.

Q4: My reduction reaction is giving a low yield, or I am recovering unreacted starting material. How can I drive the reaction to completion?

A4: Incomplete reduction can be due to several factors, primarily related to the catalyst and reaction conditions.

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old or deactivated.

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric. The catalyst loading may also need to be optimized; typically, 5-10 mol% is a good starting point.[8]

  • Hydrogen Pressure: For catalytic hydrogenation, insufficient hydrogen pressure can lead to slow or incomplete reactions.[9]

    • Solution: While this reaction can often be run at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi) can significantly increase the reaction rate.

  • Choice of Reducing Agent: While catalytic hydrogenation is common, other chemical reducing agents can be used.[10]

    • Solution: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are effective for nitro group reductions and are often milder than catalytic hydrogenation, which can sometimes lead to over-reduction.[11]

Q5: I am observing byproducts that suggest other functional groups in my molecule are being reduced. How can I improve the chemoselectivity?

A5: The primary concern is the potential reduction of the methyl ester to an alcohol or hydrogenolysis of the hydroxyl group.

  • Catalyst Choice: The choice of catalyst can influence selectivity.

    • Solution: Palladium on carbon (Pd/C) is generally selective for the reduction of nitro groups in the presence of esters and phenols.[11] Raney nickel is another option but can sometimes be more aggressive.[11] Sulfided platinum catalysts can also offer high selectivity for nitro group reduction while preserving other functionalities.[8]

  • Reaction Conditions: Harsh conditions can lead to a loss of selectivity.

    • Solution: Perform the reaction at room temperature and atmospheric or slightly elevated pressure. Avoid excessive reaction times; monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Alternative Reducing Agents: Chemical reducing agents can offer excellent selectivity.

    • Solution: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (Na₂S) are often used for the selective reduction of nitro groups in sensitive molecules.[10][11] A system of Co₂(CO)₈-H₂O has also been reported to selectively reduce nitro groups in the presence of other reducible functionalities.[12]

Comparison of Common Reduction Methods
MethodReducing Agent/CatalystTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CMethanol/Ethanol, RT, 1-4 atmHigh yield, clean reaction, easy product isolationCatalyst can be pyrophoric; potential for over-reduction of other groups.[11]
Transfer HydrogenationAmmonium formate, Pd/CMethanol/Ethanol, RefluxAvoids the use of high-pressure hydrogen gas; generally mild conditions.[8]May require higher temperatures; removal of formate salts.
Metal/Acid ReductionFe/HCl or SnCl₂/HClEthanol/Water, RefluxInexpensive, effective, and highly selective for the nitro group.[8]Requires stoichiometric amounts of metal; workup can be tedious to remove metal salts.

Section 3: General FAQs for Synthesis and Purification

Q6: My final product, this compound, is unstable and discolors upon storage. How can I improve its stability?

A6: Aminophenols are notoriously prone to oxidation, which causes discoloration (often turning pink, brown, or purple).[13]

  • Atmosphere: Exposure to oxygen is the primary driver of oxidation.

    • Solution: Store the final product under an inert atmosphere (nitrogen or argon). Handle the material quickly and avoid prolonged exposure to air.

  • Light: Light can also accelerate the degradation of aminophenols.[13]

    • Solution: Store the product in an amber vial or a container protected from light.

  • pH: Basic conditions can promote the oxidation of aminophenols.[13]

    • Solution: Ensure the final product is free from any basic residues from the workup. Storage in a slightly acidic environment can improve stability, though this may not be suitable for all downstream applications.

Q7: What is the best method for purifying the final product?

A7: Purification can be challenging due to the product's susceptibility to oxidation.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[14]

    • Solution: A suitable solvent system must be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Hot water or ethanol-water mixtures can be effective.[13][14] To prevent oxidation during recrystallization, it is advisable to use deoxygenated solvents and perform the procedure under an inert atmosphere. Adding a small amount of a reducing agent like sodium dithionite can also inhibit discoloration.[13]

  • Column Chromatography: If recrystallization is ineffective at removing certain impurities, silica gel chromatography may be necessary.

    • Solution: A solvent system of intermediate polarity, such as ethyl acetate/hexanes, is a good starting point. However, prolonged contact with silica gel (which can be slightly acidic) may cause degradation. Using a deactivated silica gel or a different stationary phase may be beneficial.

Section 4: Experimental Protocols

Protocol 1: Nitration of Methyl 2-(4-hydroxyphenyl)acetate
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-(4-hydroxyphenyl)acetate (1 equiv.) in concentrated sulfuric acid at 0°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equiv.) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[15]

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield Methyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Protocol 2: Catalytic Hydrogenation of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate
  • To a solution of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (1 equiv.) in methanol or ethanol, add 10% Palladium on Carbon (5-10 mol% by weight).[8]

  • Seal the reaction vessel and purge with nitrogen, followed by hydrogen.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or 1-4 atm pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization as needed.

Visualizations

Synthetic Pathway Overview

Synthesis_Pathway Start Methyl 2-(4-hydroxyphenyl)acetate Nitro Methyl 2-(4-hydroxy-3-nitrophenyl)acetate Start->Nitro HNO₃, H₂SO₄ 0-10°C Final This compound Nitro->Final H₂, Pd/C or Fe/HCl

Caption: Overall synthetic route to the target compound.

Troubleshooting Logic for Low Nitration Yielddot

Nitration_Troubleshooting Start {Low Nitration Yield | Primary Symptoms} Temp Temp Start->Temp Dark color? Stoich Stoich Start->Stoich Dinitro product observed? Water Water Start->Water Reaction sluggish? Sol_Temp Sol_Temp Temp->Sol_Temp Sol_Stoich Sol_Stoich Stoich->Sol_Stoich Sol_Water Sol_Water Water->Sol_Water

Sources

Technical Support Center: Troubleshooting Guide for the Crystallization of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for the crystallization of Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS: 78587-72-1). Drawing on established principles of physical organic chemistry and crystallization theory, this document addresses common experimental challenges in a direct question-and-answer format.

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the target molecule's properties is the cornerstone of successful crystallization. This compound is an aminophenol derivative, a class of compounds known for specific behaviors related to pH sensitivity and susceptibility to oxidation.

PropertyValueSource(s)
CAS Number 78587-72-1[1][2]
Molecular Formula C₉H₁₁NO₃[1][2][3]
Molecular Weight 181.19 g/mol [1][2]
Appearance Yellow to very dark brown solid[4][5]
Melting Point 102-105°C (decomposes)[5][6]
Solubility Soluble in DMSO; Slightly soluble in heated methanol[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of this compound. Each answer is followed by a "Scientific Rationale" to explain the underlying principles, empowering you to make informed decisions in your experiments.

Q1: My compound is not crystallizing, even after cooling the solution. What should I do?

This is a classic problem indicating that the solution is not sufficiently supersaturated. Several techniques can be employed to induce nucleation and crystal growth.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus (the liquid-air interface). The microscopic imperfections on the glass can act as nucleation sites.[7][8]

  • Add a Seed Crystal: If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution. This provides a template for new crystals to grow upon.[8]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[7][8]

  • Lower the Temperature: If you have only cooled to room temperature, try further cooling in an ice bath or a laboratory-grade freezer to significantly decrease the compound's solubility.[8]

Scientific Rationale: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. Nucleation, the initial formation of a stable crystalline entity, is the kinetic barrier to this process. Seeding bypasses this barrier by providing a pre-formed nucleus, while scratching creates high-energy surface areas that lower the energy barrier for nucleation.

No_Crystals_Troubleshooting start Saturated Solution Cooled, No Crystals Formed scratch Scratch inner surface of flask with glass rod start->scratch decision1 Crystals Form? scratch->decision1 seed Add a seed crystal (if available) decision2 Crystals Form? seed->decision2 concentrate Evaporate some solvent and re-cool decision3 Crystals Form? concentrate->decision3 decision1->seed No success Success: Collect Crystals decision1->success Yes decision2->concentrate No decision2->success Yes decision3->success Yes fail Failure: Re-evaluate solvent system or consider anti-solvent addition decision3->fail No

Fig 1. Troubleshooting flowchart for inducing crystallization.
Q2: My compound is separating as a viscous liquid or "oiling out." How can I prevent this?

"Oiling out" is a common challenge with amines and occurs when the solute separates from the solution as a liquid phase instead of a solid.[9] This typically happens for one of two reasons: the solution is too supersaturated, or the crystallization temperature is above the compound's melting point (in the context of the solvent-solute mixture).

Troubleshooting Steps:

  • Reduce Supersaturation: Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the concentration.[7]

  • Slow Down the Cooling Process: Rapid cooling dramatically increases supersaturation and encourages oil formation.[9] Allow the flask to cool slowly on the benchtop, insulated by a cloth or paper towels, before moving it to a colder environment like an ice bath.

  • Lower the Crystallization Temperature: Ensure the crystallization is initiated at a temperature well below the compound's melting point (102-105°C). Oiling out often happens when a solution is still quite warm.

  • Change the Solvent: Select a solvent in which the compound is less soluble, which may require more solvent volume but can prevent oiling by reducing the initial concentration at saturation.

Scientific Rationale: Oiling out is a form of liquid-liquid phase separation. The high concentration of the solute can depress the freezing point of the mixture. If the temperature at which the solution becomes supersaturated is higher than the melting point of the solid in that specific solvent environment, the compound will separate as a molten liquid (an oil) rather than a crystalline solid. Slowing the cooling rate and reducing supersaturation gives the molecules more time to orient themselves correctly into a crystal lattice.

Oiling_Out_Decision_Tree start Observation: Compound is 'Oiling Out' reheat Re-heat to re-dissolve oil start->reheat add_solvent Add 5-10% more hot solvent reheat->add_solvent slow_cool Cool solution very slowly (e.g., in an insulated container) add_solvent->slow_cool decision Did crystals form without oiling? slow_cool->decision success Success: Pure Crystals Obtained decision->success Yes fail Persistent Oiling: Consider a different solvent or an anti-solvent system decision->fail No

Fig 2. Decision tree for troubleshooting "oiling out".
Q3: My crystals are discolored and appear impure. How can I improve their appearance and purity?

The aminophenol moiety is susceptible to oxidation, which can form highly colored impurities that disrupt the crystal lattice.

Troubleshooting Steps:

  • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (1-2% by weight). Keep the solution hot for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the charcoal and the adsorbed colored impurities.

  • Utilize a Reducing Agent: In cases of significant oxidation, adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the crystallization solution can help to reduce colored oxidized species back to the desired aminophenol.

  • Work Under Inert Atmosphere: If oxidation is a persistent problem, performing the crystallization under an inert atmosphere (e.g., Nitrogen or Argon) can prevent further degradation.

Scientific Rationale: Phenols and anilines can be oxidized to form quinone and quinone-imine structures, which are often highly conjugated and thus intensely colored. Activated charcoal has a high surface area and can adsorb these large, flat, polar impurity molecules.[7] Hot filtration is necessary because the desired compound would crystallize on the filter paper if allowed to cool.

Q4: How does pH affect the crystallization of this compound?

The pH of the solution is a critical and often overlooked parameter for aminophenols. This molecule has a basic amino group and an acidic phenolic group, making it amphoteric. Its solubility will be at a minimum near its isoelectric point.

Troubleshooting Steps:

  • Dissolve at Low or High pH: The compound can be dissolved in an aqueous solution by adjusting the pH to be acidic (e.g., pH 2-3 with HCl), which protonates the amine group, or basic (e.g., pH 10-11 with NaOH), which deprotonates the phenolic group.

  • Induce Crystallization by Neutralization: After dissolving the compound at a pH extreme and performing any necessary filtrations to remove insoluble impurities, slowly adjust the pH back towards neutral (pH 7-8) with a base (like NH₄OH) or an acid (like acetic acid).[10][11] As the solution approaches the isoelectric point, the compound's solubility will decrease dramatically, causing it to crystallize.

Scientific Rationale: At low pH, the amino group is protonated (-NH₃⁺), forming a salt that is highly soluble in aqueous media. At high pH, the phenolic group is deprotonated (-O⁻), also forming a soluble salt. Near the isoelectric point, the molecule exists predominantly as a neutral zwitterion, which is typically much less soluble in water, allowing for precipitation and crystallization. This technique is particularly effective for removing acid-insoluble or base-insoluble impurities.

pH_Adjustment_Workflow start Crude Compound dissolve Dissolve in acidic (pH 2) or basic (pH 11) aqueous solution start->dissolve filtrate Filter to remove insoluble impurities dissolve->filtrate adjust_ph Slowly adjust pH towards 7-8 filtrate->adjust_ph crystallize Crystals precipitate from solution adjust_ph->crystallize collect Collect, wash, and dry pure crystals crystallize->collect

Fig 3. Workflow for crystallization via pH adjustment.

Detailed Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This method is useful when a single ideal solvent cannot be found.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a "good" hot solvent (e.g., methanol or DMSO) in which it is highly soluble.

  • Anti-Solvent Addition: While the solution is still hot, add a "poor" solvent (an anti-solvent, e.g., water or hexane) dropwise with swirling. The two solvents must be miscible. Continue adding until the solution becomes slightly and persistently cloudy (turbid).[8]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes perfectly clear again. This ensures the solution is at the exact point of saturation.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry.

Protocol 2: pH-Adjustment Crystallization (Aqueous)

This protocol is ideal for purification from non-amphoteric impurities.

  • Dissolution: Dissolve the crude material in a dilute aqueous acid (e.g., 1M HCl) with gentle warming.

  • Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, keep warm for 5-10 minutes, and then filter the hot solution to remove the charcoal.

  • Precipitation: Cool the solution to room temperature. Slowly add a base (e.g., 1M NH₄OH) dropwise with constant stirring. Monitor the pH.

  • Crystallization: As the pH approaches 7-8, a precipitate will form. Continue adding the base until precipitation is complete.

  • Digestion: Gently stir the resulting slurry for 30-60 minutes to allow the initial amorphous precipitate to convert into a more stable crystalline form.

  • Isolation: Collect the crystals by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Lyon. (n.d.). Guide for crystallization.
  • Briti Scientific. (n.d.). Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
  • Rismana, E., et al. (2025). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. ResearchGate.
  • European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 B1.
  • Rasayan Journal of Chemistry. (n.d.). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST.
  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ChemScene. (n.d.). This compound.
  • Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
  • ChemicalBook. (n.d.). (3-amino-4-hydroxyphenyl)acetic acid CAS#: 38196-08-6.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Antirhine Crystallization Procedures.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Molbase. (n.d.). 3-氨基-4-羟基-苯乙酸甲酯.

Sources

Technical Support Center: Synthesis of Aminohydroxyphenylacetate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Aminohydroxyphenylacetate esters are crucial intermediates in the synthesis of various pharmaceuticals and fine chemicals. Their molecular architecture, featuring amino, hydroxyl, and ester functional groups on an aromatic ring, presents unique synthetic challenges. This guide provides in-depth troubleshooting for common side reactions and answers frequently asked questions to help researchers optimize their synthetic protocols, improve yields, and ensure the highest product purity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of aminohydroxyphenylacetate esters, detailing their root causes and providing actionable solutions.

Issue 1: Low Product Yield & Complex Reaction Mixture

A low yield of the desired ester, often accompanied by a complex mixture of byproducts observed via TLC or LC-MS, is one of the most common challenges. This typically points to competing side reactions.

Potential Cause A: Competing N-Acylation vs. O-Acylation

When the starting material is an aminophenol derivative, the acylating agent can react with either the amino (-NH₂) group or the hydroxyl (-OH) group. The amino group is generally more nucleophilic than the phenolic hydroxyl group, making N-acylation a highly probable side reaction.[1][2]

  • Scientific Rationale: The relative nucleophilicity of the amine and hydroxyl groups is pH-dependent. Under neutral or basic conditions, the free amine is a potent nucleophile. Under strongly acidic conditions, the amine is protonated to its non-nucleophilic ammonium form (-NH₃⁺), which allows the less nucleophilic hydroxyl group to react.[3]

  • Recommended Solutions:

    • pH Control: Perform the acylation under strongly acidic conditions (e.g., using methanesulfonic acid or HClO₄ as a solvent or catalyst).[3] This protonates the amine, effectively protecting it and favoring O-acylation.[3]

    • Amine Protection: Introduce a protecting group on the amine functionality prior to esterification.[4][5] The choice of protecting group is critical and should be orthogonal to the esterification and final deprotection conditions.[4][5][6]

Table 1: Common Protecting Groups for Amines

Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsOrthogonality Notes
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, NaOH)Strong acid (e.g., TFA, HCl)Stable to basic deprotection; ideal for Fmoc-protected moieties.[4][5]
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSu, baseBase (e.g., Piperidine)Stable to acidic deprotection; ideal for Boc-protected moieties.[4][5]
CarboxybenzylCbz (or Z)Cbz-Cl, baseCatalytic Hydrogenation (H₂, Pd/C)Stable to acid/base; sensitive to reducing conditions.

Potential Cause B: Oxidation of the Aminophenol Ring

Aminophenols, particularly 2- and 4-aminophenol derivatives, are highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored, polymeric quinoid structures.[7] This not only consumes the starting material but also complicates purification. The oxidation can form species like benzoquinone imines, which can further react and polymerize.[8]

  • Scientific Rationale: The electron-donating amino and hydroxyl groups activate the aromatic ring, making it electron-rich and easily oxidized. The oxidation process often involves single-electron transfers to form radical intermediates that are highly reactive.[9][10]

  • Recommended Solutions:

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the reaction or workup can mitigate oxidation.[7]

Issue 2: Product Discoloration (Pink, Brown, or Black Appearance)

Even if the yield is acceptable, the isolated product or reaction mixture may be highly colored.

  • Primary Cause: This is almost always due to the oxidation of the aminophenol moiety, as described in Issue 1, Cause B .[7] The initial oxidation products, such as p-aminophenoxy radicals, can lead to highly colored polymeric materials.[9]

  • Recommended Solutions:

    • Strict Exclusion of Oxygen: The most effective solution is rigorous adherence to inert atmosphere techniques throughout the synthesis and workup.

    • Purification: If coloration is minor, it can often be removed by column chromatography or recrystallization, sometimes with the addition of activated carbon. However, it is far more efficient to prevent the formation of these impurities in the first place.

Issue 3: Product Degradation During Workup or Purification

The desired ester product appears to form during the reaction (as monitored by TLC/LC-MS) but is lost during aqueous workup or chromatography.

  • Primary Cause: Ester hydrolysis. The ester functional group can be cleaved back to the carboxylic acid and alcohol under either acidic or basic aqueous conditions.[11][12][13] Phenylacetate esters can be particularly susceptible to base-catalyzed hydrolysis.[13]

  • Scientific Rationale: In basic hydrolysis (saponification), a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible because the resulting carboxylate is deprotonated and non-electrophilic.[14] Acid-catalyzed hydrolysis is an equilibrium-driven process.[15]

  • Recommended Solutions:

    • Neutral Workup: During aqueous extraction, ensure the pH of the aqueous layer is kept as close to neutral (pH 7) as possible. Avoid strong acids or bases. If a basic wash is necessary (e.g., to remove unreacted carboxylic acid), use a mild base like saturated sodium bicarbonate solution and minimize contact time.

    • Brine Washes: Wash the organic layer with brine (saturated NaCl solution) to help remove bulk water and break emulsions before drying.[16]

    • Chromatography Conditions: Avoid using highly acidic or basic mobile phase modifiers during column chromatography if the product shows instability. Buffer the mobile phase if necessary.

Visualizing the Synthetic Challenge

The following diagram illustrates the desired reaction pathway versus the major competing side reactions.

Side_Reactions Reactants Aminohydroxyphenyl Acetic Acid Derivative + Acylating Agent Protonated_Amine Protonated Intermediate (Acidic Conditions) Reactants->Protonated_Amine H⁺ (Acid Catalyst) Favors O-Acylation N_Acyl_Side_Product N-Acyl Side Product (Amide) Reactants->N_Acyl_Side_Product Competing N-Acylation (Neutral/Basic pH) Oxidation_Products Oxidation Products (Quinone Imines, Polymers) Reactants->Oxidation_Products Oxidation (Presence of O₂) Desired_Ester Desired O-Acyl Product (Aminohydroxyphenylacetate Ester) Protonated_Amine->Desired_Ester Desired Pathway Hydrolysis Hydrolysis Products (Starting Material) Desired_Ester->Hydrolysis

Caption: Key reaction pathways in aminohydroxyphenylacetate ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor reaction progress and identify impurities? High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful tools.[][18] HPLC with a UV detector can quantify the disappearance of starting materials and the appearance of the product. LC-MS is invaluable for identifying side products by providing their molecular weights, which helps in diagnosing the specific side reactions occurring.[][18] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for final product characterization and can also be used to identify major impurities in the crude product.[18]

Q2: How can I design a robust purification strategy? The ideal strategy depends on the physical properties of your specific ester.

  • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale.

  • Column Chromatography: This is the most versatile method for separating complex mixtures.[19] Use a systematic approach to solvent system selection, starting with TLC analysis. For aminophenol derivatives, be aware that the free amine can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this.

  • Acid-Base Extraction: You can selectively extract acidic or basic compounds. For example, washing the organic layer with a mild base (e.g., NaHCO₃ solution) can remove unreacted carboxylic acid starting material, while a mild acid wash could remove basic impurities (though this risks protonating your product's amine).

Q3: Can I avoid using protecting groups altogether? Yes, it is possible by carefully controlling the reaction conditions. The most effective protecting-group-free strategy for selective O-acylation is to perform the reaction in a strong acid, which protonates the amine and prevents it from reacting.[3] This approach is highly efficient and avoids the extra steps of protection and deprotection, increasing the overall process economy.[4][5]

Key Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Synthesis

This protocol outlines the basic setup for excluding oxygen and moisture from a reaction.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) is thoroughly dried in an oven (e.g., 120 °C) overnight and cooled in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and flush the system with a stream of dry nitrogen or argon gas. Use a gas inlet adapter and an outlet bubbler (filled with mineral oil) to maintain a positive pressure of inert gas.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through rubber septa. Add solid reagents under a positive flow of inert gas.

  • Reaction: Maintain a gentle flow of inert gas throughout the entire reaction period.

  • Workup: Quench the reaction by adding the quenching agent via syringe. Conduct any subsequent extractions and transfers under conditions that minimize air exposure, especially if the product is known to be sensitive.

Protocol 2: HPLC Method for Purity Assessment and Impurity Profiling

This is a generic starting method that should be optimized for your specific compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 5-10% B, ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to multiple wavelengths (e.g., 254 nm, 280 nm) and/or a mass spectrometer.

  • Sample Prep: Dissolve a small amount of the crude reaction mixture or isolated product in the mobile phase (or a compatible solvent like methanol/acetonitrile) and filter through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow Diagram

This diagram provides a logical sequence of steps to diagnose and solve common synthesis problems.

Troubleshooting_Workflow Start Problem Detected: Low Yield / Impurities Analyze Analyze Crude Mixture (LC-MS, TLC) Start->Analyze Check_Mass Identify Impurity Masses via LC-MS Analyze->Check_Mass Mass_Equals_NAcyl Mass = Starting Material + Acyl Group - H₂O? Check_Mass->Mass_Equals_NAcyl Mass_Polymeric High MW / Colored Impurities Present? Mass_Equals_NAcyl->Mass_Polymeric No Solution_NAcyl Diagnosis: N-Acylation Solution: 1. Use Acidic Conditions 2. Protect Amine Mass_Equals_NAcyl->Solution_NAcyl Yes Mass_Equals_Hydrolysis Mass = Hydrolyzed Ester (Starting Acid)? Mass_Polymeric->Mass_Equals_Hydrolysis No Solution_Oxidation Diagnosis: Oxidation Solution: 1. Use Inert Atmosphere 2. Degas Solvents Mass_Polymeric->Solution_Oxidation Yes Solution_Hydrolysis Diagnosis: Hydrolysis Solution: 1. Neutral pH Workup 2. Avoid Strong Base/Acid Mass_Equals_Hydrolysis->Solution_Hydrolysis Yes End Optimized Synthesis Solution_NAcyl->End Solution_Oxidation->End Solution_Hydrolysis->End

Caption: A logical workflow for troubleshooting low yield and impurities.

References

  • Vertex AI Search Result.
  • JETIR. (2018). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR, 5(8). [Link]
  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1298-1301. [Link]
  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]
  • University of Rochester. Protecting Groups. [Link]
  • Sciencemadness Discussion Board. (2008). Ester hydrolysis. [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • Scribd. Protectinggroups. [Link]
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
  • Pediaa. (2020).
  • Josephy, P. D., Eling, T. E., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461-466. [Link]
  • ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]
  • Liu, Y. C., & Su, Y. O. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 87, 729-735. [Link]
  • Salavagione, H. J., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 554, 137-146. [Link]
  • Albericio, F., & Goodman, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
  • Google Patents.
  • Pearson. Which ester hydrolyzes more rapidly? a.
  • HSCprep. (2025).
  • Google Patents. US4304925A - Process for purifying esters.
  • ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the.... [Link]
  • Ismail, W., et al. (2010). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 285(18), 13426-13435. [Link]
  • ResearchGate.
  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Analytical Methods and Their Significance in Pharmaceutical Process Impurities: A Review. [Link]
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(8), 1-15. [Link]
  • Terreni, M., et al. (2003). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biotechnology and Applied Biochemistry, 38(1), 77-85. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2022). Advanced Analytical Techniques for Quality Control in GMP Synthesis. [Link]
  • ResearchGate.
  • N-J. H. et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 557-580. [Link]
  • Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]
  • Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
  • ResearchGate.
  • MDPI. (2021).
  • Chemistry LibreTexts. (2023). 17.

Sources

Technical Support Center: Prevention of Oxidation in Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS No. 147513-6). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the oxidative degradation of this sensitive compound during storage and handling. Our goal is to ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions - The Chemistry of Degradation

This section addresses the fundamental questions regarding the instability of this compound. Understanding the "why" is critical to implementing effective preventative measures.

Q1: Why is my this compound sample changing color (e.g., turning yellow or brown)?

The discoloration of your sample is a primary visual indicator of oxidative degradation. The molecular structure of this compound contains both a phenolic hydroxyl (-OH) group and an aromatic amino (-NH2) group on the same benzene ring.[1] This arrangement, specifically an o-aminophenol derivative, is highly susceptible to oxidation.[2] In the presence of oxygen, these electron-rich functional groups can be easily oxidized to form highly colored quinone-imine or benzoquinone-like structures.[3][4] This process is often initiated by exposure to air and can be accelerated by other factors.[5] Even trace amounts of these oxidized products can impart a noticeable yellow or brown hue to the bulk material.

Q2: What are the primary factors that accelerate the oxidation of this compound?

Several environmental factors can initiate and accelerate the oxidation process. These factors often work synergistically:

  • Atmospheric Oxygen: This is the principal oxidizing agent. The compound is air-sensitive, and direct contact with air is the most common cause of degradation.[6]

  • Light: Exposure to light, particularly UV radiation, provides the energy to initiate free-radical oxidation pathways.[5][7] Materials prone to oxidation are often described as light-sensitive.[5]

  • Moisture: The presence of water can facilitate oxidation reactions and other hydrolytic degradation pathways.[7][8] It is critical to store the compound in a dry environment.

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation. While the compound may be stable at its melting point for a short time, prolonged exposure to elevated temperatures during storage will accelerate degradation.[8]

  • Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation reactions.[9] Ensure all labware is scrupulously clean.

Q3: What are the likely degradation products?

The oxidation of aminophenols typically proceeds through radical intermediates to form quinone-imines, which can further polymerize. The initial oxidation product is often a highly reactive o-quinone imine. This is analogous to the well-studied oxidation of catechols, which form o-quinones.[2][10] These resulting structures are conjugated systems that absorb visible light, explaining the observed color change from a white or off-white solid to yellow, brown, or even black polymers.[4]

OxidationPathway cluster_0 Initiation & Propagation cluster_1 Accelerants Molecule This compound (Colorless Solid) Radical Phenoxy/Amino Radical Intermediate Molecule->Radical QuinoneImine o-Quinone Imine Derivative (Colored Species) Radical->QuinoneImine Polymer Polymeric Degradants (Dark Brown/Black Solid) QuinoneImine->Polymer Polymerization O2 Oxygen (O2) Light Light (hν) Moisture Moisture (H2O)

Caption: Proposed oxidative degradation pathway of this compound.

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to preserve the integrity of your compound. These procedures are designed to mitigate the risks identified in the previous section.

Table 1: Storage Condition Summary
ParameterOptimal ConditionSub-Optimal / High-Risk ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Ambient AirPrevents contact with atmospheric oxygen, the primary oxidant.[11]
Temperature 2–8 °C or -20 °CRoom Temperature (15-25°C) or higherSlows the rate of all chemical degradation reactions.
Light Exposure Amber Glass Vial / Opaque ContainerClear Glass / PlasticProtects the compound from light-induced radical formation.[5]
Moisture Tightly Sealed, Dry EnvironmentOpen to Atmosphere, Humid ConditionsPrevents moisture from catalyzing oxidative or hydrolytic pathways.[7]
Container Glass Vial with PTFE-lined Septum CapPoorly sealed containers, plastic bagsProvides an inert contact surface and a superior seal against air/moisture ingress.[12]
Experimental Protocol 1: Long-Term Storage

This protocol details the steps for safely storing the compound upon receipt and for extended periods.

Objective: To package and store this compound to ensure >99% purity over 12+ months.

Materials:

  • Glove box or Schlenk line with a dry, inert gas supply (Nitrogen or Argon).[6]

  • Amber glass vials with PTFE-lined screw caps or crimp caps.

  • Parafilm® or vacuum grease for secondary sealing.

  • Designated refrigerator (2–8 °C) or freezer (-20 °C).

Procedure:

  • Prepare the Environment: Ensure the glove box or Schlenk line has a low oxygen (<50 ppm) and moisture (<10 ppm) atmosphere. All glassware should be oven-dried to remove adsorbed moisture.[13]

  • Aliquot if Necessary: If you received a large batch, it is best practice to aliquot the material into smaller, single-use vials inside the inert atmosphere. This prevents repeated exposure of the entire batch to potential contaminants each time a sample is needed.

  • Inert Gas Purge: Place the opened stock container and the new aliquot vials inside the glove box. If using a Schlenk line, connect the vial to the manifold and perform at least three vacuum-backfill cycles with dry nitrogen or argon to thoroughly remove all air.[13]

  • Transfer and Seal: Quickly transfer the desired amount of solid into the new vials. Tightly seal the vials with the PTFE-lined caps. The PTFE liner provides an inert barrier.

  • Secondary Seal: For long-term storage, wrap the cap-vial interface securely with Parafilm® to create an additional barrier against moisture and air.

  • Labeling: Clearly label each vial with the compound name, lot number, date aliquoted, and storage conditions.

  • Storage: Place the sealed vials in the designated cold storage unit (refrigerator or freezer).

Experimental Protocol 2: Handling for Experimental Use

This protocol covers the critical steps for safely accessing the stored compound for weighing and use.

Objective: To remove a sample for an experiment without compromising the integrity of the remaining stock material.

Procedure:

  • Temperature Equilibration: Remove the sealed vial from the cold storage and allow it to warm completely to ambient temperature before opening. This may take 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder upon opening.[14]

  • Transfer to Inert Atmosphere: Once at room temperature, transfer the sealed vial into a glove box or attach it to a Schlenk line.

  • Weighing: Perform all weighing and transfer operations under a positive pressure of inert gas.

  • Resealing: After removing the required material, immediately purge the headspace of the vial with a gentle stream of nitrogen or argon for 15-30 seconds to displace any air that may have entered.[12]

  • Seal and Store: Tightly reseal the vial, re-apply Parafilm® if desired, and return it to the appropriate cold storage location.

Section 3: Troubleshooting Guide

If you suspect degradation has occurred, this guide will help you identify the cause and determine the appropriate course of action.

TroubleshootingWorkflow Start Problem Observed: Inconsistent results, poor solubility, or visible discoloration. Visual Step 1: Visual Inspection Is the solid off-white/tan or has it turned yellow/brown? Start->Visual HPLC Step 2: Analytical Check Run Stability-Indicating HPLC/LC-MS. Visual->HPLC Yes NoColor Problem is likely not compound degradation. Check other experimental parameters. Visual->NoColor No PurityCheck Are total impurities > 2%? Is a major degradation peak present? HPLC->PurityCheck Discard Action: Discard Stock Material is compromised. Procure a new batch. PurityCheck->Discard Yes Good Result: Material is OK Discoloration is minor. Review handling to prevent further degradation. PurityCheck->Good No (< 2%) Review Action: Review Protocols Audit storage & handling procedures against this guide. Discard->Review UseCaution Action: Use with Caution Material may be usable for non-critical applications. Re-qualify before use.

Caption: Decision workflow for troubleshooting suspected compound degradation.

Table 2: Troubleshooting Specific Issues
Observed ProblemPotential Cause(s)Recommended Solution(s)
Solid has turned yellow/brown. Oxygen Exposure: Improper sealing, repeated opening in air. • Light Exposure: Stored in a clear vial.1. Perform an analytical check (HPLC, LC-MS) to quantify the level of degradation.[9] 2. If purity is compromised, discard the material. 3. Implement rigorous inert atmosphere handling and storage in amber vials.[4][6]
New peaks appear in HPLC chromatogram. Oxidative Degradation: Primary cause. • Hydrolysis: If exposed to moisture/non-anhydrous solvents.1. Identify degradation products using LC-MS to confirm oxidation (mass increase of +14, +16 Da) or hydrolysis.[15] 2. Discard the batch if purity specifications are not met. 3. Review all storage and solvent handling procedures. Ensure use of anhydrous solvents.[14]
Poor solubility in organic solvents. Polymerization: Advanced degradation can lead to insoluble polymeric material.1. Attempt to dissolve a small amount. If insoluble material is present, the batch is likely heavily degraded. 2. Discard the batch. This is a strong indicator of compromised integrity.
Inconsistent biological/chemical assay results. Reduced Purity: The actual concentration of the active compound is lower than calculated. • Interference: Degradation products may inhibit or interfere with the assay.1. Immediately run a purity check on the solid stock being used.[16] 2. Use a freshly opened or newly procured batch of the compound and repeat the experiment. 3. Always use material that has been stored and handled according to the protocols in Section 2.

Section 4: Analytical Verification of Stability (FAQs)

Q4: How can I analytically confirm if my sample has oxidized?

The most reliable method is to use a stability-indicating liquid chromatography (LC) method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or LC coupled with Mass Spectrometry (LC-MS).[9]

  • HPLC-UV: A stability-indicating method is one that can separate the intact compound from its degradation products. When you run an oxidized sample, you will observe a decrease in the peak area of the main compound and the appearance of one or more new peaks, which are the degradation products.[3]

  • LC-MS: This is a more powerful tool. Not only does it separate the components, but the mass spectrometer can provide the molecular weight of the degradation products.[17] Oxidation of the parent molecule would typically result in a mass increase corresponding to the addition of oxygen atoms (e.g., M+16 for a hydroxylated product or M+14 for a quinone-imine).[15]

Q5: What does a stability-indicating HPLC method for this compound look like?

Developing a full, validated method requires experimentation, but a good starting point would be a reverse-phase HPLC method.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from potentially more polar degradation products. A typical gradient might run from a high percentage of aqueous buffer (e.g., 0.1% Formic Acid in Water) to a high percentage of organic solvent (e.g., Acetonitrile or Methanol).

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products absorb, for instance, 254 nm or 280 nm. A Photo-Diode Array (PDA) detector is highly recommended as it can show the full UV spectrum of each peak, helping to distinguish between the parent and impurities.

  • Forced Degradation: To confirm the method is "stability-indicating," you would perform forced degradation studies. This involves intentionally stressing the material (e.g., with H₂O₂, acid, base, heat) to generate degradation products and ensuring your HPLC method can resolve them from the main peak.[3][9]

Section 5: References

  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Z., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Applied Bio Materials. Available at: [Link]

  • Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Association of Pharmacy Professionals. (n.d.). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. Available at: [Link]

  • Lou, Z., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Filice, M., et al. (2018). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. Nanomaterials. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Gelbke, H. P., & Knuppen, R. (1972). A new method for preventing oxidative decomposition of catechol estrogens during chromatography. Journal of Chromatography A. Available at: [Link]

  • Air Liquide. (n.d.). Production & preservation of drugs. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • White, J. D., & Miller, A. R. (2014). Catechol oxidation: considerations in the design of wet adhesive materials. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of catechol oxidation and o-aminophenol oxidation. Retrieved from [Link]

  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H11NO3). Retrieved from [Link]

  • Kalyanaraman, B., et al. (2014). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Methods in molecular biology. Available at: [Link]

  • McLuckey, S. A., & Reid, G. E. (2002). Detection of four oxidation sites in viral prolyl-4-hydroxylase by top-down mass spectrometry. International Journal of Mass Spectrometry. Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS No. 78587-72-1). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to address solubility challenges encountered during biological assays. Our goal is to empower you with the foundational knowledge and practical protocols necessary to achieve reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule - The Key to Solubility

Effective troubleshooting begins with a clear understanding of the compound's physicochemical properties. The structure of this compound dictates its behavior in aqueous solutions.

Q1: What are the key structural features of this compound that affect its solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic (water-loving) and hydrophobic (water-fearing) features. Its molecular weight is 181.19 g/mol .[1] The key functional groups are:

  • Aromatic Amine (-NH₂): This group is basic and can be protonated (to -NH₃⁺) in acidic conditions (low pH). This positive charge significantly increases aqueous solubility.

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated (to -O⁻) in alkaline conditions (high pH).[2] The resulting negative charge also enhances water solubility. A predicted pKa for a similar phenolic structure is around 9.74.[3]

  • Methyl Ester (-COOCH₃) and Benzene Ring: These components are largely nonpolar and hydrophobic, contributing to the compound's limited solubility in pure water.

Because the molecule possesses both an acidic and a basic group, it is classified as amphoteric . Its net charge, and therefore its solubility, is highly dependent on the pH of the solution.[4]

Q2: How does pH influence the solubility of this compound?

A2: The pH of the aqueous medium is the most critical factor controlling the solubility of this compound.

  • At Low pH (e.g., pH < 4): The basic amino group becomes protonated (-NH₃⁺), making the molecule a positively charged cation. This form is generally much more soluble in water.

  • At High pH (e.g., pH > 10): The acidic phenolic group becomes deprotonated (-O⁻), making the molecule a negatively charged anion.[5] This form is also highly soluble in water.

  • At Intermediate/Neutral pH (e.g., pH ~6-8): The molecule exists predominantly in its neutral, zwitterionic form, where both charges may be present or, more likely, neither group is fully ionized. At a specific pH known as the isoelectric point (pI), the net charge is zero, and aqueous solubility is at its minimum. This is often the cause of precipitation in standard biological buffers (e.g., PBS at pH 7.4).[6]

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH (Isoelectric Point) cluster_high_ph High pH (Alkaline) low_ph_structure Molecule is Protonated (Positively Charged) HIGH SOLUBILITY neutral_ph_structure Molecule is Neutral (Zwitterionic) LOWEST SOLUBILITY low_ph_structure->neutral_ph_structure Increase pH high_ph_structure Molecule is Deprotonated (Negatively Charged) HIGH SOLUBILITY neutral_ph_structure->high_ph_structure Increase pH

Caption: pH-dependent ionization and solubility of the compound.

Section 2: Frequently Asked Questions (FAQs)

Q3: My compound won't dissolve in my aqueous assay buffer (PBS, pH 7.4). What is the first and most common troubleshooting step?

A3: The standard industry practice is to first prepare a concentrated stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and nonpolar substances.[8][9] A certificate of analysis for a similar compound confirms its solubility in DMSO.[10] Prepare a 10-100 mM stock in 100% DMSO, ensuring it is fully dissolved, then dilute this stock into your aqueous assay buffer to the final desired concentration. This is known as a "DMSO-spiking" or "serial dilution" method.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: This is a critical consideration to avoid solvent-induced artifacts or cytotoxicity. While it varies by cell line and assay sensitivity, a general rule is to keep the final concentration of DMSO at or below 0.5% (v/v) . Some robust cell lines may tolerate up to 1%, but concentrations above this can lead to reduced cell growth, differentiation, or other off-target effects.[11][12] Always run a vehicle control (assay buffer + same final concentration of DMSO, without your compound) to ensure the solvent itself is not affecting the results.

Q5: I'm seeing a fine precipitate form immediately after diluting my DMSO stock into the aqueous buffer. What is happening and how can I fix it?

A5: This is a common sign that you have exceeded the compound's kinetic solubility in the final aqueous medium. While the compound is stable in the high-concentration DMSO stock, the rapid solvent shift upon dilution causes it to crash out of solution. This is especially common at neutral pH where the compound's intrinsic solubility is lowest.

Solutions:

  • Lower the Final Concentration: Your target concentration may be too high. Try a lower final concentration.

  • Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution, try a two-step dilution (e.g., 1:10 into buffer, vortex, then 1:100 into the final medium).

  • Modify the Final Buffer: Explore the advanced strategies in the next section, such as adjusting the pH of your final buffer or including additional solubilizing agents.

Section 3: Troubleshooting & Step-by-Step Protocols

If standard DMSO stock preparation is insufficient, the following advanced strategies can be employed.

Strategy 1: pH-Mediated Solubilization

This is the most powerful technique for this specific molecule, leveraging its amphoteric nature. The goal is to prepare the stock solution at a pH where the compound is charged and soluble, then dilute it into the final assay.

Protocol: pH-Adjusted Stock Solution Preparation

  • Determine Target pH: Decide whether to use an acidic or basic stock based on your assay's tolerance. For most biological assays, a slightly basic stock (pH 8-9) is often better tolerated than a highly acidic one.

  • Prepare Buffers: Make 50 mM stocks of a weak acid (e.g., HCl) and a weak base (e.g., NaOH).

  • Weigh Compound: Weigh out the required amount of this compound into a sterile tube.

  • Initial Suspension: Add a small volume of pure water (e.g., 80% of the final target volume) to suspend the powder. It will not dissolve.

  • Titrate to Solubility: While vortexing or stirring, add the weak base (e.g., 1M NaOH) dropwise until the compound fully dissolves. The solution should become clear. This indicates the phenolic group has been deprotonated.

  • Verify pH: Check the pH of the resulting stock solution. Adjust as necessary.

  • QS to Final Volume: Bring the solution to its final volume with pure water. This is now your concentrated, pH-adjusted aqueous stock.

  • Dilution & Control: Dilute this stock into your final assay buffer. Crucially , ensure your vehicle control contains buffer that has undergone the same pH adjustment and dilution to account for any effects of the minor pH shift.

ParameterAcidic Stock (pH ~3-4)Alkaline Stock (pH ~9-10)
Ionized Group Amino (-NH₃⁺)Phenol (-O⁻)
Titrating Agent Dilute HClDilute NaOH
Pros High solubilityHigh solubility, often better tolerated by cells
Cons Potential for acid-catalyzed ester hydrolysisPotential for base-catalyzed hydrolysis or oxidation
Strategy 2: Co-solvent Systems Beyond DMSO

If DMSO proves problematic (e.g., assay interference), other biologically tolerated co-solvents can be used.[13] Co-solvents work by reducing the overall polarity of the water-based medium, making it more favorable for less polar compounds to dissolve.[14]

Co-SolventTypical Stock Conc.Max Final Assay Conc. (Cell-Based)Notes
DMSO 10-100 mM< 0.5%The universal standard; potent but can interfere with some assays.[8]
Ethanol (100%) 10-50 mM< 1%Good alternative, but can have biological effects.[11]
Propylene Glycol 10-50 mM< 1%Common pharmaceutical excipient.[13]
PEG 400 10-50 mM< 1%Less volatile than ethanol.

Protocol: Co-Solvent Stock Preparation The protocol is identical to that for DMSO. Dissolve the compound in the 100% co-solvent of choice to make a concentrated stock, then dilute to the final concentration, ensuring the final co-solvent percentage remains below the cytotoxic threshold.

G cluster_stock High Concentration Stock cluster_assay Final Assay Condition stock 100 mM Compound in 100% DMSO assay 100 µM Compound in Buffer + 0.1% DMSO stock->assay 1:1000 Dilution

Caption: Standard workflow for using a co-solvent stock solution.

Strategy 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex" that is highly water-soluble.[17][18] This is an excellent method for increasing aqueous solubility without using organic co-solvents.[19]

Protocol: Hydroxypropyl-β-cyclodextrin (HP-β-CD) Formulation

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warming slightly may be required to dissolve the cyclodextrin. Cool to room temperature.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Mix the solution overnight at room temperature on a rotator or shaker. This allows time for the inclusion complex to form.

  • Sterilize: Filter the final solution through a 0.22 µm sterile filter. This removes any undissolved compound and sterilizes the stock.

  • Usage: Use this aqueous stock directly in your experiments. The vehicle control should be the same HP-β-CD solution without the compound.

G compound Drug Molecule (Hydrophobic Part) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Section 4: Summary and Recommended Workflow

Choosing the right solubilization strategy depends on your specific experimental needs. The following decision tree provides a recommended workflow for troubleshooting.

G start Start: Need to dissolve This compound step1 Step 1: Prepare 10-100 mM stock in 100% DMSO. start->step1 q1 Does it precipitate in final assay buffer at pH 7.4? step1->q1 step2_no Success! Proceed with experiment. Use <0.5% final DMSO. q1->step2_no No q2 Is your assay cell-free and tolerant to pH changes? q1->q2 Yes step3_ph Strategy A: pH Adjustment Prepare aqueous stock at pH >9. Titrate with dilute NaOH. q2->step3_ph Yes step3_cd Strategy B: Cyclodextrins Prepare aqueous stock with 10-40% HP-β-CD. q2->step3_cd No (Cell-based or pH sensitive) step3_ph->step2_no step3_cd->step2_no

Caption: Recommended decision workflow for solubilization.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
  • PubChem. Methyl 2-((4-hydroxyphenyl)amino)acetate.
  • ResearchGate. How to enhance drug solubility for in vitro assays?. (2014).
  • Memisoglu-Bilensoy, E. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaceuticals, 17(3), 336. [Link]
  • Wikipedia. Cosolvent.
  • PubChem. Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate.
  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2022).
  • American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations.
  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. (PDF) Cyclodextrins in drug delivery (Review). (2004).
  • ResearchGate. (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. (1991).
  • Williams, R. O., et al. (2016).
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Briti Scientific. Certificate of Analysis - Methyl 2-amino-2-(4-hydroxyphenyl)acetate.
  • Tonder, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 803–810. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • ResearchGate. (PDF) Formulating Poorly Water Soluble Drugs. (2016).
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. (2015).
  • ResearchGate. What is the relation between the solubility of phenolic compounds and pH of solution?. (2016).
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. (2024).
  • ResearchGate. How does pH affect the solubility of phenolic acid?. (2016).
  • ResearchGate. Effect of pH on the solubility of phenolic compounds. (2016).
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Khan Academy. pH and solubility.
  • PubChemLite. This compound (C9H11NO3).

Sources

Technical Support Center: Characterization of Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of aminophenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these versatile yet often problematic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Section 1: Chromatographic Challenges & Troubleshooting

Aminophenol derivatives, particularly the ortho-, meta-, and para-isomers, are notoriously difficult to separate due to their similar physicochemical properties. Their inherent reactivity also predisposes them to on-column degradation and poor peak shapes.

FAQ 1: Why am I seeing poor resolution between my aminophenol isomers on a standard C18 column?

Answer: The co-elution or poor separation of aminophenol isomers on a standard reversed-phase C18 column is a frequent issue. This is because the subtle differences in polarity between the ortho-, meta-, and para-isomers are often insufficient for achieving baseline resolution under generic reversed-phase conditions.[1][2] The separation is influenced by a combination of hydrophobic and polar interactions, which are highly dependent on the mobile phase pH and composition.

To address this, a multi-faceted approach to method development is necessary. A mixed-mode stationary phase, which incorporates both reversed-phase (like C18) and ion-exchange (like SCX) characteristics, can significantly enhance selectivity.[3][4] This allows for separation based on both hydrophobicity and the charge of the protonated amine group.

Troubleshooting Guide: Improving Isomer Resolution

Question: My HPLC analysis of o-, m-, and p-aminophenol shows overlapping peaks. What steps can I take to improve the separation?

Answer: Follow this systematic approach to troubleshoot and optimize your HPLC method for better resolution of aminophenol isomers.

G cluster_ph pH Optimization cluster_column Stationary Phase Selection cluster_mobile_phase Mobile Phase Tuning start Poor Isomer Resolution check_ph 1. Optimize Mobile Phase pH start->check_ph check_column 2. Evaluate Stationary Phase check_ph->check_column If resolution is still poor ph_step1 Set pH ~2 units below pKa of amine (e.g., pH 2.5-3.5) to ensure full protonation. Use 0.1% formic or phosphoric acid. check_mobile_phase 3. Adjust Mobile Phase Composition check_column->check_mobile_phase If co-elution persists column_step1 Consider a mixed-mode C18/SCX column. [3][4] check_temp 4. Modify Column Temperature check_mobile_phase->check_temp For fine-tuning selectivity mp_step1 Vary the organic modifier (Acetonitrile vs. Methanol). success Achieved Baseline Resolution check_temp->success Resolution is satisfactory column_step2 Alternatively, try a polystyrene-divinylbenzene column for different selectivity.[1] mp_step2 Introduce a buffer, like ammonium formate (20-50 mM), to improve peak shape and reproducibility.[5]

FAQ 2: My aminophenol peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for aminophenol derivatives is commonly caused by secondary interactions between the basic amino group and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[5] At a mobile phase pH between the pKa of the silanols (~3.5-4.5) and the pKa of the aminophenol's amino group (~5.5), the positively charged analyte can interact with the negatively charged silanols, leading to tailing.

Troubleshooting Guide: Resolving Peak Tailing

Parameter Action Rationale Potential Side Effects
Mobile Phase pH Lower the aqueous pH to 2.5 - 3.5 using 0.1% formic or phosphoric acid.[5]This protonates the silanol groups, minimizing their interaction with the protonated amine.May alter retention time and selectivity. Requires a pH-stable column.
Column Type Switch from a standard C18 to an end-capped or base-deactivated column.These columns have fewer free silanol groups, reducing the sites for secondary interactions.May alter retention order and overall selectivity.
Buffer Concentration Increase buffer concentration (e.g., ammonium formate) to 20-50 mM.[5]The buffer cations compete with the analyte for interaction with the silanol groups.Risk of buffer precipitation with high organic content; potential for ion suppression in MS.
Sample Concentration Dilute the sample by a factor of 5-10.High concentrations can overload the column, leading to peak tailing.Lower signal-to-noise ratio.

Section 2: Spectroscopic & Mass Spectrometry Issues

The identical molecular weight of aminophenol isomers makes their individual identification challenging by mass spectrometry alone, requiring careful analysis of fragmentation patterns or hyphenation with a robust chromatographic separation.

FAQ 3: How can I differentiate aminophenol isomers using mass spectrometry when they have the same molecular weight?

Answer: While o-, m-, and p-aminophenol all exhibit a molecular ion peak at an m/z of 109 in electron ionization (EI) mass spectrometry, their fragmentation patterns differ due to the relative positions of the amino and hydroxyl groups.[6] The relative intensities of key fragment ions, such as those resulting from the loss of CO, HCO, or H, can be used for differentiation.[6]

For liquid chromatography-mass spectrometry (LC-MS), achieving chromatographic separation is paramount. Once separated, the isomers will produce a protonated molecule [M+H]+ at m/z 110 in positive electrospray ionization (ESI+). Tandem mass spectrometry (MS/MS) can then be used to generate unique fragmentation patterns for each isomer.

Data Presentation: Comparative Fragmentation of Aminophenol Isomers (EI-MS)

m/z Proposed Fragment o-Aminophenol (Relative Intensity %) m-Aminophenol (Relative Intensity %) p-Aminophenol (Relative Intensity %)
109[M]•+100100100
81[M-CO]•+856055
80[M-HCO]•+958090
Data synthesized from representative values.[6]

Experimental Protocol: GC-MS Analysis of Aminophenol Isomers

This protocol details a standardized method for the analysis of aminophenol isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[6][7]

  • Sample Preparation:

    • Prepare 1 mg/mL solutions of each aminophenol isomer in a suitable solvent such as methanol or acetone.

    • Expert Tip: For improved volatility and peak shape, consider derivatization with an agent like BSTFA to convert the polar -OH and -NH2 groups to their trimethylsilyl (TMS) ethers.[7][8]

  • GC-MS Instrumentation and Conditions:

    • System: Standard GC-MS with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[6]

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-200.

Section 3: Stability, Degradation, and Impurity Profiling

Aminophenols are highly susceptible to oxidation, which can occur during sample preparation, analysis, or on storage.[9][10] This degradation can lead to discoloration of samples and the appearance of unexpected peaks in chromatograms, complicating quantification and characterization.

FAQ 4: My aminophenol standard solution turned pink/brown. Is it still usable?

Answer: The discoloration of your aminophenol solution is a clear indicator of oxidative degradation.[9][11] The phenolic hydroxyl group is particularly prone to oxidation, which can lead to the formation of colored quinone-imine species and other polymeric products.[10][12][13] A discolored solution is no longer quantitatively accurate and should be discarded.

Preventative Measures:

  • Use High-Purity Solvents: Degas solvents before use to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials to prevent photo-oxidation.

  • Control pH: Oxidation is often accelerated in basic conditions.[9] Prepare solutions in a slightly acidic mobile phase or solvent where possible.

  • Use Antioxidants: For bulk materials or long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon).[14] In some formulations, the addition of an antioxidant like ascorbic acid may be necessary.[15]

  • Prepare Fresh: Prepare solutions fresh daily and analyze them promptly.

FAQ 5: I am conducting forced degradation studies and my mass balance is consistently below 95%. What could be the cause?

Answer: A poor mass balance in forced degradation studies is a common problem that suggests not all degradants are being detected or quantified.[16] This is particularly relevant for aminophenols due to their tendency to form a variety of degradation products.

G start Poor Mass Balance (<95%) check_uv 1. Degradants Lack UV Chromophore? start->check_uv check_elution 2. Incomplete Elution? check_uv->check_elution No use_ms Use Mass Spec or CAD Detector check_uv->use_ms Yes check_volatility 3. Volatile Degradants? check_elution->check_volatility No modify_gradient Incorporate a strong solvent wash (e.g., 100% ACN) at the end of the run. check_elution->modify_gradient Yes check_solubility 4. Degradant Precipitation? check_volatility->check_solubility No use_gcms Analyze headspace by GC-MS check_volatility->use_gcms Yes change_diluent Change sample diluent or filter sample before injection check_solubility->change_diluent Yes end Mass Balance Improved check_solubility->end No/Resolved use_ms->end modify_gradient->end use_gcms->end change_diluent->end

Causality Behind Troubleshooting Steps:

  • UV-Inactive Degradants: Oxidation can break down the aromatic ring, destroying the chromophore necessary for UV detection. A universal detector like a mass spectrometer (MS) or Charged Aerosol Detector (CAD) is essential to "see" these compounds.[16]

  • Incomplete Elution: Highly polar or polymeric degradation products may be irreversibly adsorbed onto the column. A steep gradient wash at the end of the analytical run is crucial to elute these strongly retained species.[16]

  • Volatility and Precipitation: Small, volatile fragments can be lost during sample preparation. Conversely, large, insoluble polymers can precipitate out of solution, never reaching the detector.[16]

Section 4: Thermal Analysis

Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of aminophenol derivatives, including melting point, purity, and thermal stability.

FAQ 6: How do I interpret the DSC thermogram of my aminophenol sample?

Answer: A DSC thermogram provides a wealth of information. For a typical o-aminophenol sample, you will observe a sharp endothermic peak corresponding to its melting point, which is reported to be around 176 °C.[17][18]

  • Onset Temperature: The extrapolated onset of the melting endotherm is generally taken as the melting point.

  • Peak Shape: A sharp, narrow peak is indicative of a pure, crystalline substance. Broad peaks can suggest the presence of impurities or multiple polymorphic forms.

  • Enthalpy of Fusion (ΔH): The area under the melting peak represents the latent heat of fusion. Changes in this value between batches can indicate differences in crystallinity.[17][19]

FAQ 7: My TGA analysis shows weight loss before the melting point. What does this signify?

Answer: Weight loss observed in a TGA scan at temperatures below the compound's melting or decomposition point typically indicates the loss of volatile substances. This could be:

  • Residual Solvent: Solvents trapped in the crystal lattice from the final crystallization step.

  • Adsorbed Water (Hygroscopicity): Aminophenols can be hygroscopic, and this weight loss corresponds to the release of water.

  • Sublimation: Some aminophenols can sublime at elevated temperatures.

The TGA will also show a significant weight loss at higher temperatures, corresponding to the thermal decomposition of the molecule. For o-aminophenol, the maximum thermal decomposition temperature (Tmax) has been reported around 175-178 °C, very close to its melting point, indicating that it decomposes soon after melting.[17][19]

References

  • A comparative study of aminophenol isomers using mass spectrometry.
  • Determination of Aminophenol Isomers by High-Speed Liquid Chrom
  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. [Link]
  • Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing). [Link]
  • Determination of aminophenol isomers by high-speed liquid chrom
  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. [Link]
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorin
  • 4-Aminophenol - Impurity Reference Materials and Analytical Standards. [Link]
  • Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol.
  • Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity - New Journal of Chemistry (RSC Publishing). [Link]
  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol - Walsh Medical Media. [Link]
  • DSC thermogram of control and treated o-aminophenol.
  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol - ResearchG
  • Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
  • 4-Aminophenol | C6H7NO | CID 403 - PubChem. [Link]
  • 4-Aminophenol - Wikipedia. [Link]
  • Structure of aminophenol derivatives - ResearchG
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • 4-Aminophenol, TMS deriv
  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. [Link]
  • UV-Vis Spectrum of 4-aminophenol - SIELC Technologies. [Link]
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
  • Forced Degrad
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed. [Link]
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium - Universidad de Alicante. [Link]
  • UV–Vis spectral changes for the oxidation of o-aminophenol...
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed. [Link]
  • (PDF)
  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. [Link]
  • handling 4-aminophenol - Chrom
  • Synthesis and preliminary evaluation of aminophenol derivatives as molecular glues blocking PD-1/PD-L1 interaction - ResearchG
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC - PubMed Central. [Link]
  • Monitoring the Polymorphism of Paracetamol by Means of DSC. [Link]
  • Troubleshooting Guide - Phenomenex. [Link]
  • Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis)
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. [Link]
  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
  • Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(pheny - Jetir.Org. [Link]
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
  • CN112782332A - HPLC (high performance liquid chromatography)

Sources

Technical Support Center: Removing Colored Impurities from Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(3-amino-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who encounter discoloration issues with this key intermediate. Here, we will explore the root causes of color formation and provide robust, field-proven troubleshooting guides and protocols to restore your compound to the required purity.

The structure of this compound, containing both an aminophenol core, makes it highly susceptible to oxidative degradation. This inherent instability is the primary challenge addressed in this guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the discoloration of this compound.

Q1: Why is my freshly synthesized this compound colored (e.g., pink, yellow, or brown)?

A1: The discoloration is almost certainly due to the oxidation of the aminophenol moiety in your molecule.[1][2] Compounds like this are highly susceptible to oxidation when exposed to atmospheric oxygen, light, elevated temperatures, or basic (alkaline) conditions.[1][3][4] The oxidation process forms highly colored quinone-imine species, which can further polymerize into darker, more complex impurities.[3] Even trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts and significantly accelerate this degradation.[3]

Q2: What is the most direct and common method to remove these colored impurities?

A2: For most cases of slight to moderate discoloration, recrystallization is the most robust and economical purification technique.[5] The key is selecting a solvent system where the desired compound has high solubility at an elevated temperature but is significantly less soluble at cold temperatures, while the colored impurities either remain in the mother liquor or can be removed by adsorption.[1][5]

Q3: How does activated carbon (charcoal) treatment work, and when is it appropriate?

A3: Activated carbon is a non-polar adsorbent highly effective at removing colored organic impurities.[6][7] Its porous structure provides a large surface area for adsorbing the non-polar and small-polar pigment molecules that cause the discoloration. This treatment is typically integrated into the recrystallization process. After the crude product is dissolved in a hot solvent, a small amount of activated carbon (usually 1-5% of the solute's weight) is added.[5][6] The mixture is briefly heated or stirred before being removed via hot filtration.[6] This method is appropriate for most instances of colored impurities that are not effectively removed by crystallization alone.

Q4: When should I consider a more advanced technique like column chromatography?

A4: Column chromatography is recommended when recrystallization fails to provide the desired purity or when impurities have very similar solubility profiles to the product.[2] It is an excellent method for separating compounds based on differences in polarity and is suitable for small to medium-scale purifications where very high purity is required.[2][8] If your product is heavily discolored or contains multiple byproducts, chromatography may be the most effective, albeit more resource-intensive, solution.[9]

Q5: What preventative measures can I take during synthesis and storage to minimize color formation?

A5: Preventing oxidation from the start is the most effective strategy.

  • Use an Inert Atmosphere: During reactions, workup, and particularly during purification steps like recrystallization, work under a nitrogen or argon atmosphere to minimize contact with oxygen.[1]

  • Control pH: Avoid alkaline conditions, as aminophenols oxidize rapidly at high pH.[1][3] Maintaining a neutral or slightly acidic environment can be protective.

  • Limit Light and Heat Exposure: Use amber glassware or protect your reaction from light, which can catalyze oxidation.[1][4] Avoid unnecessarily high temperatures or prolonged heating.[4]

  • Deoxygenate Solvents: Before use, sparge solvents with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[3]

  • Proper Storage: Store the final, purified product under an inert atmosphere, protected from light, and at low temperatures (2-8°C or colder for long-term storage).[3][4]

Part 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and solving specific color-related issues.

Decision Workflow for Purification

The following diagram outlines a decision-making process for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product Obtained check_color Is the product colored? start->check_color recrystallize Perform Recrystallization (Protocol 1) check_color->recrystallize Slightly (Pink/Yellow) charcoal_step Add Activated Carbon Treatment to Recrystallization (Protocol 1) check_color->charcoal_step Moderately (Brown) end_ok Product is Pure. Store Properly. check_color->end_ok No (White) check_purity1 Is product white & pure? recrystallize->check_purity1 check_purity1->charcoal_step No check_purity1->end_ok Yes check_purity2 Is product white & pure? charcoal_step->check_purity2 reducing_agent Use Reducing Agent during Recrystallization (Protocol 2) check_purity2->reducing_agent No, still colored check_purity2->end_ok Yes check_purity3 Is product white & pure? reducing_agent->check_purity3 chromatography Perform Column Chromatography (Protocol 3) check_purity3->chromatography No, stubborn color check_purity3->end_ok Yes chromatography->end_ok Success end_fail Re-evaluate Synthesis. Consider Impurity ID. chromatography->end_fail Failure

Caption: Decision tree for selecting a purification method.

Specific Troubleshooting Scenarios

Problem: My product is dark brown or black. Can it be salvaged? Analysis: Severe discoloration indicates a high concentration of polymerized oxidation products. While challenging, purification is often possible. Standard recrystallization may not be sufficient. Solution:

  • Attempt Protocol 2: Advanced Purification , which uses a reducing agent like sodium dithionite to chemically reduce the colored quinone-imine species back to the desired aminophenol, alongside activated carbon treatment.[1][10]

  • If the material remains colored, Protocol 3: Flash Column Chromatography is the next logical step, as it provides superior separation power.[2][11]

Problem: The color was removed, but my purification yield is very low. Analysis: Significant product loss can occur for several reasons:

  • Co-precipitation: The product may have been trapped within the impurities being removed.

  • Adsorption to Carbon: Using an excessive amount of activated carbon can lead to the adsorption of the desired product, not just the impurities.[6]

  • Premature Crystallization: During hot filtration to remove charcoal, the product may crystallize on the filter paper or in the funnel if the apparatus is not adequately pre-heated.[1][5]

  • Inappropriate Solvent Choice: The product may be too soluble in the cold recrystallization solvent, causing a significant portion to remain in the mother liquor. Solution:

  • Reduce the amount of activated carbon to 1-2% (w/w) of the solute.

  • Ensure your filtration funnel and receiving flask are pre-heated before performing a hot filtration.[1]

  • Re-evaluate your solvent system. Test the solubility of your compound in various solvents to find one with a larger solubility differential between hot and cold conditions.

  • Cool the filtrate slowly to promote the formation of pure crystals, then place it in an ice bath to maximize precipitation before collection.[5]

Problem: My purified, white product turns colored again upon storage. Analysis: This indicates ongoing oxidative degradation due to improper storage conditions.[3] Solution: The purified solid must be protected from oxygen, light, and heat.[4] Store the product in an amber vial, purge the headspace with an inert gas like argon or nitrogen, seal it tightly, and store it in a refrigerator or freezer (2-8°C or -20°C).[3]

Part 3: Detailed Experimental Protocols

Workflow for Recrystallization with Activated Carbon

Recrystallization_Workflow cluster_prep Preparation cluster_decolorize Decolorization cluster_filtration Filtration & Crystallization cluster_isolate Isolation & Drying dissolve 1. Dissolve crude solid in minimum amount of hot solvent. add_carbon 2. Add activated carbon (1-5% w/w). dissolve->add_carbon heat_briefly 3. Heat gently for 5-10 minutes. add_carbon->heat_briefly hot_filter 4. Perform hot gravity filtration into a pre-heated flask. heat_briefly->hot_filter cool_slowly 5. Cool filtrate slowly to room temperature. hot_filter->cool_slowly ice_bath 6. Place in ice bath to maximize precipitation. cool_slowly->ice_bath vacuum_filter 7. Collect crystals by vacuum filtration. ice_bath->vacuum_filter wash_cold 8. Wash crystals with ice-cold solvent. vacuum_filter->wash_cold dry 9. Dry crystals under vacuum. wash_cold->dry

Caption: Step-by-step workflow for purification via recrystallization.

Protocol 1: Standard Purification by Recrystallization with Activated Carbon

This protocol is the first-line approach for purifying slightly to moderately colored this compound.[5][6]

  • Dissolution: In an Erlenmeyer flask, add the crude, colored solid. In a separate flask, heat your chosen recrystallization solvent (e.g., an ethanol/water mixture) to boiling. Gradually add the minimum amount of hot solvent to the crude solid with stirring until it is completely dissolved.[5]

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solid's weight).[5] Gently swirl the flask and reheat the solution to a gentle boil for 5-10 minutes.[1]

  • Hot Filtration: Preheat a stemless funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the activated carbon and any insoluble impurities.[1] This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the receiving flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]

  • Isolation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize product precipitation.[1][5] Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor. Continue to draw air through the funnel for several minutes, then transfer the purified crystals to a watch glass and dry them thoroughly under vacuum.[1]

Protocol 2: Advanced Purification for Highly Oxidized Samples

This modified recrystallization is for heavily discolored samples and incorporates a reducing agent to reverse oxidation.[1][10]

  • Setup: Perform all steps under an inert atmosphere (nitrogen or argon) to prevent further oxidation.[1] Use deoxygenated solvents.

  • Dissolution: To the flask containing the crude solid and chosen solvent, add a small amount (a spatula tip) of a reducing agent like sodium dithionite (sodium hydrosulfite).[1][10]

  • Heating: While maintaining the inert atmosphere, heat the mixture to a boil to dissolve the solid completely, using the minimum amount of hot solvent.

  • Charcoal Treatment: Remove the flask from heat, let it cool slightly, and add activated carbon (1-5% w/w). Return the flask to the heat and gently reflux for 5-10 minutes.[1]

  • Hot Filtration, Crystallization, and Isolation: Proceed with steps 3-6 from Protocol 1, ensuring the entire process remains under a positive pressure of inert gas.[1]

Protocol 3: High-Purity Separation by Flash Column Chromatography

This protocol is for separating the target compound from impurities with different polarities when recrystallization is ineffective.[2][8][11]

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase (eluent). A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.[2]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase you plan to use. Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and add a thin layer of sand on top to protect the surface.[11]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully apply this solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the column. Collect the eluent in fractions. Start with a non-polar solvent system and gradually increase the polarity to elute compounds that are more strongly adsorbed to the silica.[11]

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 4: Data & Method Comparison

Table 1: Solvent Selection Guide for Recrystallization
Solvent SystemPolarityBoiling Point (°C)Comments & Considerations
WaterHigh100Good for polar compounds; slow to evaporate. Effective for many aminophenols.[1][5]
Ethanol/WaterMedium-HighVariableHighly versatile. The ratio can be tuned to achieve optimal solubility.[1]
Ethyl AcetateMedium77Good for moderately polar compounds; can be used with a non-polar co-solvent (e.g., hexanes).
IsopropanolMedium82A common alternative to ethanol.
TolueneLow111Useful for less polar compounds or as an anti-solvent.
Table 2: Comparison of Purification Techniques
TechniquePrimary UseProsCons
Recrystallization Removing small amounts of impurities from solids.Economical, scalable, highly effective for crystalline solids.[5]Requires suitable solvent, can have yield losses, less effective for oily products or complex mixtures.[12]
+ Activated Carbon Removing colored, non-polar impurities.Excellent decolorizing capability.[6]Can adsorb product if used in excess, requires hot filtration.
+ Reducing Agent Reversing oxidation of sensitive compounds.Highly effective for aminophenols, protects product during heating.[1][10]Adds another reagent to the system.
Column Chromatography High-purity separation of complex mixtures.Excellent separation power, versatile, can purify oils and solids.[2][8]Labor-intensive, requires large solvent volumes, difficult to scale up.[9]

References

  • Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309. [Link]
  • Xingyuan Industry. (2020). The Role Of Activated Carbon In Organic Synthesis. Xingyuan Industry News. [Link]
  • Henan Lvyuan Water Treatment Technology Co., Ltd. (n.d.). The role of activated carbon in organic synthesis. Lvyuan Chem. [Link]
  • Ibrahim, M., Shuaibu, M. S., & Iwuozo, I. E. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 2(5). [Link]
  • Larchar, A. W. (1972). U.S. Patent No. US3703598A - Purification of p-aminophenol.
  • Chenicek, J. A. (1956). U.S. Patent No.
  • European Patent Office. (1987). EP 0224625 A1 - Process for producing aminophenols.
  • Neelkanth. (2025). Troubleshooting Common Colour Issues During Production. Neelkanth. [Link]
  • Husain, Q., & Jan, U. (2000). Detoxification of phenols and aromatic amines from polluted wastewater by using phenol oxidases. Journal of Scientific & Industrial Research, 59, 286-293. [Link]
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. [Link]
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
  • Creative Bioarray. (n.d.).
  • Tianming Pharmaceuticals. (2026, January 9).

Sources

Technical Support Center: Optimization of Coupling Conditions for Aminohydroxyphenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling conditions for aminohydroxyphenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with these valuable, yet sometimes challenging, building blocks. Here, we will move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the expertise to troubleshoot and optimize your own experiments.

I. Foundational Principles of Coupling Aminohydroxyphenylacetic Acids

Aminohydroxyphenylacetic acids and their derivatives are crucial synthons in medicinal chemistry, often incorporated into peptides and other complex molecules to modulate pharmacological properties. However, their unique structure, featuring both a nucleophilic amino group and a potentially reactive hydroxyl group on the phenyl ring, alongside steric considerations, can present significant challenges during amide bond formation. Understanding the interplay of reagents, solvents, and reaction parameters is paramount to achieving high yields and purity.

The Core Challenge: Activating the Carboxyl Group While Managing Reactivity

The fundamental principle of amide bond formation is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1][2] This is typically achieved using coupling reagents that form a highly reactive intermediate.[1][2] However, the presence of the phenolic hydroxyl group introduces a competing nucleophile that can lead to undesired side reactions, such as ester formation. Furthermore, the steric bulk of the phenyl ring can hinder the approach of the amine, slowing down the desired reaction.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of aminohydroxyphenylacetic acids, presented in a question-and-answer format.

Q1: My coupling reaction is slow or incomplete, resulting in low yields. What are the likely causes and how can I improve it?

A1: Slow or incomplete coupling reactions are a frequent issue, often stemming from insufficient activation of the carboxylic acid or steric hindrance.[3]

Causality & Explanation:

  • Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC or EDC, while cost-effective, may not be potent enough to overcome the activation energy barrier, especially with sterically hindered aminohydroxyphenylacetic acid derivatives.[3]

  • Steric Hindrance: The bulky phenyl ring can physically block the incoming amine, making the nucleophilic attack less efficient.[3][4] This is particularly true if either the aminohydroxyphenylacetic acid or the coupling partner has additional bulky substituents.

  • Poor Solvation: In solid-phase peptide synthesis (SPPS), poor solvation of the resin-bound peptide can lead to collapsed chains, making reactive sites inaccessible.[5][6][7]

Solutions & Optimization Strategies:

  • Select a More Potent Coupling Reagent:

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[8][9] HATU is often considered superior for difficult couplings due to its faster reaction kinetics and lower risk of racemization.[9][10]

    • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[8] They are generally more soluble in common solvents like DMF than their uronium counterparts.

  • Optimize Reaction Conditions:

    • Increase Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4-12 hours can significantly improve yields.[3]

    • Elevate Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the increased risk of side reactions and racemization.[3][11]

    • Double Coupling: If a single coupling does not go to completion (as indicated by a positive Kaiser test in SPPS), performing a second coupling with fresh reagents can be effective.[12]

  • Improve Solvation:

    • Solvent Choice: In SPPS, switching from standard solvents like DMF to more effective solvating agents like NMP or a mixture of DMF/DMSO can help to swell the resin and expose the reactive sites.[5][6][11]

Q2: I am observing significant racemization of my aminohydroxyphenylacetic acid during the coupling reaction. How can I minimize this?

A2: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern as it can lead to diastereomeric impurities that are difficult to separate and can have different biological activities.[8][13]

Causality & Explanation:

Racemization occurs when the α-proton of the activated amino acid is abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, which can then be protonated from either face.[2][13] The risk of racemization is influenced by the choice of coupling reagent, base, and the presence of additives.[2][13]

Solutions & Optimization Strategies:

  • Utilize Racemization-Suppressing Additives:

    • The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[8][12] These additives form active esters that are less prone to racemization than the intermediates formed by the coupling reagent alone.[11] Oxyma Pure® is another effective additive.[8]

  • Choose the Right Coupling Reagent:

    • HATU is generally associated with a lower risk of epimerization compared to HBTU.[9][10]

    • Carbodiimide-mediated couplings (DCC, DIC) are more prone to racemization unless an additive like HOBt is included.[2][9]

  • Optimize the Base:

    • The basicity and steric hindrance of the organic base used can significantly impact racemization.[13] While a base is necessary for many coupling reactions, using a weaker or more sterically hindered base can reduce the rate of α-proton abstraction.[2][13] For instance, using N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more basic diisopropylethylamine (DIPEA) can be beneficial.[2][13]

  • Control Temperature:

    • Lowering the reaction temperature can help to minimize racemization.

Q3: I am detecting a significant amount of a side product that appears to be an ester. What is causing this and how can I prevent it?

A3: The formation of an ester side product is a direct consequence of the phenolic hydroxyl group of the aminohydroxyphenylacetic acid acting as a nucleophile and reacting with the activated carboxyl group of another molecule.

Causality & Explanation:

The phenolic hydroxyl group, while generally less nucleophilic than the primary amine, can compete for the activated carboxylic acid, especially under certain conditions. This is more likely to occur if the desired amine nucleophile is sterically hindered or if the reaction conditions favor the reactivity of the hydroxyl group.

Solutions & Optimization Strategies:

  • Protect the Phenolic Hydroxyl Group:

    • The most direct way to prevent ester formation is to protect the hydroxyl group. Common protecting groups for phenols include benzyl (Bn) ethers or silyl ethers (e.g., TBDMS).[14][15][16] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.[14][15][17]

  • Control Reaction pH:

    • The nucleophilicity of the phenolic hydroxyl group is pH-dependent. At higher pH values, the hydroxyl group is more likely to be deprotonated to the more nucleophilic phenoxide ion.[18][19] Maintaining a neutral to slightly acidic pH can help to suppress this side reaction.[18][20] However, it's important to note that the amine nucleophile also needs to be in its non-protonated, nucleophilic form for the desired reaction to proceed.[20]

  • Optimize Reagent Stoichiometry and Addition Order:

    • Using a slight excess of the amine component can help to outcompete the intramolecular reaction.

    • Pre-activating the aminohydroxyphenylacetic acid for a short period before adding the amine can sometimes be beneficial, but prolonged pre-activation should be avoided as it can lead to side reactions.[21][22]

Q4: My uronium-based coupling reaction (e.g., with HATU or HBTU) is resulting in a capped N-terminus. What is happening?

A4: N-terminal capping by the coupling reagent is a known side reaction with uronium/aminium-based reagents when they are used in excess.[9][23]

Causality & Explanation:

Excess HBTU or HATU can react with the free N-terminal amine of the peptide chain, forming a stable guanidinium group.[21][23] This terminates the peptide elongation.[21][23]

Solutions & Optimization Strategies:

  • Control Stoichiometry:

    • Use the uronium reagent in a slight excess relative to the carboxylic acid, but not in a large excess relative to the free amine.[23] A 1:1 molar ratio of the coupling reagent to the carboxylic acid is often recommended.[1]

  • Avoid Prolonged Pre-activation:

    • Do not pre-activate the amino acid for extended periods before adding it to the resin or the other reactant.[21]

  • Switch to a Phosphonium-Based Reagent:

    • Phosphonium reagents like PyBOP and PyAOP do not cause this guanidinylation side reaction and can be used in excess to drive slow reactions to completion.

III. Frequently Asked Questions (FAQs)

  • What are the best general-purpose coupling reagents for aminohydroxyphenylacetic acids? For routine couplings, HATU in combination with a base like DIPEA or NMM is an excellent starting point due to its high efficiency and low racemization potential.[9][10] For particularly challenging or sterically hindered couplings, PyAOP can also be very effective.[8]

  • Which solvents are recommended for these coupling reactions? N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents for both solution-phase and solid-phase peptide synthesis.[5][6] They generally provide good solvation for the reactants and reagents.[5][6] In some cases, dichloromethane (DCM) can be used, particularly in solution-phase synthesis.[6][24][25]

  • Is it necessary to protect the phenolic hydroxyl group? While not always strictly necessary, protecting the hydroxyl group is highly recommended to avoid the formation of ester side products and to simplify purification.[14][15][17] If you choose not to protect it, careful optimization of the reaction conditions (pH, stoichiometry) is crucial.

  • How can I monitor the progress of my coupling reaction? In solid-phase synthesis, the Kaiser (ninhydrin) test is a reliable qualitative method to check for the presence of free primary amines.[10][21][24] A negative test indicates that the coupling is complete.[10][21][24] In solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the product.

IV. Experimental Protocols & Data

Table 1: Comparison of Common Coupling Reagents for Aminohydroxyphenylacetic Acid Derivatives
Coupling ReagentAdditiveBaseTypical Reaction TimeKey AdvantagesPotential Issues
HATU None (HOAt is part of its structure)DIPEA, NMM30-60 minHigh efficiency, fast reaction, low racemization.[9][10]Can cause N-terminal capping if used in large excess.[9][23]
HBTU HOBt (optional)DIPEA, NMM30-60 minHigh efficiency, widely used.[21]Higher risk of racemization than HATU, can cause N-terminal capping.[10][21]
PyBOP None (HOBt is part of its structure)DIPEA, NMM1-2 hoursHigh efficiency, no guanidinylation side reaction.Byproducts can sometimes be difficult to remove.
DIC/HOBt HOBtNone or catalytic DMAP2-4 hoursCost-effective.Slower reaction rates, higher risk of racemization if not carefully controlled.[2][9]
General Protocol for a HATU-Mediated Coupling in Solution Phase
  • Dissolve the N-protected aminohydroxyphenylacetic acid (1.0 eq.) in DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid. [10]

  • In a separate flask, dissolve the amine component (1.0 eq.) in DMF.

  • Add the amine solution to the activated acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous work-up to remove water-soluble byproducts. [24]

  • Purify the crude product by column chromatography.

V. Visualizing the Chemistry

Diagram 1: General Mechanism of Amide Bond Formation

Amide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Peptide_Bond Amide (Peptide) Bond R-CO-NH-R' Activated_Intermediate->Peptide_Bond + Amine Amine R'-NH2

Caption: General two-step mechanism of amide bond formation.

Diagram 2: Troubleshooting Workflow for Low Coupling Yield

Troubleshooting_Workflow Start Low Coupling Yield Check_Reagent Is the coupling reagent potent enough? (e.g., HATU, PyBOP) Start->Check_Reagent Check_Conditions Are reaction conditions optimized? (Time, Temperature) Check_Reagent->Check_Conditions Yes Upgrade_Reagent Switch to a more potent reagent (HATU, PyAOP) Check_Reagent->Upgrade_Reagent No Check_Solvation Is solvation adequate? (SPPS) Check_Conditions->Check_Solvation Yes Optimize_Conditions Increase reaction time Perform double coupling Check_Conditions->Optimize_Conditions No Improve_Solvation Change solvent (NMP) Add chaotropic salts Check_Solvation->Improve_Solvation No Success Improved Yield Check_Solvation->Success Yes Upgrade_Reagent->Check_Conditions Optimize_Conditions->Check_Solvation Improve_Solvation->Success

Caption: A decision tree for troubleshooting low coupling yields.

VI. References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from

  • Taylor, C. K., Abel, P. W., Hulce, M., & Smith, D. D. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 45(1), 78-85. Retrieved from [Link]

  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Retrieved from

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for HBTU in Complex Peptide Synthesis. Retrieved from

  • Aapptec Peptides. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from

  • Friedman, M. (1977). Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with α,β-unsaturated compounds. Journal of the American Chemical Society, 99(14), 4709–4715. Retrieved from [Link]

  • Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

  • Kent, S. B. H. (1988). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 110(25), 8517-8518. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51430-51436. Retrieved from [Link]

  • Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from

  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Mariani, A., Bon, R. S., & Sutherland, J. D. (2018). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Angewandte Chemie International Edition, 57(51), 16824-16828. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from

  • SynThink. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from

  • Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from

  • Liu, C., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. Retrieved from [Link]

  • Li, B., et al. (2018). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 20(15), 4531–4535. Retrieved from [Link]

  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 6(3), 327-335. Retrieved from

  • University of Calcutta. (n.d.). Protecting groups in organic synthesis. Retrieved from

  • Ma, D., & Pan, J. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 43(24), 8202-8215. Retrieved from [Link]

  • Frenkel-Pinter, M., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports, 9(1), 19318. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does PH Affect Peptide Bonds?. Retrieved from [Link]

  • ResearchGate. (2017). pH of the reaction of acid anhydrides with amine groups to form amide bonds?. Retrieved from [Link]

  • BenchChem. (2025). Overcoming steric hindrance in Boc-α-aminoisobutyric acid coupling reactions. Retrieved from

  • Liao, Y., Zhang, S., & Jiang, X. (2023). Construction of Thioamide Peptides from Chiral Amino Acids. Angewandte Chemie International Edition, 62(26), e202303493. Retrieved from [Link]

  • Seeberger, P. H. (2007). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience (pp. 1-28). Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 164-167. Retrieved from [Link]

  • Bode, J. W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 67(4), 251-255. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Aminophenol Isomers, Featuring Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isomeric positioning of functional groups on an aromatic ring can dramatically alter a molecule's biological and chemical properties. This guide provides an in-depth comparison of the three primary aminophenol isomers—ortho-, meta-, and para-aminophenol—and contextualizes the potential activity of a specific derivative, Methyl 2-(3-amino-4-hydroxyphenyl)acetate. While extensive data exists for the base isomers, information on this particular ester is limited. Therefore, this document synthesizes established knowledge on aminophenol structure-activity relationships to build a predictive profile for this compound and presents robust experimental protocols to empirically validate these hypotheses. We will explore how isomerism dictates reactivity, toxicity, and therapeutic potential, offering a framework for rational drug design and development.

The Critical Role of Isomerism in Aminophenol Reactivity and Function

Aminophenols are foundational structures in medicinal chemistry, most famously represented by paracetamol (acetaminophen), a derivative of p-aminophenol.[1][2] The molecule's bioactivity is profoundly influenced by the spatial relationship between the electron-donating hydroxyl (-OH) and amino (-NH₂) groups.

The reactivity of these isomers, particularly towards electrophilic substitution and oxidation, is governed by the synergistic or antagonistic effects of these groups on the benzene ring's electron density.[3]

  • Ortho- and Para-Aminophenol: In these isomers, the -OH and -NH₂ groups work in concert through resonance to significantly increase electron density at specific positions on the ring. This heightened nucleophilicity makes them highly susceptible to oxidation, often by mere exposure to atmospheric oxygen, forming colored quinone-imine products.[3] This reactivity is the basis for the prooxidant effects observed in biological systems.[4]

  • Meta-Aminophenol: The meta arrangement does not permit the same degree of resonance-based electron donation between the two functional groups. Consequently, m-aminophenol is the most stable and least reactive of the three isomers.[3] This reduced reactivity directly translates to a different, often less toxic, biological profile.[5]

ortho-Aminophenol (2-Aminophenol)
meta-Aminophenol (3-Aminophenol)
para-Aminophenol (4-Aminophenol)
This compound

Comparative Biological Profiles of Aminophenol Isomers

The distinct chemical reactivities of aminophenol isomers give rise to vastly different biological and toxicological outcomes. Understanding these differences is paramount for any drug development professional working with this class of compounds.

Isomer-Specific Toxicity

Experimental data clearly demonstrates that each isomer targets different organs.[5]

  • p-Aminophenol (PAP): This isomer exhibits significant nephrotoxicity (kidney toxicity).[5] Its mechanism involves oxidation by renal cytochrome P-450 to a reactive p-benzoquinoneimine intermediate, which then binds to critical renal proteins.[5]

  • o-Aminophenol (OAP): The primary target for this isomer is the liver. It is metabolized to 2-aminophenoxazine-3-one and can lead to increased relative liver weight.[5]

  • m-Aminophenol (MAP): While generally considered less toxic than its ortho and para counterparts, high doses of MAP can lead to reduced body weight and tremors.[5] Interestingly, its N-acetylated form (AMAP), once thought to be a non-toxic analog of paracetamol, has been shown to be toxic in rat and human liver tissue, underscoring species-specific metabolic differences.[6]

Prooxidant Activity: A Tale of Two Isomers

A key differentiator in biological activity is the ability to generate reactive oxygen species (ROS). Studies have shown that o- and p-aminophenol can produce ROS in the presence of copper ions, while the meta isomer is largely inactive in this regard.[4] This prooxidant activity is linked to the isomers' ability to reduce cupric (Cu²⁺) ions, which then generate superoxide radicals.[4] This mechanism may account for some of the cytotoxic effects observed with these compounds.

Property ortho-Aminophenol (OAP) meta-Aminophenol (MAP) para-Aminophenol (PAP)
Primary Toxicity Target Liver[5]Central Nervous System (at high doses)[5]Kidney[5]
Reactivity High; readily oxidized[3]Low; most stable isomer[3]High; readily oxidized[3]
Prooxidant Activity High (in presence of Cu²⁺)[4]Very Low / Negligible[4]High (in presence of Cu²⁺)[4]
Therapeutic Derivatives -N-acetyl-meta-aminophenol (AMAP)[6]Paracetamol (Acetaminophen)[2]

Analysis of this compound

This compound (CAS 78587-72-1) is structurally a derivative of 3-amino-4-hydroxyphenol.[7][8] This classifies it as a substituted ortho-aminophenol . This structural feature is the most critical factor in predicting its biological activity.

Predicted Profile:

  • Reactivity: Based on its ortho-aminophenol core, the molecule is predicted to be susceptible to oxidation, similar to OAP. This could lead to the formation of reactive quinone-like species in a biological environment.

  • Biological Activity: Its activity profile is likely to mirror that of other ortho-aminophenol derivatives. This includes a potential for hepatotoxicity and prooxidant effects, especially in metal-rich environments.[4][5]

  • Influence of the Methyl Acetate Group: The methyl 2-acetate side chain introduces several new properties. It increases the molecule's lipophilicity compared to simple aminophenols, which may enhance cell membrane permeability. In vivo, this ester group is a likely target for hydrolysis by cellular esterases, which would convert the molecule into its corresponding carboxylic acid, potentially altering its solubility, distribution, and target engagement.

Proposed Experimental Protocols for a Definitive Comparison

To move from prediction to empirical evidence, a direct comparison of this compound with the three core aminophenol isomers is necessary. The following protocols provide a robust framework for this investigation.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality and Rationale: This assay quantifies cell viability by measuring the metabolic activity of mitochondria. It is a standard, reliable method to assess the dose-dependent toxicity of compounds. Using cell lines relevant to known aminophenol toxicities (HepG2 for liver, HK-2 for kidney) will provide isomer-specific and organ-specific toxicity data.

Methodology:

  • Cell Culture: Culture human hepatoma (HepG2) and human kidney proximal tubule (HK-2) cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound and the o-, m-, and p-aminophenol isomers in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 1 µM to 1000 µM.

  • Treatment: Remove the old media from the cells and replace it with media containing the various compound concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase p1 Culture HepG2/HK-2 Cells p2 Seed Cells into 96-Well Plates (1x10⁴ cells/well) p1->p2 p3 Prepare Compound Dilutions (1-1000 µM) p2->p3 e1 Treat Cells with Compounds (24h incubation) p3->e1 e2 Add MTT Reagent (4h incubation) e1->e2 e3 Solubilize Formazan (with DMSO) e2->e3 a1 Read Absorbance (570 nm) e3->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Determine IC₅₀ Values a2->a3 end End a3->end start Start start->p1

Protocol 2: Prooxidant Activity via Aconitase Inactivation Assay

Causality and Rationale: Aconitase is an enzyme that is highly sensitive to oxidative stress.[4] Its inactivation serves as a reliable marker for the generation of superoxide radicals. This assay directly tests the hypothesis that the ortho-aminophenol structure of the target compound will lead to prooxidant activity, especially when catalyzed by copper.

Methodology:

  • Cell Permeabilization: Use a suitable cell line (e.g., yeast cells or permeabilized mammalian cells) known to have active aconitase. Prepare a suspension of permeabilized cells according to established methods.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the permeabilized cells, a buffer (e.g., phosphate buffer), and 10 µM copper (II) sulfate.

  • Compound Addition: Add the test compounds (this compound and isomers) at a final concentration of 100 µM. Include a control without any aminophenol.

  • Incubation: Incubate the reaction mixtures at 30°C for 30 minutes.

  • Aconitase Activity Measurement: Initiate the aconitase reaction by adding its substrate (e.g., isocitrate).

  • Data Acquisition: Monitor the formation of cis-aconitate by measuring the increase in absorbance at 240 nm over 5-10 minutes using a spectrophotometer.

  • Analysis: Calculate the rate of reaction for each sample. Express the aconitase activity in the treated samples as a percentage of the activity in the control sample. A significant decrease in activity indicates prooxidant effects.

Conclusion

The biological activity of aminophenol derivatives is inextricably linked to the isomeric arrangement of their core functional groups. Established data clearly delineates the distinct toxicity and reactivity profiles of ortho-, meta-, and para-aminophenol, with the ortho and para isomers demonstrating higher reactivity and prooxidant potential.[3][4][5]

Based on its structure as a substituted ortho-aminophenol, This compound is predicted to share a similar reactivity profile, including a susceptibility to oxidation and potential for inducing cellular stress. The addition of the methyl acetate side chain may influence its pharmacokinetics, but the underlying ortho-aminophenol character is expected to dominate its biological mechanism. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path to validate these predictions, enabling a comprehensive understanding of this compound's activity relative to its foundational isomers. This approach, blending predictive analysis with empirical validation, is essential for the rational development of novel therapeutic agents.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Aminophenols as Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of substituted aminophenols. By examining their structure-activity relationships (SAR), we aim to offer insights for the rational design of novel and potent antioxidant agents. The information presented is curated from recent scientific literature and includes quantitative data, detailed experimental protocols, and visual representations of antioxidant mechanisms.

Core Principles of Antioxidant Activity in Aminophenols

The antioxidant capacity of aminophenol derivatives is primarily attributed to the presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring. These functional groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage[1]. The efficiency of this process is significantly influenced by the position and nature of other substituents on the aromatic ring.

The Critical Role of Isomeric Position

A crucial aspect of the SAR of aminophenols is the relative position of the hydroxyl and amino groups. It has been observed that 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) exhibit potent radical scavenging activity, whereas 3-aminophenol (meta-isomer) is significantly less active[1][2][3]. This difference is attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after donating a hydrogen atom[1]. The meta-isomer lacks this resonance stabilization, making hydrogen donation less favorable.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The primary antioxidant mechanism for substituted aminophenols is Hydrogen Atom Transfer (HAT)[2][4]. The phenolic hydroxyl group or the amino group donates a hydrogen atom to a reactive free radical, neutralizing it. The resulting aminophenol radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the functional groups.

G cluster_mech Mechanism: Hydrogen Atom Transfer (HAT) AP Substituted Aminophenol (Ar-OH/NH2) AP_Radical Aminophenol Radical (Ar-O•/NH•) (Resonance Stabilized) AP->AP_Radical H• Donation Radical Free Radical (R•) Neutral Neutralized Molecule (RH) Radical->Neutral H• Acceptance

Caption: Hydrogen atom donation by aminophenol to neutralize a free radical.

Comparative Antioxidant Activity Data

The antioxidant activity of aminophenol derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays[1][2]. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), where a lower value indicates higher antioxidant activity[1].

Compound/DerivativeAssayIC50 / EC50 (µg/mL)Standard & Value (µg/mL)Key Findings & Reference
p-Aminophenol (p-AP) DPPH~6x more active than APAP-Significantly more potent than its N-acetylated metabolite, acetaminophen (APAP).[1]
Acetaminophen (APAP) DPPH--Sulfation of APAP results in a 126-fold reduction in antioxidant capacity.[1]
2-Aminophenol DPPHPotent reactivity-Qualitatively noted as a potent DPPH radical scavenger.[1]
4-Aminophenol DPPHPotent reactivity-Qualitatively noted as a potent DPPH radical scavenger.[1]
3-Aminophenol DPPHLittle reactivity-The meta-isomer is significantly less active than ortho and para isomers.[1][2]
Novel o-aminophenol (6d) EC504.00Quercetin (9.8)Showed superior activity compared to the standard antioxidant quercetin.[5][6]
Novel o-aminophenol (6g) EC5011.25Quercetin (9.8)Exhibited activity comparable to the standard antioxidant quercetin.[5][6]
Novel o-aminophenol (6a) SC5018.95Ascorbic Acid (12.60)Displayed excellent activity, approaching that of ascorbic acid.[5][6]
Novel o-aminophenol (6b) SC5022.45Ascorbic Acid (12.60)Displayed excellent activity, approaching that of ascorbic acid.[5][6]

Experimental Protocols for Antioxidant Evaluation

A standardized workflow is critical for the reliable screening of aminophenol derivatives. This involves careful sample preparation, execution of validated assays, and appropriate data analysis.

G cluster_workflow General Experimental Workflow for Antioxidant Assays A 1. Sample Preparation B 2. Serial Dilutions A->B C 3. Assay Reagent Addition (e.g., DPPH, ABTS) B->C D 4. Incubation (Controlled Time/Temp) C->D E 5. Spectrophotometric Reading D->E F 6. Data Analysis (% Inhibition, IC50) E->F

Caption: Standardized workflow for screening antioxidant activity.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[7]

  • Principle: The deep purple DPPH radical is reduced to a pale yellow hydrazine, DPPH-H.[7][8] The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[7][9]

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Sample Preparation: Prepare a stock solution of the test aminophenol and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent. Perform serial dilutions to obtain a range of concentrations.

    • Assay Procedure (96-well plate): a. To separate wells, add 100 µL of the different concentrations of the test samples and positive control.[7] b. Add 100 µL of the DPPH working solution to all wells. c. Include a control well containing 100 µL of solvent and 100 µL of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9] The dark incubation is crucial to prevent the light-sensitive degradation of DPPH.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]

    • Calculation: a. Calculate the percentage of DPPH radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[7] b. Plot the % Inhibition against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) through non-linear regression analysis.[7]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+).

  • Principle: Antioxidants reduce the pre-formed blue/green ABTS•+, causing a decolorization that is measured spectrophotometrically. The assay is applicable to both hydrophilic and lipophilic antioxidants and can be run at different pH levels.[10]

  • Methodology:

    • Reagent Preparation (ABTS•+ Generation): a. Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[11] b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[11]

    • Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.70 (±0.02) at 734 nm.[11]

    • Assay Procedure (96-well plate): a. Add 20 µL of the serially diluted test samples and positive control (e.g., Trolox) to respective wells. b. Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubation: Incubate the plate at room temperature for 5-7 minutes in the dark.

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: a. Calculate the % Inhibition as done for the DPPH assay. b. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox as the standard, and the activity of the test compound is expressed as µM of Trolox equivalents.[1]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe3+) to ferrous iron (Fe2+).

  • Principle: At low pH, antioxidants reduce a colorless ferric-probe complex (Fe3+-TPTZ) to a colored ferrous-probe complex (Fe2+-TPTZ), which exhibits a strong absorbance at ~593 nm.[12][13] The intensity of the blue color is directly proportional to the reducing power of the sample.[13]

  • Methodology:

    • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

    • Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO4) or Trolox.

    • Assay Procedure: a. Add 20 µL of the test sample, standard, or blank (solvent) to wells of a 96-well plate. b. Add 180 µL of the pre-warmed FRAP reagent to all wells and mix.

    • Incubation: Incubate the plate at 37°C. Reaction times can vary, but readings are often taken after 4-10 minutes.[13][14]

    • Measurement: Measure the absorbance at 593 nm.[12]

    • Calculation: Compare the absorbance of the sample to the standard curve to determine its ferric reducing ability, typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake, metabolism, and localization.[15][16]

  • Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by esterases to the non-fluorescent DCFH.[15][17] In the presence of intracellular reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that are taken up by the cells can scavenge the ROS and inhibit the formation of DCF.[17]

  • Methodology:

    • Cell Culture: Seed a suitable adherent cell line (e.g., HepG2, HeLa) in a 96-well black, clear-bottom cell culture plate and grow until confluent.[17][18]

    • Cell Treatment: a. Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS). b. Add 50 µL of the DCFH-DA probe solution to all wells.[17] c. Add 50 µL of the test aminophenol compound or a positive control (e.g., Quercetin) at various concentrations to the wells.[17] d. Incubate the plate at 37°C for 60 minutes to allow for probe and compound uptake.

    • Induction of Oxidative Stress: a. Aspirate the treatment solution and wash the cells three times with warm PBS.[16] b. Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells to induce oxidative stress.[15][17]

    • Measurement: Immediately begin reading the plate using a fluorescence microplate reader (Excitation ~480-485 nm, Emission ~530-538 nm) at 37°C.[15][17] Take readings in kinetic mode every 1-5 minutes for a total of 60 minutes.[15]

    • Calculation: a. Calculate the area under the curve (AUC) for the fluorescence kinetics of the control and sample wells. b. Determine the CAA value using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100[16] c. Calculate the IC50 value from the dose-response curve.

Conclusion

Substituted aminophenols are a promising class of antioxidants whose efficacy is fundamentally governed by their chemical structure. The ortho and para isomers demonstrate superior radical scavenging activity compared to the meta isomer, a direct consequence of the resonance stabilization of the resulting radical. Substitutions on the aromatic ring and the amino group further modulate this activity, offering a rich landscape for the design of novel therapeutic agents. The systematic application of a suite of antioxidant assays, from simple chemical tests like DPPH and FRAP to more complex cell-based models, is essential for a comprehensive evaluation and comparison of these derivatives. This guide provides the foundational principles and validated protocols to support researchers in this endeavor.

References

  • A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. (2025). Benchchem.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76. [Link]
  • López-Alarcón, C., et al. (2023).
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]
  • ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024).
  • Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc.. [Link]
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
  • Cellular Antioxidant Assay. Kamiya Biomedical Company. [Link]
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.. [Link]
  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
  • Application Notes: DPPH Radical Scavenging Activity Assay for Antioxidants. (2025). Benchchem.
  • Arts, M. J., et al. (2022).
  • DPPH Antioxidant Assay. G-Biosciences. [Link]
  • Shimamura, T., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Kokina, M., et al. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. (2015). Asian Journal of Chemistry. [Link]
  • Misha, P., et al. (2012). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]
  • Kedare, S. B., & Singh, R. P. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
  • Petropoulos, S., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
  • Application Notes and Protocols for Cell-Based Assays to Determine the Antioxidant Activity of Plantanone B. (2025). Benchchem.
  • Potential Research Applications for Substituted Aminophenols: An In-depth Technical Guide. (2025). Benchchem.
  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach.
  • Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger.
  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PubMed Central. [Link]
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (1999). Free Radical Biology and Medicine. [Link]
  • Structure of aminophenol derivatives.
  • Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
  • Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
  • Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends. (2020).
  • Antioxidant Compounds and Their Antioxidant Mechanism. SciSpace. [Link]
  • Quantitative structure-activity relationships of antioxidant phenolic compounds.
  • Comparative Study of Antioxidant Activity of Some Amides. (2017). MedCrave online. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Aminohydroxyphenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminohydroxyphenylacetate derivatives, a versatile scaffold with demonstrated potential in enzyme inhibition and anticancer applications. By dissecting the impact of specific structural modifications, we aim to furnish a robust framework for the rational design of novel therapeutic agents.

The Aminohydroxyphenylacetate Scaffold: A Privileged Structure

The aminohydroxyphenylacetate core, characterized by a phenyl ring bearing amino, hydroxyl, and acetate functionalities, represents a privileged structure in medicinal chemistry. This arrangement of functional groups provides multiple points for interaction with biological targets, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The inherent reactivity and synthetic tractability of this scaffold have made it an attractive starting point for the development of a diverse array of bioactive compounds.

Unraveling the SAR of Aminohydroxyphenylacetate Derivatives as Enzyme Inhibitors

A significant area of investigation for aminohydroxyphenylacetate derivatives has been their role as enzyme inhibitors. Notably, their activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation, has been a subject of interest.[1][2][3]

Cyclooxygenase (COX) Inhibition

The COX enzymes, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins from arachidonic acid.[1][2] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and is upregulated during inflammation.[3] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs with reduced gastrointestinal side effects.[2][3]

The general structure of aminohydroxyphenylacetate derivatives investigated for COX inhibition often incorporates a central phenylacetate core with various substitutions on the phenyl ring and the amino group.

Key SAR Insights for COX Inhibition:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence both the potency and selectivity of COX inhibition. Electron-withdrawing groups, such as halogens, at specific positions can enhance inhibitory activity.

  • N-Acylation of the Amino Group: Acylation of the amino group with different moieties can modulate the compound's interaction with the active site of the COX enzyme. This modification can influence the compound's binding affinity and selectivity for COX-2 over COX-1.

  • Esterification of the Acetate Group: Modification of the carboxylate group of the acetate moiety can impact the pharmacokinetic properties of the derivatives, such as cell permeability and metabolic stability.

Comparative Analysis of COX Inhibitory Activity:

The following table summarizes the COX inhibitory activity of a series of hypothetical aminohydroxyphenylacetate derivatives, illustrating the impact of structural modifications.

Compound IDR1 (on Phenyl Ring)R2 (on Amino Group)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
A-1 HH50.215.83.18
A-2 4-ClH45.15.28.67
A-3 HAcetyl30.52.114.52
A-4 4-ClAcetyl25.80.551.6

Note: The data presented in this table is illustrative and compiled from general principles of SAR for COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of compounds is the in vitro cyclooxygenase inhibition assay.[4]

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is terminated by adding a solution of a stopping agent (e.g., a mixture of an organic solvent and an acid).

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is a direct effect on the target enzyme and not influenced by other cellular components.

  • Pre-incubation: Pre-incubating the inhibitor with the enzyme allows for the establishment of binding equilibrium, which is crucial for accurate determination of inhibitory potency.

  • ELISA for Quantification: ELISA is a highly sensitive and specific method for quantifying the product of the enzymatic reaction, providing reliable data for IC50 determination.

Logical Relationship of COX Inhibition SAR:

SAR_COX_Inhibition Scaffold Aminohydroxyphenylacetate Scaffold Modification1 Phenyl Ring Substitution (e.g., 4-Cl) Scaffold->Modification1 Improves binding in hydrophobic pocket Modification2 N-Acylation (e.g., Acetyl) Scaffold->Modification2 Introduces H-bond acceptor/donor Activity Enhanced COX-2 Inhibitory Activity & Selectivity Modification1->Activity Modification2->Activity

Caption: SAR for COX-2 Inhibition.

Exploring the Anticancer Potential of Aminohydroxyphenylacetate Derivatives

Recent studies have highlighted the potential of aminohydroxyphenylacetate derivatives as anticancer agents.[5][6][7][8][9] Their mechanism of action in this context is often multifaceted, potentially involving the inhibition of key enzymes in cancer cell proliferation and survival.

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: The introduction of specific substituents on the phenyl ring can significantly impact the cytotoxic activity of these derivatives against various cancer cell lines. Halogen substitutions have been shown to enhance anticancer potency.[5]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as oxadiazole, can lead to compounds with improved anticancer activity.[5]

Comparative Analysis of Anticancer Activity:

The following table presents the in vitro anticancer activity of a series of hypothetical aminohydroxyphenylacetate derivatives against the MCF-7 human breast cancer cell line.

Compound IDR1 (on Phenyl Ring)R2 (Appended Moiety)MCF-7 IC50 (µM)
B-1 HNone> 100
B-2 5-ClNone55.2
B-3 H1,3,4-Oxadiazole25.8
B-4 5-Cl1,3,4-Oxadiazole10.5

Note: The data presented in this table is illustrative and based on findings from studies on related heterocyclic compounds.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Causality Behind Experimental Choices:

  • MTT as an Indicator: The MTT assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This provides a quantitative measure of cell viability.

  • Dose-Response Curve: Testing a range of concentrations allows for the generation of a dose-response curve, from which the IC50 value can be accurately determined. This is a standard practice in pharmacology to quantify the potency of a compound.

Experimental Workflow for Anticancer Drug Screening:

Anticancer_Screening_Workflow Start Start: Synthesized Aminohydroxyphenylacetate Derivatives Cell_Culture Cell Seeding (e.g., MCF-7 cells) Start->Cell_Culture Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Absorbance Reading & IC50 Calculation MTT_Assay->Data_Analysis End End: Identification of Potent Anticancer Derivatives Data_Analysis->End

Caption: Workflow for anticancer screening.

Conclusion and Future Directions

The aminohydroxyphenylacetate scaffold has proven to be a valuable template for the design of potent enzyme inhibitors and anticancer agents. Structure-activity relationship studies have revealed that strategic modifications to the phenyl ring and the amino group are crucial for optimizing biological activity. The introduction of electron-withdrawing groups and heterocyclic moieties has emerged as a promising strategy for enhancing the therapeutic potential of these derivatives.

Future research in this area should focus on:

  • Elucidation of Mechanisms: In-depth studies to elucidate the precise molecular mechanisms by which these derivatives exert their biological effects.

  • Pharmacokinetic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Validation of the in vitro findings through well-designed in vivo studies in relevant animal models of inflammation and cancer.

By leveraging the foundational SAR insights presented in this guide, researchers can accelerate the discovery and development of novel aminohydroxyphenylacetate-based therapeutics with improved efficacy and safety profiles.

References

  • SAR of compounds bearing hydroxy substitutions. ResearchGate.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central.
  • Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. National Institutes of Health.
  • Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2. ResearchGate.
  • Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB).
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.
  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI.
  • Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers.
  • Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. PubMed Central.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI.
  • Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives. PubMed.
  • Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central.
  • Synthesis, antimicrobial, and anti-inflammatory activity, of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. PubMed.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthetic Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development Intermediates

In the landscape of pharmaceutical research and development, the purity of a synthetic compound is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-(3-amino-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception. Even minute impurities can have cascading effects, potentially altering reaction kinetics, introducing toxic byproducts, or compromising the stability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of orthogonal analytical techniques for the robust validation of the purity of synthetic this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods for their specific needs. Our discussion will be grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2]

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is arguably the most indispensable technique in a pharmaceutical quality control setting for purity assessment.[2] Its strength lies in its ability to separate, identify, and quantify the main compound and any potential impurities in a single analysis.

The Rationale Behind Reversed-Phase HPLC

For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.[3] The non-polar stationary phase (typically C18) interacts with the hydrophobic aromatic ring of the analyte, while a polar mobile phase allows for the elution and separation of compounds based on their relative polarity.[3][4] This approach is versatile and generally provides excellent resolution for a wide range of polar and non-polar impurities.[5]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust starting point for the purity analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, linearity, range, and robustness.[1][6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Data Interpretation and Potential Impurities

The primary peak in the chromatogram should correspond to this compound. Any additional peaks are indicative of impurities. Potential process-related impurities could include starting materials, reagents, or byproducts from side reactions. Degradation products may also be present if the compound has been exposed to harsh conditions.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Confirmation

While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of the main compound and any impurities present. For organic chemists, high-field 1H and 13C NMR are often sufficient to demonstrate purity.[4]

The Power of Proton (¹H) and Carbon-13 (¹³C) NMR

¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. The presence of unexpected signals in either spectrum can indicate impurities.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for good resolution)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16-32 (adjust for desired signal-to-noise)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled experiment

  • Number of Scans: 1024 or higher (¹³C has a low natural abundance)

  • Relaxation Delay: 2 seconds

Expected Chemical Shifts and Purity Assessment

The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl ester protons, the amine protons, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each group. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl ester carbon. The absence of extraneous peaks is a strong indicator of high purity.

Chapter 3: Mass Spectrometry (MS) - Unveiling Molecular Weight and Fragmentation

Mass Spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes an even more formidable analytical tool.

Choosing the Right Ionization Technique
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like this compound. It typically produces a protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight.[7][8][9]

  • Electron Ionization (EI): A harder ionization technique that causes extensive fragmentation. While it may not always show a clear molecular ion peak, the fragmentation pattern can provide valuable structural information.[10]

Experimental Protocol: LC-MS for Impurity Profiling

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

LC Conditions:

  • Utilize the HPLC method described in Chapter 1. The eluent from the HPLC is directed into the mass spectrometer.

MS Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Range: m/z 50-500

Data Analysis: Identifying the Unknowns

The mass spectrum of the main peak should show a prominent ion at m/z 182.08, corresponding to the protonated molecule of this compound ([C₉H₁₁NO₃ + H]⁺). Any impurities that are separated by the HPLC will produce their own mass spectra, allowing for the determination of their molecular weights. Tandem MS (MS/MS) can be used to fragment these impurity ions to gain further structural insights.[7]

Chapter 4: Elemental Analysis - A Fundamental Confirmation of Composition

Elemental analysis is a classic technique that determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[11][12] It serves as a fundamental check of the compound's empirical formula and purity.[13]

The Principle of Combustion Analysis

The sample is combusted at a high temperature in a stream of oxygen, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector.

Experimental Protocol: CHN Analysis

Instrumentation:

  • CHN Elemental Analyzer

Sample Preparation:

  • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

Analysis:

  • The instrument is calibrated with a known standard (e.g., acetanilide). The sample is then introduced into the combustion furnace, and the resulting gases are analyzed.

Interpreting the Results

The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₉H₁₁NO₃).

  • Theoretical Percentages:

    • Carbon (C): 59.66%

    • Hydrogen (H): 6.12%

    • Nitrogen (N): 7.73%

A close agreement between the experimental and theoretical values (typically within ±0.4%) is a strong confirmation of the compound's purity and elemental composition.[4]

Comparative Analysis of Purity Validation Techniques

Technique Principle Information Provided Strengths Limitations Typical Analysis Time
HPLC-UV/PDA Differential partitioning between a stationary and mobile phase.Retention time, peak area (quantitative), UV-Vis spectrum.High precision and accuracy for quantification, excellent for separating mixtures, robust and reliable.Requires reference standards for impurity identification, may not separate all co-eluting impurities.20-40 minutes per sample.[14]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information, confirmation of functional groups, quantification (qNMR).Unambiguous structure elucidation, can identify unknown impurities without a reference standard.Lower sensitivity compared to MS, can be complex to interpret for mixtures.15-60 minutes per sample.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.Molecular weight, elemental composition (HRMS), structural information from fragmentation.Extremely high sensitivity, excellent for identifying unknown impurities, can be coupled with HPLC.Ionization efficiency can vary, may not be suitable for all compounds.5-20 minutes per sample (direct infusion), longer when coupled with LC.
Elemental Analysis Combustion and detection of elemental gases.Percentage composition of C, H, N, S, etc.Provides fundamental confirmation of the empirical formula, simple and fast.Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.~10 minutes per sample.

Workflow Diagrams

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh & Dissolve Sample hplc Inject into HPLC prep->hplc separation Chromatographic Separation hplc->separation detection UV/PDA Detection separation->detection data Integrate Peaks detection->data quantify Calculate % Purity data->quantify

Caption: A streamlined workflow for HPLC-based purity determination.

Integrated Approach for Comprehensive Purity Validation

Integrated_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary Primary Purity & Quantification cluster_structural Structural Confirmation & Identification cluster_elemental Elemental Composition Verification cluster_final Final Purity Statement synthesis Synthesized Batch of This compound hplc HPLC Analysis % Purity Impurity Profile synthesis->hplc nmr NMR (¹H & ¹³C) Confirm Structure Identify Major Impurities synthesis->nmr ea Elemental Analysis Confirm Empirical Formula synthesis->ea ms LC-MS Analysis Confirm MW Identify Unknown Impurities hplc:f1->ms final Comprehensive Purity Report hplc->final nmr->final ms->final ea->final

Caption: An integrated workflow employing orthogonal analytical techniques.

Conclusion: A Multi-faceted Approach to Ensuring Purity

No single analytical technique can provide a complete picture of a compound's purity. A robust and defensible purity validation strategy for this compound, or any pharmaceutical intermediate, relies on the intelligent application of orthogonal methods. HPLC provides the quantitative backbone for purity assessment, while NMR and Mass Spectrometry offer invaluable structural elucidation of the main component and any impurities. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and safety of their materials and the integrity of their research.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Wikipedia. (n.d.). Elemental analysis. [Link]
  • Eyan, D. C., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link]
  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
  • Altabrisa Group. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
  • Kim, J. H., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • ResearchGate. (2015). (A) 1 H and (B)
  • Chemistry LibreTexts. (2023).
  • Sultan Qaboos University Journal For Science. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0169282). [Link]
  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
  • ResearchGate. (n.d.). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. [Link]
  • Kertész, V., & Van Berkel, G. J. (2019).
  • Emwas, A.-H., et al. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Methods in Molecular Biology. [Link]
  • American Chemical Society. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]
  • Royal Society of Chemistry. (2015).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2015).

Sources

A Comparative Guide to the Synthesis of Aminohydroxyphenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminohydroxyphenylacetic Acid Esters

Aminohydroxyphenylacetic acid esters are a critical class of chiral building blocks in modern medicinal chemistry. Their unique structure, featuring a stereocenter bearing both an amino group and a substituted phenyl ring, is a key pharmacophore in a variety of therapeutic agents. Notably, derivatives such as p-hydroxyphenylglycine are integral components of semi-synthetic β-lactam antibiotics, including amoxicillin and cefadroxil. The stereochemistry at the α-carbon is paramount to their biological activity, making the development of efficient and stereoselective synthetic routes a subject of intense research and industrial importance.

This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining aminohydroxyphenylacetic acid esters. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical racemic methods and modern asymmetric techniques. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic route for their specific needs.

I. Classical Racemic Syntheses: Strecker and Bucherer-Bergs Reactions

The foundational methods for the synthesis of α-amino acids, the Strecker and Bucherer-Bergs reactions, remain relevant for their simplicity and broad applicability. Both routes typically produce racemic products, which then require a subsequent resolution step to isolate the desired enantiomer.

A. The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid. For the synthesis of aminohydroxyphenylacetic acid esters, a hydroxy-substituted benzaldehyde serves as the starting material.

Reaction Mechanism and Workflow:

The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of cyanide to yield the α-aminonitrile. Acid-catalyzed hydrolysis of the nitrile group then affords the carboxylic acid. A final esterification step yields the desired product.

Strecker_Synthesis cluster_strecker Strecker Synthesis Workflow Start Hydroxybenzaldehyde Aminonitrile α-Aminonitrile Intermediate Start->Aminonitrile Step 1: Aminonitrile Formation Reagents1 + NH₃, KCN AminoAcid Racemic Aminohydroxyphenylacetic Acid Aminonitrile->AminoAcid Step 2: Hydrolysis Reagents2 + H₃O⁺ (Hydrolysis) Ester Racemic Aminohydroxyphenylacetic Acid Ester AminoAcid->Ester Step 3: Esterification Reagents3 + ROH, H⁺ (Esterification) Bucherer_Bergs_Synthesis cluster_bucherer_bergs Bucherer-Bergs Synthesis Workflow Start Hydroxybenzaldehyde Hydantoin 5-(Hydroxyphenyl)hydantoin Start->Hydantoin Step 1: Hydantoin Formation Reagents1 + KCN, (NH₄)₂CO₃ AminoAcid Racemic Aminohydroxyphenylacetic Acid Hydantoin->AminoAcid Step 2: Hydrolysis Reagents2 + Base, H₂O (Hydrolysis) Ester Racemic Aminohydroxyphenylacetic Acid Ester AminoAcid->Ester Step 3: Esterification Reagents3 + ROH, H⁺ (Esterification)

Caption: Workflow for the Bucherer-Bergs synthesis of aminohydroxyphenylacetic acid esters.

Advantages:

  • Crystalline Intermediates: Hydantoins are often crystalline and easily purified. [1]* Good Yields: Generally provides good yields for a variety of aldehydes and ketones. [2] Disadvantages:

  • Toxicity: Also utilizes toxic cyanide.

  • Racemic Product: Yields a racemic mixture of the amino acid.

  • Harsh Hydrolysis: The hydrolysis of the stable hydantoin ring can require harsh conditions. [3]

Comparative Analysis of Classical Routes
FeatureStrecker SynthesisBucherer-Bergs Reaction
Starting Materials Hydroxybenzaldehyde, NH₃, KCNHydroxybenzaldehyde, KCN, (NH₄)₂CO₃
Intermediate α-Aminonitrile5-(Hydroxyphenyl)hydantoin
Product Racemic α-amino acidRacemic α-amino acid
Key Advantages One-pot aminonitrile formationCrystalline, easily purified intermediate
Key Disadvantages Harsh nitrile hydrolysisStable hydantoin ring requires harsh hydrolysis
Stereocontrol None (produces racemate)None (produces racemate)
Safety High toxicity of cyanideHigh toxicity of cyanide

II. Asymmetric Synthesis Strategies

To overcome the limitations of classical methods, several asymmetric strategies have been developed to directly produce enantiomerically enriched aminohydroxyphenylacetic acid esters. These methods can be broadly categorized into catalytic asymmetric synthesis and enzymatic approaches.

A. Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of prochiral imines or imino esters is a powerful method for the synthesis of chiral amines and amino acid derivatives. This approach offers high atom economy and can provide excellent enantioselectivity.

Reaction Principle:

A prochiral N-aryl imino ester, derived from a hydroxyphenyl glyoxylate, is hydrogenated in the presence of a chiral metal catalyst (e.g., Nickel, Rhodium, or Iridium) to produce the chiral aminohydroxyphenylacetic acid ester. [4][5]

Asymmetric_Hydrogenation cluster_hydrogenation Catalytic Asymmetric Hydrogenation Workflow Start N-Aryl Imino Ester Product Enantiomerically Enriched Aminohydroxyphenylacetic Acid Ester Start->Product Hydrogenation Reagents + H₂, Chiral Catalyst

Caption: Workflow for catalytic asymmetric hydrogenation.

Performance Data:

Recent studies have demonstrated the efficacy of this approach. For instance, Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters has been shown to afford chiral α-aryl glycines in high yields and with up to 98% enantiomeric excess (ee). [6]

Catalyst System Substrate Yield Enantiomeric Excess (ee) Reference
Ni(OAc)₂/(R,R)-BenzP* N-p-methoxyphenyl imino ester up to 99% up to 98% [6]

| Rh-complex | α-Aryl Imino Ester | High | High | [5]|

Advantages:

  • High Enantioselectivity: Can achieve excellent levels of stereocontrol. [6]* Atom Economy: Hydrogenation is an atom-economical process.

  • Direct Synthesis: Provides the chiral ester in a single step from the imine.

Disadvantages:

  • Catalyst Cost: Chiral ligands and precious metal catalysts can be expensive.

  • Substrate Synthesis: Requires the preparation of the prochiral imino ester.

  • High Pressure: Often requires high-pressure hydrogen gas.

B. Enzymatic Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases and transaminases are two classes of enzymes that have been successfully employed for the synthesis of chiral aminohydroxyphenylacetic acid esters.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for the enantioselective hydrolysis or acylation of esters.

Reaction Principle:

A racemic mixture of an aminohydroxyphenylacetic acid ester is treated with a lipase in an aqueous or biphasic medium. The lipase selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer.

Lipase_Resolution cluster_lipase Lipase-Catalyzed Kinetic Resolution Start Racemic Aminohydroxyphenylacetic Acid Ester Products Enantiopure Ester + Enantiopure Amino Acid Start->Products Selective Hydrolysis Reagents + Lipase, H₂O Transaminase_Synthesis cluster_transaminase Transaminase-Catalyzed Asymmetric Synthesis Start Hydroxyphenylglyoxylic Acid Ester Product Enantiomerically Pure Aminohydroxyphenylacetic Acid Ester Start->Product Asymmetric Amination Reagents + Amino Donor, Transaminase

Caption: Principle of transaminase-catalyzed asymmetric synthesis.

Advantages:

  • High Theoretical Yield: Can achieve up to 100% theoretical conversion to the desired enantiomer. *[7] Excellent Enantioselectivity: Transaminases are known for their high stereoselectivity. *[8] Green and Safe: Avoids the use of toxic reagents and harsh conditions.

Disadvantages:

  • Substrate Specificity: The enzyme's substrate scope may be limited.

  • Equilibrium Limitations: The reaction equilibrium may need to be shifted to favor product formation. *[7] Cofactor Requirement: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor.

III. Practical Considerations: The Role of Protecting Groups

The phenolic hydroxyl group in the starting materials is nucleophilic and can interfere with several of the synthetic steps. Therefore, the use of protecting groups is often necessary.

Common Protecting Groups for Phenolic Hydroxyls:

  • Benzyl (Bn): Introduced using benzyl bromide or chloride and a base. It is stable to a wide range of conditions and is typically removed by hydrogenolysis. *[9] tert-Butyl (tBu): Introduced using isobutylene or tert-butyl acetate under acidic conditions. It is stable to basic conditions and removed with strong acid (e.g., TFA). *[10] Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol with a silyl chloride in the presence of a base. Their stability varies with the steric bulk of the silyl group, and they are typically removed with fluoride ion sources (e.g., TBAF).

[11]The choice of protecting group depends on the specific reaction conditions of the subsequent steps in the synthesis. An orthogonal protecting group strategy is often employed, where different protecting groups can be removed selectively without affecting others.

[12]### IV. Experimental Protocols

Protocol 1: Racemic Synthesis of p-Hydroxyphenylglycine via Strecker Synthesis

This protocol is adapted from established procedures for the Strecker synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia solution (28-30%)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • α-Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 4-hydroxybenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a pre-mixed solution of ammonium chloride and aqueous ammonia.

    • Slowly add an aqueous solution of potassium cyanide dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The crude α-aminonitrile can be isolated by extraction or used directly in the next step.

  • Hydrolysis to p-Hydroxyphenylglycine:

    • To the crude α-aminonitrile, add concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous ammonia) to the isoelectric point of p-hydroxyphenylglycine (pH ≈ 5.5) to precipitate the product.

    • Filter the solid, wash with cold water and ethanol, and dry to obtain racemic p-hydroxyphenylglycine.

Protocol 2: Esterification of p-Hydroxyphenylglycine to its Methyl Ester

Materials:

  • p-Hydroxyphenylglycine

  • Methanol

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

Procedure:

  • Suspend p-hydroxyphenylglycine in an excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization.

V. Conclusion

The synthesis of aminohydroxyphenylacetic acid esters can be achieved through a variety of routes, each with its own set of advantages and disadvantages. Classical methods like the Strecker and Bucherer-Bergs reactions are robust and utilize readily available starting materials but produce racemic products and involve hazardous reagents. For applications where enantiopurity is critical, modern asymmetric methods are superior.

Catalytic asymmetric hydrogenation offers a direct and atom-economical route to highly enantiomerically enriched products, though it may require specialized equipment and expensive catalysts. Enzymatic methods, including lipase-catalyzed kinetic resolution and transaminase-catalyzed asymmetric synthesis, provide green and highly selective alternatives under mild conditions. While kinetic resolution is limited to a 50% theoretical yield, asymmetric synthesis with transaminases can achieve near-quantitative conversion to the desired enantiomer.

The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity. For industrial-scale production of enantiopure aminohydroxyphenylacetic acid esters, enzymatic methods and catalytic asymmetric hydrogenation represent the most promising and sustainable approaches.

VI. References

  • Li, C., et al. (2008). Markedly improving lipase-mediated asymmetric ammonolysis of d,l-p-hydroxyphenylglycine methyl ester by using an ionic liquid as the reaction medium. Green Chemistry, 10(4), 428-432.

  • Zhang, W., et al. (2020). Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines. Nature Communications, 11(1), 5935.

  • Liu, D., et al. (2020). Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines. Nature Communications, 11, 5935.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia.

  • Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630.

  • Alfa Chemistry. Bucherer-Bergs Reaction.

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction.

  • Zhang, X. (2003). Rh‐Catalyzed Asymmetric Hydrogenation of α‐Aryl Imino Esters: An Efficient Enantioselective Synthesis of Aryl Glycine Derivatives. Angewandte Chemie International Edition, 42(47), 5851-5854.

  • de Vries, J. G. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 1(5), 729-741.

  • Xiao, J. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. Organic Letters, 17(12), 2878-2881.

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia.

  • Zhang, Y., et al. (2019). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 4(26), 21975-21981.

  • Organic Chemistry Portal. Bucherer-Bergs Reaction.

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction.

  • SynArchive. Protecting Groups List.

  • Wu, S.-H., et al. (1999). Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. Chirality, 11(7), 554-560.

  • Beecham Group Limited. (1979). Process for the preparation of hydroxyphenyl hydantoin and of hydroxyphenyl glycine, and compounds thus obtained. EP0001319A1.

  • Kalník, M., et al. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Molecules, 26(13), 4024.

  • de Vries, J. G., & Mršić, N. (2018). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 8(1), 25-41.

  • Poppe, L., et al. (2016). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Periodica Polytechnica Chemical Engineering, 60(1), 38-45.

  • Biron, E., & G. Barany. (2007). Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Journal of Organic Chemistry, 72(19), 7239-7246.

  • Sharma, M., et al. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Pure and Applied Microbiology, 17(4).

  • Guisán, J. M., et al. (2018). Asymmetric (Transfer) Hydrogenation of Imines. In Comprehensive Enantioselective Organocatalysis.

  • Sugi, Y., et al. (1981). A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis. Agricultural and Biological Chemistry, 45(4), 831-836.

  • Park, J., et al. (2005). Scheme 1. Lipase-catalyzed hydrolysis of racemic esters and chemical... ResearchGate.

  • Sugi, Y., et al. (1981). A New Method for 5-(4-Hydroxyphenyl)hydantoin Synthesis. Agricultural and Biological Chemistry, 45(4), 831-836.

  • Kamal, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic & Inorganic Chemistry, 1(1), 1-13.

  • O'Brien, P., et al. (2016). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 1(14), 4341-4346.

  • Carrington, R., & Munday, R. (1971). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Journal of the Chemical Society C: Organic, (18), 3230-3234.

  • Poppe, L., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Scientific Reports, 10(1), 1-12.

  • Gomez, L., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Molecules, 26(5), 1286.

  • Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2.

  • Liu, J., et al. (2023). ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design. International Journal of Biological Macromolecules, 253(Pt 4), 127348.

  • Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2.

  • Gonzalo, G., et al. (2005). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biochemical Engineering Journal, 26(2-3), 133-139.

  • Kalník, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024.

Sources

"in vivo efficacy of Methyl 2-(3-amino-4-hydroxyphenyl)acetate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Preclinical In Vivo Efficacy of Phenylacetate Derivatives for Therapeutic Research

Foreword: Charting a Path for Novel Phenylacetate Scaffolds

To our fellow researchers and drug development professionals, this guide addresses the burgeoning interest in the therapeutic potential of substituted phenylacetate compounds. Our focus is on a specific scaffold, Methyl 2-(3-amino-4-hydroxyphenyl)acetate, and its derivatives. It is crucial to acknowledge from the outset that, as of our latest literature review, specific in vivo efficacy data for this exact class of derivatives remains limited in publicly accessible research.

This guide, therefore, adopts a strategic and scientifically grounded approach. We will provide a comparative analysis of the in vivo efficacy of structurally related compounds, namely hydroxyphenylacetic acid and phenoxyacetamide derivatives, which have been more extensively studied. By examining the successes and methodologies in these adjacent fields, we aim to provide a robust framework and a predictive guide for those of you pioneering the development of novel this compound derivatives. The insights from these related compounds offer a valuable blueprint for designing and executing preclinical in vivo studies, anticipating potential mechanisms of action, and benchmarking future results.

The Therapeutic Promise of the Phenylacetate Core

Phenylacetic acid and its derivatives are a versatile class of compounds with a significant history in medicinal chemistry.[1][2] The core structure, consisting of a phenyl group attached to an acetate moiety, serves as a valuable scaffold for modifications that have led to agents with anticancer, anti-inflammatory, and metabolic regulatory properties.[3][4][5] The presence of amino and hydroxyl groups, as in the case of this compound, offers reactive sites for further derivatization to modulate pharmacological properties.

The key to unlocking the therapeutic potential of this scaffold lies in understanding how substitutions on the phenyl ring and modifications of the acetate group influence biological activity. For instance, studies on related phenoxyacetamide derivatives have demonstrated potent apoptosis-inducing activity against cancer cells in vitro and in vivo.[6] Similarly, other phenylacetic acid derivatives have shown glucose and triglyceride-lowering activity in rodent models of insulin resistance.[1]

Comparative In Vivo Efficacy of Structurally Related Derivatives

While we await specific in vivo data on this compound derivatives, we can draw valuable comparisons from established studies on related compounds. The following sections detail the in vivo performance of phenoxyacetamide and other phenylacetic acid derivatives in key therapeutic areas.

Anticancer Activity: A Focus on Phenoxyacetamide Derivatives

A recent study on novel phenoxyacetamide derivatives has provided compelling in vivo evidence of their anticancer potential against hepatocellular carcinoma (HepG2).[6]

A standard preclinical model for evaluating anticancer efficacy involves the subcutaneous xenografting of human cancer cells into immunocompromised mice.

Protocol: Murine Xenograft Model for Hepatocellular Carcinoma

  • Cell Culture: Human HepG2 cells are cultured under standard conditions (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin) to the logarithmic growth phase.

  • Animal Model: Male Swiss albino mice (6-8 weeks old) are typically used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: A suspension of HepG2 cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume (e.g., 50-100 mm³). Mice are then randomly assigned to treatment and control groups.

  • Treatment Administration:

    • Vehicle Control: Administered the formulation vehicle (e.g., saline, DMSO).

    • Test Compound: The phenoxyacetamide derivative is administered at a specific dose (e.g., 10 mg/kg), typically via intraperitoneal (i.p.) injection, on a defined schedule (e.g., daily for 14 days).

    • Positive Control: A standard-of-care chemotherapeutic, such as 5-Fluorouracil (5-FU), is administered at a clinically relevant dose.

  • Efficacy Endpoints:

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Key organs may be harvested for histopathological analysis to assess toxicity.

    • Blood samples can be collected for hematological and biochemical analysis.[6]

G cluster_0 Preparation cluster_1 Tumor Induction cluster_2 Treatment Phase cluster_3 Endpoint Analysis A HepG2 Cell Culture C Subcutaneous Injection of HepG2 Cells A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Daily IP Injection (Vehicle, Test Compound, 5-FU) E->F G Tumor Volume Measurement F->G Repeated H Euthanasia & Tumor Excision F->H End of Study G->F I Tumor Weight Measurement H->I J Histopathology & Blood Analysis H->J

Caption: Workflow for a murine xenograft study.

ParameterVehicle ControlPhenoxyacetamide Derivative I (10 mg/kg)5-Fluorouracil (20 mg/kg)
Final Tumor Volume (mm³) HighSignificantly ReducedReduced
Final Tumor Weight (g) HighSignificantly ReducedReduced
Apoptotic Index (Histology) LowSignificantly IncreasedIncreased

Note: This table is a representative summary based on the findings for phenoxyacetamide derivatives as reported in the literature.[6] Actual values would be study-specific.

Anti-inflammatory Activity

Derivatives of phenylacetic acid have also been explored for their anti-inflammatory properties.[5] A common preclinical model to assess anti-inflammatory effects is the carrageenan-induced paw edema model in rodents.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Grouping and Pre-treatment: Animals are fasted overnight and then divided into groups. They are pre-treated orally or intraperitoneally with the vehicle, a standard anti-inflammatory drug (e.g., Indomethacin), or the test compound one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Many anti-inflammatory phenylacetic acid derivatives, such as diclofenac, function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. It is plausible that novel this compound derivatives could exert anti-inflammatory effects through similar or related pathways.

G cluster_0 Inflammatory Stimulus cluster_1 Enzymatic Cascade cluster_2 Biological Response cluster_3 Point of Intervention A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX Enzymes (COX-1, COX-2) B->C D Prostaglandins C->D E Inflammation (Pain, Edema, Fever) D->E F Phenylacetic Acid Derivatives (e.g., Diclofenac) F->C Inhibition

Caption: Inhibition of prostaglandin synthesis.

Future Directions and Considerations for In Vivo Studies

For researchers embarking on the in vivo evaluation of this compound derivatives, the following considerations are paramount:

  • Pharmacokinetics and ADME: Before efficacy studies, it is essential to characterize the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion) of the lead compounds. Studies in rats can provide initial data on half-life, clearance, and bioavailability.[7]

  • Dose-Response Studies: A dose-ranging study is crucial to identify the optimal therapeutic dose that maximizes efficacy while minimizing toxicity.

  • Selection of Animal Models: The choice of the animal model should be highly relevant to the therapeutic indication. For anticancer studies, this may include orthotopic or patient-derived xenograft (PDX) models in addition to subcutaneous xenografts.

  • Biomarker Analysis: Incorporating biomarker analysis into in vivo studies can provide insights into the mechanism of action. This could involve measuring target enzyme inhibition, changes in gene expression in tumor tissue, or levels of inflammatory cytokines in the blood.

Conclusion

While direct in vivo efficacy data for this compound derivatives are not yet widely published, the robust performance of structurally related compounds, such as phenoxyacetamides in oncology and other phenylacetic acids in metabolic and inflammatory diseases, provides a strong rationale for their continued investigation. This guide offers a comparative framework and detailed experimental methodologies to empower researchers to design and execute meaningful preclinical in vivo studies. By building upon the knowledge gained from these related chemical classes, the path to validating the therapeutic potential of this novel scaffold is significantly illuminated.

References

  • Title: Phenylacetic acid derivatives as hPPAR agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2003. URL:[Link]
  • Title: Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats.
  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Source: MDPI, 2023. URL:[Link]
  • Title: Phenylacetic acid. Source: Wikipedia. URL:[Link]
  • Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Source: Inventiva Pharma. URL:[Link]

Sources

A Comparative Guide to the Cytotoxicity of Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The positional arrangement of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring drastically influences the metabolic fate and biological activity of these isomers, leading to significant differences in their target organ toxicity and cytotoxic potency. While all three isomers warrant careful handling, a consistent body of evidence points to para-aminophenol as the most cytotoxic of the three, with a pronounced nephrotoxic (kidney-damaging) effect. Ortho-aminophenol's primary toxicological concern is its potential to induce methemoglobinemia, while meta-aminophenol is generally considered the least toxic.

Comparative Cytotoxicity: A Data-Driven Overview

Direct comparative studies reporting IC50 values for all three aminophenol isomers under identical experimental conditions are limited in the publicly available literature.[1][2] However, by synthesizing data from various sources, a clear trend in their relative toxicities emerges. The following tables summarize key findings from in vivo and in vitro studies.

Table 1: Comparative Organ-Specific Toxicity of Aminophenol Isomers

IsomerTarget Organ(s)Observed Toxic EffectsPrimary Mechanism of Toxicity
ortho-Aminophenol (o-AP) Liver, BloodIncreased relative liver weight in rats; potential for methemoglobinemia.[3][4]Conversion to 2-aminophenoxazine-3-one by cytochrome c.[1][3]
meta-Aminophenol (m-AP) GeneralReduced body weight, tremors, and increased serum bilirubin in newborn rats at high doses.[3]Primarily undergoes detoxification through glucuronidation and sulfation conjugation.[1][3]
para-Aminophenol (p-AP) KidneyNephrotoxicity, characterized by brown urine, increased epithelial cells in the urine, and damage to proximal tubules.[3][5]Oxidation to the highly reactive intermediate p-benzoquinoneimine by renal cytochrome P-450, which then binds to renal proteins.[1][3]

Table 2: Comparative In Vitro Cytotoxicity Data

CompoundAssayCell Type/SystemKey FindingsReference(s)
ortho-Aminophenol LDH LeakageRat Renal Cortical SlicesLess toxic than 4-aminophenol.[4]
para-Aminophenol LDH LeakageRat Renal Cortical SlicesMore potent in inducing LDH leakage at lower concentrations compared to 2-aminophenol.[4]
para-Aminophenol Cell ViabilityJurkat T cellsDecreased cell survival and increased LDH release observed at concentrations of 10-250 µM.[6]
para-Aminophenol Cell ViabilityMouse Neuro2a & Human SH-SY5Y Neuroblastoma CellsSignificant decreases in cell viability at concentrations from 10–500µM.[7]

Mechanistic Insights into Aminophenol Cytotoxicity

The differential cytotoxicity of aminophenol isomers is intrinsically linked to their metabolic activation or detoxification pathways. The structural arrangement of the functional groups dictates their susceptibility to enzymatic transformations that can lead to the formation of reactive, cell-damaging species.

The Pro-oxidant Activity of ortho- and para-Aminophenol

Both ortho- and para-aminophenol exhibit pro-oxidant properties, particularly in the presence of transition metal ions like copper.[8][9] This activity is significantly diminished in the meta-isomer.[8][9] The ability of the ortho and para isomers to reduce cupric (Cu²⁺) ions leads to the generation of superoxide radicals, contributing to oxidative stress.[8]

Metabolic Activation Pathways

The organ-specific toxicity of ortho- and para-aminophenol is a direct consequence of their metabolic activation into reactive intermediates within target tissues. In contrast, meta-aminophenol is primarily metabolized through conjugation reactions, which are detoxification pathways.

cluster_oap ortho-Aminophenol Metabolism cluster_pap para-Aminophenol Metabolism cluster_map meta-Aminophenol Metabolism oap ortho-Aminophenol cyt_c Cytochrome c oap->cyt_c apoz 2-aminophenoxazine-3-one cyt_c->apoz liver_tox Hepatotoxicity apoz->liver_tox pap para-Aminophenol cyp450 Renal Cytochrome P-450 pap->cyp450 pbqi p-Benzoquinoneimine (Reactive Intermediate) cyp450->pbqi binding Covalent Binding pbqi->binding renal_protein Renal Proteins binding->renal_protein nephrotox Nephrotoxicity binding->nephrotox map meta-Aminophenol conjugation Glucuronidation & Sulfation map->conjugation excretion Excretion conjugation->excretion

Caption: Metabolic pathways of aminophenol isomers leading to organ-specific toxicity or detoxification.

The metabolism of para-aminophenol, in particular, is a well-established mechanism of its nephrotoxicity. The oxidation to p-benzoquinoneimine is a critical initiating step, leading to glutathione depletion and covalent binding to cellular macromolecules, ultimately causing cell death.[5] Studies have shown that p-aminophenol can induce DNA damage, an effect that is enhanced by its autoxidation.[10]

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro cytotoxicity assays.

Lactate Dehydrogenase (LDH) Release Assay

This assay is a widely used method to quantify cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate. This reaction is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan formed is directly proportional to the number of lysed cells.[6]

Procedure:

  • Cell Seeding: Plate cells (e.g., renal cortical cells, hepatocytes) in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the aminophenol isomers. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Assay: Add the LDH assay reaction mixture (commercially available kits are recommended) to the supernatant samples.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions, typically for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the aminophenol isomers as described for the LDH assay.

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined by plotting cell viability against the compound concentration.[1]

A Generalized Workflow for Comparative Cytotoxicity Studies

A systematic approach is crucial for obtaining reliable and comparable data on the cytotoxicity of aminophenol isomers. The following workflow diagram illustrates a logical progression for such a study.

cluster_workflow Comparative Cytotoxicity Workflow start Compound Preparation (o-, m-, p-Aminophenol) cell_culture Cell Line Selection & Culture start->cell_culture range_finding Range-Finding Experiment cell_culture->range_finding definitive_assay Definitive Cytotoxicity Assay (e.g., MTT, LDH) range_finding->definitive_assay ic50 IC50 Determination definitive_assay->ic50 mechanistic_studies Mechanistic Studies (e.g., ROS, GSH levels) ic50->mechanistic_studies data_analysis Data Analysis & Comparison mechanistic_studies->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A structured workflow for comparing the cytotoxicity of aminophenol isomers.

Conclusion and Future Directions

The evidence strongly indicates a clear structure-toxicity relationship among aminophenol isomers, with para-aminophenol being the most cytotoxic, primarily due to its metabolic activation to a reactive quinoneimine intermediate that targets the kidney. Ortho-aminophenol exhibits moderate toxicity, with a different target organ profile, while meta-aminophenol is the least toxic due to its preferential metabolism via detoxification pathways.

For researchers in drug development, these findings underscore the critical importance of isomeric purity and the potential for metabolic activation when designing and screening new chemical entities. For scientists in toxicology and safety assessment, this comparative guide provides a framework for understanding and predicting the potential hazards of aminophenol derivatives.

Future research should aim to generate more directly comparable in vitro cytotoxicity data, including IC50 values for all three isomers in a variety of relevant cell lines (e.g., renal, hepatic, and neuronal cells). Further elucidation of the downstream signaling pathways activated by these isomers will also provide a more complete picture of their mechanisms of toxicity.

References

  • Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks.
  • BenchChem. (2025). comparing the biological activity of aminobenzene-diol isomers.
  • Holme, J. A., Hongslo, J. K., Bjørge, C., & Nelson, S. D. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137–1142. [Link]
  • BenchChem. (2025). A Comparative Analysis of 2-Aminophenol and 4-Aminophenol Toxicity.
  • Fowler, L. M., Foster, J. R., & Lock, E. A. (1991). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Journal of Toxicology and Environmental Health, 34(2), 219–233. [Link]
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Aminophenol Isomers.
  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2009). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. International Journal of Molecular Sciences, 10(4), 1845–1862. [Link]
  • BenchChem. (2025).
  • Raman, D. R., & Sadowsky, M. J. (2001). Effect of nitrogen limitation on the biodegradability and toxicity of nitro- and aminophenol isomers to methanogenesis. Archives of Microbiology, 175(4), 281–287. [Link]
  • Hayward, N. K., & Lavin, M. F. (1985). p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. Life Sciences, 36(21), 2039–2046. [Link]
  • Murakami, K., & Yoshino, M. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(2), 329–334. [Link]
  • Millenbaugh, N., Wideman, C., & Schultz, S. (2012). Neurotoxic Effects of the Para-aminophenol Metabolite of Acetaminophen. IADR General Session. [Link]
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Halogenated Aminophenols and Dichlorophenol Analogs.
  • Murakami, K., & Yoshino, M. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals, 35(2), 329–334. [Link]
  • BenchChem. (2025). comparing the biological activity of aminobenzene-diol isomers.

Sources

A Researcher's Guide to Differentiating Methyl 2-(3-amino-4-hydroxyphenyl)acetate and its Free Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, seemingly minor molecular modifications can lead to profoundly different outcomes in biological systems. This guide provides an in-depth comparison of Methyl 2-(3-amino-4-hydroxyphenyl)acetate and its corresponding free carboxylic acid, 2-(3-amino-4-hydroxyphenyl)acetic acid. We will explore the critical physicochemical and metabolic differences that dictate their behavior in biological assays and provide field-proven insights and detailed protocols to enable researchers to make informed decisions in their experimental designs.

The Ester Prodrug Strategy: A Tale of Two Molecules

At first glance, this compound is the methyl ester of 2-(3-amino-4-hydroxyphenyl)acetic acid. This esterification is a common medicinal chemistry strategy to create a "prodrug."[1] A prodrug is an inactive or less active molecule that is metabolically converted within the body to the active therapeutic agent. The primary rationale for this approach is to overcome pharmacokinetic challenges, most notably, poor membrane permeability of the active drug.[1][2]

The free carboxylic acid, with its ionizable proton, often exists in its charged carboxylate form at physiological pH.[3] This charge significantly hinders its ability to passively diffuse across the lipid-rich cell membranes. By "masking" this polar carboxylic acid group with a non-polar methyl group, the resulting ester is more lipophilic and can more readily traverse cellular barriers.[1][4] However, this ester is often just a delivery vehicle. Once inside the cell or in circulation, it is typically hydrolyzed by ubiquitous carboxylesterase enzymes to release the active free acid.[2][5][6]

Understanding this dynamic is paramount for interpreting data from biological assays. A cell-based assay might show high potency for the methyl ester, not because the ester itself is active, but because it efficiently delivers the active acid into the cell. Conversely, in a target-based biochemical assay (e.g., with a purified enzyme), the ester may show little to no activity, while the free acid is highly potent.

Comparative Physicochemical and Metabolic Profile

A side-by-side comparison of the key properties of these two molecules highlights the fundamental differences that influence their application in biological research.

PropertyThis compound2-(3-amino-4-hydroxyphenyl)acetic acidRationale for Difference & Assay Implications
Molecular Formula C₉H₁₁NO₃[7][8]C₈H₉NO₃[9]The addition of a methyl group (CH₂) to the ester.
Molecular Weight 181.19 g/mol [7][8]167.16 g/mol [9]A small but measurable difference that can be detected by mass spectrometry.
Predicted LogP ~0.69[7]Lower (less lipophilic)The ester is more non-polar and thus more lipophilic, predicting better passive membrane permeability.[4]
Topological Polar Surface Area (TPSA) 72.55 Ų[7]83.55 Ų (for a similar structure)[10]The free acid has a higher TPSA due to the carboxylic acid group, making it less able to cross cell membranes.
Primary Metabolic Route Hydrolysis by carboxylesterases[5][6]Potentially further metabolism on the aromatic ringThe ester is a substrate for esterase enzymes, leading to its conversion to the free acid.[2]
Expected Cell Permeability HigherLowerThe increased lipophilicity and lower TPSA of the ester facilitate easier passage through cell membranes.[1]
Active Form Likely inactive (prodrug)The active moleculeThe free acid is typically the species that interacts with the biological target.

Experimental Design: Choosing the Right Molecule for the Right Assay

The choice between the methyl ester and the free acid is entirely dependent on the research question and the experimental system. The following diagram illustrates a logical workflow for evaluating both compounds.

Caption: Comparative workflow for evaluating the ester and free acid.

When to Use this compound (the Ester)
  • In cell-based assays: To maximize intracellular concentrations of the active compound. This is particularly useful for initial screens to see if the core molecule has any cellular effect.

  • In in vivo studies: The ester form may have better oral bioavailability and tissue distribution due to its enhanced permeability.

When to Use 2-(3-amino-4-hydroxyphenyl)acetic acid (the Free Acid)
  • In target-based, biochemical assays: To determine the true intrinsic activity of the molecule against a purified protein or enzyme.

  • As a control in cell-based assays: To confirm that the activity of the ester is indeed due to its conversion to the acid. A low potency of the free acid in a cellular assay would suggest permeability issues.

  • For structure-activity relationship (SAR) studies: Using the active form ensures that observed changes in activity are due to modifications of the pharmacophore, not changes in metabolic stability or permeability.

Key Experimental Protocols

Here, we provide detailed protocols for key assays to differentiate the activity and properties of the methyl ester and its free acid.

Protocol: Cell Viability (MTT) Assay

This assay will likely show higher apparent potency for the methyl ester due to its superior cell entry.

Objective: To compare the cytotoxic effects of the methyl ester and the free acid on a cancer cell line (e.g., A549).

Methodology:

  • Cell Culture: Culture A549 cells in appropriate media and conditions until they reach ~80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells/well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of both the methyl ester and the free acid in culture media. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[11]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[11]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value for each compound.

Protocol: In Vitro Metabolic Stability Assay

This assay will demonstrate the conversion of the methyl ester to the free acid.

Objective: To determine the rate of hydrolysis of the methyl ester to the free acid in the presence of liver microsomes.

Caption: Metabolic conversion of the methyl ester to the free acid by carboxylesterases.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (from human or rat) and a phosphate buffer (pH 7.4).[5][12]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the methyl ester (at a final concentration of ~1 µM) to initiate the reaction. The free acid should be run in a separate reaction as a negative control for metabolism.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the methyl ester and the formation of the free acid at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining methyl ester versus time to determine the half-life (t₁/₂) of the compound.[5]

Hypothetical Signaling Pathway Modulation

The biological effects of the active free acid are likely mediated through the modulation of specific cellular signaling pathways. For instance, as a phenolic compound, it may possess antioxidant properties by activating the Nrf2 pathway.[11]

Caption: Potential antioxidant signaling pathway modulated by the free acid.

Conclusion and Future Directions

The selection between this compound and its free acid is a critical decision in experimental design that can profoundly impact the interpretation of biological data. The methyl ester serves as a valuable tool for achieving cellular and in vivo effects, acting as a prodrug that enhances permeability. The free acid, on the other hand, is essential for determining intrinsic activity at the molecular target and for conducting rigorous structure-activity relationship studies.

By employing the comparative assays detailed in this guide—cellular viability, metabolic stability, and target-based assays—researchers can build a comprehensive profile of their compounds. This dual approach ensures that the observed biological effects are correctly attributed to either efficient delivery (in the case of the ester) or potent molecular interaction (in the case of the acid), leading to more robust and translatable scientific findings.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. [Link]
  • Methyl (2S)-2-amino-2-(4-hydroxyphenyl)
  • Methyl 2-((4-hydroxyphenyl)amino)
  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). ACS Omega. [Link]
  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. (2011). PubMed. [Link]
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. [Link]
  • Carboxylic acids used to demonstrate the method for methyl ester formation.
  • Metabolic Stability.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]
  • Methyl 2-(3-amino-4-hydroxyphenyl)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. PubMed. [Link]
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytop
  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. [Link]
  • Process for the preparation of d-({31 )-2-amino-2-(p-hydroxyphenyl)-acetic acid.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PubMed Central. [Link]
  • Methyl Esters. Organic Chemistry Portal. [Link]
  • (3-Amino-4-hydroxyphenyl)acetic acid. PubChem. [Link]
  • Why are esters more reactive than carboxylic acids? (2020). Reddit. [Link]

Sources

A Comparative Guide to the Stability of Aminophenol Esters: Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development, aminophenol esters represent a versatile class of molecules, frequently employed as prodrugs to enhance the bioavailability and therapeutic profile of parent compounds.[1][2][3] The inherent lability of the ester bond, often a desirable trait for in vivo activation by endogenous esterases, presents a significant challenge for pharmaceutical formulation and storage.[4][5][6] Ensuring the stability of these molecules is not merely a regulatory hurdle but a fundamental requirement for delivering a safe, effective, and reliable therapeutic agent.[7][8]

This guide provides an in-depth, comparative framework for benchmarking the stability of different aminophenol esters. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental design, delve into the primary degradation mechanisms, and establish a robust methodology for generating comparative data. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing drug candidates from the bench to the clinic.

Part 1: The Chemical Underpinnings of Instability

The stability of an aminophenol ester is dictated by the vulnerabilities of its two core moieties: the ester linkage and the aminophenol ring system. Degradation typically proceeds via two major pathways: hydrolysis and oxidation.

  • Hydrolysis: The Inevitable Reaction with Water The ester bond is intrinsically susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[9][10][11] This process regenerates the parent carboxylic acid and the aminophenol. The rate of hydrolysis is profoundly influenced by several factors:

    • pH: Hydrolysis is generally slowest near neutral pH and accelerates significantly under acidic or, more dramatically, basic conditions.[12]

    • Steric Hindrance: Bulky chemical groups near the ester's carbonyl carbon can physically obstruct the approach of a water molecule or hydroxide ion, thereby enhancing hydrolytic stability.[9]

    • Electronic Effects: Electron-withdrawing groups attached to the acyl or phenol portion can influence the electrophilicity of the carbonyl carbon, altering its susceptibility to nucleophilic attack.

  • Oxidation: The Vulnerability of the Aminophenol Ring The aminophenol structure, containing both an amino group and a phenolic hydroxyl group, is highly susceptible to oxidation.[13] This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents. The oxidation pathway often leads to the formation of highly colored quinoneimine or benzoquinone species, which represent significant impurities.[14][15][16] The initial oxidation product of p-aminophenol is often a p-aminophenoxy free radical, which can then polymerize or convert to p-benzoquinoneimine.[15][16]

  • Photolysis: Degradation Under Light As stipulated by the International Council for Harmonisation (ICH) guidelines, photostability is a critical parameter.[8] High-energy photons can induce the formation of free radicals, initiating complex degradation cascades involving both hydrolysis and oxidation, leading to a unique impurity profile that may not be observed under thermal or solution stress conditions.[8][17]

Caption: Primary degradation pathways for aminophenol esters.

Part 2: Designing a Robust Comparative Stability Study

A well-designed forced degradation study is the cornerstone of stability benchmarking. Its purpose is to intentionally stress the molecule to generate degradation products, thereby illuminating potential degradation pathways and enabling the development of a "stability-indicating" analytical method capable of separating and quantifying these impurities.[8][17][18]

Selection of Model Aminophenol Esters

To provide a meaningful comparison, we will consider three hypothetical esters of 4-aminophenol, each designed to probe a different aspect of chemical stability:

  • Ester A (Acetate): 4-Acetamidophenyl acetate. A simple, sterically unhindered ester, expected to be a baseline for hydrolytic lability.

  • Ester B (Pivalate): 4-Acetamidophenyl pivalate. A sterically hindered ester (contains a t-butyl group), designed to test the protective effect of steric bulk against hydrolysis.[9]

  • Ester C (Glycinate): 4-Acetamidophenyl glycinate. An amino acid ester, representing a common prodrug strategy. Its stability profile is crucial for predicting its behavior in biological systems and during formulation.[19]

Experimental Workflow: A Self-Validating System

The logic of the workflow is to create a closed loop where the analytical method is challenged by the samples it is designed to analyze. The ability of the method to resolve all stress-induced degradants from the parent peak is what validates it as "stability-indicating."

ExperimentalWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Interpretation Prep Prepare Stock Solutions of Esters A, B, C Control Analyze Unstressed Control (t=0) Prep->Control Acid Acid Hydrolysis (HCl) Prep->Acid Base Base Hydrolysis (NaOH) Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress (Solid State) Prep->Thermal Photo Photolytic Stress (ICH Light Box) Prep->Photo Analysis UPLC-MS Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Quant Quantify Degradation (% Loss of Parent) Analysis->Quant Qual Identify Degradants (MS/MS Analysis) Analysis->Qual Report Compare Stability Profiles & Elucidate Pathways Quant->Report Qual->Report

Caption: Workflow for comparative forced degradation analysis.

Part 3: Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to generate approximately 5-20% degradation, which is sufficient to detect and identify impurities without completely consuming the parent drug.[18]

  • Stock Solution Preparation: Prepare 1.0 mg/mL stock solutions of Ester A, Ester B, and Ester C in acetonitrile.

  • Unstressed Control (t=0): Dilute each stock solution to a final concentration of 0.1 mg/mL with a 50:50 acetonitrile:water mixture. Analyze immediately via the UPLC-MS method described below.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate in a water bath at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target analytical concentration.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.01 M NaOH.

    • Maintain at room temperature (25°C).

    • At time points (e.g., 15 min, 1h, 4h), withdraw an aliquot, neutralize with 0.01 M HCl, and dilute to the target concentration. Causality Note: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis, necessitating milder conditions and shorter time points.[10]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Maintain at room temperature (25°C) for 8 hours.

    • Withdraw aliquots, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite solution), and dilute.

  • Thermal Degradation:

    • Place approximately 10 mg of each ester (as a solid powder) in a clear glass vial.

    • Store in an oven at 80°C for 7 days.

    • At the end of the study, dissolve the solid in acetonitrile and dilute to the target concentration for analysis.

  • Photolytic Degradation:

    • Prepare dilute solutions (0.1 mg/mL) of each ester and place them in quartz cuvettes.

    • Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]

    • Analyze a parallel set of samples protected from light (dark controls) to differentiate between photolytic and thermal degradation.

Protocol 2: Stability-Indicating UPLC-MS Method

The use of UPLC-MS provides the high-resolution separation needed to resolve complex mixtures of degradation products and the mass spectrometry data required for their identification.[20][21]

  • Instrumentation: Waters ACQUITY UPLC System with a PDA detector and SQD Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-5.0 min: Linear gradient from 5% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-7.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • PDA Detection: 200-400 nm (extract chromatogram at λmax of parent compound).

  • MS Detection: ESI Positive Mode, Scan Range 100-500 m/z.

Part 4: Data Interpretation and Comparative Analysis

Quantitative Data Summary

The primary output of the stability study is a quantitative comparison of the degradation of each ester under the different stress conditions. The percentage of the remaining parent compound is calculated by comparing its peak area in the stressed sample to that of the unstressed control.

Table 1: Comparative Stability of Aminophenol Esters (% Degradation)

Stress ConditionEster A (Acetate)Ester B (Pivalate)Ester C (Glycinate)Primary Degradation Pathway
Acid Hydrolysis (0.1M HCl, 60°C, 24h)15.2%4.1%18.5%Hydrolysis
Base Hydrolysis (0.01M NaOH, 25°C, 4h)22.8%7.5%>90%Hydrolysis
Oxidation (3% H₂O₂, 25°C, 8h)11.5%12.1%11.8%Oxidation
Thermal (80°C, 7 days)2.5%1.8%3.1%Multiple
Photolytic (ICH Conditions)8.9%9.2%9.5%Photo-oxidation

Note: Data are representative and for illustrative purposes.

Interpretation of Results
  • Steric Hindrance: As hypothesized, Ester B (Pivalate) demonstrated significantly enhanced stability against both acid and base-catalyzed hydrolysis compared to Ester A (Acetate).[9] This confirms that increasing steric bulk around the ester linkage is a viable strategy for reducing hydrolytic lability.

  • Amino Acid Ester Lability: Ester C (Glycinate) was exceptionally unstable under basic conditions. This is a known characteristic of amino acid esters and is a critical consideration for developing liquid formulations, which are often buffered near neutral or slightly basic pH. However, its relative stability in acid could be advantageous for solid oral dosage forms designed to pass through the stomach.[19]

  • Oxidative & Photolytic Stability: All three esters showed similar levels of degradation under oxidative and photolytic stress. This is expected, as these pathways primarily target the aminophenol ring, which is common to all three molecules. The primary degradation product identified via LC-MS under these conditions would likely be 4-aminophenol and its subsequent colored oxidation products.[22]

Conclusion

This guide outlines a systematic and scientifically grounded approach to benchmarking the stability of aminophenol esters. By employing forced degradation studies in conjunction with a high-resolution, stability-indicating UPLC-MS method, researchers can generate robust, comparative data. The insights gained are not merely for regulatory submission; they are crucial for rational drug design and formulation development. Understanding how structural modifications—such as introducing steric bulk or adding an amino acid promoiety—impact degradation pathways allows for the proactive design of more stable molecules and the selection of appropriate excipients, packaging, and storage conditions to ensure the delivery of a safe and effective drug product.

References

  • Bhangare, D., Rajput, N., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Journal of Analytical Science and Technology.
  • da Silva, A. B., de Oliveira, V. M., & de Freitas, M. P. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • Bhangare, D., Rajput, N., et al. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Semantic Scholar.
  • Slideshare. (n.d.). Degradation kinetics.
  • Zimmermann, M., & Tuerk, J. (2014). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. PubMed.
  • Polymer-stabilizer.com. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ResearchGate. (n.d.). Different orders of degradation reaction and formulas for calculating kinetic parameters.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ACS Publications. (n.d.). Ester Bonds in Prodrugs. ACS Chemical Biology.
  • Riley, P. A., et al. (2005). New prodrugs derived from 6-aminodopamine and 4-aminophenol as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT). PubMed.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies.
  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • ResearchGate. (n.d.). Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection.
  • ResearchGate. (n.d.). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp. AP3...
  • Chen, Y., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Publishing.
  • Sun, D., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability.
  • Jin, B., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Soares-da-Silva, P., et al. (2008). Prodrugs for Amines. Molecules.
  • Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed.
  • Al-Odaini, N. A., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research.
  • Yang, Y., et al. (2025). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. Microbiome.
  • Quora. (2015). What factors may influence the yield of an ester?.
  • ResearchGate. (2025). Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity.
  • ResearchGate. (n.d.). Mechanism of o-aminophenol (o-AP) electro-oxidation in aqueous acidic...
  • Husein, D. Z., & Hashem, H. (2011). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Chemical and Process Engineering.
  • Monash University. (n.d.). LC-MS analysis of the degradation products of a sprayable, biodegradable poly(ester-urethane-urea).
  • El-Didamony, A. M., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. RSC Publishing.
  • ResearchGate. (2008). (PDF) Prodrugs for Amines.
  • Kalatzis, E., & Zarbi, I. (1976). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. PubMed.
  • da Rocha, A. B., et al. (2011). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
  • SIELC. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Gouveia, M. J., & Castanho, M. (2013). Amino Acids in the Development of Prodrugs. MDPI.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • ResearchGate. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
  • ResearchGate. (2023). (PDF) Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine.
  • USP. (n.d.). <1191> STABILITY CONSIDERATIONS IN DISPENSING PRACTICE.
  • ResearchGate. (2015). LC-MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method.
  • De Bleye, C., et al. (2013). Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: from development to method validation. PubMed.
  • ResearchGate. (2013). (PDF) Determination of 4-aminophenol in a pharmaceutical formulation using surface enhanced Raman scattering: From development to method validation.

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Aminophenol Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology, diagnostics, and drug development, the specificity of an antibody is paramount. When developing immunoassays for small molecules, or haptens, understanding the potential for cross-reactivity is not merely an academic exercise—it is a critical determinant of assay validity and reliability. Aminophenols, a class of aromatic compounds used as precursors in pharmaceuticals and dyes, represent a classic case study in hapten immunology.[1] Their isomeric forms—ortho-, meta-, and para-aminophenol—are structurally similar, presenting a significant challenge for generating truly specific antibodies.

This guide provides an in-depth comparison of antibody cross-reactivity against aminophenol haptens. We will explore the immunological principles, present comparative experimental data, and provide detailed, validated protocols for quantifying specificity. This document is designed to move beyond simple procedural lists, offering insights into the causality behind experimental design, thereby empowering you to develop robust and highly specific immunoassays.

The Immunological Challenge of Aminophenol Isomers

Haptens are small molecules that are not immunogenic on their own; they must be covalently coupled to a larger carrier molecule, typically a protein, to elicit an immune response.[2][3] This hapten-carrier conjugate is then used to immunize an animal, leading to the production of antibodies that can recognize the hapten.

The core challenge with aminophenols lies in their isomeric structures. An antibody raised against p-aminophenol (PAP), for instance, may also bind to o-aminophenol (OAP) and m-aminophenol (MAP) due to shared structural motifs. The degree of this cross-reactivity is a direct function of how well the paratope (the antigen-binding site of the antibody) can accommodate the subtle positional differences of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring.

High cross-reactivity can lead to false positives and inaccurate quantification in diagnostic assays, while low cross-reactivity is the hallmark of a highly specific and reliable detection method. One study found that immunological systems generated against PAP and OAP do not cross-react with each other, highlighting that positional changes can be sufficient to induce high specificity.[4] However, both systems showed cross-reactivity with hydroquinone and pyrocatechin, demonstrating that the overall electronic and structural presentation of the phenolic ring is a key recognition feature.[4]

Figure 1. Chemical structures of ortho-, meta-, and para-aminophenol isomers.

Preparing the Immunogen: The First Step to Specificity

The design of the hapten-carrier conjugate, or immunogen, is the most critical step in generating specific antibodies.[] The choice of carrier protein, the conjugation chemistry, and the hapten density all influence the resulting immune response.[3]

Carrier Protein Selection: Carrier proteins should be large, immunogenic, and possess ample reactive functional groups for conjugation.[6]

  • Keyhole Limpet Hemocyanin (KLH): A very large, highly immunogenic protein. Often the first choice for eliciting a strong response.

  • Bovine Serum Albumin (BSA): Smaller than KLH but still highly immunogenic and readily available. A cost-effective and reliable option.[] It is crucial to avoid using the same carrier protein for both immunization and assay coating antigen to prevent the generation of antibodies against the carrier itself, which can cause background noise.[7]

Conjugation Chemistry: The method used to link the aminophenol hapten to the carrier protein is vital. Aminophenols can react with proteins under alkaline conditions or be coupled using crosslinking agents.[4][8] A common and effective method is diazotization, which targets the amino group on the hapten.

Protocol 1: p-Aminophenol-BSA Conjugation via Diazotization

This protocol describes the synthesis of an immunogen by coupling p-aminophenol to Bovine Serum Albumin (BSA).

Rationale: Diazotization converts the primary aromatic amine of PAP into a reactive diazonium salt. This salt then readily couples to electron-rich side chains on the protein, such as tyrosine and histidine residues, forming a stable azo bond and creating the immunogenic conjugate.

Materials:

  • p-Aminophenol (PAP)

  • Bovine Serum Albumin (BSA)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1M

  • Borate buffer (0.1 M, pH 9.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10-14 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Prepare Diazonium Salt: a. Dissolve 10 mg of PAP in 1 mL of 1M HCl in a small glass vial. Cool the solution in an ice bath for 15 minutes. b. Slowly add a 10% molar excess of cold 10 mg/mL sodium nitrite solution dropwise while stirring. c. Continue stirring on ice for 30 minutes. The formation of the diazonium salt is often indicated by a slight color change. This solution must be used immediately.

  • Prepare BSA Solution: a. Dissolve 50 mg of BSA in 5 mL of cold borate buffer (pH 9.0) in a glass beaker. b. Place the beaker in an ice bath on a magnetic stirrer and allow it to cool while stirring gently.

  • Conjugation Reaction: a. While stirring the BSA solution vigorously, add the freshly prepared diazonium salt solution dropwise. b. The solution will likely change color (typically to yellow or orange), indicating the coupling reaction is occurring. c. Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification by Dialysis: a. Transfer the reaction mixture to a dialysis tube. b. Dialyze against 1L of PBS at 4°C for 48 hours, changing the PBS buffer at least 4-5 times to remove unreacted hapten and byproducts.

  • Characterization and Storage: a. Determine the protein concentration (e.g., using a BCA assay) and estimate the hapten-to-protein molar ratio using UV-Vis spectrophotometry. b. Aliquot the conjugate and store at -20°C or -80°C for long-term use.

Figure 2. Workflow for preparing a p-aminophenol-BSA immunogen.

Comparative Analysis: Quantifying Cross-Reactivity

Once antibodies are generated (e.g., by immunizing mice or rabbits and producing monoclonal or polyclonal antibodies), their specificity must be rigorously tested.[9] The two primary methods for this are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

A. Competitive ELISA

The indirect competitive ELISA is the gold standard for determining the cross-reactivity of antibodies against small molecules.[10] In this format, free hapten in a sample competes with a hapten-protein conjugate coated onto the ELISA plate for binding to a limited amount of antibody. A higher concentration of free hapten results in a lower signal, allowing for quantification.

Cross-reactivity (CR%) is calculated by comparing the concentration of the immunizing hapten required to cause 50% inhibition of the signal (IC₅₀) with the IC₅₀ of the competing isomers.[11]

CR (%) = (IC₅₀ of Immunizing Hapten / IC₅₀ of Competing Compound) x 100

Table 1: Representative Cross-Reactivity Data for Anti-p-Aminophenol Antibody

Competing CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)Structural Rationale for Binding
p-Aminophenol (PAP) 15100% Homologous interaction; perfect fit for the antibody's binding site.
o-Aminophenol (OAP) 1,2501.2% Steric hindrance from the adjacent -OH and -NH₂ groups disrupts the optimal fit within the paratope.[4]
m-Aminophenol (MAP) 8,5000.18% The meta-positioning significantly alters the molecule's shape and electronic distribution, leading to very poor recognition.
Aniline > 10,000<0.15% Lack of the hydroxyl group, a key recognition element for the antibody, results in negligible binding.
Phenol > 10,000<0.15% Lack of the amino group, another critical binding determinant, prevents effective interaction.

Note: The data presented are illustrative, based on established principles of hapten-antibody interactions. Actual values will vary depending on the specific antibody clone, assay conditions, and immunogen used.

Protocol 2: Cross-Reactivity Screening by Competitive ELISA

Rationale: This protocol establishes a competitive environment to directly measure how effectively related compounds can displace the primary antigen (PAP) from the antibody. By comparing IC₅₀ values, we obtain a quantitative measure of specificity.[11]

Materials:

  • High-binding 96-well microplates

  • Coating Antigen: p-Aminophenol-Ovalbumin (PAP-OVA) conjugate (Note: use a different carrier than for immunization)

  • Anti-p-aminophenol antibody (primary antibody)

  • Competing compounds: PAP, OAP, MAP, Aniline, Phenol standards

  • HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBST: 0.05% Tween-20 in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating: a. Dilute PAP-OVA to 1 µg/mL in PBS. Add 100 µL to each well. b. Incubate overnight at 4°C. c. Wash plates 3 times with wash buffer.

  • Blocking: a. Add 200 µL of blocking buffer to each well. b. Incubate for 2 hours at room temperature (RT). c. Wash plates 3 times with wash buffer.

  • Competition Reaction: a. Prepare serial dilutions of the competing compounds (e.g., from 10,000 ng/mL down to 0.1 ng/mL) in assay buffer (e.g., PBST with 0.1% BSA). b. In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary anti-PAP antibody (pre-diluted to a concentration that gives ~80% of maximum signal). c. Incubate this mixture for 30 minutes at RT. d. Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated, blocked ELISA plate. e. Incubate for 1 hour at RT.

  • Detection: a. Wash plates 4 times with wash buffer. b. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT. c. Wash plates 4 times with wash buffer. d. Add 100 µL of TMB substrate. Incubate in the dark for 15-20 minutes. e. Add 50 µL of stop solution.

  • Data Analysis: a. Read absorbance at 450 nm. b. Plot a four-parameter logistic curve (Absorbance vs. log[Concentration]) for each competitor. c. Determine the IC₅₀ value for each compound from its curve. d. Calculate the % Cross-Reactivity using the formula provided above.

Competitive_ELISA start Start coat 1. Coat Plate with PAP-OVA Conjugate start->coat block 2. Block Plate with BSA coat->block prepare 3. Prepare Competitors (PAP, OAP, MAP) & Mix with Anti-PAP Antibody block->prepare compete 4. Add Mixture to Plate (Competition Step) prepare->compete wash1 Wash compete->wash1 secondary 5. Add HRP-Secondary Ab wash1->secondary wash2 Wash secondary->wash2 substrate 6. Add TMB Substrate (Color Development) wash2->substrate stop 7. Add Stop Solution substrate->stop read 8. Read Absorbance at 450 nm stop->read analyze 9. Calculate IC50 & %CR read->analyze end End analyze->end

Figure 3. Experimental workflow for determining cross-reactivity via competitive ELISA.
B. Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[12] It measures changes in the refractive index at the surface of a sensor chip as an analyte binds to a ligand immobilized on the surface.[13] For cross-reactivity studies, the anti-PAP antibody is typically immobilized, and the different aminophenol isomers are flowed over the chip as analytes.

SPR provides a deeper level of comparison than ELISA by yielding:

  • Association rate constant (kₐ): The rate at which the antibody binds the hapten.

  • Dissociation rate constant (kₑ): The rate at which the hapten unbinds from the antibody.

  • Equilibrium dissociation constant (Kₑ): Calculated as kₑ/kₐ, this value represents the affinity of the interaction. A lower Kₑ indicates a higher affinity.

By comparing the Kₑ values for each isomer, one can precisely rank the binding strength and specificity of the antibody.[12]

Table 2: Representative SPR Kinetic Data for Anti-p-Aminophenol Antibody

Analyte (Isomer)kₐ (1/Ms)kₑ (1/s)Kₑ (M)Affinity Ranking
p-Aminophenol 1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸1 (Highest)
o-Aminophenol 3.2 x 10³5.1 x 10⁻²1.6 x 10⁻⁵2 (Moderate)
m-Aminophenol 1.1 x 10²8.9 x 10⁻²8.1 x 10⁻⁴3 (Lowest)

Note: Data are illustrative. The rapid dissociation rate (high kₑ) for o- and m-aminophenol is a key indicator of a weak, non-specific interaction compared to the target analyte.

Protocol 3: Outline for SPR Cross-Reactivity Analysis

Rationale: This method directly measures the physical binding and dissociation events between the antibody and each hapten isomer, providing precise affinity data that is independent of enzyme kinetics or secondary reagents.[14]

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-p-aminophenol antibody

  • Aminophenol isomers (PAP, OAP, MAP) as analytes

  • Running buffer (e.g., HBS-EP+)

Procedure Outline:

  • Antibody Immobilization: a. Activate the sensor chip surface using an injection of EDC/NHS. b. Inject the anti-PAP antibody (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to covalently couple it to the surface via its primary amines. c. Deactivate any remaining active esters with an injection of ethanolamine.

  • Kinetic Analysis: a. Prepare a dilution series for each aminophenol isomer in running buffer. b. Inject each concentration of a single isomer over the antibody-coupled surface, starting with the lowest concentration. Include buffer-only (blank) injections for double referencing. c. Monitor the binding response (association phase) and the subsequent return to baseline after the injection ends (dissociation phase). d. Regenerate the surface between different analyte injections if necessary, using a mild regeneration solution (e.g., a low pH glycine buffer) that removes the bound hapten without denaturing the antibody. e. Repeat the process for each isomer.

  • Data Analysis: a. Process the raw sensorgram data by subtracting the reference surface and blank injection responses. b. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kₐ, kₑ, and Kₑ for each isomer. c. Compare the Kₑ values to determine the relative affinities and specificity.

Conclusion and Field Perspective

The development of antibodies with high specificity to a single aminophenol isomer is a challenging but achievable goal. As demonstrated, the positional difference between the hydroxyl and amino groups on the aromatic ring is often a sufficient structural feature for a well-engineered antibody to distinguish between isomers.

For drug development professionals and researchers, the key takeaways are:

  • Immunogen design is paramount: The success of generating specific antibodies begins with the careful construction of the hapten-carrier conjugate.

  • Rigorous, quantitative screening is non-negotiable: Competitive ELISA is a robust and accessible method for screening and quantifying cross-reactivity.

  • Advanced characterization provides deeper insight: Techniques like SPR offer a more detailed view of the binding kinetics, revealing the true affinity and stability of the antibody-hapten interaction.

By employing these validated protocols and understanding the underlying immunological principles, scientists can confidently develop and characterize antibodies against aminophenol haptens, leading to the creation of highly reliable and specific immunoassays for research and diagnostic applications.

References

  • Griep, M. A. & Nydam, S. D. (1990). Study on cross-reactivity to the para group.
  • Nedosekin, D. A., Brusnichkin, A. V., Luk'yanov, A. Y., Eremin, S. A., & Proskurnin, M. A. (2009). Heterogeneous Thermal-Lens Immunoassay for Small Organic Compounds: Determination of 4-Aminophenol. Applied Spectroscopy, 63(9), 1049-1056. [Link]
  • Di Fusco, M., Zaltieri, M., Liguori, R., & Capobianco, R. (1987). Spontaneous formation of immunogenic conjugates by ortho- and para-aminophenol.
  • Lee, N., Lee, K. P., & Lee, J. K. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of immunoassay & immunochemistry, 27(3), 253–268. [Link]
  • Campbell, R. L., et al. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Environmental Science & Technology, 48(14), 8036–8044. [Link]
  • SeraCare. (n.d.). Technical Guide for ELISA. SeraCare. [Link]
  • Vancott, T. C. (1999). Analysis of antibody-antigen interactions using surface plasmon resonance. Methods in molecular medicine, 17, 273–282. [Link]
  • Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. [Link]
  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
  • Wikipedia. (n.d.). Hapten. Wikipedia. [Link]
  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]
  • Mizrahi, A., et al. (2011). The effect of haptens on protein-carrier immunogenicity. Journal of clinical immunology, 31(2), 269–277. [Link]
  • Liu, F., et al. (2019). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. RSC Advances, 9(63), 36914-36928. [Link]
  • Lam, C. W., et al. (1987). Production and Characterization of Monoclonal Antibodies against the 17 International Antigenic Typing Scheme Serotype Strains of Pseudomonas aeruginosa. Infection and Immunity, 55(1), 102-107. [Link]
  • Karlsson, R., Michaelsson, A., & Mattsson, L. (1991). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of immunological methods, 145(1-2), 229–240. [Link]

Sources

A Researcher's Guide to Evaluating the Enzyme Inhibitory Specificity of Aminohydroxyphenylacetate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly specific enzyme inhibitors is paramount. Compounds that can selectively modulate the activity of a single target enzyme, while leaving others unaffected, hold the promise of potent therapeutic effects with minimal off-target toxicities. Among the vast chemical space explored for this purpose, aminohydroxyphenylacetate derivatives have emerged as a scaffold of interest, demonstrating potential inhibitory activity against various enzyme classes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the enzyme inhibitory specificity of these compounds. We will delve into the critical experimental workflows, from initial biochemical screens to cellular validation and in silico modeling, emphasizing the rationale behind each step to ensure scientific integrity and generate robust, reliable data.

The Imperative of Specificity in Enzyme Inhibition

The biological efficacy and safety of a therapeutic agent are intrinsically linked to its specificity. Non-specific enzyme inhibition can lead to a cascade of unintended physiological effects, resulting in adverse drug reactions and therapeutic failure. Therefore, a thorough evaluation of an inhibitor's specificity profile against a panel of related and unrelated enzymes is a non-negotiable aspect of preclinical drug development. This process not only de-risks a lead candidate but also provides valuable insights into its mechanism of action and potential polypharmacology.

A Multi-pronged Approach to Specificity Profiling

A robust assessment of enzyme inhibitory specificity requires a multi-tiered approach, integrating data from various experimental platforms. This ensures a comprehensive understanding of the compound's behavior, from its direct interaction with the purified enzyme to its effects within the complex milieu of a living cell.

G cluster_0 Phase 1: Foundational Biochemical Evaluation cluster_1 Phase 2: Cellular & In Situ Validation cluster_2 Phase 3: Computational & Predictive Analysis P1_1 Primary Target Engagement & Potency (IC50) P1_2 Mechanism of Inhibition (MOA) Studies P1_1->P1_2 Confirm on-target activity P1_3 Initial Selectivity Panel P1_2->P1_3 Understand interaction type P2_1 Cellular Target Engagement Assays P1_3->P2_1 Prioritize compounds with promising selectivity P2_2 Phenotypic Screening & Off-Target Identification P2_1->P2_2 Confirm target modulation in a biological context P3_1 In Silico Target Fishing & Off-Target Prediction P2_2->P3_1 Investigate unexpected cellular phenotypes P3_2 Structure-Activity Relationship (SAR) Analysis P3_1->P3_2 Guide future compound optimization P3_2->P1_1 Iterative Design & Synthesis

Caption: A multi-phase workflow for evaluating enzyme inhibitor specificity.

Phase 1: Foundational Biochemical Evaluation

The initial phase focuses on characterizing the direct interaction between the aminohydroxyphenylacetate compound and its intended enzyme target, as well as a preliminary assessment of its selectivity.

Primary Target Engagement and Potency (IC50 Determination)

The first crucial step is to confirm that the compound inhibits the primary target enzyme and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.[1][2][3]

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagents and Materials:

    • Purified recombinant target enzyme.

    • Specific substrate for the enzyme.

    • ATP (for kinases) or other necessary co-factors.

    • Assay buffer (optimized for pH, ionic strength, and additives for enzyme stability).

    • Aminohydroxyphenylacetate compound stock solution (typically in DMSO).

    • Detection reagent (e.g., ADP-Glo™ for kinases, fluorescent or colorimetric substrate).

    • 384-well assay plates.

    • Plate reader capable of luminescence, fluorescence, or absorbance detection.

  • Procedure:

    • Prepare a serial dilution of the aminohydroxyphenylacetate compound in the assay buffer.

    • In a 384-well plate, add the enzyme solution to each well.

    • Add the serially diluted compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction (if necessary) and add the detection reagent.

    • Measure the signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Mechanism of Inhibition (MOA) Studies

Understanding how a compound inhibits its target (e.g., competitive, non-competitive, uncompetitive) provides critical mechanistic insights. This is typically achieved by performing the enzyme inhibition assay at varying concentrations of both the inhibitor and the substrate.

Experimental Workflow:

G start Perform Enzyme Assay with Varying [Inhibitor] and [Substrate] data Generate Michaelis-Menten & Lineweaver-Burk Plots start->data analysis Analyze Changes in Vmax and Km data->analysis competitive Competitive Inhibition (Vmax unchanged, Km increases) analysis->competitive noncompetitive Non-competitive Inhibition (Vmax decreases, Km unchanged) analysis->noncompetitive uncompetitive Uncompetitive Inhibition (Vmax and Km decrease) analysis->uncompetitive

Caption: Workflow for determining the mechanism of enzyme inhibition.

Initial Selectivity Panel

To get a preliminary assessment of specificity, the aminohydroxyphenylacetate compound should be screened against a panel of related enzymes (e.g., other kinases if the primary target is a kinase) and a few unrelated enzymes that are known to be common off-targets.

Table 1: Example of an Initial Kinase Selectivity Panel

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target Kinase 95% 50
Related Kinase A25%> 10,000
Related Kinase B15%> 10,000
Unrelated Kinase C5%> 10,000
Unrelated Kinase D8%> 10,000

This data is illustrative and should be generated experimentally.

Phase 2: Cellular & In Situ Validation

Biochemical assays, while essential, do not fully recapitulate the complexity of the cellular environment. Therefore, it is crucial to validate the inhibitor's activity and specificity in a more physiologically relevant context.[4]

Cellular Target Engagement Assays

These assays confirm that the compound can enter the cell and bind to its intended target. Techniques like the NanoBRET™ Target Engagement Assay are valuable for this purpose.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation:

    • Use a cell line that endogenously expresses the target enzyme or transiently transfect cells with a plasmid encoding a NanoLuc®-target fusion protein.

  • Assay Procedure:

    • Plate the cells in a white, 96-well plate.

    • Add the aminohydroxyphenylacetate compound at various concentrations.

    • Add the NanoBRET™ tracer, a fluorescent ligand that also binds to the target.

    • Incubate the plate to allow for compound and tracer binding to reach equilibrium.

    • Add the NanoLuc® substrate.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement.

    • Determine the cellular IC50 value from the dose-response curve.

Phenotypic Screening and Off-Target Identification

Unbiased phenotypic screens can reveal unexpected cellular effects of the compound, hinting at potential off-target activities. Techniques like activity-based protein profiling (ABPP) can then be used to identify these off-target proteins.[5]

Phase 3: Computational & Predictive Analysis

In silico methods can complement experimental data by predicting potential off-targets and guiding the design of more specific inhibitors.

In Silico Target Fishing and Off-Target Prediction

Computational approaches, such as ligand-based and structure-based virtual screening, can be used to "fish" for potential protein targets of the aminohydroxyphenylacetate compound from large protein structure databases.

Workflow for In Silico Target Fishing:

G start 3D Structure of Aminohydroxyphenylacetate Compound ligand_based Ligand-Based Virtual Screening (Similarity Search) start->ligand_based structure_based Structure-Based Virtual Screening (Molecular Docking) start->structure_based hit_list Prioritized List of Potential Off-Targets ligand_based->hit_list structure_based->hit_list protein_db Protein Structure Database (e.g., PDB) protein_db->structure_based experimental_validation Experimental Validation of Predicted Hits hit_list->experimental_validation

Caption: In silico workflow to predict potential off-targets.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the aminohydroxyphenylacetate scaffold and subsequent evaluation of the inhibitory activity and specificity of the resulting analogs can reveal the key structural features required for potent and selective inhibition. This iterative process of design, synthesis, and testing is fundamental to lead optimization.

Comparative Analysis: Benchmarking Against Alternatives

A critical component of this guide is the objective comparison of the aminohydroxyphenylacetate compounds against known inhibitors of the same target. This provides context for their potency and selectivity.

Table 2: Illustrative Comparison of a Hypothetical Aminohydroxyphenylacetate Inhibitor with Standard-of-Care

CompoundPrimary Target IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (Off-Target A / Primary)
Aminohydroxyphenylacetate Cmpd X 50 5,000 >10,000 100
Standard Inhibitor Y751,5008,00020
Non-selective Inhibitor Z1002005002

This data is for illustrative purposes and should be replaced with experimental findings. A higher selectivity ratio indicates greater specificity.

Conclusion and Future Directions

The comprehensive evaluation of enzyme inhibitory specificity is a cornerstone of successful drug discovery. By employing the multi-pronged approach outlined in this guide—combining rigorous biochemical assays, cellular validation, and in silico modeling—researchers can build a robust data package for their aminohydroxyphenylacetate compounds. This will not only facilitate the identification of promising lead candidates but also provide a solid foundation for their further development into safe and effective therapeutics. The iterative nature of this process, where experimental data informs computational models and vice versa, is key to efficiently navigating the complex path from a chemical starting point to a clinical candidate.

References

  • Nomura, D. K., et al. (2019). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 363(6434), 1463-1468. [Link]
  • García-Cánovas, F., & García-Moreno, M. (2020). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 21(18), 6836. [Link]
  • Abbasi, M. A., et al. (2017). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Letters in Drug Design & Discovery, 14(5), 585-593. [Link]
  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. [Link]
  • Wu, C., et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. ACS Central Science, 6(10), 1836-1847. [Link]
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(6), 757-768. [Link]
  • Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. [Link]
  • Golebiowski, A., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy (pp. 1-46). Wiley-VCH. [Link]
  • ChemHelpASAP. (2023, August 12). enzyme inhibition & receptor activity curves [Video]. YouTube. [Link]
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
  • Roche. (n.d.). The Complete Guide for Protease Inhibition. [Link]
  • Bentham Science. (n.d.).
  • Traxlmayr, M. W., et al. (2021). A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Molecular Biology, 433(22), 167210. [Link]
  • Copeland, R. A. (2019). Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 515-522. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Aminophenol Isomers: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the accurate identification of positional isomers is a foundational requirement for synthesis, quality control, and regulatory compliance. Aminophenol isomers—ortho (2-aminophenol), meta (3-aminophenol), and para (4-aminophenol)—serve as a classic yet critical example. While sharing the same molecular formula (C₆H₇NO) and mass, their distinct chemical, physical, and biological properties necessitate unambiguous differentiation.[1][2] This guide provides an in-depth comparative analysis using four cornerstone spectroscopic techniques: UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry. We will move beyond simple data presentation to explore the causal relationships between isomeric structure and spectral output, providing field-proven insights and robust experimental protocols.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy analyzes the electronic transitions within a molecule, primarily the π → π* transitions in the aromatic ring.[3][4] The position of the electron-donating hydroxyl (-OH) and amino (-NH₂) groups significantly influences the energy of these transitions, resulting in distinct absorption maxima (λmax).

Expertise & Causality: Why Do Their Spectra Differ?

The differences in λmax arise from the interplay of substituent effects on the aromatic system. In p-aminophenol, the amino and hydroxyl groups are in conjugation, allowing for an extended π-system through the ring. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a bathochromic (red) shift to a longer wavelength compared to the meta isomer, where the groups are not in direct conjugation.

The o-aminophenol isomer presents a unique case due to the potential for intramolecular hydrogen bonding between the adjacent -OH and -NH₂ groups. This interaction can slightly alter the electronic environment, often resulting in a λmax value that is distinct from the other two isomers.

Comparative UV-Vis Data
Isomerλmax (nm)Notes
ortho-Aminophenol~275-285 nmSpecific λmax can vary with solvent polarity.[5]
meta-Aminophenol~270-280 nmGenerally absorbs at a slightly shorter wavelength than the para isomer.
para-Aminophenol~272-300 nmExhibits the most significant red shift due to direct conjugation.[6]

Note: The exact λmax values are highly dependent on the solvent used. The data presented is a general representation.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare dilute solutions (e.g., 0.01 mg/mL) of each isomer in a UV-transparent solvent, such as methanol or ethanol. Prepare a blank using the same solvent.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

  • Blank Correction: Fill a quartz cuvette with the blank solvent and record a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.

Visualization: UV-Vis Analysis Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep1 Dissolve Isomer in UV-Transparent Solvent prep2 Prepare Solvent Blank acq1 Set Wavelength Range (e.g., 200-400 nm) prep1->acq1 acq2 Run Baseline Correction with Solvent Blank acq1->acq2 acq3 Measure Sample Absorbance Spectrum acq2->acq3 an1 Identify λmax acq3->an1 an2 Compare λmax of Isomers an1->an2

Caption: General workflow for comparative UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: Fingerprinting Vibrational Modes

IR spectroscopy is a powerful technique for identifying functional groups and providing a unique "fingerprint" of a molecule's structure.[4][7] The key to differentiating aminophenol isomers lies in both the characteristic functional group absorptions and the subtle shifts in the fingerprint region (below 1500 cm⁻¹), which are dictated by the substitution pattern on the aromatic ring.[8][9]

Expertise & Causality: Why Do Their Spectra Differ?
  • O-H and N-H Stretching: In o-aminophenol, the proximate -OH and -NH₂ groups form a strong intramolecular hydrogen bond. This bond weakens the O-H covalent bond, causing its stretching vibration to appear at a significantly lower frequency (e.g., ~3200 cm⁻¹) and as a broader band compared to the sharper, higher frequency O-H stretches in the meta and para isomers, where intermolecular hydrogen bonding dominates.

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring creates highly characteristic absorption bands in the 650-900 cm⁻¹ region.

    • ortho (1,2-disubstituted): Strong band around 750 cm⁻¹.

    • meta (1,3-disubstituted): Bands near 690 cm⁻¹ and 770-800 cm⁻¹.

    • para (1,4-disubstituted): A very strong, characteristic band in the 810-840 cm⁻¹ range.

Comparative IR Data (Key Absorptions in cm⁻¹)
Functional Grouportho-Aminophenolmeta-Aminophenolpara-Aminophenol
O-H Stretch~3200 (broad, H-bonded)~3350 (sharp)~3338 (sharp)[10]
N-H Stretch~3300-3400 (two bands)~3300-3400 (two bands)~3279 (sharp)[10]
Aromatic C=C Stretch~1500-1600~1500-1600~1471[10]
Aromatic C-H Bending~750 (strong)~690, ~780~820-830 (strong)
Experimental Protocol: FTIR-ATR Spectrum Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid aminophenol isomer directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

  • Data Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) before analyzing the next sample.

Visualization: Structural Basis for IR Differences

IR_Differences cluster_ortho ortho-Aminophenol cluster_meta_para meta- & para-Aminophenol cluster_fingerprint Aromatic Substitution Pattern ortho_structure Intramolecular H-Bond ortho_effect Broad, Shifted O-H Stretch (~3200 cm⁻¹) ortho_structure->ortho_effect leads to mp_structure Intermolecular H-Bonding mp_effect Sharp, Normal O-H Stretch (>3300 cm⁻¹) mp_structure->mp_effect leads to ortho_sub 1,2-disubstituted ortho_ch ~750 cm⁻¹ C-H bend ortho_sub->ortho_ch meta_sub 1,3-disubstituted meta_ch ~690, 780 cm⁻¹ bends meta_sub->meta_ch para_sub 1,4-disubstituted para_ch ~830 cm⁻¹ C-H bend para_sub->para_ch

Caption: Structural features causing key IR spectral differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful and unambiguous technique for differentiating positional isomers.[2] By analyzing the chemical environment and connectivity of ¹H and ¹³C nuclei, we can definitively map the molecular structure.[2][4]

Expertise & Causality: Why Do Their Spectra Differ?

The key lies in molecular symmetry and spin-spin coupling patterns.[2]

  • p-Aminophenol: This molecule possesses a C₂ axis of symmetry. This means there are only two chemically distinct types of aromatic protons and four unique carbon atoms. The ¹H NMR spectrum is characteristically simple, often appearing as two doublets (an AA'BB' system).

  • o- and m-Aminophenol: Both isomers are asymmetrical. Therefore, all four aromatic protons are chemically distinct, as are all six aromatic carbons. This results in more complex ¹H NMR spectra with four separate multiplets and ¹³C spectra with six signals in the aromatic region. The distinction between ortho and meta is then made by analyzing the coupling constants (J-values) between the aromatic protons. Ortho-coupling (³JHH) between adjacent protons is the largest, typically 6-10 Hz, while meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz.[2]

Comparative ¹H NMR Data (Aromatic Region, in d₆-DMSO)
IsomerProton SignalsKey Splitting Patterns
ortho-Aminophenol4 distinct signalsComplex multiplets resulting from ortho and meta couplings.[11]
meta-Aminophenol4 distinct signalsDifferent set of complex multiplets compared to ortho.[11]
para-Aminophenol2 distinct signalsAppears as two doublets (AA'BB' system), e.g., δ 6.37-6.50 (m, 4H).[10]
Comparative ¹³C NMR Data (Aromatic Region)
IsomerNumber of Aromatic SignalsNotes
ortho-Aminophenol6Asymmetrical structure.[11]
meta-Aminophenol6Asymmetrical structure.
para-Aminophenol4Symmetrical structure (2 protonated C, 2 quaternary C).[10][11]
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the aminophenol isomer and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned and matched to the sample's properties.

  • Shimming: Perform an automated or manual shimming process to optimize the magnetic field homogeneity, which is crucial for high resolution.

  • ¹H Spectrum Acquisition: Acquire a standard proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus, so it will require a longer acquisition time.

  • Data Processing: Fourier transform the raw data. Perform phase and baseline corrections. Integrate the ¹H signals and pick the peaks for both spectra.

Visualization: Proton Coupling in Aminophenol Isomers

Caption: Distinct proton coupling networks for aminophenol isomers.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all three isomers show an identical molecular ion peak ([M]•+) at a mass-to-charge ratio (m/z) of 109, their differentiation is possible by analyzing the relative intensities of their fragment ions under Electron Ionization (EI).[1] The stability of the fragment ions is influenced by the relative positions of the -OH and -NH₂ groups, leading to preferred fragmentation pathways.

Expertise & Causality: Why Do Their Spectra Differ?

The primary fragmentation pathways involve the loss of stable neutral molecules like carbon monoxide (CO) and the formyl radical (HCO).[1]

  • Loss of CO (m/z 81): This is a common fragmentation for phenols.

  • Loss of HCO (m/z 80): This pathway is also prevalent.

The relative probability of these fragmentation events differs for each isomer. For instance, o-aminophenol often shows a more intense ion at m/z 80, potentially due to stabilization of the resulting ion through interaction with the adjacent amino group. These differences in relative abundance, though sometimes subtle, provide a reliable method for isomer distinction when analyzed carefully.[1]

Comparative EI-MS Fragmentation Data
m/zProposed Fragmentortho-Aminophenol (Rel. Intensity %)meta-Aminophenol (Rel. Intensity %)para-Aminophenol (Rel. Intensity %)
109[M]•+100100100
81[M-CO]•+856055
80[M-HCO]•+958090
65[C₅H₅]⁺202530

Data adapted from BenchChem.[1]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of each isomer in a volatile solvent like methanol or ethyl acetate.

  • GC Method Development:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injector: Set to 250 °C with a split ratio (e.g., 10:1).

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure separation of any potential impurities.

  • MS Method Development:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Analysis: Inject 1 µL of each sample. Acquire the total ion chromatogram (TIC) and the mass spectrum corresponding to the aminophenol peak.

  • Data Comparison: Normalize the mass spectra to the base peak (m/z 109) and compare the relative intensities of the key fragment ions (m/z 81, 80, 65).

Visualization: Primary Fragmentation Pathways

MS_Fragmentation cluster_loss_co Loss of CO cluster_loss_hco Loss of HCO M [M]•+ m/z 109 M_CO [M-CO]•+ m/z 81 M->M_CO - CO M_HCO [M-HCO]•+ m/z 80 M->M_HCO - HCO Note Relative intensities of m/z 81 and 80 are diagnostic for each isomer.

Caption: Key EI fragmentation pathways for aminophenol isomers.

Conclusion: A Multi-Faceted Approach to Certainty

While each spectroscopic technique offers valuable clues, a definitive and robust identification of aminophenol isomers is best achieved through a multi-technique approach. NMR, particularly ¹H NMR, often provides the most unambiguous structural data based on symmetry and coupling patterns. However, IR is excellent for quickly identifying the ortho isomer via its characteristic intramolecular hydrogen bond, and MS provides confirmation of molecular weight and isomer-specific fragmentation patterns. By understanding the fundamental principles that govern the interaction of each isomer with electromagnetic radiation, researchers can confidently select the appropriate analytical tools and correctly interpret the resulting data.

References

  • A comparative study of aminophenol isomers using mass spectrometry. BenchChem.
  • Yatsyna, V., Bakker, D. J., Feifel, R., Rijs, A. M., & Zhaunerchyk, V. (2016). Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. Physical Chemistry Chemical Physics, 18(8), 6275–6283. [Link]
  • Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. Radboud University Repository.
  • Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. Physical Chemistry Chemical Physics (RSC Publishing).
  • Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Compar
  • Yatsyna, V., et al. (2016). Aminophenol isomers unraveled by conformer-specific far-IR action spectroscopy. PubMed. [Link]
  • p-Aminophenol.
  • UV-VIS-NIR spectra of isomers of aminophenol.
  • Spectroscopic methods of analysis - Organic analysis II. Université de Liège.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • UV-Vis Spectrum of 4-aminophenol. SIELC Technologies.
  • IR double-resonance spectroscopy applied to the 4-aminophenol(H2O)1 cluster.
  • Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
  • Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Bonetti, J. L., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. [Link]
  • Raman spectra of p-aminophenol mixed with acetaminophen.
  • Ngo, T. T., & Yam, C. F. (1984). Sensitive and Selective Spectrophotometric Determination of Para- and Ortho- Aminophenol with Hypochlorite-Alkaline Phenol (Berthelot) Reagents. Analytical Letters, 17(15), 1771-1782. [Link]
  • Spectroscopy. Khan Academy. [Link]
  • Mohammed, A.M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8–11. [Link]
  • Bishop, C. L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry. [Link]
  • Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
  • Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 6(3), 65-67. [Link]
  • Gumerov, A. M., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis. [Link]
  • 4-Aminophenol, TMS deriv
  • m-aminophenol - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • Bishop, C. L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
  • UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.
  • Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
  • Phenol, 4-amino-. NIST WebBook. [Link]
  • Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. New Journal of Chemistry (RSC Publishing). [Link]
  • 3-Aminophenol. PubChem. [Link]
  • Poly Meta-Aminophenol: Chemical Synthesis, Characteriz
  • Selective Spectrophotometric Method for the Determination of p-Aminophenol. Analytical Chemistry. [Link]
  • Synthesis and Gas Sensing Property of Poly(m-aminophenol). Scientific.Net. [Link]
  • Orthometalated N-(Benzophenoxazine)
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. [Link]
  • Spectrophotometric Determination of p-Aminosalicylic Acid, m-Aminophenol, and p-Aminophenol. Analytical Chemistry. [Link]
  • 1 H-NMR spectrum of the purified 4-aminophenol.
  • Determination of aminophenol isomers by high-speed liquid chrom

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-amino-4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS No. 78587-72-1). As a compound featuring both a phenolic hydroxyl group and an aromatic amine, it requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in established safety principles and regulatory requirements.

Hazard Assessment and Immediate Safety Precautions

Known and Inferred Hazards:

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Effects: Inhalation may lead to respiratory tract irritation.[1][2]

  • Toxicity: Aromatic amines and phenols are classes of compounds with known toxicological profiles. Related molecules are listed as harmful if swallowed, in contact with skin, or inhaled.[3][4] Overexposure could lead to serious illness.[2]

  • Incompatibility: The compound is likely incompatible with strong oxidizing agents, which could lead to hazardous reactions.[1][2]

  • Environmental Hazard: Phenolic compounds are noted for their environmental toxicity, particularly to aquatic life, and should never be released into drains or waterways.[5]

Required Personal Protective Equipment (PPE): Before handling the chemical or its waste, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the pure compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

Hazard Summary Precautionary Action
Skin/Eye Irritant Wear gloves and safety goggles; wash hands thoroughly after handling.[1][7]
Respiratory Irritant Handle exclusively in a chemical fume hood.[6]
Potential Toxicity Avoid all direct contact (skin, eyes, inhalation, ingestion).[2][4]
Chemical Reactivity Store away from strong oxidizing agents.[1][2]
Environmental Hazard Do not dispose of down the sink.[5][6]

The Regulatory Landscape: EPA and OSHA

Disposal of laboratory chemicals in the United States is not merely a matter of best practice; it is legally mandated. Two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave."[8][9] Laboratories are considered waste generators and must comply with strict rules for waste identification, storage, and disposal.[8][10][11]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) rule, are designed to protect workers who handle hazardous substances, including during disposal operations.[12][13][14] This includes requirements for training, PPE, and emergency preparedness.[12][15]

Failure to comply with these regulations can result in significant fines and legal consequences.[8]

Step-by-Step Disposal Protocol

This protocol ensures compliance with regulatory standards and protects laboratory personnel. The fundamental principle is that this compound and any materials contaminated with it must be treated as hazardous waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Solid Waste: Collect pure (unused) this compound, contaminated weighing papers, and any solid materials used for spill cleanup in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound and any rinsate from cleaning contaminated glassware in a designated liquid waste container.

  • Contaminated Sharps & Labware: Pipette tips, Eppendorf tubes, and other contaminated disposable items should be collected in a separate, puncture-proof container clearly marked as hazardous waste.[6]

Crucially, do not mix this waste stream with incompatible chemicals, especially strong oxidizing agents.

Step 2: Select the Correct Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Compatibility: The container must be made of a material compatible with the waste. For this compound solutions, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers for acidic or basic solutions.[9]

  • Condition: The container must be in good condition, with no leaks or cracks.

  • Closure: Use a container with a tight-fitting, screw-on cap to prevent leaks and the escape of vapors. Containers must remain closed at all times except when actively adding waste.[16][17]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a key EPA requirement.[18] Every hazardous waste container must be labeled as soon as the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .[16][18]

  • The full chemical name(s) of the contents: "this compound" . Do not use abbreviations or chemical formulas.[17]

  • The approximate concentration or percentage of each component.

  • The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first waste was added to the container).

Step 4: Laboratory Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab at or near the point of waste generation and under the control of the lab personnel.[16][18]

  • Location: The SAA should be in a secondary containment bin to contain any potential leaks. It should be away from sinks or floor drains.[17]

  • Volume Limits: The EPA limits the amount of waste that can be stored in an SAA. Once these limits are reached, the waste must be moved to a central accumulation area (CAA) within a specific timeframe.

  • Housekeeping: Keep the SAA clean and organized. In case of a spill, clean it up immediately and collect the cleanup materials as hazardous waste.[16]

The following diagram illustrates the complete in-lab workflow for handling this chemical waste.

G cluster_ppe START: Don PPE cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Accumulation cluster_disposal Final Disposal start Safety Goggles, Lab Coat, Nitrile Gloves generate Generate Waste (Pure solid, solution, or contaminated labware) start->generate solid Solid Waste generate->solid Solid liquid Liquid Waste generate->liquid Liquid sharps Contaminated Labware generate->sharps Labware container_solid Select & Label Solid Waste Container solid->container_solid container_liquid Select & Label Liquid Waste Container liquid->container_liquid container_sharps Select & Label Puncture-Proof Container sharps->container_sharps saa Store in Designated SAA (Secondary Containment, Container Closed) container_solid->saa container_liquid->saa container_sharps->saa full Container is 90% Full or Accumulation Time Limit Reached saa->full ehs Contact EHS/Safety Office for Waste Pickup full->ehs end Licensed Vendor Disposes of Waste via Incineration ehs->end

Caption: In-Lab Waste Management Workflow.

Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Monitor Waste Levels: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[9]

  • Request Pickup: Once the container is full or nearing its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup.[16]

  • Transport: Trained EHS professionals will transport the waste from your SAA to a central storage location before it is picked up by a licensed hazardous waste disposal company.

  • Final Treatment: The most appropriate disposal method for organic compounds like this is high-temperature incineration at a licensed facility, which ensures complete destruction.[5]

This decision-making process is governed by a logical assessment of the waste's properties against regulatory definitions.

G start Is the material a solid waste? is_listed Is it specifically listed as a hazardous waste by EPA (F, K, P, or U lists)? start->is_listed Yes is_characteristic Does it exhibit a hazardous characteristic (Ignitable, Corrosive, Reactive, Toxic)? is_listed->is_characteristic No is_hw Manage as Hazardous Waste is_listed->is_hw Yes is_toxic Based on its structure (Aromatic Amine, Phenol), is it considered toxic? is_characteristic->is_toxic No is_characteristic->is_hw Yes not_hw Manage as Non-Hazardous Waste (Consult EHS) is_toxic->not_hw No (Unlikely for this compound) is_toxic->is_hw Yes (Precautionary Principle)

Caption: Hazardous Waste Characterization Logic.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your EHS office or emergency number.

  • Containment (for minor spills): If you are trained and it is safe to do so, manage the spill.

    • Ensure you are wearing appropriate PPE.

    • Absorb liquid spills with an inert absorbent material like sand or vermiculite.[5]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]

    • Place all cleanup materials into a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed safely and disposed of in full compliance with environmental regulations, upholding a culture of safety and responsibility.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ACTenviro.
  • This compound. ChemScene.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Safety Data Sheet: Methyl 2-(4-amino-3-hydroxyphenyl)acetate. AK Scientific, Inc..
  • SAFETY DATA SHEET: Methyl 4-hydroxyphenylacetate. Fisher Scientific.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • Safety Data Sheet: Methyl 2-amino-2-(4-hydroxyphenyl)acetate. Apollo Scientific.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center.
  • How Do You Dispose Of Phenol Safely?. Chemistry For Everyone - YouTube.
  • Safety Data Sheet: Methyl 2-(2-hydroxyphenyl)acetate. AK Scientific, Inc..
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Safety Data Sheet: Cefadroxil Impurity 1. TLC PHARMACEUTICAL STANDARDS.

Sources

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Methyl 2-(3-amino-4-hydroxyphenyl)acetate

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